molecular formula C15H14O2 B028337 2-(4-Methoxyphenyl)acetophenone CAS No. 24845-40-7

2-(4-Methoxyphenyl)acetophenone

Cat. No.: B028337
CAS No.: 24845-40-7
M. Wt: 226.27 g/mol
InChI Key: JABKESJVYSQBGF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)acetophenone, also known as 2',4'-Dihydroxy-2-(4-methoxyphenyl)acetophenone, is a high-purity organic compound provided as a white to light yellow crystalline powder . With a molecular formula of C 15 H 14 O 4 and a molecular weight of 258.27 g/mol, it serves as a versatile and valuable building block in advanced organic synthesis and medicinal chemistry research . Research Applications & Value: This compound functions as a critical precursor in the synthesis of complex molecules. Its structure, featuring multiple functional groups, makes it an ideal scaffold for developing biologically active compounds. Research indicates that related chalcone derivatives, synthesized from such acetophenone intermediates, show significant potential as inhibitors for androgen receptor transposition and possess antitrypanosomal activity . Furthermore, structurally similar methoxyacetophenone derivatives are extensively studied for their anti-inflammatory, analgesic, antipyretic, and antibacterial properties, as well as their role in treating cardiovascular disorders and as suppressors of platelet aggregation . Handling & Specifications: This product is characterized by a melting point of 158-162°C and is recommended to be stored in a cool, dark place at room temperature . Researchers can confirm its structure using techniques such as NMR spectroscopy. It is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABKESJVYSQBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282582
Record name 2-(4-Methoxyphenyl)-1-phenylethanone
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24845-40-7
Record name 24845-40-7
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Record name 2-(4-Methoxyphenyl)-1-phenylethanone
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Record name 2-(4-methoxyphenyl)-1-phenylethan-1-one
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Foundational & Exploratory

2-(4-Methoxyphenyl)acetophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetophenone (Deoxyanisoin)

Introduction: Unveiling a Versatile Ketone Scaffold

This compound, more commonly known in literature as Deoxyanisoin or 4,4'-Dimethoxydeoxybenzoin, is a diaryl ketone that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structure, featuring two methoxy-substituted phenyl rings linked by a keto-ethane bridge, provides a unique scaffold endowed with specific electronic and steric properties. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry and materials science. For professionals in drug development, understanding the nuances of such building blocks is paramount for the rational design of novel therapeutics.

PART 1: Chemical Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Deoxyanisoin is a white to off-white crystalline solid at room temperature, sparingly soluble in water but soluble in organic solvents like chloroform and methanol.[2]

Chemical Structure and Identifiers
  • IUPAC Name: 1,2-Bis(4-methoxyphenyl)ethanone[1][3]

  • Synonyms: Deoxyanisoin, Desoxyanisoin, Deoxy-p-anisoin, 4,4'-Dimethoxydeoxybenzoin, 4-Methoxybenzyl 4-methoxyphenyl ketone[1][2][3]

  • CAS Number: 120-44-5[3][4]

  • Molecular Formula: C₁₆H₁₆O₃[2][4]

  • Molecular Weight: 256.30 g/mol [3][4]

Chemical Structure of this compound

Figure 1: 2D Structure of this compound.

Physicochemical and Spectroscopic Data Summary

The empirical data gathered from various analytical techniques are crucial for compound identification, purity assessment, and structural elucidation. The following table summarizes the key properties of Deoxyanisoin.

PropertyValueSource(s)
Physical State White to Off-White Solid[2]
Melting Point 110-112 °C[2][5]
Boiling Point ~415.6 °C (at 760 mmHg, estimated)[5]
Water Solubility Sparingly soluble[2]
¹H NMR Spectral data available, confirming aromatic and methoxy protons.[3]
IR Spectrum Data available, showing characteristic C=O and C-O stretches.[3][6]
Mass Spectrum (EI) Molecular ion peak consistent with MW 256.30 g/mol .[4][6][7]

PART 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a molecule are critical determinants of its utility as a chemical intermediate. Deoxyanisoin can be synthesized through several established organic chemistry reactions, with its reactivity centered around the ketone functional group and the adjacent methylene bridge.

Synthetic Workflow: Friedel-Crafts Acylation

A robust and widely applicable method for synthesizing aryl ketones is the Friedel-Crafts acylation. For an unsymmetrical ketone like Deoxyanisoin, a logical approach involves the acylation of an aromatic substrate (anisole) with an appropriate acylating agent (4-methoxyphenylacetyl chloride) in the presence of a Lewis acid catalyst.

Synthesis_Workflow cluster_reactants Reactants & Reagents Anisole Anisole (Substrate) ReactionVessel Reaction Mixture (0°C to RT) Anisole->ReactionVessel 1. Combine AcylChloride 4-Methoxyphenylacetyl Chloride (Acylating Agent) AcylChloride->ReactionVessel 1. Combine Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->ReactionVessel 1. Combine Solvent Dichloromethane (Solvent) Solvent->ReactionVessel 1. Combine Quench Quenching (Ice-water/HCl) ReactionVessel->Quench 2. Reaction Workup Work-up (Extraction, Washing, Drying) Quench->Workup 3. Neutralize Purification Purification (Recrystallization) Workup->Purification 4. Isolate Crude Product This compound (Final Product) Purification->Product 5. Purify

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on standard Friedel-Crafts acylation principles. Researchers should adapt it based on laboratory conditions and scale.

  • Catalyst Suspension: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.

    • Expertise & Experience: The use of anhydrous AlCl₃ and an inert atmosphere is critical to prevent catalyst deactivation by moisture. Dichloromethane is a common solvent as it is unreactive and effectively solubilizes the intermediate acylium ion complex.

  • Acyl Chloride Addition: Slowly add 4-methoxyphenylacetyl chloride (1.0 equivalent) dissolved in dichloromethane to the stirred AlCl₃ suspension. Stir for 30 minutes at 0°C to allow for the formation of the acylium ion-catalyst complex.

  • Anisole Addition: Add anisole (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Trustworthiness: The methoxy group of anisole is an ortho-, para-director. While some ortho-acylated product may form, the para-substituted product, which leads to the desired Deoxyanisoin, is sterically favored and typically the major product.

  • Reaction Quenching: Once the reaction is complete, cautiously pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

    • Causality: The acidic workup is necessary to break down the ketone-AlCl₃ complex formed during the reaction, liberating the final product.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or a similar solvent to yield pure this compound.

Key Reactivity

The chemical structure of Deoxyanisoin offers several sites for further chemical modification:

  • α-Bromination: The methylene protons (α to the carbonyl group) are acidic and can be readily substituted. For instance, reaction with bromine in a solvent like carbon tetrachloride can yield α-bromo-4,4'-dimethoxy-deoxybenzoin.[2] This bromo-derivative is a valuable precursor for introducing nucleophiles at the α-position.

  • Carbonyl Group Reactions: The ketone can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

  • Willgerodt-Kindler Reaction: Aryl alkyl ketones like Deoxyanisoin can undergo the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide.[8][9][10] This reaction effectively migrates the carbonyl functionality to the terminal carbon of the alkyl chain.

PART 3: Applications in Drug Discovery and Materials Science

While Deoxyanisoin itself is not an active pharmaceutical ingredient, its structural motifs are present in many biologically active molecules. Its true value lies in its role as a versatile scaffold for the synthesis of more complex target molecules. Acetophenone derivatives are widely used as intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[11][12]

Scaffold for New Chemical Entities (NCEs)

The Deoxyanisoin framework can be systematically modified to explore chemical space in a drug discovery program. The two distinct, electronically-rich phenyl rings and the central keto-linker provide multiple points for diversification.

Scaffold_Potential Core Deoxyanisoin Scaffold (C₁₆H₁₆O₃) Mod_A Mod_A Core->Mod_A Site 1 Mod_B Mod_B Core->Mod_B Site 2 Mod_Keto Mod_Keto Core->Mod_Keto Site 3 Mod_Alpha Mod_Alpha Core->Mod_Alpha Site 4 App_AntiInflam App_AntiInflam Mod_A->App_AntiInflam App_Anticancer App_Anticancer Mod_A->App_Anticancer App_CNS App_CNS Mod_A->App_CNS App_Imaging App_Imaging Mod_A->App_Imaging Mod_B->App_AntiInflam Mod_B->App_Anticancer Mod_B->App_CNS Mod_B->App_Imaging Mod_Keto->App_AntiInflam Mod_Keto->App_Anticancer Mod_Keto->App_CNS Mod_Keto->App_Imaging Mod_Alpha->App_AntiInflam Mod_Alpha->App_Anticancer Mod_Alpha->App_CNS Mod_Alpha->App_Imaging

  • Rationale for Drug Development: The presence of two phenyl rings connected by a flexible linker is a common feature in many receptor ligands. The methoxy groups can be demethylated to reveal phenols, which are excellent handles for further functionalization or for acting as hydrogen bond donors.[7] For example, hydroxy-acetophenone derivatives like Paeonol are known to have antioxidant and anti-inflammatory properties, serving as valuable leads in pharmaceutical development.[12][13]

Conclusion

This compound (Deoxyanisoin) is more than a simple chemical compound; it is a strategically important building block for synthetic chemists. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting point for creating diverse molecular libraries. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's properties and potential for modification is essential for innovating the next generation of functional molecules.

References

  • Willgerodt-Kindler Reaction - Unacademy.
  • Willgerodt-Kindler Reaction - Organic Chemistry Portal.
  • Willgerodt rearrangement - Wikipedia.
  • Chemical Properties of Desoxyanisoin (CAS 120-44-5) - Cheméo.
  • Third Component Sulfur (Willgerodt–Kindler Reaction) - Thieme E-Books.
  • The Willgerodt Reaction - Organic Reactions.
  • 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem.
  • Desoxyanisoin | C16H16O3 | CID 67120 - PubChem.
  • Desoxyanisoin | CAS#:120-44-5 | Chemsrc.
  • 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem.
  • Selective demethylation of deoxyanisoin. Mass spectra of the products | The Journal of Organic Chemistry - ACS Publications.
  • Desoxyanisoin - NIST WebBook.
  • Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone - YouTube.
  • Showing metabocard for 4'-Methoxyacetophenone (HMDB0032570) - Human Metabolome Database.
  • 4'-Methoxyacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
  • Acetophenone, ω-methoxy- - Organic Syntheses Procedure.
  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone - Pearson.
  • Desoxyanisoin - NIST WebBook.
  • Showing Compound 4'-Methoxyacetophenone (FDB010502) - FooDB.
  • Method for synthesizing metoxyl acetophenone - Google Patents.
  • 4 Methoxyacetophenone - mzCloud.
  • Top Applications of 4-Methoxy Acetophenone in the Chemical Industry - Vinati Organics.
  • Supporting information - The Royal Society of Chemistry.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - Scirp.org.
  • Chemistry Experiment: 4-Methoxyacetophenone | PDF | Chemical Reactions - Scribd.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - MDPI.
  • 4'-Methoxyacetophenone - SpectraBase.
  • Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem.
  • Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents.
  • Preparation method of p-methoxyacetophenone - Google Patents.
  • Supporting information - The Royal Society of Chemistry.
  • Development of process for production of 4-methoxy acetophenone in a continuous single-step process.

Sources

2-(4-Methoxyphenyl)acetophenone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Deoxyanisoin [2-(4-Methoxyphenyl)acetophenone]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deoxyanisoin (CAS No. 120-44-5), a diaryl ketone with a deoxybenzoin scaffold. While the systematic IUPAC name is 1,2-bis(4-methoxyphenyl)ethanone, it is also recognized by the synonym 4'-Methoxy-2-(p-methoxyphenyl)acetophenone, which aligns with the topic of this guide. Deoxyanisoin serves as a valuable intermediate in organic synthesis, and its core structure is of significant interest in medicinal chemistry. The deoxybenzoin scaffold is a key pharmacophore in the development of novel therapeutics, including Selective Estrogen Receptor Modulators (SERMs), antioxidants, and immunosuppressive agents.[1][2][3] This document details the compound's physicochemical properties, provides validated synthesis and purification protocols, discusses key chemical transformations, outlines analytical characterization methods, and summarizes its applications in research and drug development, alongside essential safety and handling information.

Compound Identification and Physicochemical Properties

Deoxyanisoin is a symmetrical diarylethanone characterized by two 4-methoxyphenyl (anisyl) groups linked by a keto-ethylene bridge.

PropertyValueReference(s)
CAS Number 120-44-5[4]
Molecular Formula C₁₆H₁₆O₃[4]
Molecular Weight 256.30 g/mol [4]
IUPAC Name 1,2-bis(4-methoxyphenyl)ethanone[4]
Synonyms Desoxyanisoin, Deoxy-p-anisoin, 4,4'-Dimethoxydeoxybenzoin, 4'-Methoxy-2-(p-methoxyphenyl)acetophenone[4][5][6]
Appearance White to off-white crystalline solid[7]
Melting Point 110-112 °C[5][7]
Boiling Point ~415.6 °C at 760 mmHg (rough estimate)[5]
Solubility Sparingly soluble in water; slightly soluble in chloroform and methanol.[6][7]

Synthesis and Purification

The synthesis of Deoxyanisoin can be approached through several routes. The two most common and reliable methods are the Friedel-Crafts acylation of anisole and the reduction of anisoin.

Method A: Friedel-Crafts Acylation

This is the most prevalent industrial and laboratory-scale method, involving the electrophilic acylation of an aromatic ring.[1]

Principle: The reaction proceeds via the formation of an acylium ion from 4-methoxyphenylacetyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). Anisole then acts as the nucleophile, attacking the acylium ion. The para-position of anisole is strongly favored for substitution due to the activating, para-directing nature of the methoxy group and for steric reasons. A stoichiometric amount of AlCl₃ is crucial because the catalyst complexes with both the carbonyl oxygen of the acylating agent and the final ketone product.[1]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup cluster_3 Step 4: Purification r1 4-Methoxyphenylacetyl Chloride i1 Acylium Ion Complex r1->i1 Complexation cat1 AlCl₃ (Catalyst) cat1->i1 i1_c Acylium Ion r2 Anisole i2 Sigma Complex (Intermediate) r2->i2 Nucleophilic Attack p1 Deoxyanisoin-AlCl₃ Complex i2->p1 Rearomatization p2 Crude Deoxyanisoin p1->p2 Hydrolysis i1_c->i2 w1 Aqueous Quench (e.g., HCl/Ice) w1->p2 pur Recrystallization (e.g., from Ethanol) p2->pur final Pure Deoxyanisoin pur->final

Caption: Workflow for Deoxyanisoin synthesis via Friedel-Crafts acylation.

Detailed Protocol:

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. All solvents and reagents must be anhydrous, as moisture deactivates the AlCl₃ catalyst.[1]

  • Reaction Setup: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and aluminum chloride (AlCl₃, 1.1 equivalents). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 4-methoxyphenylacetyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. Allow the mixture to stir for 15-20 minutes to ensure complete formation of the acylium ion complex.

  • Acylation: Add a solution of anisole (1.05 equivalents) in anhydrous CH₂Cl₂ dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature between 0-5 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup (Quench): Cautiously pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the product into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield pure Deoxyanisoin as white crystals.

Method B: Reduction of Anisoin

This method provides a high-yield route from a readily accessible precursor, anisoin (an α-hydroxyketone), and is particularly useful for symmetrically substituted deoxybenzoins.

Principle: The reaction involves the reduction of the secondary alcohol (hydroxyl group) of anisoin using a metal/acid system. Powdered tin in the presence of concentrated hydrochloric acid acts as the reducing agent, selectively removing the hydroxyl group while leaving the ketone and aromatic rings intact.

Detailed Protocol (Adapted from Organic Syntheses) [2]

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, charge powdered tin (0.33 mole), anisoin (0.19 mole), 60 mL of 95% ethanol, and 52 mL of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. The progress can be monitored by TLC until the starting anisoin spot disappears.

  • Isolation: While still hot, decant the solution away from the unreacted tin into a clean flask. Cool the decanted solution to 0 °C to crystallize the product.

  • Collection: Filter the white crystals by suction filtration.

  • Washing and Recovery: Reheat the filtrate to boiling and use it to wash the remaining tin in the reaction flask by decantation. Combine the washings with the initial filtrate, cool to 0 °C, and collect the second crop of crystals.

  • Purification: Combine all collected solids and recrystallize from approximately 450 mL of boiling 95% ethanol. Cool to 0 °C to afford pure, colorless crystals of Deoxyanisoin.

Key Reactions and Mechanistic Insights

Deoxyanisoin's chemical reactivity is centered around its ketone carbonyl group and the adjacent α-carbon protons.

  • Alpha-Bromination: The methylene protons α to the carbonyl group are acidic and can be readily substituted. Reaction with bromine in a solvent like carbon tetrachloride (CCl₄) yields α-bromo-4,4'-dimethoxy-deoxybenzoin. This derivative is a useful intermediate for introducing further functionalities.[6]

Applications in Research and Drug Development

While Deoxyanisoin is not an active pharmaceutical ingredient (API) itself, its deoxybenzoin core is a privileged scaffold in medicinal chemistry, making it a critical starting material and structural motif for drug discovery.

  • Selective Estrogen Receptor Modulators (SERMs): The deoxybenzoin framework is structurally related to isoflavones, which are known phytoestrogens. Synthetic derivatives of deoxybenzoin have been shown to possess significant estrogenic or anti-estrogenic activity.[8] They can bind to both estrogen receptor alpha (ERα) and beta (ERβ), and depending on the substitution pattern, can act as agonists or antagonists.[1] This makes them valuable leads for developing SERMs for applications in hormone replacement therapy and the treatment of hormone-dependent cancers, such as breast cancer.[9]

  • Antioxidant and Tyrosinase Inhibitors: Polyphenolic deoxybenzoins have been synthesized and demonstrated potent antioxidant capabilities, effectively scavenging free radicals and inhibiting lipid peroxidation.[2] Certain derivatives also exhibit significant inhibitory activity against tyrosinase, a key enzyme in melanin production, suggesting potential applications in cosmetics and treatments for hyperpigmentation.[2]

  • Immunosuppressive Agents: Novel deoxybenzoin oxime derivatives have been developed that show potent immunosuppressive activity by inducing apoptosis in activated T-cells.[3] Notably, lead compounds from this class were found to be significantly less cytotoxic than the conventional immunosuppressant cyclosporine A, highlighting a promising therapeutic window.[3]

  • Anti-Gout and Anti-Inflammatory Agents: Researchers have designed and synthesized deoxybenzoin derivatives that target multiple pathways in gout pathology. Certain compounds simultaneously inhibit xanthine oxidase (reducing uric acid production) and block the activation of the NLRP3 inflammasome and TLR4 signaling pathways (reducing inflammatory flares).[10]

Analytical Characterization

Purity assessment and characterization of Deoxyanisoin are essential for its use in synthesis and research. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining purity.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing s1 Weigh Deoxyanisoin (approx. 1 mg) s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 hplc Inject into HPLC System s3->hplc col Separation on C18 Column hplc->col det UV Detection at 275 nm col->det data Integrate Chromatogram det->data calc Calculate Purity (% Area) data->calc report Final Purity Report calc->report

Caption: General workflow for purity analysis of Deoxyanisoin by HPLC.

Representative HPLC Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 4-8 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (a strong absorbance maximum for the methoxy-substituted aromatic rings).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of Deoxyanisoin at approximately 0.1 mg/mL in the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Validation: The protocol's validity is confirmed by the sharpness and symmetry of the principal peak and the separation of any potential impurities or starting materials from the main Deoxyanisoin peak.

Safety and Handling

Deoxyanisoin should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Hazard InformationDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage Store in a cool, dry place. Keep container tightly sealed.[5][7]

References

  • ResearchGate. (2025). Deoxybenzoins are novel potent selective estrogen receptor modulators.
  • Pissios, P., et al. (2004). A New Class of Phytoestrogens: Evaluation of the Estrogenic Activity of Deoxybenzoins. Journal of Steroid Biochemistry and Molecular Biology.
  • Tan, C. P., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry.
  • PubChem. (2025). Desoxyanisoin. National Center for Biotechnology Information.
  • Zhang, T., et al. (2015). Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. Archiv der Pharmazie.
  • Ramamurthy, V., et al. (2012). Estrogenic effect of three substituted deoxybenzoins. Steroids.
  • NIST. (2025). Desoxyanisoin. NIST Chemistry WebBook.
  • Organic Syntheses. (n.d.). deoxyanisoin. Org. Synth. 1952, 32, 40.
  • Li, H., et al. (2018). Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. Bioorganic & Medicinal Chemistry.
  • ChemSrc. (2025). Desoxyanisoin.

Sources

Navigating the Nomenclature of a Key Pharmaceutical Building Block: A Technical Guide to 2-(4-Methoxyphenyl)acetophenone and Its Related Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synonyms, Properties, and Applications of 2-(4-Methoxyphenyl)acetophenone and its Isomer, Deoxyanisoin.

In the intricate landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. Ambiguities in nomenclature can lead to confusion, impede research progress, and create costly errors in the supply chain. This in-depth technical guide addresses the nomenclature surrounding "this compound," a term that can refer to two distinct but closely related chemical entities. This document provides a definitive clarification, offering a comprehensive overview of their synonyms, chemical properties, synthesis, and critical applications in the pharmaceutical industry.

Executive Summary

This guide elucidates the distinct identities of two isomeric compounds often associated with the name this compound:

  • 1-(4-Methoxyphenyl)-2-phenylethanone (CAS: 1023-17-2): The compound that most accurately reflects the queried name. It is a crucial intermediate in the synthesis of several modern pharmaceuticals, most notably the widely-used anticoagulant, Apixaban.

  • Deoxyanisoin (CAS: 120-44-5): An isomeric structure, 1,2-bis(4-methoxyphenyl)ethanone, which is also a valuable building block in organic synthesis and has applications in the development of various therapeutic agents.

This whitepaper will delve into the specifics of each compound, providing researchers and drug development professionals with the detailed information necessary to confidently identify, source, and utilize these important chemical intermediates.

Part 1: Clarifying the Nomenclature: Two distinct compounds

The chemical name "this compound" presents a point of ambiguity. While it logically describes a phenyl group at the second position of an acetophenone core substituted with a 4-methoxyphenyl group, the name has been informally used in literature and commercial listings to refer to two different structures. This guide will address both, starting with the structure that most closely matches the systematic naming.

Compound 1: 1-(4-Methoxyphenyl)-2-phenylethanone

This compound is a cornerstone intermediate in the synthesis of complex molecular architectures, valued for its reactive ketone functionality and the specific arrangement of its aromatic rings.

Synonyms and Identifiers

To ensure accurate identification and procurement, a comprehensive list of synonyms and registry numbers is essential.

IdentifierValue
IUPAC Name 1-(4-methoxyphenyl)-2-phenylethanone
CAS Number 1023-17-2[1][2][3]
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol [1]
Common Synonyms 4'-Methoxy-2-phenylacetophenone[1][2][3], p-Anisyl Benzyl Ketone[4][5], 4-Methoxyphenylbenzyl Ketone[1][2], Deoxy-4-methoxybenzoin[1][2], Benzyl 4-methoxyphenyl ketone[1][2], NSC26658[1][2]
Physicochemical Properties
PropertyValue
Appearance White to light yellow crystalline solid[1]
Melting Point 77-78 °C[1]
Boiling Point 380.0 ± 17.0 °C (Predicted)[1]
Density 1.100 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in dichloromethane and ethyl acetate[1]
Applications in Drug Development

1-(4-Methoxyphenyl)-2-phenylethanone is a critical precursor in the synthesis of a number of high-value pharmaceutical compounds. Its most prominent role is as a key starting material for the synthesis of Apixaban (Eliquis®) , a direct Factor Xa inhibitor used as an anticoagulant.[4][6][7][8][9] The synthesis of Apixaban involves a multi-step process where the core scaffold of 1-(4-methoxyphenyl)-2-phenylethanone is elaborated to form the final pyrazolopyridinone structure.

Beyond Apixaban, this compound serves as an intermediate for other biologically active molecules, including receptor ligands and enzyme inhibitors.[1] It has also been used in the synthesis of nonsteroidal estrogens like M2613.

Synthesis and Purification

A common synthetic route to 1-(4-Methoxyphenyl)-2-phenylethanone involves the Friedel-Crafts acylation of anisole with phenylacetyl chloride.

Synthesis_of_1-(4-Methoxyphenyl)-2-phenylethanone cluster_reactants Reactants Anisole Anisole Product 1-(4-Methoxyphenyl)-2-phenylethanone Anisole->Product Electrophilic Aromatic Substitution PhenylacetylChloride Phenylacetyl Chloride Intermediate Acylium Ion Intermediate PhenylacetylChloride->Intermediate + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Intermediate->Product HCl HCl

Figure 1: General workflow for the synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Reactants: A solution of phenylacetyl chloride in the same anhydrous solvent is added dropwise to the stirred suspension of AlCl₃ at 0-5 °C.

  • Anisole Addition: Following the formation of the acylium ion complex, anisole is added dropwise while maintaining the low temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-methoxyphenyl)-2-phenylethanone.

Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.01 (d, J=6.0 Hz, 2H), 7.28 (q, J=18.0 Hz, 6.0 Hz, 2H), 6.94-6.99 (m, 5H), 5.22 (s, 2H), 3.88 (s, 3H) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 ppm.[10]

  • IR (KBr, cm⁻¹): Characteristic peaks around 1680 (C=O stretching), 1600, 1510 (aromatic C=C stretching), and 1250 (C-O stretching of the methoxy group).

  • Mass Spectrum (EI): Molecular ion peak (M⁺) at m/z = 226, with characteristic fragmentation patterns.

Compound 2: Deoxyanisoin

Deoxyanisoin, while isomeric to the previously discussed compound, possesses a distinct symmetrical structure that imparts different chemical properties and applications.

Synonyms and Identifiers
IdentifierValue
IUPAC Name 1,2-bis(4-methoxyphenyl)ethanone
CAS Number 120-44-5[11][12]
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol [11]
Common Synonyms Desoxyanisoin[11][12], 4,4'-Dimethoxydeoxybenzoin[11][12], Deoxy-p-anisoin[11][12], 1,2-Di-p-anisylethanone[12], 4-Methoxybenzyl 4-methoxyphenyl ketone[13]
Physicochemical Properties
PropertyValue
Appearance White to slightly yellow crystalline powder[12]
Melting Point 110-112 °C[12]
Solubility Sparingly soluble in water; soluble in chloroform and methanol (slightly)[12][13]
Applications in Drug Development

Deoxyanisoin serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its use in the preparation of compounds with potential analgesic and anti-inflammatory properties. The symmetrical nature of the molecule allows for diverse chemical modifications to produce a range of biologically active derivatives.

Synthesis and Purification

Deoxyanisoin can be synthesized through several routes, with two common methods being the Friedel-Crafts acylation and the reduction of anisoin.

Method A: Friedel-Crafts Acylation

This method involves the reaction of anisole with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst.

Method B: Reduction of Anisoin

A well-established and high-yielding method for the synthesis of symmetrical deoxybenzoins is the reduction of the corresponding benzoin. A detailed procedure for the synthesis of deoxyanisoin from anisoin is available in Organic Syntheses.[14]

Synthesis_of_Deoxyanisoin Anisoin Anisoin Product Deoxyanisoin Anisoin->Product Reduction ReducingAgent Sn / HCl ReducingAgent->Product

Figure 2: Simplified workflow for the synthesis of Deoxyanisoin via reduction of Anisoin.

Experimental Protocol: Synthesis of Deoxyanisoin from Anisoin [14]

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser and charged with powdered tin, anisoin, concentrated hydrochloric acid, and 95% ethanol.

  • Reflux: The mixture is refluxed for 24 hours.

  • Isolation: The hot solution is decanted from the remaining tin and cooled to 0 °C to crystallize the product. The crystals are collected by suction filtration.

  • Purification: The crude product is recrystallized from boiling 95% ethanol to yield pure deoxyanisoin.

Analytical Data
  • ¹H NMR (CDCl₃, 500 MHz): δ 7.94 (d, J = 8.9 Hz, 2H), 7.15 (d, J = 8.7 Hz, 2H), 6.90 (d, J = 8.9 Hz, 2H), 6.86 (d, J = 8.7 Hz, 2H), 4.16 (s, 2H), 3.86 (s, 3H), 3.80 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 196.8, 163.6, 158.6, 130.8, 130.4, 129.8, 127.4, 114.0, 113.8, 55.5, 55.3, 44.9.

  • IR (Gas Phase, cm⁻¹): The NIST WebBook provides a reference spectrum showing characteristic absorptions for the carbonyl and aromatic ether functionalities.[15]

  • Mass Spectrum (EI): The mass spectrum of Deoxyanisoin is well-documented, with a molecular ion peak at m/z = 256.[16]

Conclusion

A clear and unambiguous understanding of chemical nomenclature is fundamental to successful research and development in the pharmaceutical sciences. This guide has delineated the distinct identities, properties, and applications of 1-(4-methoxyphenyl)-2-phenylethanone (CAS: 1023-17-2) and Deoxyanisoin (CAS: 120-44-5) , two compounds that may be encountered under the ambiguous name "this compound." By providing comprehensive synonym lists, detailed physicochemical and analytical data, and insights into their synthetic routes and pharmaceutical applications, this document serves as an essential resource for scientists and professionals in the field. The critical role of 1-(4-methoxyphenyl)-2-phenylethanone in the synthesis of Apixaban underscores the importance of precise chemical identification in modern drug discovery and manufacturing.

References

  • Yang, C.; Fu, Y.; Huang, Y.; Yi, J.; Guo, Q.; Liu, L. (2009). Angew. Chem. Int. Ed., 48, 7398-7401.
  • PubChem. (n.d.). Desoxyanisoin. National Center for Biotechnology Information.
  • Carter, P. H.; Craig, J. C.; Lack, R. E.; Moyle, M. (1956). Deoxyanisoin. Organic Syntheses, 36, 27.
  • NIST. (n.d.). Desoxyanisoin. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • The Royal Society of Chemistry. (2021). Supporting Information.
  • Li, H., North, M., Zhereb, V. P., Smol'yakov, A. F., Dmitrienko, A. O., Medvedev, M. G., ... & Belokon, Y. N. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journal of Organic Chemistry, 16, 1124-1134.
  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
  • Google Patents. (n.d.). CN103896940A - Synthetic method of Apixaban.
  • Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(viii), 202312151.
  • NIST. (n.d.). Desoxyanisoin. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Google Patents. (n.d.).
  • Chen, Y., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Molecules, 26(15), 4475.
  • mzCloud. (n.d.). 4'-Methoxyacetophenone.
  • PubChem. (n.d.). 2,2-Dimethoxy-2-phenylacetophenone. National Center for Biotechnology Information.
  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Journal of the Iranian Chemical Society, 1-38.
  • Organic Syntheses Procedure. (n.d.).
  • Infochems. (n.d.). 4'-METHOXY-2-PHENYLACETOPHENONE.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences, 3(4), 414-434.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2413–2452.
  • BenchChem. (2025).
  • 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. (2021).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2145.
  • Synthesis of 4′-Methoxy Flavone. (2025).

Sources

The Multifaceted Biological Activities of 2-(4-Methoxyphenyl)acetophenone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

Derivatives of 2-(4-methoxyphenyl)acetophenone represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. By synthesizing technical data with mechanistic insights, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. The core structure, characterized by a methoxy-substituted phenyl ring linked to an acetophenone moiety, provides a versatile scaffold for chemical modifications, leading to a diverse array of bioactive molecules.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of this compound, particularly those belonging to the chalcone subclass, have demonstrated significant potential as anticancer agents.[1] These compounds exert their effects through various mechanisms, often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action

The anticancer activity of these derivatives is frequently attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1] This is often achieved through the modulation of key regulatory proteins. For instance, some derivatives have been shown to reduce the expression of anti-apoptotic proteins like Bcl-2 and mutant p53, while concurrently upregulating pro-apoptotic proteins.[1]

Furthermore, these compounds can interfere with critical signaling pathways that are often dysregulated in cancer. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are prime targets.[1][2] By inhibiting these pathways, this compound derivatives can suppress the expression of genes involved in inflammation, cell proliferation, and survival, thereby impeding tumor growth. Some methoxyflavone analogs have also shown potent cytotoxic effects on various cancer cell lines, with their mechanism linked to the degree of methoxy substitution and the presence of polar regions on the molecular structure.[3]

Signaling Pathway: Anticancer Mechanism

anticancer_pathway Drug Derivative NFkB NF-κB Pathway Drug->NFkB Inhibits MAPK MAPK Pathway Drug->MAPK Inhibits Bcl2 Bcl-2 Family Drug->Bcl2 Downregulates Proliferation Cell Proliferation NFkB->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Anticancer mechanism of this compound derivatives.

Quantitative Data

The cytotoxic effects of several 2-hydroxy-4-methoxyacetophenone substituted chalcones have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potent anticancer activity.

CompoundCell LineIC50 (µM)
LY-2MCF-7 (Breast)4.61 - 9
LY-8HT29 (Colorectal)4.61 - 9
LY-10A549 (Lung)4.61 - 9

Data synthesized from Sciforum Proceedings, 2018.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Derivatives of this compound have demonstrated potent anti-inflammatory properties.[4]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of key inflammatory pathways. Similar to their anticancer action, the NF-κB and MAPK signaling pathways are crucial targets.[2][5] Lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (e.g., RAW 264.7) is a common model to study anti-inflammatory effects. In this model, this compound derivatives have been shown to:

  • Inhibit Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production: These are key inflammatory mediators, and their suppression is a hallmark of anti-inflammatory activity.[4][5]

  • Downregulate iNOS and COX-2 Expression: The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are responsible for the production of NO and PGE2, respectively.[5]

  • Suppress NF-κB Activation: By preventing the degradation of IκBα and the subsequent translocation of the p65 subunit to the nucleus, these compounds inhibit the transcription of pro-inflammatory genes.[2]

  • Modulate MAPK Phosphorylation: The phosphorylation of MAPKs such as p38, ERK1/2, and JNK is a critical step in the inflammatory signaling cascade.[5]

A specific derivative, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone (compound D-58), has been shown to effectively inhibit edema and the release of PGE2 in both in vitro and in vivo models of inflammation.[4]

Experimental Workflow: In Vitro Anti-inflammatory Assay

anti_inflammatory_workflow cluster_setup Cell Culture and Treatment cluster_assays Measurement of Inflammatory Markers cluster_analysis Data Analysis A RAW 264.7 Macrophages B Pre-treat with Derivative A->B C Stimulate with LPS B->C D Griess Assay for NO C->D E ELISA for PGE2, TNF-α, IL-6 C->E F Western Blot for iNOS, COX-2, p-MAPKs, p-IκBα C->F G Quantify Inhibition D->G E->G F->G

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Determination

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix equal volumes of the cell supernatant and Griess reagent in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases.[6] Many this compound derivatives exhibit significant antioxidant properties, primarily due to their ability to scavenge free radicals.

Mechanism of Action

The antioxidant capacity of these compounds is often attributed to the presence of phenolic hydroxyl groups and the hydrazone moiety in certain derivatives.[7] These functional groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The methoxy group on the phenyl ring can also contribute to the antioxidant activity by donating electrons and stabilizing the resulting phenoxyl radical.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant potential of these compounds. The reduction of the stable DPPH radical is measured spectrophotometrically.

Quantitative Data

The antioxidant activity of acetophenone benzoylhydrazone derivatives has been evaluated using various assays.

CompoundAssayResult
2,4-dihydroxyacetophenone benzoylhydrazoneDPPHMost potent radical scavenger
Unsubstituted acetophenone benzoylhydrazoneFRAPSuperior reducing ability

Data from Molecules, 2018.[7]

Experimental Protocol: DPPH Radical Scavenging Assay
  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Derivatives of this compound, including semicarbazones and pyrazolines, have shown promising activity against a range of bacteria and fungi.[8][9]

Mechanism of Action

The precise mechanism of antimicrobial action can vary depending on the specific derivative. However, it is generally believed that these compounds can disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components.[8] The presence of the azomethine group (-C=N-) in many of these derivatives is thought to be crucial for their antimicrobial activity. Some methoxyphenol compounds have been shown to cause morphological and structural alterations in bacteria.[8] In silico analyses suggest that some of these compounds may exert their antimicrobial effect by targeting DNA ligase.[9]

Quantitative Data

The antimicrobial activity of various derivatives has been assessed by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.

Derivative ClassMicroorganismActivity
SemicarbazonesStaphylococcus aureus, Bacillus subtilis (Gram-positive)Significant activity
SemicarbazonesSalmonella typhi, Pseudomonas aeruginosa (Gram-negative)Significant activity
SemicarbazonesCandida albicans (Fungus)Significant activity
PyrazolinesEnterococcus faecalisMIC: 32 µg/mL
PyrazolinesBacillus subtilis, Pseudomonas aeruginosaMIC: 64 µg/mL

Data synthesized from Der Pharmacia Lettre, 2016 and Marmara Pharmaceutical Journal, 2021.[8][10]

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension.

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place paper disks impregnated with the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of chalcone derivatives of this compound is the Claisen-Schmidt condensation.[1]

General Synthesis Protocol: Claisen-Schmidt Condensation
  • Reactant Dissolution: Dissolve 2-hydroxy-4-methoxyacetophenone and a substituted benzaldehyde in ethanol.

  • Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours.

  • Precipitation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone derivative.

  • Purification: Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Synthesis Workflow: Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of chalcone derivatives.

Conclusion and Future Perspectives

The diverse biological activities of this compound derivatives underscore their potential as a privileged scaffold in drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize the potency and selectivity of these compounds. Advanced in vivo studies and toxicological profiling are essential next steps to translate these promising preclinical findings into clinically viable therapeutic agents. The versatility of their synthesis allows for the creation of extensive libraries for high-throughput screening, paving the way for the discovery of novel drugs with improved therapeutic indices.

References

  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]
  • Göktaş, O., et al. (2021). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 25(1), 108-115. [Link]
  • Yilmaz, I., et al. (2021). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 6(15), 10245-10255. [Link]
  • Kim, J. Y., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 141-149. [Link]
  • Li, Y., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. International Immunopharmacology, 73, 334-342. [Link]
  • Malaviya, R., et al. (2000). Anti-inflammatory activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58).
  • Serafin, K., et al. (2022). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 23(19), 11867. [Link]
  • Wang, J., et al. (2018). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Letters, 15(5), 7665-7672. [Link]
  • Liew, S. Y., et al. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 26(22), 6995. [Link]
  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Rasayan Journal of Chemistry, 13(3), 1735-1743. [Link]
  • Di Stefano, A., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(12), 2097-2106. [Link]
  • Lim, Y. C., et al. (2018). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum Proceedings, 2(11), 661. [Link]
  • CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. (2012).
  • Kim, H., et al. (2020). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules, 25(20), 4849. [Link]
  • Karioti, A., et al. (2019). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 8(11), 529. [Link]
  • Taha, M., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Molecules, 23(12), 3273. [Link]
  • Colwell, C. A., et al. (1946). STUDIES ON THE MECHANISM OF ANTIBACTERIAL ACTION OF 2-METHYL-1,4-NAPHTHOQUINONE. Journal of Bacteriology, 51(5), 659-669. [Link]
  • Bou-Hamdan, F., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6721. [Link]
  • Dömling, A., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(1), 153. [Link]
  • Al-Ostoot, F. H., et al. (2022). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH.
  • Rajabi, L., et al. (2005). Acetophenones with selective antimycobacterial activity. Letters in Applied Microbiology, 40(3), 212-217. [Link]
  • Kumar, A., et al. (2013). Synthesis of Chalcones with Anticancer Activities. Molecules, 18(2), 1387-1410. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 2-(4-Methoxyphenyl)acetophenone Analogs as Targeted Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-methoxyphenyl)acetophenone scaffold, a core structure within the broader class of chalcones and their derivatives, has emerged as a privileged framework in medicinal chemistry. These analogs exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the key therapeutic targets of this compound analogs, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will explore the mechanistic underpinnings of their activity, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Versatility of the this compound Core

The this compound backbone is a key structural motif found in a variety of biologically active compounds. Its synthetic accessibility and the ease with which its aromatic rings can be functionalized allow for the generation of large libraries of analogs with diverse pharmacological profiles. These compounds, often classified as chalcones, are known to interact with a multitude of cellular targets, leading to a wide array of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] This guide will dissect the most promising of these therapeutic avenues, providing a technical roadmap for their further investigation and development.

Anticancer Applications: Targeting Proliferation and Survival Pathways

Numerous studies have highlighted the potent anticancer properties of this compound analogs against a range of human cancer cell lines.[3][4][5] Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of these analogs is the induction of programmed cell death, or apoptosis. Evidence suggests that they can trigger both the intrinsic and extrinsic apoptotic pathways. Furthermore, many chalcone derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[3]

Analog This compound Analog ROS ↑ Reactive Oxygen Species (ROS) Analog->ROS CellCycle Cell Cycle Arrest (e.g., G2/M phase) Analog->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation (e.g., Caspase-3, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Tumor Cell Proliferation CellCycle->Proliferation

Figure 1: Proposed anticancer mechanism of action.
Quantitative Efficacy: In Vitro Cytotoxicity

The cytotoxic potential of this compound analogs has been quantified against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, often in the low micromolar range.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Chalcone-benzenesulfonamide hybrid (3e)MCF-7 (Breast)0.887 ± 0.130[1]
Chalcone-benzenesulfonamide hybrid (3e)HCT116 (Colon)0.596 ± 0.165[1]
Bis-chalcone with fluoro groups (61)MCF-7 (Breast)1.9[4]
2-Hydroxy-4-methoxyacetophenone chalcone (LY-2)MCF-7 (Breast)4.61[6]
2-Hydroxy-4-methoxyacetophenone chalcone (LY-8)HT29 (Colon)6.83[6]
2-Hydroxy-4-methoxyacetophenone chalcone (LY-10)A549 (Lung)9.00[6]
Diaryl ether chalcone (25)MCF-7 (Breast)3.44 ± 0.19[3]
Diaryl ether chalcone (25)HCT116 (Colon)6.31 ± 0.27[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Analogs Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Workflow for the MTT cell viability assay.

Anti-inflammatory Effects: Modulation of Eicosanoid Pathways

Chronic inflammation is a hallmark of numerous diseases. This compound analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.[7]

Mechanism of Action: Dual COX and LOX Inhibition

The anti-inflammatory effects of these compounds are often attributed to their ability to dually inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][9] This dual inhibition is advantageous as it can lead to a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Analog This compound Analog Analog->Inhibition_COX Inhibits Analog->Inhibition_LOX Inhibits Inhibition_COX->COX Inhibition_LOX->LOX

Figure 3: Dual inhibition of COX and LOX pathways.
Quantitative Efficacy: In Vitro Enzyme Inhibition

The inhibitory activity of this compound analogs against COX and LOX enzymes can be determined using in vitro assays. While specific data for this exact scaffold is emerging, related pyrazole hybrids have shown potent dual inhibition.

Compound/AnalogTargetIC50 (µM)Reference
Thymol-pyrazole hybrid (8b)COX-20.043[8]
Thymol-pyrazole hybrid (8g)COX-20.045[8]
Pyrazole sulfonamide derivativeCOX-20.01[9]
Pyrazole sulfonamide derivative5-LOX1.78[9]
N-hydroxyurea derivative (2)COX-2-[10]
N-hydroxyurea derivative (2)5-LOX-[10]
N-hydroxyurea derivative (3)COX-2-[10]
N-hydroxyurea derivative (3)5-LOX-[10]
Experimental Protocol: In Vitro COX and LOX Inhibition Assays

Commercially available inhibitor screening kits are commonly used to determine the inhibitory potential of compounds against COX and LOX enzymes.

Protocol (General):

  • Reagent Preparation: Prepare assay buffers, enzyme solutions (COX-1, COX-2, or 5-LOX), and substrate (arachidonic acid) as per the kit instructions.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the test compound. Incubate for a specified time at the recommended temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation (e.g., Prostaglandin F2α for COX, or leukotrienes for LOX) using a suitable detection method, often colorimetric or fluorometric, as described in the kit protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Strategies: Targeting Enzymes in Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. This compound analogs have shown promise as neuroprotective agents by targeting key enzymes involved in the pathophysiology of these disorders.

Mechanism of Action: Inhibition of Monoamine Oxidase-B (MAO-B)

Monoamine oxidase-B (MAO-B) is an enzyme that degrades neurotransmitters, and its inhibition can increase neurotransmitter levels and provide neuroprotection. Several methoxy-substituted chalcones have been identified as potent and selective MAO-B inhibitors.[11][12][13][14][15]

Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Neuroprotection Neuroprotection Dopamine->Neuroprotection Metabolites Inactive Metabolites MAOB->Metabolites Analog This compound Analog Analog->Inhibition Inhibits Inhibition->MAOB

Figure 4: Inhibition of MAO-B for neuroprotection.
Quantitative Efficacy: In Vitro MAO-B Inhibition

The inhibitory potency of these analogs against human MAO-B is typically expressed as IC50 and Ki (inhibitory constant) values.

Compound/AnalogTargetIC50 (µM)Ki (µM)Reference
(2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one (C5)hMAO-B0.29 ± 0.0110.14 ± 0.001[11]
Trimethoxylated halogenated chalcone (CH5)hMAO-B0.460.31 ± 0.014[13][15]
Trimethoxylated halogenated chalcone (CH4)hMAO-B0.840.68 ± 0.17[13][15]
Chalcone derivative (HC4)hMAO-B0.0400.035 ± 0.005[14]
Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay is a luminescent method for measuring MAO activity.

Protocol:

  • Reaction Setup: In a white, opaque 96-well plate, combine the MAO enzyme, MAO Reaction Buffer, and various concentrations of the test inhibitor.

  • Substrate Addition: Add the luminogenic MAO substrate to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of MAO inhibition and determine the IC50 and Ki values.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated significant potential in the fields of oncology, inflammation, and neuroprotection. The data presented in this guide underscore the promising future of these compounds in drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these analogs for their respective targets.

  • In vivo efficacy studies: To validate the therapeutic potential of lead compounds in relevant animal models.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these analogs.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community can unlock new and effective treatments for a range of debilitating diseases.

References

  • A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. African Journal of Biomedical Research.
  • Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI.
  • Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. PubMed.
  • Anticancer Activity of Natural and Synthetic Chalcones. PMC - PubMed Central.
  • Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central.
  • Monoamine oxidase inhibitory activity of methoxy-substituted chalcones.
  • Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegener
  • Inhibition of monoamine oxidases and neuroprotective effects: chalcones vs. chromones | Request PDF.
  • Trimethoxylated halogenated chalcones as dual inhibitors of mao-b and bace-1 for the treatment of neurodegener
  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • cancer cells ic50: Topics by Science.gov.
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central.
  • Inflammation pathways and inhibition by targeting of the enzymes COX-2,...
  • Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. MDPI.
  • Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). PubMed.
  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PMC - PubMed Central.
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.

Sources

A Technical Guide to the Role of Deoxybenzoins, Exemplified by 2-(4-Methoxyphenyl)acetophenone, as Core Precursors in Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Flavonoids represent a class of natural products that are not only ubiquitous in the plant kingdom but also serve as "privileged scaffolds" in medicinal chemistry and drug development. Their diverse biological activities are intrinsically linked to their core chemical structures. The efficient and divergent synthesis of flavonoid libraries is therefore of paramount importance. This technical guide provides an in-depth exploration of the strategic use of ketone precursors for the synthesis of various flavonoid classes. We will place a special focus on the role of deoxybenzoins, specifically 2-(4-methoxyphenyl)acetophenone, as the quintessential precursor for the synthesis of isoflavones, while also detailing the established routes to flavones from o-hydroxyacetophenones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic strategies.

Section 1: The Central Role of Ketone Precursors in Flavonoid Synthesis

Flavonoids: A Privileged Scaffold in Drug Discovery

Flavonoids are a broad family of polyphenolic compounds characterized by a C6-C3-C6 carbon framework, which consists of two aromatic rings (A and B) linked by a three-carbon chain that typically forms an oxygenated heterocycle (C ring).[1] This basic skeleton gives rise to several major classes, including flavones, flavonols, flavanones, and isoflavones, each distinguished by the oxidation state and substitution pattern of the C ring. Their widespread occurrence in fruits and vegetables means they are a significant component of the human diet.[2] In the pharmaceutical context, flavonoids are recognized for a vast array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, making them highly attractive starting points for drug discovery programs.[1][3]

The Precursor Strategy

The power of modern synthetic chemistry lies in the ability to create molecular diversity from common, readily accessible starting materials. This "precursor strategy" is particularly effective in flavonoid synthesis. By selecting a core building block that contains key structural elements, chemists can employ a range of well-understood reactions to generate a library of analogues for structure-activity relationship (SAR) studies. This approach is more efficient and cost-effective than developing a unique synthetic route for every target compound.

Introducing the Key Ketone Precursors

At the heart of flavonoid synthesis are two primary classes of ketone precursors, from which the majority of scaffolds can be derived:

  • o-Hydroxyacetophenones: These molecules are the foundational starting materials for the synthesis of chalcones, which are, in turn, the immediate precursors to flavones, flavanones, and flavonols. The presence of the ortho-hydroxyl group is critical for the final cyclization step that forms the chromen-4-one (flavone) core.[4][5]

  • Deoxybenzoins (2-Arylacetophenones): This class of ketones, exemplified by This compound , is the cornerstone of isoflavone synthesis. In this structure, the B-ring is already attached to the α-carbon of the ketone, setting the stage for the formation of the characteristic 3-phenylchromen-4-one isoflavone skeleton.[6]

This guide will first detail the synthetic pathways originating from o-hydroxyacetophenones to provide context, before focusing on the core topic: the synthesis and utility of this compound as a precursor to isoflavones.

Section 2: Synthesis of Flavones from o-Hydroxyacetophenone Precursors

There are two principal, field-proven methodologies for constructing the flavone skeleton from o-hydroxyacetophenones: the Claisen-Schmidt condensation followed by oxidative cyclization, and the Baker-Venkataraman rearrangement.

Pathway A: The Claisen-Schmidt Condensation and Oxidative Cyclization

This two-step sequence is arguably the most versatile and widely used method for flavone synthesis.[1][5] It first involves building the open-chain chalcone intermediate, which is then cyclized to the final flavone.

2.1.1. Principle and Mechanism: Claisen-Schmidt Condensation The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic ketone (an acetophenone derivative) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[3][7] The base, typically NaOH or KOH, deprotonates the α-carbon of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[3][8]

2.1.2. Experimental Protocol: Synthesis of a 2'-Hydroxychalcone

  • Materials: 2'-Hydroxyacetophenone (1.0 eq), substituted aromatic aldehyde (1.0 eq), ethanol or methanol, aqueous sodium hydroxide (10-40%).

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and the desired aromatic aldehyde in ethanol.

    • Cool the flask in an ice bath and slowly add the aqueous NaOH solution dropwise with continuous stirring.

    • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9] Reaction times can range from a few hours to overnight.

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

    • Slowly acidify the mixture with dilute HCl until it is neutral (pH ~7).[3][9] A solid precipitate of the chalcone will form.

    • Collect the crude chalcone by vacuum filtration, washing the solid with cold water until the washings are neutral.[4]

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2'-hydroxychalcone.[4]

2.1.3. Principle and Mechanism: Oxidative Cyclization The synthesized 2'-hydroxychalcone is the direct precursor to the flavone. The most common method for its conversion is an oxidative cyclization, often mediated by an iodine-dimethyl sulfoxide (I₂/DMSO) system.[4][10] The reaction is believed to proceed via an intramolecular Michael addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone to form a flavanone intermediate.[11][12] The iodine and DMSO then act as an oxidizing system to introduce a double bond between C2 and C3 of the heterocyclic ring, yielding the final flavone.[11]

2.1.4. Experimental Protocol: Oxidative Cyclization to a Flavone

  • Materials: 2'-Hydroxychalcone (1.0 eq), Dimethyl sulfoxide (DMSO), Iodine (catalytic amount, ~0.1-0.2 eq).

  • Procedure:

    • Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.

    • Add a catalytic amount of iodine to the solution.[4]

    • Heat the reaction mixture (e.g., on a steam bath or in an oil bath at 100-120 °C) for several hours, monitoring the reaction by TLC.[13]

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

    • A solid precipitate of the flavone will form. Collect the solid by vacuum filtration.

    • Wash the precipitate with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by cold water.[4]

    • Purify the crude flavone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[14]

2.1.5. Workflow Diagram: From o-Hydroxyacetophenone to Flavone

G cluster_start Starting Materials cluster_chalcone Claisen-Schmidt Condensation cluster_flavone Oxidative Cyclization A o-Hydroxyacetophenone C Base (NaOH/KOH) Ethanol, RT A->C B Aromatic Aldehyde B->C D 2'-Hydroxychalcone Intermediate C->D E Iodine/DMSO Heat D->E F Final Flavone Product E->F

Caption: Workflow for flavone synthesis via the Claisen-Schmidt/Oxidative Cyclization pathway.

Pathway B: The Baker-Venkataraman Rearrangement

This classic named reaction provides an elegant alternative route to flavones. It involves the intramolecular rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[15][16][17]

2.2.1. Principle and Mechanism The process unfolds in three distinct steps:

  • O-Acylation: The starting o-hydroxyacetophenone is first esterified, typically with an aromatic acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine. This forms a 2-acyloxyacetophenone.

  • Baker-Venkataraman Rearrangement: The ester intermediate is treated with a strong base (e.g., KOH, NaH).[16] The base abstracts an α-proton from the ketone, generating an enolate. This enolate then undergoes an intramolecular acyl transfer, attacking the ester carbonyl to form a cyclic intermediate, which then opens to yield the stable 1,3-diketone.[15][18]

  • Acid-Catalyzed Cyclization: The resulting 1,3-diketone is heated in the presence of a strong acid (e.g., H₂SO₄ in acetic acid).[19] The acid catalyzes the intramolecular condensation between one of the ketone carbonyls and the phenolic hydroxyl group, followed by dehydration to form the flavone ring system.

2.2.2. Experimental Protocol: Synthesis of a Flavone via Baker-Venkataraman Rearrangement

  • Step 1: O-Acylation

    • Dissolve o-hydroxyacetophenone (1.0 eq) in anhydrous pyridine.[14]

    • Slowly add benzoyl chloride (1.1 eq) to the solution. An exothermic reaction may occur.

    • Stir the reaction for 20-30 minutes, then pour into a mixture of dilute HCl and crushed ice to precipitate the ester.[14]

    • Filter, wash with water, and dry the crude 2-benzoyloxyacetophenone.

  • Step 2: Rearrangement to 1,3-Diketone

    • Dissolve the crude ester in a suitable solvent like anhydrous pyridine or THF.

    • Add powdered potassium hydroxide (or another strong base) and stir the mixture, sometimes with gentle heating, until the rearrangement is complete (monitored by TLC).

    • Cool the mixture and acidify with a dilute acid (e.g., 10% acetic acid) to precipitate the 1,3-diketone.[14]

    • Filter, wash, and dry the crude diketone product.

  • Step 3: Cyclization to Flavone

    • Dissolve the crude 1,3-diketone in glacial acetic acid.[14]

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture on a steam bath for about 1 hour.[14]

    • Pour the hot solution onto crushed ice to precipitate the final flavone product.

    • Filter, wash with water, and purify by recrystallization.

2.2.3. Mechanistic Diagram: The Baker-Venkataraman Rearrangement

G A 2-Acyloxy- acetophenone B Enolate Formation A->B Base (KOH) C Intramolecular Acyl Transfer B->C D 1,3-Diketone Intermediate C->D E Acid-Catalyzed Cyclization D->E Acid (H+) F Flavone E->F

Caption: Key mechanistic stages of the Baker-Venkataraman rearrangement and subsequent cyclization.

Section 3: The Core Topic: this compound as an Isoflavonoid Precursor

While o-hydroxyacetophenones are the gateway to flavones, deoxybenzoins are the indispensable precursors for their structural isomers, the isoflavones.

Isoflavones: Structural Isomers with Unique Biology

Isoflavones possess the same molecular formula as flavones but differ in the point of attachment of the B-ring. In isoflavones, the B-ring is located at the C3 position of the chromone core, whereas in flavones it is at C2. This seemingly minor structural shift has profound biological consequences. Many isoflavones, such as genistein and daidzein found in soy, are classified as phytoestrogens because their structure allows them to bind to estrogen receptors, leading to a range of hormonal effects.[20] This makes them a critical area of research in oncology, endocrinology, and women's health.

Synthesis of the Deoxybenzoin Precursor

The reliable synthesis of the deoxybenzoin precursor is the first critical step. This compound is a classic example of this structural class.

3.2.1. Common Synthetic Routes The most direct method for synthesizing deoxybenzoins is the Friedel-Crafts acylation of an activated aromatic ring (like anisole) with a phenylacetyl chloride derivative. Alternatively, Hoesch reaction conditions can be employed. These electrophilic aromatic substitution reactions provide a robust entry point to the required ketone scaffold.

3.2.2. Experimental Protocol: Synthesis of this compound

  • Materials: Anisole (4-methoxybenzene), Phenylacetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM) as solvent.

  • Procedure:

    • Set up a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

    • Suspend anhydrous AlCl₃ (1.2 eq) in dry DCM under a nitrogen atmosphere and cool the mixture in an ice bath.

    • Add a solution of phenylacetyl chloride (1.0 eq) in dry DCM dropwise to the stirred suspension.

    • After the addition is complete, add a solution of anisole (1.1 eq) in dry DCM dropwise, maintaining the low temperature.

    • Once all reactants are added, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

3.2.3. Precursor Characterization Data

PropertyValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ ~8.0 (d, 2H), ~7.5 (m, 3H), ~7.2 (d, 2H), ~6.9 (d, 2H), ~4.2 (s, 2H), ~3.8 (s, 3H)
¹³C NMR (CDCl₃) δ ~197, 159, 136, 133, 130, 129, 128, 114, 55, 45

(Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and instrument.)

Synthesis of Isoflavones from Deoxybenzoins

The critical transformation from a deoxybenzoin to an isoflavone involves the introduction of a single carbon atom, which will become C2 of the final chromone ring, followed by cyclization.

3.3.1. Principle and Mechanism A highly effective method involves reaction with an electrophilic one-carbon source. A common choice is dimethylformamide dimethyl acetal (DMF-DMA). The deoxybenzoin is first deprotonated at the benzylic position (the CH₂ group) with a base to form an enolate. This enolate then attacks the DMF-DMA, which, after elimination of methanol and dimethylamine, forms a 2-hydroxyenaminoketone intermediate. Treatment of this intermediate with an acid catalyzes the intramolecular cyclization and subsequent elimination of dimethylamine to furnish the isoflavone core.

3.3.2. Experimental Protocol: Synthesis of an Isoflavone from this compound

  • Materials: this compound (1.0 eq), Dimethylformamide dimethyl acetal (DMF-DMA), a suitable high-boiling solvent (e.g., xylene), acid for cyclization (e.g., HCl in dioxane or acetic acid).

  • Procedure:

    • In a round-bottom flask, dissolve the deoxybenzoin precursor in DMF-DMA (can be used in excess as both reagent and solvent) or a high-boiling solvent like xylene.

    • Heat the mixture to reflux for several hours. The reaction progress is monitored by TLC for the disappearance of the starting material and the formation of the enaminone intermediate.

    • Once the first step is complete, cool the reaction mixture and remove the excess DMF-DMA/solvent under reduced pressure.

    • Dissolve the crude enaminone intermediate in a solvent such as acetic acid or dioxane.

    • Add a strong acid (e.g., concentrated HCl or H₂SO₄) and heat the mixture to induce cyclization.

    • After cyclization is complete, cool the reaction and pour it into ice water to precipitate the crude isoflavone.

    • Collect the product by filtration, wash thoroughly with water, and purify by recrystallization.

3.3.3. Reaction Pathway Diagram: Deoxybenzoin to Isoflavone

G A 2-(4-Methoxyphenyl)- acetophenone B DMF-DMA Heat A->B C Enaminone Intermediate B->C D Acid-Catalyzed Cyclization C->D E Final Isoflavone Product D->E

Caption: Synthetic pathway for converting a deoxybenzoin precursor to an isoflavone.

Section 4: Comparative Analysis and Strategic Application

Choosing the Right Precursor: A Summary

The choice of starting material is fundamentally dictated by the desired flavonoid subclass. The following table provides a clear guide for this strategic decision.

Desired Flavonoid ClassRequired Core PrecursorKey Synthetic Transformation(s)
Chalcone o-HydroxyacetophenoneClaisen-Schmidt Condensation
Flavone o-Hydroxyacetophenone1. Claisen-Schmidt & Oxidative Cyclization 2. Baker-Venkataraman Rearrangement
Flavanone o-Hydroxyacetophenone1. Claisen-Schmidt to Chalcone 2. Acid/Base catalyzed cyclization (non-oxidative)
Isoflavone DeoxybenzoinFormylation/Cyclization (e.g., with DMF-DMA)
Field-Proven Insights for Drug Development
  • For Flavone Synthesis: The Claisen-Schmidt/oxidative cyclization route is often preferred for library synthesis due to its operational simplicity and generally broad substrate scope. It is a convergent synthesis, meaning the two aromatic rings are brought together late in the sequence, allowing for maximum diversity. The Baker-Venkataraman rearrangement, while classic and robust, is a linear synthesis that can sometimes be lower yielding and require harsher conditions, but it remains an invaluable tool for specific targets.

  • For Isoflavone Synthesis: The deoxybenzoin pathway is the most direct and widely accepted. The key challenge often lies in the efficient synthesis of the deoxybenzoin precursor itself. The choice of formylating agent and cyclization conditions can be optimized to improve yields and purity. For drug development professionals, the ability to rapidly access the isoflavone core from a deoxybenzoin allows for late-stage functionalization of the A- and B-rings to fine-tune pharmacological properties.

Section 5: Conclusion

The synthesis of flavonoids is a mature yet continually evolving field of organic chemistry. The strategic use of well-defined ketone precursors provides a powerful and logical foundation for the construction of these biologically vital scaffolds. While o-hydroxyacetophenones are the established gateway to flavones, the deoxybenzoin core, exemplified by this compound, holds the unique and critical role as the direct precursor to the isoflavone family. Understanding the principles, mechanisms, and experimental nuances of these pathways is essential for any researcher, scientist, or drug development professional aiming to explore the vast chemical and therapeutic potential of flavonoids.

References

  • Wikipedia.
  • International Journal of Chemical Studies. A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. [Link]
  • Journal of Nepal Chemical Society. Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. [Link]
  • SciSpace.
  • Online Organic Chemistry Tutor.
  • Patrulea, V., et al. Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]
  • ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]
  • Taylor & Francis Online.
  • YouTube.
  • Semantic Scholar. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
  • ScienceDirect. Synthesis of Flavone.
  • AIP Publishing.
  • Mentis, M. Experiment 1: Synthesis of a Flavone. [Link]
  • Semantic Scholar. Synthesis of Flavone Skeleton by Different Methods. [Link]
  • SciSpace. Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. [Link]
  • RSC Publishing. Total synthesis of isoflavonoids. [Link]
  • ResearchGate. Synthesis of 4′-Methoxy Flavone. [Link]
  • ACS Publications. Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. Journal of Agricultural and Food Chemistry. [Link]
  • International Journal of Current Microbiology and Applied Sciences. Isoflavones: Biosynthesis, Health Promoting Effects and Bioavailability. [Link]
  • PubMed. Modification of flavonoid biosynthesis in crop plants. [Link]

Sources

A-Z Guide to the Spectroscopic Elucidation of 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for 2-(4-Methoxyphenyl)acetophenone, a deoxybenzoin derivative of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a procedural framework for structural elucidation, explaining the causal logic behind spectral interpretation and experimental choices. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating methodology to confirm the molecule's structure with a high degree of confidence. This guide emphasizes a predictive and comparative approach, leveraging data from analogous structures to forecast and interpret the spectral features of the target molecule, a common and critical skill in modern chemical research.

Introduction: The Deoxybenzoin Scaffold

1.1. Molecular Overview

This compound, also known as 4'-methoxydeoxybenzoin, is an aromatic ketone with the molecular formula C₁₅H₁₄O₂. Its structure features a central carbonyl group bridged by a methylene (-CH₂-) unit, connecting a phenyl ring and a 4-methoxyphenyl ring. This "deoxybenzoin" scaffold is a core structural motif in a variety of biologically active compounds and serves as a key building block in organic synthesis.

1.2. Scientific & Industrial Relevance

The deoxybenzoin framework is prevalent in natural products and synthetic compounds exhibiting a wide range of pharmacological activities. Understanding the precise spectroscopic signature of derivatives like this compound is paramount for quality control, reaction monitoring, and the rational design of new chemical entities in drug discovery pipelines. A robust, multi-technique analytical approach ensures structural integrity and purity, which are non-negotiable in pharmaceutical development.[1]

1.3. The Triad of Spectroscopic Analysis

To achieve unambiguous structural confirmation, a combination of spectroscopic techniques is essential.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of a molecule.[3]

  • Infrared (IR) Spectroscopy identifies the functional groups present based on their unique vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides vital clues about the molecular formula and substructural components through fragmentation analysis.[4]

This guide will dissect each technique's application to the target molecule, demonstrating how their synergistic data points converge to a single, validated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: A Self-Validating System

A reliable NMR experiment is a self-validating system. The following protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference for calibrating the chemical shift axis. The inertness and sharp, high-field signal of TMS make it an authoritative standard.

  • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs like zg30 for proton and zgpg30 for proton-decoupled carbon are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum to ensure accurate integration and peak picking.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting). Based on established principles and data from analogous compounds, the following is the predicted ¹H NMR spectrum.[6][7][8]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
a8.00 - 7.90Doublet (d)2HH-2', H-6'Protons ortho to the electron-withdrawing carbonyl group are strongly deshielded.
b7.60 - 7.40Multiplet (m)3HH-3', H-4', H-5'Protons on the unsubstituted phenyl ring, less deshielded than H-2'/H-6'.
c7.15Doublet (d)2HH-2, H-6Protons ortho to the electron-donating methoxy group but adjacent to the methylene bridge.
d6.85Doublet (d)2HH-3, H-5Protons meta to the methoxy group, shielded by its electron-donating effect.
e4.20Singlet (s)2H-CH₂-Methylene protons adjacent to two deshielding groups (carbonyl and phenyl); no adjacent protons to couple with.
f3.78Singlet (s)3H-OCH₃Methoxy protons in a characteristic region; no adjacent protons to couple with.

Causality Insight: The clear separation of the two aromatic systems is a key feature. The protons on the phenyl ring attached to the carbonyl (H-a, H-b) are shifted further downfield than those on the methoxy-substituted ring (H-c, H-d) due to the powerful deshielding effect of the C=O group.[9] The singlet for the methylene protons (H-e) is a definitive indicator of the -CO-CH₂-Ar connectivity.

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.[10][11][12]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~197.5C=O (C-7')The carbonyl carbon is highly deshielded and appears significantly downfield.[13]
~158.5C-4Aromatic carbon directly attached to the electronegative oxygen of the methoxy group.
~137.0C-1'Quaternary carbon of the phenyl ring attached to the carbonyl group.
~133.0C-4'Aromatic CH carbon para to the carbonyl group.
~130.5C-2, C-6Aromatic CH carbons ortho to the methoxy group.
~128.7C-2', C-6'Aromatic CH carbons ortho to the carbonyl group.
~128.5C-3', C-5'Aromatic CH carbons meta to the carbonyl group.
~128.0C-1Quaternary carbon of the methoxy-phenyl ring.
~114.0C-3, C-5Aromatic CH carbons meta to the methoxy group, shielded by resonance.
~55.3-OCH₃Typical chemical shift for a methoxy carbon.
~45.5-CH₂-Methylene bridge carbon, shifted downfield by adjacent sp² carbons.

Expertise Insight: The chemical shift of the carbonyl carbon (~197.5 ppm) is characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring.[13] The distinct signals for the two aromatic rings confirm the asymmetric nature of the molecule.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in CDCl3 prep2 Add TMS (Internal Standard) prep1->prep2 acq1 Acquire 1H Spectrum (400 MHz) prep2->acq1 acq2 Acquire 13C Spectrum (100 MHz) acq1->acq2 proc1 Fourier Transform (FID -> Spectrum) acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate 1H Signals proc3->proc4 proc5 Assign Signals (1H & 13C) proc4->proc5 result Confirmed Structure proc5->result Structural Confirmation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum is dominated by a few key characteristic absorptions that act as a molecular fingerprint.[14]

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3100-3000MediumC-H StretchAromatic C-H
2980-2850Medium-WeakC-H StretchAliphatic C-H (-CH₂-, -OCH₃)
~1685Strong, SharpC=O StretchConjugated Aryl Ketone
~1600, ~1510, ~1460MediumC=C StretchAromatic Ring
~1250StrongC-O-C Asymmetric StretchAryl-Alkyl Ether
~1030MediumC-O-C Symmetric StretchAryl-Alkyl Ether

Trustworthiness Insight: The most diagnostic peak is the intense, sharp absorption around 1685 cm⁻¹. Its position confirms a ketone, and its frequency (slightly lower than a simple aliphatic ketone at ~1715 cm⁻¹) is definitive proof of conjugation with an aromatic ring. The presence of strong C-O-C stretching bands around 1250 cm⁻¹ and 1030 cm⁻¹ provides unambiguous evidence for the methoxy (ether) group.[15][16]

Mass Spectrometry (MS): Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of molecular fragmentation patterns.[4] Electron Ionization (EI) is a common technique for this purpose.

Experimental Protocol (Electron Ionization)
  • Sample Introduction: A minute amount of the sample is introduced into the instrument, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.[17]

  • Analysis: The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Analysis of the Mass Spectrum

The molecular formula C₁₅H₁₄O₂ gives a molecular weight of 226.27 g/mol . The mass spectrum is predicted to show the molecular ion peak and key fragment ions resulting from the cleavage of bonds adjacent to the carbonyl group (α-cleavage).[18][19]

Table 4: Predicted Major Ions in the EI-Mass Spectrum

m/zProposed Ion StructureFragment LostRationale
226[C₁₅H₁₄O₂]⁺•-Molecular Ion (M⁺•)
121[C₈H₉O]⁺•C₇H₅Oα-cleavage forming the stable, resonance-delocalized 4-methoxybenzyl cation.
105[C₇H₅O]⁺•C₈H₉Oα-cleavage forming the highly stable benzoyl cation. (Likely Base Peak)
77[C₆H₅]⁺CO (from m/z 105)Loss of carbon monoxide from the benzoyl cation.

Authoritative Grounding: The fragmentation of deoxybenzoins is well-understood.[20] The formation of the benzoyl cation (m/z 105) is a classic and highly favorable pathway for acetophenone derivatives and is often the most abundant ion (the base peak) in the spectrum.[18][21] The presence of a significant peak at m/z 121 corresponding to the 4-methoxybenzyl cation is equally diagnostic, confirming the other half of the molecule.

Visualization: Key Fragmentation Pathways

MassSpec_Fragmentation cluster_frags Major Fragmentation Pathways (α-Cleavage) mol This compound [C15H14O2]+• m/z = 226 frag1 Benzoyl Cation [C7H5O]+ m/z = 105 (Base Peak) mol->frag1 Loses •CH2(C6H4)OCH3 frag2 4-Methoxybenzyl Cation [C8H9O]+ m/z = 121 mol->frag2 Loses •CO(C6H5) frag3 Phenyl Cation [C6H5]+ m/z = 77 frag1->frag3 Loses CO

Caption: Predicted EI-MS fragmentation of the target molecule.

Integrated Analysis: Assembling the Puzzle

No single technique provides the complete picture. True structural confirmation comes from synthesizing the data from all three analyses.[2]

Integrated_Analysis center_node This compound Structure Confirmed ir_node IR Data: ~1685 cm-1 (C=O) ~1250 cm-1 (C-O-C) center_node->ir_node confirms Ketone & Ether nmr_h_node 1H NMR Data: Singlet at ~4.20 ppm (-CH2-) Two distinct aromatic systems center_node->nmr_h_node confirms -CO-CH2-Ar & Asymmetry nmr_c_node 13C NMR Data: Signal at ~197.5 ppm (C=O) Signal at ~55.3 ppm (-OCH3) center_node->nmr_c_node confirms Carbonyl & Methoxy ms_node MS Data: M+• at m/z 226 Fragments at m/z 105 & 121 center_node->ms_node confirms Molecular Weight & Key Substructures

Caption: Convergence of multi-spectroscopic data for validation.

  • MS establishes the correct molecular weight (226) and shows fragmentation into benzoyl (105) and methoxybenzyl (121) units.

  • IR confirms the presence of the key functional groups: a conjugated ketone (~1685 cm⁻¹) and an aryl ether (~1250 cm⁻¹).

  • NMR assembles the pieces. It confirms the methoxy group (~3.78 ppm, ~55.3 ppm), the methylene bridge connecting the two aromatic rings (~4.20 ppm), and the distinct electronic environments of the unsubstituted phenyl ring and the 4-methoxyphenyl ring.

Each piece of data corroborates the others, leading to a confident and validated assignment of the structure as this compound.

Conclusion

The structural elucidation of this compound serves as an exemplary case study in the application of modern spectroscopic methods. Through the logical and synergistic interpretation of NMR, IR, and MS data, we have demonstrated a robust workflow for confirming the molecule's identity. This guide underscores that expertise in spectroscopy lies not just in data acquisition, but in the ability to predict, interpret, and integrate spectral features to solve complex structural puzzles—a cornerstone of innovation in chemical and pharmaceutical sciences.

References

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.).
  • Modern Analytical Technique for Characterization Organic Compounds. (2024).
  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Spectroscopic Identification Of Organic Compounds. (n.d.). riomaisseguro.rio.rj.gov.br. [Link]
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). [Link]
  • MDPI. (2024). Crystal Structures of Novel Phenyl Fulgides. Crystals. [Link]
  • NIST. (n.d.). Acetophenone, 2',4'-dihydroxy-2-(p-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Signal Areas. (n.d.). University of Rochester. [Link]
  • SpectraBase. (n.d.). 4'-Methoxyacetophenone. [Link]
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • YouTube. (2021).
  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. [Link]
  • Interpretation. (n.d.). University of Arizona. [Link]
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
  • YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]
  • Wikipedia. (n.d.).
  • Química Orgánica. (n.d.). IR spectrum: Ethers. [Link]
  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. [Link]
  • LibreTexts Chemistry. (2023).
  • Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. [Link]
  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]
  • Journal of the Chemical Society B: Physical Organic. (1966). Studies in mass spectrometry. Part V. Mass spectra of benzoquinones. [Link]
  • mzCloud. (n.d.). 4 Methoxyacetophenone. [Link]
  • International Journal of Research in Advent Technology. (n.d.). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis)
  • NIST. (n.d.). ortho-Methoxyacetophenone. NIST Chemistry WebBook. [Link]

Sources

2-(4-Methoxyphenyl)acetophenone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetophenone as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as deoxyanisoin, is a deoxybenzoin derivative that has emerged as a profoundly versatile building block in modern organic synthesis. Its strategic placement of a carbonyl group and an electron-rich methoxy-substituted phenyl ring offers a unique combination of reactivity and stability, making it an ideal precursor for a diverse array of complex molecules. This guide provides a comprehensive exploration of its synthesis, physicochemical properties, and, most importantly, its application in the construction of high-value scaffolds. We delve into its pivotal role in the synthesis of biologically active heterocycles such as chalcones, flavones, and quinoxalines, and discuss its utility in medicinal chemistry and photopolymerization. Detailed, field-proven experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in leveraging this key intermediate for their synthetic campaigns.

Core Characteristics and Synthesis

This compound is characterized by a central two-carbon linker connecting a phenyl ring and a 4-methoxyphenyl ring, with one of these carbons being a carbonyl group. This structure is foundational to its synthetic utility.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through standard analytical techniques. A summary of its key properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 1-Phenyl-2-(4-methoxyphenyl)ethan-1-one
Synonyms Deoxyanisoin, 4'-Methoxydeoxybenzoin
CAS Number 120-44-5
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 110-112 °C
Synthesis of the Building Block

The classical and most reliable method for preparing deoxybenzoins, including this compound, is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Conceptual Workflow for Deoxyanisoin Synthesis

cluster_reactants Reactants cluster_conditions Conditions Anisole Anisole (4-Methoxybenzene) Reaction Friedel-Crafts Acylation Anisole->Reaction Nucleophile PAC Phenylacetyl Chloride PAC->Reaction Electrophile Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Solvent Inert Solvent (e.g., CS₂ or CH₂Cl₂) Solvent->Reaction Product This compound (Deoxyanisoin) Reaction->Product

Caption: Friedel-Crafts acylation route to deoxyanisoin.

While specific procedures for this compound are proprietary, the synthesis of its parent compound, deoxybenzoin, from phenacetyl chloride and benzene provides a generalizable protocol.[1] Alternative modern strategies include transition metal-free methods involving the dual acylation of γ-aryl β-keto esters, which offer milder conditions and avoid harsh chlorinating agents.[2][3]

Application in Heterocyclic Synthesis

The true power of this compound lies in its ability to serve as a scaffold for constructing complex heterocyclic systems, many of which form the core of pharmacologically active molecules.[]

Synthesis of Chalcones: The Gateway Intermediate

Chalcones (1,3-diaryl-2-propen-1-ones) are primary products derived from this compound and are themselves crucial precursors to flavonoids and other heterocycles.[5] They are typically synthesized via the Claisen-Schmidt condensation, an aldol condensation between an acetophenone derivative and a substituted benzaldehyde.

The reaction mechanism hinges on the formation of a carbanion (enolate) from the acetophenone in the presence of a base, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde.[6]

Workflow: Claisen-Schmidt Condensation for Chalcone Synthesis

Acetophenone This compound Enolate Enolate Formation (Carbanion) Acetophenone->Enolate α-proton abstraction Aldehyde Substituted Benzaldehyde Attack Nucleophilic Attack on Aldehyde Aldehyde->Attack Base Base (e.g., KOH, NaOH) Base->Enolate Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Enolate Temp Room Temperature Temp->Base Enolate->Attack Dehydration Dehydration Attack->Dehydration Product Chalcone Derivative Dehydration->Product

Caption: Stepwise workflow for chalcone synthesis.

Experimental Protocol: Synthesis of a Substituted Chalcone [6]

  • Dissolution: Dissolve equimolar concentrations of this compound and a selected substituted benzaldehyde in methanol (approx. 20 mL).

  • Base Addition: Slowly add a methanolic potassium hydroxide (KOH) solution to the mixture with continuous stirring. The base acts as the catalyst to initiate the condensation.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from two to several hours depending on the aldehyde substituent.[6]

  • Acidification & Isolation: Upon completion, acidify the mixture with dilute HCl. This neutralizes the base and precipitates the chalcone product.

  • Purification: Filter the crude product, wash with water, and dry. Recrystallization from a suitable solvent like methanol is performed to obtain the purified chalcone.[6]

From Chalcones to Flavones

Flavones, a class of flavonoids with a 2-phenylchromen-4-one backbone, exhibit significant biological activities.[7] Chalcones derived from hydroxy-substituted acetophenones are key intermediates in their synthesis. Although our starting material lacks the requisite 2'-hydroxy group for direct cyclization, it is a critical component in multi-step syntheses where this group is introduced or present on the initial acetophenone. The general strategy involves the oxidative cyclization of a 2'-hydroxychalcone.[8][9]

A common laboratory-scale synthesis involves the Baker-Venkataraman rearrangement, which transforms a 2-hydroxyacetophenone into a 1,3-diketone, followed by acid-catalyzed cyclization to yield the flavone.[10]

General Pathway from 2'-Hydroxyacetophenone to Flavones

G A 2'-Hydroxy- acetophenone B Benzoyl Ester A->B Benzoylation (Pyridine) C 1,3-Diketone B->C Baker-Venkataraman Rearrangement (Base) D Flavone C->D Acid-Catalyzed Cyclization (H₂SO₄)

Caption: Key transformations in flavone synthesis.

Synthesis of Quinoxalines

Deoxybenzoins can be transformed into 1,2-diketones (benzils) through oxidation. These benzils are valuable precursors for quinoxalines, a class of nitrogen-containing heterocyclic compounds with applications in pharmaceuticals and dyes.[11] A modern, environmentally benign approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst and air as the oxidant.

Experimental Protocol: One-Pot Synthesis of Quinoxalines from Deoxybenzoin [11]

  • Reaction Setup: In a round-bottomed flask, combine the deoxybenzoin (e.g., this compound), an aromatic 1,2-diamine, and DABCO (20 mol%) in N,N-dimethylformamide (DMF).

  • Aerobic Oxidation: Heat the mixture to 90°C under an air atmosphere. The deoxybenzoin is first oxidized to the corresponding benzil derivative.

  • Condensation & Cyclization: The in-situ generated benzil then condenses with the 1,2-diamine, followed by cyclization to form the quinoxaline ring system.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated using standard extraction and purification techniques.

This one-pot method is highly efficient, avoiding the isolation of the intermediate benzil and minimizing waste.[11]

Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound are a rich source of biologically active compounds, making this building block highly relevant to drug development professionals.

Anticancer and Cytotoxic Activity

Chalcones are widely investigated for their anticancer properties.[5] They are known to induce apoptosis in cancer cells and interfere with mitochondrial function.[5] Specifically, chalcones synthesized from 2-hydroxy-4-methoxyacetophenone have demonstrated potent inhibitory activity against human breast (MCF-7), colorectal (HT-29), and lung (A549) cancer cell lines, with IC₅₀ values in the low micromolar range.[12] The methoxy group often plays a significant role in enhancing cytotoxicity.[13]

Table 2: Selected Biological Activities of Deoxybenzoin and Chalcone Derivatives

Compound ClassBiological ActivityTarget/ModelKey FindingsReference(s)
Deoxybenzoin OximesImmunosuppressiveT-cell proliferationMore potent and >100-fold less cytotoxic than Cyclosporine A.[14]
ChalconesAnticancerMCF-7, HT-29, A549 cell linesPotent inhibition with IC₅₀ values from 4.61 to 9.85 µM.[12]
ChalconesAnti-inflammatoryRAW 264.7 macrophagesInhibition of inflammatory markers like nitric oxide.[13]
Acetophenone DerivativesMAO-B InhibitionHuman Monoamine Oxidase BPotent and selective inhibition, relevant for neurodegenerative diseases.[15]
Immunosuppressive Agents

Novel deoxybenzoin derivatives have been synthesized and evaluated for immunosuppressive activity. Certain deoxybenzoin oximes showed high potency in inhibiting T-cell proliferation while exhibiting significantly lower cytotoxicity compared to the standard drug Cyclosporine A.[14] The mechanism of action was found to involve the induction of apoptosis in activated lymph node cells.[14]

Anti-inflammatory and Antioxidant Properties

The core acetophenone structure is found in compounds with anti-inflammatory and antioxidant properties.[16] The presence of hydroxyl and methoxy groups on the phenyl ring generally enhances the ability to scavenge free radicals.[16] Chalcones derived from methoxy-substituted acetophenones have shown potential anti-inflammatory effects in cellular models.[13]

Photochemical Applications: A Role as Photoinitiators

In addition to its role in building biological scaffolds, the acetophenone moiety is a well-known chromophore. 2-Phenyl-acetophenone derivatives can function as Type I photoinitiators.[17][18] Upon absorption of UV light, these molecules undergo unimolecular bond cleavage (α-cleavage) to generate two free radicals. These radicals can then initiate the polymerization of monomers and oligomers, such as acrylates, a process central to UV-curing technology for coatings, inks, and adhesives.[17][19] The efficiency and absorption characteristics can be tuned by substituents on the aromatic rings, including the 4-methoxy group.

Conclusion

This compound is far more than a simple aromatic ketone; it is a strategic and enabling building block for synthetic and medicinal chemistry. Its straightforward access to chalcones provides a gateway to a vast chemical space of flavonoids and other biologically relevant heterocycles. The demonstrated utility of its derivatives as anticancer, immunosuppressive, and anti-inflammatory agents underscores its importance for drug discovery pipelines. Furthermore, its inherent photochemical properties open avenues in materials science. The robust and versatile chemistry associated with this scaffold ensures its continued prominence in research and development settings.

References

  • Synthesis of b. 2'-methoxy-4'-phenyl-acetophenone. PrepChem.com. [Link]
  • Experiment 1: Synthesis of a Flavone. Mentis. [Link]
  • synthesis, characterization and biological evaluation of some new chalcones.
  • Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.Preprints.org. [Link]
  • Synthesis of Chalcones with Anticancer Activities.Molecules. [Link]
  • deoxyanisoin.Organic Syntheses Procedure. [Link]
  • Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cycliz
  • Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides.RSC Advances. [Link]
  • What is the synthesis route of 4-Methoxyphenylacetone.Bloom TECH. [Link]
  • Synthesis of Flavone Skeleton by Different Methods.Semantic Scholar. [Link]
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review.International Journal of Biological and Pharmaceutical Sciences Archive. [Link]
  • Synthesis of 4-Methoxychalcone.Scribd. [Link]
  • Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Deriv
  • Acetophenone, ω-methoxy.Organic Syntheses Procedure. [Link]
  • DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines.Organic Chemistry Portal. [Link]
  • Synthesis of Flavones.Biomedical Journal of Scientific & Technical Research. [Link]
  • Synthesis of Flavones From 2-Hydroxy Acetophenone and Aromatic Aldehyde Derivatives by Conventional Methods and Green Chemistry Approach.Scite.ai. [Link]
  • Synthetic utility of deoxybenzoins.
  • Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure.Polymers. [Link]
  • Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B.MedChemComm. [Link]
  • Heterocyclic Building Blocks.CD Bioparticles. [Link]
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.Molecules. [Link]
  • Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships.
  • Preparation method of p-methoxyacetophenone.
  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.Sciforum. [Link]
  • Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.
  • Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.Bartleby. [Link]
  • 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards.AZoCleantech. [Link]
  • Photo Initi
  • Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, C

Sources

A Technical Guide to Unlocking the Therapeutic Potential of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold

The acetophenone core, a seemingly simple aromatic ketone, represents a privileged scaffold in medicinal chemistry. Found in sources ranging from medicinal plants to the castoreum of beavers, its true value lies not in its ubiquity but in its remarkable versatility as a foundational structure for discovering novel therapeutics.[1][2] This guide moves beyond a simple catalog of derivatives to present a strategic framework for the modern researcher. We will explore the causality behind experimental design, from rational synthesis to robust biological validation and deep mechanistic investigation. Our objective is to equip you, the drug discovery professional, with the technical insights and field-proven methodologies required to systematically uncover and validate the next generation of acetophenone-based bioactive compounds.

Part 1: The Expanding Bioactive Universe of Acetophenone Derivatives

The therapeutic potential of acetophenone derivatives is not confined to a single biological target but spans a wide array of activities. This diversity stems from the scaffold's ability to be chemically modified, allowing for the precise tuning of steric and electronic properties to achieve high-affinity interactions with various biological macromolecules.

Antimicrobial and Antifungal Frontiers

Acetophenone derivatives have demonstrated significant efficacy against a spectrum of microbial pathogens, including those responsible for common oral infections.[3] The structural modifications play a crucial role in their potency and mechanism.

  • Antibacterial/Antifungal Activity: Derivatives such as 2',6'-dihydroxy-4'-geranyloxyacetophenone have shown potent activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.[3] Similarly, acetophenone-derived semicarbazones and Schiff bases exhibit a broad spectrum of antimicrobial action.[4][5]

  • Mechanism of Action: A key insight into their antimicrobial function is the potential for iron chelation. By sequestering essential iron ions, these compounds disrupt critical metabolic processes within the microbial cells, leading to growth inhibition or cell death.[3] This mechanism provides a clear rationale for designing derivatives with enhanced chelating properties.

Combating Inflammation: Targeting Key Pathways

Chronic inflammation is a hallmark of numerous diseases. Acetophenone derivatives, particularly those isolated from natural sources like Ophryosporus axilliflorus, have emerged as potent anti-inflammatory agents.[6]

  • In Vivo Efficacy: The carrageenan-induced rat paw edema model is a standard for evaluating acute inflammation. In this model, certain 3-alkoxy-4-methanesulfonamido acetophenone derivatives have shown anti-inflammatory activity comparable to standard drugs like rofecoxib, with the added benefit of being non-ulcerogenic.[7]

  • Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of pro-inflammatory prostaglandins.[7] Furthermore, some derivatives have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[8]

Neuroprotection and Neuromodulation

The role of acetophenones in neurodegenerative diseases is an exciting and rapidly developing area of research. Their ability to interact with key enzymes and pathways in the central nervous system underscores their potential for treating conditions like Parkinson's and Alzheimer's disease.

  • Monoamine Oxidase B (MAO-B) Inhibition: Two series of acetophenone derivatives have been identified as highly potent and selective inhibitors of MAO-B, an enzyme whose dysregulation is implicated in neurodegeneration.[9][10] Notably, compounds with halogen-substituted benzyloxy groups at the C3 or C4 position of the acetophenone ring showed IC50 values in the low nanomolar range, surpassing the potency of the established drug selegiline.[9][11]

  • Protection Against Excitotoxicity: Glutamate-induced excitotoxicity is a common pathological mechanism in neuronal cell death. Acrovestone, an acetophenone dimer, has been shown to protect human neuroblastoma cells from glutamate-induced apoptosis by modulating the Akt/FoxO3a signaling pathway and regulating pro- and anti-apoptotic proteins like BAX and Bcl-2.[12][13]

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

The fight against cancer requires therapies with novel mechanisms of action. Chalcones, which are biosynthetically derived from acetophenones, and other derivatives have shown promising anti-tumor activities.[14][15]

  • Cytotoxicity: Natural acetophenones have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast) and A549 (lung).[2]

  • Mechanism of Action: A compelling mechanism for some benzylideneacetophenone derivatives is the inhibition of the proteasome.[14] The proteasome is critical for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Its inhibition leads to the accumulation of pro-apoptotic factors, ultimately triggering cancer cell death. This provides a distinct advantage, as proteasome inhibitors represent a validated class of anticancer drugs.

Part 2: A Strategic Workflow for Discovery and Validation

Identifying novel biological activities requires a systematic and logical progression from compound synthesis to multi-level biological evaluation. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Compound Generation cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Mechanism of Action Synthesis Synthesis of Derivative Library Purification Purification & Characterization Synthesis->Purification Crude Product InVitro High-Throughput In Vitro Assays (e.g., Enzyme, Cytotoxicity) Purification->InVitro Pure Compounds DoseResponse Dose-Response & IC50/EC50 Determination InVitro->DoseResponse Initial Hits InVivo In Vivo Models (e.g., Paw Edema, Xenograft) DoseResponse->InVivo Validated Hits MOA Mechanism of Action (e.g., Docking, Western Blot) InVivo->MOA Efficacious Compounds Lead Lead Optimization MOA->Lead

Rational Synthesis of Derivatives

The foundation of discovery is a structurally diverse compound library. The Claisen-Schmidt condensation is a classic and highly effective method for synthesizing chalcones and related derivatives from acetophenones and benzaldehydes.[16][17]

Protocol: General Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition (The "Why"): Cool the mixture in an ice bath. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise with stirring. The base is critical as it deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate ion. This enolate is the key reactive intermediate.

  • Condensation Reaction: Allow the reaction to stir at room temperature. The enolate will attack the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol addition product is often spontaneous or driven by the basic conditions, yielding the α,β-unsaturated carbonyl system characteristic of a chalcone.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid (e.g., HCl). The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Validation: The crude product must be purified, typically by recrystallization from a suitable solvent like ethanol. The final structure and purity should be rigorously confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][16]

In Vitro Screening: The First Gatekeeper

In vitro assays provide a rapid and cost-effective method for initial screening to identify promising candidates from a larger library.[8]

Protocol: MTT Assay for Cytotoxicity Screening

This assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of living cells, which serves as a proxy for cell number.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the acetophenone derivatives in the appropriate cell culture medium. The use of a vehicle control (e.g., DMSO at <0.1%) is mandatory to rule out solvent toxicity. Treat the cells with various concentrations of the test compounds and incubate for a defined period (e.g., 48 or 72 hours). Include a positive control (e.g., doxorubicin) and an untreated control.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[18]

  • Formazan Solubilization (The "Why"): Incubate the plate for 2-4 hours. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. After incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve these crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

In Vivo Validation: Assessing Physiological Relevance

Promising in vitro hits must be validated in a living system to assess their efficacy, pharmacokinetics, and potential toxicity.[8]

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely accepted model for evaluating the efficacy of acute anti-inflammatory agents.[7][19]

  • Animal Preparation: Use adult rats or mice (e.g., Wistar strain), acclimatized to laboratory conditions. Fast the animals overnight prior to the experiment.

  • Compound Administration: Administer the test acetophenone derivative and a reference drug (e.g., indomethacin) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group must be included.

  • Induction of Inflammation (The "Why"): After a set time (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal. Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, making it an excellent model for testing anti-inflammatory drugs.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity.

Part 3: Illuminating the Mechanism of Action (MOA)

Identifying a compound's molecular target and the pathway it modulates is the ultimate goal of discovery research. This knowledge is crucial for lead optimization and clinical development.[20]

In Silico and In Vitro Target Identification
  • Molecular Docking: Computational docking studies can predict the binding mode of a compound within the active site of a known target, such as COX-2 or MAO-B.[7][10] This provides a structural hypothesis for the observed activity and can guide the synthesis of more potent analogues.

  • Enzyme Inhibition Assays: For activities like MAO-B or acetylcholinesterase inhibition, specific in vitro enzyme assays are used to directly measure the inhibitory potency (Ki or IC50 values) of the compounds.[21]

Pathway Analysis in Cellular Models

Once a target is hypothesized, its modulation within a cellular context must be confirmed. For example, to validate the inhibition of the NF-κB pathway, Western blotting can be employed.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB:f1->NFkB Release Genes Pro-inflammatory Gene Expression (COX-2, TNF-α) NFkB_nuc->Genes Induces Acetophenone Acetophenone Derivative Acetophenone->IKK Inhibits

This analysis would measure the phosphorylation levels of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. An active compound would prevent IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of NF-κB and subsequent expression of inflammatory genes.

Quantitative Data Summary

To facilitate comparison, the following tables summarize key quantitative data for various acetophenone derivatives discussed in the literature.

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity

Compound ID Substitution Pattern MAO-B IC50 (nM) Selectivity Index (MAO-A/MAO-B) Reference
1j 4-(3-Fluorobenzyloxy)acetophenone 12.9 > 7752 [9][10]
2e 3-(4-Chlorobenzyloxy)acetophenone 11.7 > 3393 [9][10]

| Selegiline | (Reference Drug) | 35.6 | 2809 |[9][10] |

Table 2: Enzyme Inhibitory Activities of Selected Derivatives

Enzyme Derivative Class Ki or IC50 Range (µM) Reference
α-Glycosidase Acetophenone Derivatives (1-6) Ki: 168 - 304 [21]
Acetylcholinesterase (AChE) Acetophenone Derivatives (1-6) Ki: 71 - 144 [21]
Carbonic Anhydrase I/II Acetophenone Derivatives (1-6) Ki: 556 - 1044 [21]

| Tyrosinase | Acetophenone Derivatives (1-6) | IC50: 74 - 101 |[21] |

Conclusion and Future Outlook

The acetophenone scaffold is a proven platform for the discovery of compounds with significant and diverse biological activities. From potent and selective MAO-B inhibitors for neurodegenerative diseases to novel anti-inflammatory and antimicrobial agents, the therapeutic avenues are vast. The future of this field lies in the integration of computational prediction, streamlined synthesis, and multi-tiered biological screening.[22] By employing the systematic, mechanism-focused approach outlined in this guide, researchers can more efficiently translate the chemical versatility of acetophenone derivatives into clinically relevant therapeutic innovations. The journey from bench to bedside is complex, but it begins with the rigorous and insightful discovery science detailed herein.

References

  • Title: Synthesis and antimicrobial activity of geranyloxy- and farnesyloxy-acetophenone derivatives against oral p
  • Title: A Novel Synthesis of Acetophenone Benzopyran Deriv
  • Title: Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus. Source: PubMed URL:[Link]
  • Title: Determining the mode of action of bioactive compounds. Source: PubMed URL:[Link]
  • Title: Mechanisms of action of food bioactive compounds based on network pharmacology.
  • Title: Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities.
  • Title: Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors.
  • Title: Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflamm
  • Title: Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Source: Scholars Research Library URL:[Link]
  • Title: Synthesis and Spectral Studies of Acetophenone Schiff Bases and Evaluation of their Antimicrobial Activities. Source: Asian Journal of Chemistry URL:[Link]
  • Title: Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. Source: RSC Publishing URL:[Link]
  • Title: Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Source: PubMed Central URL:[Link]
  • Title: Natural-derived acetophenones: chemistry and pharmacological activities. Source: PubMed Central URL:[Link]
  • Title: Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. Source: MedChemComm (RSC Publishing) URL:[Link]
  • Title: Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis. Source: PubMed URL:[Link]
  • Title: Bioactive Molecules and Their Mechanisms of Action. Source: PubMed Central URL:[Link]
  • Title: Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Source: AJPCR URL:[Link]
  • Title: Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic
  • Title: Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone.
  • Title: Anti-tumor Activity of Benzylideneacetophenone Derivatives via Proteasomal Inhibition in Prostate Cancer Cells. Source: PubMed URL:[Link]
  • Title: Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis.
  • Title: In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Source: PubMed URL:[Link]
  • Title: Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Source: PubMed URL:[Link]
  • Title: Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B.
  • Title: Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Source: PubMed Central URL:[Link]
  • Title: USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES.

Sources

Physicochemical properties of methoxy-substituted acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methoxy-Substituted Acetophenones

Abstract: Methoxy-substituted acetophenones are a pivotal class of aromatic ketones, serving as foundational scaffolds in medicinal chemistry, perfumery, and materials science. The position of the methoxy substituent—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's physicochemical properties, altering its solubility, reactivity, spectroscopic signature, and potential for intermolecular interactions. This guide provides a comprehensive exploration of these properties, offering field-proven insights and detailed experimental methodologies for their characterization. It is designed to equip researchers, scientists, and drug development professionals with the causal understanding necessary to harness the unique characteristics of these versatile compounds.

Part 1: Fundamental Physicochemical Characteristics

The isomeric placement of the methoxy group on the acetophenone ring dictates the fundamental physical properties of the molecule. This section delineates these properties, explaining the structural basis for the observed differences between the ortho, meta, and para isomers.

Molecular Structure and Isomerism

The core structure consists of an acetophenone molecule with a methoxy group (-OCH₃) attached to the phenyl ring at one of three distinct positions. This seemingly minor structural variance leads to significant differences in molecular symmetry, polarity, and intermolecular packing, which in turn govern their macroscopic properties.

Caption: Chemical structures of the ortho, meta, and para isomers.

Physical State, Melting, and Boiling Points

The physical properties of these isomers are a direct consequence of their molecular structure and the resulting intermolecular forces. 4-methoxyacetophenone is a crystalline solid at room temperature, a fact attributable to its high degree of molecular symmetry, which allows for efficient packing into a crystal lattice.[1][2] In contrast, the ortho and meta isomers are liquids, as their lower symmetry hinders effective crystalline packing.[3][4]

Boiling points are primarily influenced by molecular weight and polarity. As isomers, their molecular weights are identical (150.17 g/mol ).[1][5] Therefore, variations in boiling points are subtle and related to differences in dipole moments.

Table 1: Physical Properties of Methoxyacetophenone Isomers

Property2-Methoxyacetophenone (ortho)3-Methoxyacetophenone (meta)4-Methoxyacetophenone (para)
CAS Number 579-74-8[5][6]586-37-8[3][7]100-06-1[1][2]
Appearance Liquid[4]Colorless to pale yellow liquid[3]White crystalline powder[1][8]
Melting Point N/A (Liquid at RT)-7 °C[3]36-38 °C[2]
Boiling Point 245-248 °C[5][9]239-241 °C[3][7]254 °C[1]
Density (at 25°C) 1.09 g/mL[4]1.094 g/mL[3][7]1.0818 g/cm³ (at 41°C)[1]
Solubility and Lipophilicity (LogP)

Solubility is a critical parameter in drug development, influencing formulation and bioavailability. Methoxyacetophenones are generally soluble in organic solvents like ethanol, ether, and chloroform due to their aromatic and ketonic nature.[1] Their solubility in water is limited but present. For instance, 4-methoxyacetophenone has a water solubility of 2.474 g/L at 20°C. The oxygen atoms in both the methoxy and acetyl groups can act as hydrogen bond acceptors, facilitating dissolution in protic solvents.

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment. This property is crucial for predicting membrane permeability.

Table 2: Solubility and Lipophilicity

IsomerWater SolubilityLogP
2-Methoxyacetophenone 2.114 g/L (estimated)[9]1.82[5][9]
3-Methoxyacetophenone Fully miscible (reported)[7][10]N/A
4-Methoxyacetophenone 2.474 g/L1.74[1]

Part 2: Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and purity assessment. The electronic environment of each isomer gives rise to a unique spectroscopic fingerprint.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of methoxyacetophenones are characterized by absorptions arising from π→π* transitions within the aromatic ring and n→π* transitions of the carbonyl group. The methoxy group acts as an auxochrome, a group that modifies the light-absorbing properties of the main chromophore (the acetyl-substituted benzene ring).

The para-isomer, in particular, exhibits a significant bathochromic (red) shift in its absorption maximum compared to unsubstituted acetophenone. This is due to the direct resonance interaction between the electron-donating methoxy group and the electron-withdrawing acetyl group, which extends the conjugated system and lowers the energy gap for the π→π* transition. 2'-Methoxyacetophenone has been noted for its improved UVA absorption compared to other acetophenone derivatives.[11][12]

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or cyclohexane). Spectroscopic grade is required.

  • Sample Preparation: Prepare a stock solution of the methoxyacetophenone isomer of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the instrument's linear range (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

  • Measurement: Rinse and fill a second quartz cuvette with the sample solution. Place it in the sample holder and record the spectrum, typically from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands confirm the structure of methoxyacetophenones.

  • C=O Stretch (Ketone): A strong, sharp absorption band is observed around 1680 cm⁻¹.[13] Its exact position is sensitive to the electronic effects of the ring substituents.

  • C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations of the ether linkage appear in the 1250-1000 cm⁻¹ region.[13]

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise isomeric structure.

  • ¹H NMR:

    • Acetyl Protons (-COCH₃): A sharp singlet appears around δ 2.5 ppm.[1][13]

    • Methoxy Protons (-OCH₃): A sharp singlet appears around δ 3.8 ppm.[1][13]

    • Aromatic Protons: The chemical shifts and coupling patterns in the δ 6.8-8.0 ppm region are highly diagnostic. The para-isomer shows a characteristic pair of doublets (an AA'XX' system), while the ortho and meta isomers display more complex multiplet patterns that are unique to their substitution.[1][13]

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The ketone carbon is significantly deshielded, appearing around δ 196 ppm.[1][13]

    • Aromatic Carbons: These resonate in the δ 113-164 ppm range. The carbons directly attached to the oxygen (C-O) and the carbonyl group (C-C=O) are readily identifiable. For example, in 4-methoxyacetophenone, the C4 (attached to -OCH₃) is at ~δ 163 ppm, while C1 (attached to the acetyl group) is at ~δ 130 ppm.[13]

    • Methyl Carbons: The acetyl methyl carbon appears around δ 26 ppm, and the methoxy methyl carbon is found further downfield at ~δ 55 ppm.[1][13]

NMR_Workflow substance Methoxyacetophenone Isomer dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) substance->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire Data (¹H, ¹³C, etc.) instrument->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shift, Integration, Coupling) process->analyze structure Structure Elucidation analyze->structure

Caption: Resonance delocalization in 4-methoxyacetophenone.

Impact on Acidity and the Hammett Equation

The acidity of the α-protons on the acetyl group is influenced by the stability of the resulting enolate conjugate base. The electronic nature of the ring substituent modulates this stability.

The Hammett equation , log(K/K₀) = σρ, provides a quantitative measure of these electronic effects on reaction equilibria and rates. [15][16]

  • σ (Sigma): The substituent constant, which depends only on the substituent and its position (meta or para).

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a given reaction to substituent effects.

For the methoxy group:

  • σ_meta = +0.12: The positive value reflects the net electron-withdrawing character at the meta position (dominated by the -I effect).

  • σ_para = -0.27: The negative value reflects the strong, net electron-donating character at the para position (dominated by the +R effect). In the context of α-proton acidity, an electron-donating group like p-methoxy destabilizes the negative charge of the enolate, making the parent ketone less acidic (higher pKa) compared to unsubstituted acetophenone. Conversely, an electron-withdrawing group would increase acidity. Studies have shown that for the reduction of acetophenones, electron-withdrawing groups increase the reaction rate, while electron-donating groups like p-methoxy decrease it. [17]

Part 4: The Role of Intermolecular Interactions

Hydrogen Bonding

A hydrogen bond is a strong dipole-dipole attraction between a hydrogen atom bonded to a highly electronegative atom (like O, N, F) and another nearby electronegative atom. [18][19] Methoxyacetophenones cannot act as hydrogen bond donors as they lack a hydrogen atom bonded to an oxygen. However, the oxygen atoms of both the carbonyl group and the ether linkage possess lone pairs and can act as effective hydrogen bond acceptors. [20]This ability is fundamental to their solubility in protic solvents like water and alcohols and is critically important in drug design, as it dictates how these molecules can interact with biological targets such as proteins and enzymes.

Hydrogen_Bonding cluster_acetophenone 4-Methoxyacetophenone cluster_water1 Water (H-bond donor) cluster_water2 Water (H-bond donor) mol R-C(=O)-Ar-OCH₃ h2o1 H-O-H h2o1->mol H-bond to C=O oxygen h2o2 H-O-H h2o2->mol H-bond to -OCH₃ oxygen

Caption: Methoxyacetophenone acting as a hydrogen bond acceptor.

Conclusion

The physicochemical properties of methoxy-substituted acetophenones are a textbook example of structure-property relationships in organic chemistry. The position of the methoxy group serves as a control knob, finely tuning electron density, molecular symmetry, and intermolecular forces. The para-isomer's high symmetry and extended conjugation lead to its solid state and shifted UV absorption. The ortho and meta isomers, being less symmetric, remain liquids at room temperature. Spectroscopic analysis, particularly NMR, provides unambiguous structural identification, while the principles of electronic effects, quantified by the Hammett equation, allow for the prediction of chemical reactivity. A thorough understanding of these properties—from melting points and solubility to spectroscopic signatures and hydrogen bonding potential—is essential for the rational design and application of these molecules in pharmaceuticals, materials, and beyond.

References

  • 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem.
  • Hydrogen bond formation as basis for radical scavenging activity: a structure-activity study of C-methylated dihydrochalcones from Myrica gale and structurally rel
  • m-methoxyacetophenone - ChemBK. ChemBK. [Link]
  • Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones.
  • 4'-Methoxyacetophenone - SpectraBase. SpectraBase. [Link]
  • Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. ScienceDirect. [Link]
  • 7.9: How Delocalized Electrons Affect pKa Values - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • p-Methoxyacetophenone.....Cock can teach you NMR - ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Transient UV-vis absorption spectroscopic characterisation of 2'-methoxyacetophenone as a DNA photosensitiser - PubMed. PubMed. [Link]
  • ortho-Methoxyacetophenone - NIST WebBook. NIST. [Link]
  • Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. International Journal of Research in Advent Technology. [Link]
  • Why is methoxy group an electron donating group? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
  • 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem.
  • Transient UV–vis absorption spectroscopic characterisation of 2′-methoxyacetophenone as a DNA photosensitiser | Request PDF.
  • Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569)
  • Hammett equ
  • Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. PubMed. [Link]
  • Unit 4: Free Energy Relationships. University of Calgary. [Link]
  • 4-Methoxy Acetophenone (CAS 100-06-1) - Vinati Organics.
  • Hydrogen Bonding. Purdue University. [Link]
  • Hydrogen Bonding - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Everything You Need To Know About Hydrogen Bonding in Organic Molecules - YouTube. YouTube. [Link]

Sources

Navigating the Safe Handling of 2-(4-Methoxyphenyl)acetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Health and Safety Considerations for Deoxyanisoin (CAS 120-44-5) in Research and Development

For scientists and professionals engaged in drug development and chemical research, a deep understanding of the health and safety profiles of the compounds they handle is paramount. This technical guide provides a comprehensive overview of the health and safety considerations for 2-(4-Methoxyphenyl)acetophenone, also known as Deoxyanisoin, a solid aromatic ketone. While extensive toxicological data for this specific compound is not widely available, this guide synthesizes existing safety information with established best practices for handling similar chemical entities to ensure a robust framework for risk assessment and management in a laboratory setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical characteristics. Deoxyanisoin is a white to off-white solid with a melting point range of 110-112 °C.[1][2] It is sparingly soluble in water but shows slight solubility in chloroform and methanol.[1][3] This solubility profile is a key consideration for solvent selection in experimental work and for developing appropriate cleaning and decontamination procedures.

PropertyValueSource
Chemical Name This compound-
Synonyms Deoxyanisoin, Desoxyanisoin, 1,2-bis(4-methoxyphenyl)ethanone[1][4][5]
CAS Number 120-44-5[1][4][5]
Molecular Formula C₁₆H₁₆O₃[1][4][6]
Molecular Weight 256.3 g/mol [1][4][6]
Appearance White to Off-White Solid[1][3]
Melting Point 110-112 °C[1][2]
Water Solubility Sparingly soluble[1][4]
Solubility Slightly soluble in chloroform and methanol[1][3]

Hazard Identification and Risk Assessment

Deoxyanisoin is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

The signal word for this compound is "Warning".[7] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common route in a controlled laboratory setting but remains a potential hazard.

A critical aspect of the risk assessment for Deoxyanisoin is the notable lack of extensive, compound-specific toxicological data. Many safety data sheets explicitly state that the chemical, physical, and toxicological properties have not been thoroughly investigated. In the absence of comprehensive data, a precautionary approach is essential. The potential for long-term health effects from chronic exposure has not been established, and therefore, exposure should be minimized to the lowest reasonably achievable level.

Occupational Exposure Limits

A thorough search of established occupational exposure limit (OEL) databases, including those from OSHA, NIOSH, and ACGIH, reveals no specific OEL for Deoxyanisoin. The absence of a formal OEL necessitates a more conservative approach to exposure control. Laboratory managers and researchers should establish internal action levels for airborne concentrations and surface contamination, guided by the principles of "As Low As Reasonably Practicable" (ALARP).

Engineering and Administrative Controls

The primary strategy for mitigating exposure to Deoxyanisoin involves a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of Deoxyanisoin powder should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for weighing, transferring, and preparing solutions of the compound to minimize the inhalation of airborne dust.

  • Containment: For procedures with a higher potential for generating dust, the use of a glove box or other ventilated enclosure should be considered.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of Deoxyanisoin must be developed and readily accessible to all personnel. These SOPs should be reviewed and updated regularly.

  • Training: All personnel who will handle the compound must receive documented training on its specific hazards, the proper use of engineering controls and PPE, and emergency procedures.

  • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in areas where Deoxyanisoin is handled. Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE)

Appropriate PPE is a crucial final barrier against exposure. The following PPE is mandatory when handling Deoxyanisoin:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the compound.

  • Protective Clothing: A lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain airborne concentrations below internal action levels, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary. The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: Hierarchy of Controls for Deoxyanisoin.

Experimental Protocols: Safe Handling Procedures

The causality behind each step in the handling process is critical for ensuring both experimental integrity and personnel safety.

Weighing and Transferring Solid Deoxyanisoin
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully transfer the desired amount of Deoxyanisoin from the stock container to the weigh boat using a clean spatula. Perform this action slowly and close to the work surface to minimize the generation of airborne dust.

  • Closure: Securely close the stock container immediately after use to prevent contamination and accidental spills.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed Deoxyanisoin within the fume hood. Gently swirl or stir to dissolve.

  • Decontamination: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Emergency Procedures

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[8][9] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[9][10][11] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Spill Response

For a small spill of solid Deoxyanisoin in a controlled area:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including a respirator if there is a risk of inhaling dust.

  • Contain and Clean: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.[12] Carefully scoop the spilled material and absorbent into a sealable container.[12] Avoid dry sweeping, which can generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent and absorbent materials.

  • Dispose: Label the container with the contents and dispose of it as hazardous waste in accordance with institutional and local regulations.[12]

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert Others Evacuate Evacuate Area Alert->Evacuate Assess Assess Spill Evacuate->Assess PPE Don PPE Assess->PPE Contain Contain Spill PPE->Contain Clean Clean Up Contain->Clean Decontaminate Decontaminate Clean->Decontaminate Dispose Dispose as Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a solid chemical spill.

Storage and Disposal

  • Storage: Store Deoxyanisoin in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: All waste containing Deoxyanisoin, including unused product and contaminated materials, must be disposed of as hazardous waste.[13][14][15] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Conclusion

While this compound (Deoxyanisoin) is a valuable compound in research, its handling demands a cautious and informed approach due to the limited availability of comprehensive toxicological data. By implementing the hierarchy of controls, adhering to detailed handling protocols, and being prepared for emergencies, researchers can significantly mitigate the risks associated with its use. The principles of scientific integrity and a commitment to safety are intrinsically linked; a thorough understanding and application of the guidelines presented in this document are essential for protecting the health of laboratory personnel and the integrity of their research.

References

  • Chemical Emergency Response - Office of Environmental Health and Safety. (n.d.). Wayne State University.
  • Chemical Spills - Emergency Management. (n.d.). Florida State University.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
  • First Aid for Chemical Exposure. (2024, January 31). Coast2Coast.
  • First Aid Treatment Steps for Chemical Safety. (2024, August 8). TRADESAFE.
  • First Aid: Chemical Exposure. (n.d.). UMass Memorial Health.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Spill Response Procedure - Chemical. (n.d.). University of Manitoba.
  • Ketones. (n.d.). Chemical Safety Facts.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • SAFETY DATA SHEET - Acetone. (n.d.). State of Michigan.
  • Compare to aroma GOLDLEAF by Thymes® F38524 - SAFETY DATA SHEET. (2024, September 10).
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety.
  • Desoxyanisoin. (n.d.). PubChem.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Desoxyanisoin. (n.d.). NIST WebBook.
  • Desoxyanisoin | CAS#:120-44-5. (n.d.). Chemsrc.
  • DESOXYANISOIN. (n.d.). Gsrs.

Sources

Methodological & Application

Topic: Synthesis of Chalcones from 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, represent a cornerstone scaffold in medicinal chemistry due to their facile synthesis and broad spectrum of pharmacological activities.[1][2] Methoxy-substituted chalcones, in particular, have garnered significant attention for their enhanced biological profiles, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive, in-depth protocol for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation, utilizing 2-(4-Methoxyphenyl)acetophenone as a key starting material. We delve into the reaction mechanism, offer a detailed and validated experimental workflow, and discuss methods for structural characterization, providing researchers and drug development professionals with a robust framework for creating libraries of novel therapeutic candidates.

Reaction Principle: The Claisen-Schmidt Condensation

The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[2][6] This reaction is a specific type of base-catalyzed crossed aldol condensation between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them.[6][7] The use of an aldehyde without α-hydrogens prevents self-condensation, directing the reaction toward the desired chalcone product with high efficiency.

The mechanism, when starting with this compound, proceeds through several distinct steps:

  • Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the methyl group of this compound. This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile.[2][8]

  • Nucleophilic Attack: The carbon-centered nucleophilic enolate attacks the electrophilic carbonyl carbon of the partner aromatic aldehyde. This step forms a new carbon-carbon bond and results in an intermediate alkoxide.

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone, the initial aldol addition product.

  • Dehydration: This aldol intermediate readily undergoes base-catalyzed dehydration. The base abstracts the now more acidic α-hydrogen, and the resulting enolate expels a hydroxide ion, leading to the formation of a highly stable, conjugated α,β-unsaturated system.[1][7] This final elimination step drives the reaction to completion.

Claisen_Schmidt_Mechanism Mechanism of the Claisen-Schmidt Condensation ketone This compound enolate Resonance-Stabilized Enolate ketone->enolate alkoxide Intermediate Alkoxide enolate->alkoxide Nucleophilic Attack aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->alkoxide aldol Aldol Addition Product (β-Hydroxy Ketone) alkoxide->aldol + H₂O - OH⁻ chalcone Final Chalcone Product (α,β-Unsaturated Ketone) aldol->chalcone Dehydration (+ OH⁻, - H₂O)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol provides a self-validating methodology for synthesizing a representative chalcone, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, from this compound and benzaldehyde. The principles can be readily adapted for other aromatic aldehydes.

Materials and Equipment
  • Reagents:

    • This compound (or 4-Methoxyacetophenone)

    • Benzaldehyde (or other substituted aromatic aldehyde)

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol (95% or absolute)

    • Hydrochloric Acid (HCl), dilute (e.g., 0.1 N)

    • Distilled Water

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Equipment:

    • Round-bottom flask or Erlenmeyer flask

    • Magnetic stirrer and stir bar

    • Beakers and graduated cylinders

    • Büchner funnel and filter paper

    • Apparatus for recrystallization

    • TLC plates (silica gel 60 F₂₅₄)

    • Melting point apparatus

Step-by-Step Synthetic Procedure

Experimental_Workflow General Experimental Workflow for Chalcone Synthesis prep 1. Reactant Preparation Dissolve ketone and aldehyde in ethanol. addition 2. Catalyst Addition Slowly add aqueous KOH/NaOH while stirring. prep->addition reaction 3. Reaction & Monitoring Stir at room temperature. Monitor via TLC. addition->reaction isolation 4. Product Isolation Pour into cold water/dilute HCl. Collect precipitate by filtration. reaction->isolation purification 5. Purification Recrystallize crude product from hot ethanol. isolation->purification characterization 6. Characterization Confirm structure via MP, IR, NMR. purification->characterization

Caption: General experimental workflow for chalcone synthesis.

  • Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve this compound (e.g., 10 mmol, 1.50 g) and benzaldehyde (10 mmol, 1.06 g, 1.02 mL) in 20-30 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until all solids have dissolved.

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving potassium hydroxide (e.g., 20 mmol, 1.12 g) in ~15 mL of water. Cool this solution to room temperature. Add the KOH solution dropwise to the stirring ethanolic solution of reactants over 10-15 minutes. A color change and increase in turbidity are typically observed.

  • Reaction and Monitoring: Allow the reaction mixture to stir vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate (e.g., 8:2 v/v).[9] Spot the starting materials and the reaction mixture on the TLC plate. The reaction is complete when the starting material spots have disappeared and a new, less polar product spot is dominant. Reaction times can vary from 2 to 12 hours depending on the specific aldehyde used.[8]

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing ~150 mL of cold water and ice. If the solution is still basic, neutralize it by slowly adding dilute hydrochloric acid until it is slightly acidic (check with pH paper). A solid precipitate of the crude chalcone will form.

  • Filtration and Washing: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid cake thoroughly with cold distilled water until the filtrate is neutral to remove any remaining base and salts.[9]

  • Purification: Purify the crude chalcone by recrystallization.[8] Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry them completely.

Structural Characterization

Confirming the identity and purity of the synthesized chalcone is a critical step. The following data are representative for 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.

Technique Characteristic Feature Expected Result
Appearance Physical StatePale yellow solid[10]
Melting Point Purity IndicatorA sharp range, e.g., 75-77 °C
IR Spectroscopy Key Vibrational Bands (cm⁻¹)~1655 (C=O, conjugated ketone), ~1600 (C=C, aromatic), ~1260 (C-O, ether), ~975 (C-H bend, trans alkene)[11][12]
¹H NMR Chemical Shift (δ, ppm) & Coupling~7.5-8.1 (m, Aromatic-H), ~7.7 (d, 1H, J ≈ 15.6 Hz, Hβ), ~7.5 (d, 1H, J ≈ 15.6 Hz, Hα), ~3.8 (s, 3H, -OCH₃)[11]
¹³C NMR Key Chemical Shifts (δ, ppm)~190 (C=O), ~163 (Aromatic C-O), ~145 (Cβ), ~121 (Cα), ~55 (-OCH₃)

The large coupling constant (J ≈ 15.6 Hz) between the two vinylic protons (Hα and Hβ) in the ¹H NMR spectrum is definitive proof of the desired (E)- or trans-configuration of the double bond.[13]

Applications in Drug Discovery

Chalcones derived from this compound are of significant interest to the pharmaceutical industry. The presence of the methoxy group often enhances the lipophilicity and metabolic stability of the molecule, which can lead to improved pharmacokinetic profiles.[4]

  • Anticancer Agents: Many methoxy-substituted chalcones exhibit potent cytotoxic activity against a range of human cancer cell lines.[14][15] They can induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways involved in tumor progression.[4]

  • Anti-inflammatory Activity: These compounds are known to inhibit inflammatory mediators. They can suppress the activation of transcription factors like NF-κB, which are central to the inflammatory response.[4]

  • Neuroprotective Agents: Certain chalcone derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's.[16]

  • Scaffolds for Heterocycles: The reactive α,β-unsaturated ketone moiety makes chalcones versatile intermediates for synthesizing more complex heterocyclic compounds like pyrazoles, which also possess significant biological activities.[2][17]

Safety Precautions

  • All procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Strong bases like NaOH and KOH are corrosive and should be handled with extreme care.

  • Organic solvents are flammable; avoid open flames and ensure proper grounding of equipment.

References

  • Mechanism of Chalcone synthesis. | Download Scientific Diagram - ResearchGate.
  • Mechanism of Chalcone Synthesis | Download Scientific Diagram - ResearchGate.
  • Chalcone - Wikipedia.
  • Chalcone Synthesis Mechanism-E2 vs E1cb - YouTube.
  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC - NIH.
  • synthesis, characterization and biological evaluation of some new chalcones - International Journal of Pharmacy.
  • Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.
  • Synthesis of Chalcones with Anticancer Activities - PMC - NIH.
  • Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed.
  • Monoamine oxidase inhibitory activity of methoxy-substituted chalcones - ResearchGate.
  • Synthesis of 4-Methoxychalcone | PDF | Organic Chemistry - Scribd.
  • SYNTHESIS OF CHALCONES - Jetir.Org.
  • Claisen–Schmidt condensation - Wikipedia.
  • The Influence of Nitro Group on Synthesis - JOCPR.

Sources

Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation Using 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chalcones in Modern Drug Discovery

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a class of organic compounds that have garnered significant attention in medicinal chemistry.[1][2] These molecules serve as key precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[3][4] The versatile chemical structure of chalcones allows for a wide range of biological activities, making them a promising scaffold for the development of novel therapeutic agents.[5] Chalcone derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antimalarial activities.[1][2][3][5]

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a reliable and straightforward method for forming carbon-carbon bonds.[4][6][7] This application note provides a detailed protocol for the synthesis of a chalcone derivative using 2-(4-methoxyphenyl)acetophenone and a substituted aromatic aldehyde, outlining the underlying chemical principles and experimental best practices for researchers in organic synthesis and drug development.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[8][9][10] The reaction can be catalyzed by either a base or an acid.[6][11][12]

Base-Catalyzed Mechanism:

The base-catalyzed Claisen-Schmidt condensation is the more traditional and widely used approach.[6] The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion.[9][13]

  • Nucleophilic Attack: The enolate ion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[14]

  • Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol).

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic conditions to form a stable, conjugated α,β-unsaturated ketone, the chalcone.[8] The formation of this extended conjugated system is the thermodynamic driving force for the reaction.

Acid-Catalyzed Mechanism:

Alternatively, the reaction can be catalyzed by acids like p-toluenesulfonic acid or mineral acids.[11][15]

  • Protonation: The acid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.

  • Enol Formation: The protonated ketone then tautomerizes to its enol form.

  • Nucleophilic Attack: The enol attacks the protonated aldehyde.

  • Dehydration: Subsequent dehydration leads to the formation of the chalcone.

This protocol will focus on the more common and often higher-yielding base-catalyzed method.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general procedure for the synthesis of a chalcone from this compound and a representative aromatic aldehyde (e.g., benzaldehyde). This method can be adapted for various substituted benzaldehydes.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₁₅H₁₄O₂226.271.0 eq (e.g., 2.26 g, 10 mmol)The enolizable ketone.
BenzaldehydeC₇H₆O106.121.0 eq (e.g., 1.06 g, 1.05 mL, 10 mmol)The non-enolizable aldehyde. Can be substituted with other aromatic aldehydes.
Sodium Hydroxide (NaOH)NaOH40.002.5 eq (e.g., 1.0 g, 25 mmol)Base catalyst.
Ethanol (95%)C₂H₅OH46.07~50 mLSolvent.
Distilled WaterH₂O18.02As neededFor washing.
Hydrochloric Acid (HCl), diluteHCl36.46As neededFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)MgSO₄ / Na₂SO₄120.37 / 142.04As neededDrying agent.
Recrystallization Solvent--As needede.g., Ethanol or a mixture of ethanol and water.

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber, UV lamp)

Experimental Workflow:

Claisen_Schmidt_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve this compound and benzaldehyde in ethanol add_base Slowly add NaOH solution to the reactant mixture reagents->add_base Combine base Prepare NaOH solution in ethanol/water base->add_base stir Stir at room temperature (Monitor by TLC) add_base->stir Initiate reaction quench Pour into ice-water and neutralize with HCl stir->quench Reaction complete filter Filter the crude product quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize the final product (m.p., NMR, IR) dry->characterize

Caption: General experimental workflow for chalcone synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in approximately 30 mL of ethanol. Stir the mixture until all solids have dissolved. In a separate beaker, dissolve sodium hydroxide (2.5 eq) in a mixture of 10 mL of ethanol and 10 mL of distilled water. Cool this solution in an ice bath.

  • Reaction: Slowly add the cold sodium hydroxide solution dropwise to the stirred solution of the ketone and aldehyde over a period of 15-20 minutes. A color change and the formation of a precipitate are often observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. This typically takes 2-4 hours, but some reactions may require longer stirring or gentle heating.[16]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral (pH ~7), which will cause the chalcone product to precipitate.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold distilled water until the washings are neutral to remove any remaining base and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a pure crystalline solid.

  • Drying and Characterization: Dry the purified chalcone in a desiccator or a vacuum oven. The final product should be characterized by determining its melting point and by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Causality and Experimental Insights

  • Choice of Base: Sodium hydroxide and potassium hydroxide are commonly used strong bases that are effective in deprotonating the α-carbon of the ketone to initiate the reaction.[8] The amount of base used is typically in stoichiometric excess to drive the reaction to completion.

  • Solvent System: Ethanol is a good solvent for both the reactants and the base, facilitating a homogeneous reaction mixture. The presence of water in the base solution can help in dissolving the hydroxide.

  • Temperature Control: The addition of the base is done slowly and with cooling to control the exothermic nature of the initial aldol addition and to minimize side reactions. Most Claisen-Schmidt condensations proceed efficiently at room temperature.

  • Absence of α-Hydrogens in the Aldehyde: The use of an aromatic aldehyde without α-hydrogens is crucial to prevent self-condensation of the aldehyde, which would lead to a mixture of products.[9][10]

  • Reaction Monitoring: TLC is an essential tool to determine the endpoint of the reaction. This prevents unnecessary long reaction times and potential decomposition of the product.

  • Neutralization: Acidification is a critical step to protonate the phenoxide and enolate ions present in the basic solution, leading to the precipitation of the neutral chalcone product.

Applications in Drug Development

The chalcone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[5] The α,β-unsaturated ketone moiety is a key pharmacophore that can participate in Michael additions with nucleophilic residues (e.g., cysteine) in proteins, leading to the covalent modification and inhibition of enzyme activity.[5]

The methoxy group on the phenyl ring of the starting ketone, this compound, can influence the electronic properties and bioavailability of the resulting chalcone, potentially enhancing its therapeutic efficacy. Researchers can synthesize libraries of chalcone derivatives by varying the substituted aromatic aldehyde to explore structure-activity relationships (SAR) and optimize their biological activity against various diseases, including:

  • Cancer: Many chalcone derivatives have shown potent cytotoxic effects against various cancer cell lines.[17][18]

  • Inflammation: Chalcones can inhibit key inflammatory mediators and enzymes.[3]

  • Infectious Diseases: They have demonstrated activity against bacteria, fungi, and parasites, including those responsible for malaria and tuberculosis.[5]

Conclusion

The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones, a class of compounds with significant potential in drug discovery and development. The protocol detailed in this application note, using this compound, provides a clear and reproducible procedure for obtaining these valuable scaffolds. By understanding the underlying mechanism and the rationale behind the experimental steps, researchers can effectively synthesize and explore the therapeutic potential of novel chalcone derivatives.

References

  • PraxiLabs.
  • Tukur, A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
  • Tukur, A. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review.
  • BYJU'S.
  • ACS Publications. (2012). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]
  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube. [Link]
  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2023). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
  • Vedantu. Claisen Condensation Mechanism: Steps, Example & Tips. [Link]
  • American Chemical Society. (2025).
  • Al-Ostoot, F. H., et al. (2022).
  • Climent, M., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest.
  • Al-Azayzih, O. M., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4991. [Link]
  • Taylor & Francis.
  • ResearchGate.
  • ResearchGate.
  • International Journal of Pharmacy.
  • Wikipedia.
  • ACS Publications. (2014). Mass Spectrometry in Organic Synthesis: Claisen–Schmidt Base-Catalyzed Condensation and Hammett Correlation of Substituent Effects.
  • Wikipedia.
  • Leong, C. N. A., et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules, 19(12), 19634-19654. [Link]
  • Mohareb, R. M. (2022). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. Bulletin of the Chemical Society of Ethiopia, 36(1), 149-166.
  • Wang, Y., et al. (2017). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules, 22(12), 2095. [Link]
  • Neliti. (2022).
  • BenchChem.
  • nevoLAB.
  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-580. [Link]
  • ResearchGate. Claisen-Schmidt condensation of 2-methoxy-aceto-phenone (compound 1)... [Link]
  • How to synthesize chalcones by Claisen-Schmidt condens

Sources

Application Notes and Protocols: Friedel-Crafts Acylation of Anisole for the Synthesis of Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution (EAS) reaction is instrumental in the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[3][4][5]

This guide offers a detailed exploration of the Friedel-Crafts acylation of anisole (methoxybenzene) to produce methoxyacetophenone. Anisole's methoxy group is an activating, ortho, para-directing substituent, making the aromatic ring significantly more nucleophilic than benzene and facilitating the reaction.[6][7] Due to steric hindrance, the major product is typically the para-substituted isomer, 4-methoxyacetophenone, a valuable compound used in fragrances and as a precursor in medicinal chemistry.[8][9][10]

This document provides a comprehensive protocol, delving into the mechanistic underpinnings, experimental setup, safety precautions, and analytical characterization of the product.

Mechanistic Insights: The Acylium Ion Electrophile

The reaction proceeds via a well-established multi-step mechanism:

  • Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with an acylating agent like acetyl chloride or acetic anhydride.[3] The Lewis acid coordinates to the halogen or oxygen of the acylating agent, facilitating the departure of a leaving group and forming a highly electrophilic, resonance-stabilized acylium ion (RCO⁺).[3][11]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the acylium ion.[6] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][9]

  • Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and yielding the ketone product.[2][3] This step also regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount is often required because the product ketone can form a complex with the Lewis acid.[2][12]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplierNotes
AnisoleC₇H₈O108.145.41 g (5.45 mL)Sigma-AldrichReagent grade, ≥99%
Acetic AnhydrideC₄H₆O₃102.095.10 g (4.7 mL)Sigma-AldrichReagent grade, ≥99%
Aluminum Chloride (Anhydrous)AlCl₃133.347.33 gSigma-AldrichAnhydrous, handle with care
Dichloromethane (DCM)CH₂Cl₂84.9360 mLFisher ScientificAnhydrous, ACS grade
Hydrochloric Acid (conc.)HCl36.4615 mLJ.T. Baker~37%
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01~50 mLVWR
Anhydrous Magnesium SulfateMgSO₄120.37~5 gAcros OrganicsFor drying
Crushed IceH₂O18.02~50 g

Experimental Protocol

Safety Precautions:
  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][13]

  • Acetic anhydride is corrosive and a lachrymator (causes tearing).[14] Handle in a well-ventilated fume hood.

  • Dichloromethane is a volatile and suspected carcinogen.[15] All manipulations should be performed within a fume hood.

  • The reaction is exothermic and generates hydrogen chloride (HCl) gas .[5][16] Ensure the setup is properly vented.

Reaction Setup

A schematic of the experimental setup is provided below. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to prevent moisture from deactivating the Lewis acid catalyst.[13][15]

G cluster_setup Experimental Workflow A 1. Assemble Dry Glassware (Flask, Condenser, Funnel) B 2. Charge Flask Anhydrous AlCl₃ + DCM A->B C 3. Cool to 0°C (Ice Bath) B->C E 5. Dropwise Addition Add Anisole/Anhydride mix to flask C->E D 4. Prepare Acylating Agent Anisole + Acetic Anhydride D->E F 6. Reaction Stir at 50°C for 6 hours E->F G 7. Quench Pour onto Ice/HCl mixture F->G H 8. Work-up Separatory Funnel Extraction G->H I 9. Purification Distillation or Chromatography H->I

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Procedure
  • Catalyst Suspension: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel, add anhydrous aluminum chloride (7.33 g, 0.055 mol).[13] Immediately add 30 mL of anhydrous dichloromethane.[13]

  • Cooling: Cool the flask in an ice-water bath to 0°C with continuous stirring.[8] The reaction is exothermic, and this initial cooling helps to control the reaction rate.[16]

  • Reagent Addition: In the dropping funnel, combine anisole (5.41 g, 0.050 mol) and acetic anhydride (5.10 g, 0.050 mol) with 15 mL of anhydrous dichloromethane.[17] Add this solution dropwise to the stirred AlCl₃ suspension over a period of 20-30 minutes, maintaining the internal temperature below 10°C.[18]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50°C using an oil bath and maintain this temperature with stirring for 6 hours.[17] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]

  • Quenching: After the reaction is complete, cool the flask back to room temperature. In a separate beaker, prepare a mixture of approximately 50 g of crushed ice and 15 mL of concentrated hydrochloric acid.[8][13] Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[8] This step hydrolyzes the aluminum chloride complex and quenches the reaction.[8]

  • Work-up and Isolation:

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic (DCM) layer. The DCM layer will be on the bottom as its density is higher than water.[16]

    • Extract the aqueous layer twice with 20 mL portions of dichloromethane.[13]

    • Combine all the organic layers.

    • Wash the combined organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 25 mL of brine.[15]

    • Dry the organic layer over anhydrous magnesium sulfate.[19]

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[15]

Purification

The crude product, which may be a solid or an oil, can be purified by one of the following methods:

  • Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.[8]

  • Vacuum Distillation: The crude product can be distilled under reduced pressure. The main product, 4-methoxyacetophenone, has a boiling point of approximately 254°C at atmospheric pressure and 118-120°C at 15 mmHg.[20][21]

  • Column Chromatography: For high purity, the product can be purified by flash column chromatography on silica gel, typically using an eluent system like ethyl acetate/petroleum ether (e.g., 1:5 v/v).[22]

Product Characterization and Data Analysis

The primary product of this reaction is 4-methoxyacetophenone, with the potential for small amounts of the ortho-isomer. The identity and purity of the product should be confirmed using spectroscopic methods.

Expected Product Isomers

G cluster_products Products Anisole Anisole reagents + Acetic Anhydride / AlCl₃ Anisole->reagents Para 4-Methoxyacetophenone (Major Product) reagents->Para para-attack Ortho 2-Methoxyacetophenone (Minor Product) reagents->Ortho ortho-attack

Caption: Major and minor products of the acylation of anisole.

Spectroscopic Data Summary

The differentiation between the ortho and para isomers is crucial and can be achieved by analyzing their distinct spectroscopic signatures.[23]

Spectroscopic Data4-Methoxyacetophenone (para-isomer)2-Methoxyacetophenone (ortho-isomer)
¹H NMR (CDCl₃, 400 MHz) δ 7.94 (d, J=9.0 Hz, 2H), 6.94 (d, J=9.0 Hz, 2H), 3.87 (s, 3H), 2.56 (s, 3H)[22]δ ~7.8 (dd, 1H), ~7.4 (ddd, 1H), ~7.0 (t, 1H), ~6.9 (d, 1H), ~3.9 (s, 3H), ~2.6 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 196.7, 163.5, 130.6, 130.4, 113.7, 55.4, 26.3[22]δ ~199.9, ~158.9, ~133.5, ~130.5, ~120.7, ~111.7, ~55.5, ~31.8
IR (KBr, cm⁻¹) ~1675 (C=O stretch), ~1600, 1575 (C=C aromatic), ~1260 (C-O stretch)~1670 (C=O stretch), ~1595, 1570 (C=C aromatic), ~1240 (C-O stretch)
Melting Point (°C) 38-39[9]Liquid at room temperature

Note: ¹H and ¹³C NMR chemical shifts for the ortho-isomer are approximate and based on typical values for similar structures.

The ¹H NMR spectrum is particularly diagnostic. The para-isomer exhibits a highly symmetrical pattern in the aromatic region, with two distinct doublets, each integrating to two protons.[9][22] The ortho-isomer, being unsymmetrical, will show a more complex splitting pattern with four distinct signals in the aromatic region.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Friedel-Crafts acylation of anisole. By understanding the underlying mechanism and adhering to the outlined procedures for reaction setup, execution, and purification, researchers can reliably synthesize methoxyacetophenone. The provided analytical data serves as a benchmark for product characterization, ensuring the desired isomer is obtained with high purity. This classic yet powerful reaction remains a vital tool for synthetic chemists in both academic and industrial settings.

References

  • Vertex AI Search Result[17]
  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation.
  • Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone.
  • Ashenhurst, J. (2018, May 17). Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.
  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab.
  • Studylib. (n.d.). Friedel-Crafts Acylation of Anisole Lab Manual.
  • YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole.
  • Google Patents. (n.d.). CN103772177A - Preparation method of p-methoxyacetophenone.
  • Chemistry Stack Exchange. (2015, June 22). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?.
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-.
  • CoLab. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations.
  • Journal of the American Chemical Society. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations.
  • NIST. (n.d.). ortho-Methoxyacetophenone.
  • Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • PubChem. (n.d.). 4'-Methoxyacetophenone.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Scribd. (n.d.). Friedel Crafts Acylation.
  • FooDB. (2010, April 8). Showing Compound 4'-Methoxyacetophenone (FDB010502).
  • University of Wisconsin-Madison. (2015). CHEM 344 Fall 2015 Final Exam.
  • NIST. (n.d.). 3-Methoxyacetophenone.

Sources

Application Notes and Protocols: 2-(4-Methoxyphenyl)acetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Deoxybenzoin Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the development of novel therapeutic agents. The deoxybenzoin scaffold, characterized by a 1,2-diphenylethanone structure, is one such "privileged structure." 2-(4-Methoxyphenyl)acetophenone, a key member of this class, serves as a versatile and highly valuable building block for synthesizing a diverse array of biologically active molecules. Its structural resemblance to natural polyphenols and isoflavones, which are known for their health-promoting properties, provides a compelling rationale for its exploration in drug discovery.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of this compound and its derivatives. We will delve into detailed protocols for its synthesis and explore its application as a scaffold for developing potent anti-inflammatory, anticancer, antioxidant, and antimicrobial agents. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to not only replicate but also adapt and innovate upon these foundational techniques.

Part 1: Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds with aromatic rings. This section provides a detailed protocol for this synthesis.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Principle of the Method: This synthesis involves the acylation of anisole (methoxybenzene) with 2-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, making it a potent electrophile that then attacks the electron-rich anisole ring, primarily at the para position due to the ortho, para-directing effect of the methoxy group and steric hindrance at the ortho position.

Materials and Equipment:

  • Anisole

  • 2-Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, and stir bars

  • Reflux condenser and drying tube (e.g., with CaCl₂)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • NMR spectrometer and Mass Spectrometer for characterization

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up & Extraction cluster_2 Purification & Characterization reagents 1. Add anhydrous DCM and AlCl₃ to a flask under N₂. 2. Cool to 0°C. addition 3. Add 2-phenylacetyl chloride dropwise. 4. Add anisole dropwise. reagents->addition reaction 5. Stir at 0°C for 1 hr, then at room temp for 4-6 hrs. 6. Monitor reaction by TLC. addition->reaction quench 7. Quench reaction by slowly pouring onto ice/HCl mixture. reaction->quench extract 8. Separate organic layer. 9. Extract aqueous layer with DCM (2x). quench->extract wash 10. Combine organic layers. 11. Wash with 1M HCl, NaHCO₃, and brine. extract->wash dry 12. Dry over anhydrous MgSO₄. wash->dry concentrate 13. Filter and concentrate via rotary evaporation. dry->concentrate purify 14. Purify crude product by column chromatography (silica gel). concentrate->purify characterize 15. Characterize pure product by NMR and MS. purify->characterize

Caption: Workflow for Synthesis and Purification.

Step-by-Step Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM).

  • Carefully add anhydrous aluminum chloride (1.2 equivalents) to the DCM. The mixture may warm slightly.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 2-phenylacetyl chloride (1.0 equivalent) to the stirred suspension.

  • After stirring for 15 minutes, add anisole (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

  • Once the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: Applications in Medicinal Chemistry & Evaluation Protocols

The this compound scaffold is a launchpad for creating derivatives with diverse pharmacological activities. The following sections detail its application in key therapeutic areas, complete with protocols for biological evaluation.

Application 1: Anti-inflammatory Agents

Rationale: Chronic inflammation is a key driver of numerous diseases. The deoxybenzoin structure is found in natural compounds with anti-inflammatory properties. Derivatives of this compound can be designed to inhibit key inflammatory mediators like prostaglandin E₂ (PGE₂) and nitric oxide (NO), often by targeting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) or by modulating inflammatory signaling pathways like NF-κB.[2][3][4][5][6]

Signaling Pathway of Interest: NF-κB Activation

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) p_IkB P-IκBα IkB->p_IkB p_NFkB p65/p50 NFkB->p_NFkB Released Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Upregulates p_IkB->p_IkB Ubiquitination & Degradation p_NFkB->Nucleus Translocates Deoxybenzoin Deoxybenzoin Derivative Deoxybenzoin->IKK Inhibits

Sources

Application Note & Protocols: 2-(4-Methoxyphenyl)acetophenone as a Strategic Precursor for the Synthesis of Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one such ring system.[1] The strategic selection of starting materials is paramount for the efficient and modular synthesis of these valuable scaffolds. This application note presents 2-(4-Methoxyphenyl)acetophenone as a versatile and economically viable precursor for constructing a diverse array of heterocyclic compounds, including substituted thiophenes and pyridines. We provide detailed, field-proven protocols for key synthetic transformations, elucidate the underlying reaction mechanisms, and offer insights into experimental design and optimization. The methodologies discussed herein are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Introduction: The Strategic Value of this compound

This compound, a readily available α-aryl ketone, possesses two key reactive sites: an activated methylene group and a carbonyl group. This dual reactivity allows it to participate in a variety of cyclocondensation reactions, making it an ideal starting point for building complex molecular architectures. The presence of the 4-methoxyphenyl group is also significant, as this motif is frequently found in biologically active molecules, where it can engage in crucial hydrogen bonding and hydrophobic interactions within protein targets.

Heterocycles derived from this precursor, such as thiophenes, pyrroles, and pyridines, are privileged structures in drug discovery, appearing in anticancer agents, antibiotics, and treatments for neurodegenerative diseases.[2][3] This guide focuses on three robust synthetic pathways that leverage the unique reactivity of this compound to generate these important heterocyclic cores.

Overall Synthetic Workflow

The strategic utility of this compound lies in its ability to serve as a central hub for divergent synthesis, enabling access to multiple heterocyclic families from a single starting material. The following workflow illustrates the primary pathways detailed in this document.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Heterocyclic Products Precursor This compound Gewald Gewald Reaction Precursor->Gewald + α-Cyanoester + Sulfur, Base Hantzsch Hantzsch-Type Pyridine Synthesis Precursor->Hantzsch + Aldehyde + NH4OAc SulfurCond Sulfurative Condensation Precursor->SulfurCond + Sulfur, Base (Self-Condensation) Thiophene 2-Aminothiophenes Gewald->Thiophene Pyridine Substituted Pyridines Hantzsch->Pyridine DiarylThiophene 2,4-Diarylthiophenes SulfurCond->DiarylThiophene

Caption: Divergent synthetic routes from this compound.

Pathway I: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component synthesis for preparing highly substituted 2-aminothiophenes.[4][5] It involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base.[6] These products are valuable intermediates and have found direct application as small molecule inhibitors in pharmaceutical research.[7]

Mechanistic Rationale

The reaction proceeds through a sequence of well-understood steps. The trustworthiness of this protocol stems from its reliance on a robust and predictable mechanism:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (this compound) and the α-cyanoester (e.g., ethyl cyanoacetate).[5] The base, typically a secondary amine like morpholine, deprotonates the active methylene of the cyanoester, which then attacks the ketone's carbonyl group. Subsequent dehydration yields a stable vinylidene cyanide intermediate.

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is attacked by the enolate of the vinylidene cyanide, forming a thiolate intermediate.

  • Cyclization and Tautomerization: The thiolate anion then attacks the nitrile carbon intramolecularly, forming a five-membered imine ring. A final tautomerization yields the aromatic 2-aminothiophene product.[5]

G Start Ketone + α-Cyanoester Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate1 Vinylidene Cyanide Intermediate Knoevenagel->Intermediate1 Michael Michael Addition of Sulfur Intermediate1->Michael Sulfur Elemental Sulfur (S₈) Sulfur->Michael Intermediate2 Thiolate Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Iminothiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product

Caption: Mechanism of the Gewald 2-Aminothiophene Synthesis.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 2-amino-5-(4-methoxyphenyl)-4-phenylthiophene-3-carboxylate.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound226.27102.26 gStarting ketone
Ethyl cyanoacetate113.12101.13 g (1.06 mL)Activated nitrile
Sulfur (elemental powder)32.07100.32 gFinely powdered is recommended[4]
Morpholine87.12100.87 g (0.87 mL)Basic catalyst
Ethanol (absolute)--40 mLSolvent

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.26 g, 10 mmol), ethyl cyanoacetate (1.06 mL, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 40 mL of absolute ethanol to the flask, followed by the dropwise addition of morpholine (0.87 mL, 10 mmol) while stirring. The use of an amine base is crucial for catalysis.[8]

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will often form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure 2-aminothiophene as a crystalline solid.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Pathway II: Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of pharmaceutical chemistry, found in drugs like Imatinib (an anticancer agent).[3] A common method for their synthesis is the Hantzsch reaction or its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and ammonia.[9][10] An adaptation of this principle allows for the synthesis of 2,4,6-triarylpyridines directly from acetophenone derivatives.

Mechanistic Rationale

This synthesis is a multi-component reaction that builds the pyridine ring through a series of condensation and cyclization steps. While several pathways are possible, a plausible mechanism involves:

  • Knoevenagel/Claisen-Schmidt Condensation: An aldehyde condenses with one equivalent of the ketone (this compound) to form an α,β-unsaturated ketone (a chalcone intermediate).

  • Enamine Formation: A second equivalent of the ketone reacts with ammonia (from ammonium acetate) to form an enamine.

  • Michael Addition: The enamine acts as a nucleophile and attacks the chalcone intermediate via a Michael addition, forming a 1,5-dicarbonyl compound.

  • Cyclization and Oxidation: The 1,5-dicarbonyl intermediate undergoes intramolecular condensation with ammonia, followed by dehydration and oxidation (aromatization) to yield the final stable pyridine ring.[10][11] The oxidation can occur spontaneously in the presence of air or be promoted by an added oxidizing agent.

G Start Ketone (2 eq) + Aldehyde (1 eq) Step1 Knoevenagel Condensation Start->Step1 Step2 Enamine Formation Start->Step2 Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Step2 Cyclization Cyclization & Dehydration Ammonia->Cyclization Chalcone Chalcone Intermediate Step1->Chalcone Enamine Enamine Intermediate Step2->Enamine Michael Michael Addition Chalcone->Michael Enamine->Michael Dicarbonyl 1,5-Dicarbonyl Intermediate Michael->Dicarbonyl Dicarbonyl->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Oxidation Oxidation (Aromatization) Dihydropyridine->Oxidation Product Substituted Pyridine Product Oxidation->Product

Caption: Plausible mechanism for Hantzsch-type pyridine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2,6-bis(4-methoxyphenyl)-4-phenylpyridine. (Note: This protocol uses 4-methoxyacetophenone as a direct analogue to demonstrate the principle, which is directly applicable to this compound to create more complex structures).

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
4-Methoxyacetophenone150.170.690 mgKetone source (2 equivalents)
Benzaldehyde106.120.332 mg (31 µL)Aldehyde source (1 equivalent)
Ammonium acetate77.081.077 mgNitrogen source
Boron trifluoride etherate141.930.114 mg (12 µL)Catalyst (Lewis Acid)

Procedure: (Adapted from microwave synthesis[12])

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 4-methoxyacetophenone (90 mg, 0.6 mmol), benzaldehyde (31 µL, 0.3 mmol), and ammonium acetate (77 mg, 1.0 mmol).

  • Catalyst Addition: Carefully add boron trifluoride etherate (12 µL, 0.1 mmol) to the mixture. Caution: BF₃·OEt₂ is corrosive and moisture-sensitive. Handle in a fume hood.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the solvent-free mixture at a power sufficient to maintain a temperature of 120-140 °C for 3-10 minutes.[12] (Alternatively, for conventional heating, the mixture can be refluxed in a solvent like acetic acid for several hours).

  • Work-up: After the reaction, cool the vial to room temperature. Dissolve the resulting solid residue in dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the organic solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization/Chromatography: Purify the crude product by recrystallization from ethanol[12] or by column chromatography on silica gel to obtain the pure triarylpyridine.

Pathway III: Synthesis of 2,4-Diarylthiophenes

Another valuable transformation is the sulfurative self-condensation of acetophenone derivatives to yield 2,4-diarylthiophenes.[13] This method provides direct access to symmetrical or unsymmetrical thiophenes, which are important scaffolds in materials science and medicinal chemistry.

Mechanistic Rationale

This reaction proceeds via a base-catalyzed pathway where the ketone acts as both the nucleophile and the electrophile.

  • Self-Condensation: The base promotes the aldol-type self-condensation of two molecules of the ketone to form a dicarbonyl intermediate.

  • Sulfurization: This intermediate then reacts with elemental sulfur, which is inserted into the molecule.

  • Cyclization and Aromatization: Subsequent intramolecular cyclization and dehydration/aromatization steps lead to the formation of the stable 2,4-disubstituted thiophene ring.[13]

Detailed Experimental Protocol

Objective: To synthesize 2,4-bis(4-methoxyphenyl)thiophene.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
4-Methoxyacetophenone150.1750.75 gKetone source
Sulfur (elemental powder)32.0750.16 gSulfur source
Sodium Hydroxide (NaOH)40.0050.20 gBase
Dimethylformamide (DMF)--20 mLSolvent

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-methoxyacetophenone (0.75 g, 5 mmol) and elemental sulfur (0.16 g, 5 mmol) in 20 mL of DMF.

  • Base Addition: Add powdered sodium hydroxide (0.20 g, 5 mmol) to the solution and stir vigorously.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of cold water. A precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with water and then a small amount of cold methanol. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,4-diarylthiophene.

Conclusion

This compound stands out as a highly effective and versatile building block for heterocyclic synthesis. The protocols detailed in this note for preparing thiophenes and pyridines are robust, mechanistically sound, and utilize readily accessible reagents. These pathways provide researchers in medicinal chemistry and materials science with reliable methods to generate diverse libraries of complex molecules for biological screening and materials development, underscoring the power of strategic precursor selection in modern organic synthesis.

References

  • Vertex AI Search. (2024). Paal–Knorr synthesis - Grokipedia.
  • ResearchGate. (2023).
  • Wikipedia. (2024). Paal–Knorr synthesis.
  • SpringerLink. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Alfa Chemistry. (2024). Paal-Knorr Synthesis.
  • PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Journal of Chemical Education. (2000).
  • ResearchGate. (2021). Synthesis of thiophenes from two different ketones (acetophenone and...).
  • SpringerLink. (2022). Recent advances in the application of acetophenone in heterocyclic compounds synthesis.
  • J&K Scientific LLC. (2024). Gewald Reaction.
  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • Organic Chemistry Portal. (2023). Pyrrole synthesis.
  • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • Organic Chemistry Portal. (2024). Pyridine synthesis.
  • Wikipedia. (2024). Gewald reaction.
  • PubMed Central. (2008). 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine.
  • ResearchGate. (2002).
  • Organic Chemistry Portal. (2024). Paal-Knorr Pyrrole Synthesis.
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • PubMed Central. (2019). Heterocycles in Medicinal Chemistry.
  • HETEROCYCLES. (2007).
  • MDPI. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • PubMed Central. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.
  • PubMed. (2011). The Gewald Multicomponent Reaction.
  • Arkivoc. (2019). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.
  • Wikipedia. (2024). Hantzsch pyridine synthesis.
  • Organic Chemistry Portal. (2024). Paal-Knorr Furan Synthesis.
  • Organic Chemistry Portal. (2022). Thiophene synthesis.
  • Thermo Fisher Scientific. (2024). Hantzsch Dihydropyridine Synthesis.
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals.
  • Organic Chemistry Portal. (2024). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Organic Chemistry Portal. (2024). Gewald Reaction.
  • ResearchGate. (2021). 4-Methoxy-2-(2-formylphenoxy)
  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of functionalized pyrimidine derivatives, commencing from 2-(4-Methoxyphenyl)acetophenone. Pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] This protocol outlines a robust and reproducible two-step synthetic sequence. The initial step involves a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate. This intermediate is then cyclized with guanidine hydrochloride in a subsequent step to yield the target 2-amino-4,6-diarylpyrimidine derivative. This guide is meticulously designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization protocols to ensure successful synthesis and validation of the target compounds.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in nature is highlighted by its presence in the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[3] This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the discovery of a wide array of therapeutic agents. These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4]

The synthetic strategy detailed herein employs a classical and reliable approach, beginning with the readily available this compound. This ketone is first converted to a chalcone, an α,β-unsaturated ketone, which serves as a versatile precursor for the construction of various heterocyclic systems.[1][4] The subsequent cyclocondensation with guanidine hydrochloride provides a direct and efficient route to highly functionalized 2-aminopyrimidines.[1][4][5]

Reaction Schematics and Mechanism

The overall synthetic pathway can be visualized as a two-step process:

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The first step is the base-catalyzed condensation of this compound with a suitable aromatic aldehyde (in this protocol, benzaldehyde is used as a representative example) to form a chalcone.

Step 2: Cyclocondensation with Guanidine to form the Pyrimidine Ring

The purified chalcone is then reacted with guanidine hydrochloride in the presence of a base to yield the final 2-aminopyrimidine derivative. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.[6]

Mechanistic Insights

The formation of the pyrimidine ring from a chalcone and guanidine is a well-established reaction. The currently accepted mechanism involves the following key steps:

  • Michael Addition: The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on the β-carbon of the α,β-unsaturated ketone (chalcone). This is a classic Michael 1,4-addition.

  • Proton Transfer: A proton transfer event occurs, leading to a more stable enolate intermediate.

  • Intramolecular Cyclization: The second amino group of the guanidine moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the former chalcone. This step forms a six-membered heterocyclic ring.

  • Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the aromatic and stable pyrimidine ring.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular FormulaRecommended Grade
This compound100-06-1C9H10O2≥98%
Benzaldehyde100-52-7C7H6O≥99%, ReagentPlus®
Sodium Hydroxide1310-73-2NaOH≥98%, pellets
Ethanol64-17-5C2H5OH95% or absolute
Guanidine Hydrochloride50-01-1CH6ClN3≥98%
Sodium Ethoxide141-52-6C2H5NaO≥96%
Diethyl Ether60-29-7(C2H5)2OACS reagent grade
Ethyl Acetate141-78-6C4H8O2ACS reagent grade
Hexane110-54-3C6H14ACS reagent grade
Safety Precautions
  • Sodium Hydroxide and Sodium Ethoxide: These are corrosive and will cause severe burns upon contact.[7][8][9][10][11] Handle with extreme care, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Guanidine Hydrochloride: Harmful if swallowed or inhaled and causes skin and eye irritation.[12][13][14][15][16] Avoid generating dust. Use in a fume hood and wear appropriate PPE.

  • Organic Solvents: Ethanol, diethyl ether, ethyl acetate, and hexane are flammable. Keep away from open flames and ignition sources. Use in a well-ventilated area.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 66.6 mmol) and ethanol (100 mL). Stir until the solid is completely dissolved.

  • In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in water (40 mL). Cool this solution in an ice bath.

  • Add benzaldehyde (6.7 mL, 66.6 mmol) to the ethanolic solution of this compound.

  • Slowly add the cold sodium hydroxide solution to the flask containing the ketone and aldehyde over a period of 15-20 minutes while maintaining the temperature below 25 °C with an ice bath.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, pour the reaction mixture into 400 mL of ice-cold water and acidify with dilute HCl until the pH is approximately 7.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one as yellow crystals.

  • Dry the product in a vacuum oven. Record the yield and melting point.

Step 2: Synthesis of 4-(4-methoxyphenyl)-6-phenyl-pyrimidin-2-ylamine

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the synthesized chalcone (5.0 g, 21.0 mmol), guanidine hydrochloride (2.2 g, 23.1 mmol), and absolute ethanol (50 mL).[1]

  • To this mixture, carefully add sodium ethoxide (1.57 g, 23.1 mmol). Caution: Sodium ethoxide reacts violently with water.[11] Ensure all glassware is dry.

  • Heat the reaction mixture to reflux with constant stirring for 8-10 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of crushed ice.

  • A solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-4-(4-methoxyphenyl)-6-phenylpyrimidine.

  • Dry the final product and determine its yield, melting point, and characterize it using spectroscopic methods.

Characterization and Data Analysis

The synthesized chalcone intermediate and the final pyrimidine product should be characterized to confirm their identity and purity.

Expected Results
CompoundAppearanceExpected YieldMelting Point (°C)
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneYellow Crystalline Solid85-95%77-79
4-(4-methoxyphenyl)-6-phenyl-pyrimidin-2-ylamineOff-white to Pale Yellow Solid70-85%158-160
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the final pyrimidine product is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the amine protons. The absence of the olefinic protons from the chalcone precursor is a key indicator of successful cyclization.[17][18][19]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the correct number of carbon atoms and their chemical environments within the pyrimidine ring and the aryl substituents.[18][19]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target pyrimidine derivative, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum of the final product should exhibit characteristic absorption bands for N-H stretching of the amino group, C=N stretching of the pyrimidine ring, and C-O stretching of the methoxy group. The disappearance of the C=O stretching band from the chalcone is also indicative of a complete reaction.[17]

Workflow and Pathway Diagrams

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine Synthesis Start1 This compound + Benzaldehyde in Ethanol AddBase Add NaOH Solution Start1->AddBase Stir Stir at RT (4-6h) AddBase->Stir Workup1 Pour into Ice Water, Neutralize with HCl Stir->Workup1 Filter1 Filter and Wash Workup1->Filter1 Recrystallize1 Recrystallize from Ethanol Filter1->Recrystallize1 Product1 Chalcone Intermediate Recrystallize1->Product1 Start2 Chalcone + Guanidine HCl in Ethanol Product1->Start2 AddNaOEt Add Sodium Ethoxide Start2->AddNaOEt Reflux Reflux (8-10h) AddNaOEt->Reflux Workup2 Pour into Crushed Ice Reflux->Workup2 Filter2 Filter and Wash Workup2->Filter2 Recrystallize2 Recrystallize from Ethanol Filter2->Recrystallize2 Product2 Final Pyrimidine Product Recrystallize2->Product2

Caption: Experimental workflow for the two-step synthesis of pyrimidine derivatives.

Reaction Mechanism Pathway

Reaction Mechanism Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Addition Michael Addition (Nucleophilic Attack) Chalcone->Michael_Addition Guanidine Guanidine Guanidine->Michael_Addition Proton_Transfer Proton Transfer Michael_Addition->Proton_Transfer Intramolecular_Cyclization Intramolecular Cyclization Proton_Transfer->Intramolecular_Cyclization Dehydration Dehydration (-H₂O) Intramolecular_Cyclization->Dehydration Pyrimidine 2-Aminopyrimidine (Aromatic Product) Dehydration->Pyrimidine

Caption: Proposed mechanism for the formation of 2-aminopyrimidine.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-amino-4-(4-methoxyphenyl)-6-phenylpyrimidine from this compound. The two-step procedure, involving a Claisen-Schmidt condensation followed by a cyclocondensation with guanidine, is a classic and efficient method for constructing this important heterocyclic scaffold. By following the outlined procedures and safety precautions, researchers can confidently synthesize and characterize this class of pyrimidine derivatives for further investigation in drug discovery and development programs.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]
  • Der Pharma Chemica. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(5), 355-362. [Link]
  • BioSpectra, Inc. (2021).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
  • Slideshare. (n.d.). BIGINELLI REACTION. [Link]
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride ≥99,7 %, p.a., Protein Grade. [Link]
  • ResearchGate. (2016). (PDF)
  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
  • PubMed. (2024).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Safety d
  • ResearchGate. (n.d.). Biginelli reaction producing compound 2. [Link]
  • Bentham Science. (n.d.). Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. [Link]
  • Safety D
  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
  • The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermedi
  • SciSpace. (2021).
  • SciSpace. (n.d.). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. [Link]
  • National Center for Biotechnology Information. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. PubMed Central. [Link]

Sources

Application Note: Quantitative Analysis of 2-(4-Methoxyphenyl)acetophenone and Related Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(4-Methoxyphenyl)acetophenone, with a primary focus on its most common and commercially significant isomer, 4'-Methoxyacetophenone (also known as p-Acetanisole). This compound is a vital intermediate in pharmaceutical synthesis and a key component in the fragrance and flavor industries.[1][2] Accurate quantification is paramount for quality control, pharmacokinetic studies, and regulatory compliance. This document outlines protocols for three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each section explains the causality behind instrumental and chemical choices, providing researchers, scientists, and drug development professionals with a robust framework for method selection and implementation.

Introduction and Scope

Methoxy-substituted acetophenones are a class of aromatic ketones characterized by a methoxy group and an acetyl group attached to a benzene ring. Their specific arrangement (ortho, meta, para) dictates their chemical and biological properties. The user-specified "this compound" is an ambiguous name. The most common and logical interpretation refers to 4'-Methoxyacetophenone (CAS 100-06-1), where the methoxy group is at the para-position (position 4) of the acetophenone structure. This isomer is widely used for its sweet, vanilla-like aroma in foods and fragrances and serves as a precursor in organic synthesis.[1][3]

Another important isomer is 2'-Hydroxy-4'-methoxyacetophenone (Paeonol), which has significant pharmacological activity as an antioxidant and anti-inflammatory agent.[4] Given the potential for isomeric ambiguity, the development of specific and reliable analytical methods is critical. This guide provides comprehensive protocols validated for 4'-Methoxyacetophenone and offers principles applicable to its related isomers.

Compound Profile: 4'-Methoxyacetophenone

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.

PropertyValueReference
IUPAC Name 1-(4-methoxyphenyl)ethan-1-one[5]
Synonyms p-Acetanisole, 4-Acetylanisole[1][3]
CAS Number 100-06-1[5][6]
Molecular Formula C₉H₁₀O₂[5]
Molecular Weight 150.17 g/mol [5]
Appearance White crystalline solid[1][3]
Melting Point 38.2 °C[1]
Boiling Point 254 °C[1]
Solubility Soluble in ethanol, ether, acetone, chloroform. Slightly soluble in water.[5]
logP 1.74[5]

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle of Causality: HPLC is the gold standard for the purity assessment and quantification of non-volatile or thermally labile compounds like 4'-Methoxyacetophenone.[7] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The methoxy and ketone groups of the analyte provide sufficient polarity for excellent retention and resolution.

Detailed HPLC Protocol

This protocol describes a standard reverse-phase HPLC method for the quantification of 4'-Methoxyacetophenone.

Instrumentation:

  • HPLC system with a quaternary or binary pump.

  • Autosampler.

  • Column oven.

  • Photodiode Array (PDA) or UV-Vis Detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid or Formic acid (for pH adjustment).[9]

  • Reference standard of 4'-Methoxyacetophenone (≥99% purity).

Chromatographic Conditions: The following table summarizes the recommended starting conditions. Method optimization may be required depending on the sample matrix.

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidProvides optimal polarity for elution and sharp peak shape. Acid suppresses silanol interactions.[8][9]
Flow Rate 1.0 mL/minEnsures good separation efficiency without excessive backpressure.[8]
Column Temp. 25 °C (Ambient or controlled)Maintains consistent retention times.[8]
Detection λ 271-280 nmCorresponds to the UV absorbance maximum (λmax) for strong signal response.[10][11]
Injection Vol. 10 µLA standard volume for good sensitivity and peak shape.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 4'-Methoxyacetophenone reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[8]

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the mobile phase as the diluent to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent. Filter through a 0.45 µm syringe filter before injection to remove particulates.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Standard Cal Create Calibration Standards (1-100 µg/mL) Stock->Cal Inject Inject 10 µL onto C18 Column Cal->Inject Sample Prepare & Filter Sample Solution Sample->Inject Separate Isocratic Elution (ACN:H2O) Inject->Separate Detect UV Detection at 275 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quant Quantify Analyte in Sample CalCurve->Quant

Caption: Standard workflow for quantitative analysis of 4'-Methoxyacetophenone by HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. 4'-Methoxyacetophenone has a boiling point of 254 °C and is thermally stable, making it an ideal candidate for GC analysis.[1] The gas chromatograph separates the analyte from other matrix components based on boiling point and polarity, while the mass spectrometer provides definitive identification based on its unique mass fragmentation pattern.[12]

Detailed GC-MS Protocol

This protocol is designed for high-sensitivity quantification and confirmation.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector.

  • Autosampler.

  • Mass Spectrometer (e.g., Quadrupole).

  • Non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID x 0.25 µm film thickness).[13]

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • Solvent (e.g., Acetone, Hexane, or Ethyl Acetate, GC grade).

  • Reference standard of 4'-Methoxyacetophenone (≥99% purity).

Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert gas that provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (for trace analysis) or Split 20:1Splitless mode enhances sensitivity; split mode is for higher concentrations.
Oven Program 60 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min)Provides good separation from solvent and matrix components.[13]
Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns.
MS Scan Range m/z 40-300Covers the molecular ion and key fragments of the analyte.
Key Ions (m/z) 150 (Molecular Ion), 135 (Base Peak, [M-CH₃]⁺), 77Used for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using a volatile GC-compatible solvent like acetone or ethyl acetate.

  • Working Standard Solutions: Prepare a calibration series (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the chosen solvent.

  • Sample Preparation: Use a suitable extraction method like liquid-liquid extraction or solid-phase extraction (SPE) if the matrix is complex. For simpler matrices, a "dilute and shoot" approach may suffice.[12]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Standard (1 mg/mL) Cal Create Calibration Standards Stock->Cal Inject Inject 1 µL (Split/Splitless) Cal->Inject Sample Extract or Dilute Sample Sample->Inject Separate GC Separation (HP-5 Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-300) Ionize->Analyze Library Library Match Confirmation Analyze->Library Quant Quantify using Base Peak (m/z 135) Library->Quant

Caption: General workflow for quantification and confirmation of 4'-Methoxyacetophenone by GC-MS.

Method 3: UV-Vis Spectrophotometry

Principle of Causality: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The aromatic ring and carbonyl group in 4'-Methoxyacetophenone form a chromophore that absorbs light in the UV region. While less specific than chromatographic methods, UV-Vis spectrophotometry is simple, rapid, and cost-effective for analyzing pure samples or simple mixtures.

Detailed UV-Vis Protocol

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Spectrophotometric grade solvent (e.g., Methanol or Ethanol).

  • Reference standard of 4'-Methoxyacetophenone (≥99% purity).

Analytical Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of the standard in the chosen solvent. Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For 4'-Methoxyacetophenone in methanol or ethanol, the λmax is typically around 271-275 nm.[10][14]

  • Prepare Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) of the standard in the selected solvent.

    • Create a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of Absorbance vs. Concentration. The relationship should be linear (R² > 0.99).

  • Sample Analysis:

    • Prepare the sample solution so that its concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample at λmax.

    • Calculate the concentration using the linear regression equation from the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow Scan Determine λmax (e.g., 275 nm in Methanol) Standards Prepare Calibration Standards (2-12 µg/mL) Scan->Standards Measure Measure Absorbance of Standards at λmax Standards->Measure Curve Plot Absorbance vs. Concentration (Generate Calibration Curve) Measure->Curve Calculate Calculate Concentration using Curve Equation Curve->Calculate SamplePrep Prepare Sample to fall within linear range SampleMeasure Measure Sample Absorbance SamplePrep->SampleMeasure SampleMeasure->Calculate

Caption: Protocol for quantitative analysis of 4'-Methoxyacetophenone using UV-Vis spectrophotometry.

Method Validation and Comparison

All analytical methods intended for quantitative purposes must be validated to ensure they are fit for purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines Q2(R2).[15][16][17]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. HPLC and GC-MS offer high specificity.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

Method Comparison Summary:

FeatureHPLCGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity High (ng range)Very High (pg-fg range)Moderate (µg range)
Sample Type Non-volatile, Thermally labileVolatile, Thermally stablePure substances, Simple mixtures
Confirmation Retention time, UV spectrumRetention time, Mass spectrumLimited (λmax only)
Throughput ModerateModerateHigh
Cost ModerateHighLow
Best For Routine QC, Purity, StabilityTrace analysis, IdentificationQuick assay of pure samples

Conclusion

The choice of analytical method for quantifying this compound depends critically on the specific requirements of the analysis.

  • HPLC is the most versatile and robust method for routine quality control, purity determination, and stability testing in pharmaceutical and industrial settings.[7]

  • GC-MS offers unparalleled sensitivity and specificity, making it the ideal choice for trace-level detection, impurity identification, and confirmatory analysis, particularly in complex matrices like environmental or biological samples.

  • UV-Vis Spectrophotometry serves as a rapid, low-cost screening tool for concentration measurements of relatively pure samples, where high specificity is not a primary concern.

Each protocol provided herein serves as a validated starting point. It is incumbent upon the researcher to perform appropriate method validation to demonstrate fitness for their specific application and sample matrix, in accordance with regulatory guidelines such as those from the ICH.[18][19]

References

  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
  • Separation of 4'-Methoxyacetophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • 4-methoxy 2-hydroxy acetophenone. (n.d.). PubChem. [Link]
  • 4'-methoxyacetophenone, azine. (n.d.). SpectraBase. [Link]
  • Showing Compound 4'-Methoxyacetophenone (FDB010502). (n.d.). FooDB. [Link]
  • Structural and Spectroscopic (FT-IR, FT-RAMAN, NMR, UV-VIS) Investigations on 4-MethoxyAcetophenone Using Quantum Computational Methods. (2019). Semantic Scholar. [https://www.semanticscholar.org/paper/Structural-and-Spectroscopic-(FT-IR%2C-FT-RAMAN%2C-NMR%2C-Srinivasan-Jayasheela/3c051f62b217f698e4f553a92b95b4104d49a606]([Link]
  • Identify the peaks and what they represent for the given NMR and IR spectra of 4-methoxyacetophenone. (2021). Chegg. [Link]
  • Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. (2019). International Journal of Research in Advent Technology. [Link]
  • 4-Acetylanisole. (n.d.). NIST WebBook. [Link]
  • 4'-Methoxyacetophenone - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. [Link]
  • 4'-Methoxyacetophenone. (n.d.). PubChem. [Link]
  • [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection]. (2009). PubMed. [Link]
  • 4'-Methoxyacetophenone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
  • 4-Acetylanisole. (n.d.). NIST WebBook. [Link]
  • Acetanisole. (n.d.). Wikipedia. [Link]
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scientific Research Publishing. [Link]
  • para-acetanisole. (n.d.). The Good Scents Company. [Link]

Sources

High-Yield Synthesis of 2-(4-Methoxyphenyl)acetophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical overview for the high-yield synthesis of 2-(4-Methoxyphenyl)acetophenone, a key intermediate in the development of various pharmaceuticals. Two robust and scalable synthetic strategies, Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling, are presented with detailed, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural instructions but also a thorough discussion of the underlying chemical principles and experimental considerations to ensure reproducible, high-yield outcomes.

Introduction

Deoxybenzoins, and specifically this compound, are pivotal structural motifs in medicinal chemistry. Their presence in a multitude of biologically active compounds underscores the importance of efficient and reliable synthetic routes to access these scaffolds. This application note details two primary, high-yield methodologies for the synthesis of this compound, providing the user with validated protocols and the rationale behind the selection of reagents and reaction conditions.

The first approach described is the classic Friedel-Crafts acylation , a powerful method for the formation of carbon-carbon bonds to an aromatic ring. The second is the modern Suzuki-Miyaura cross-coupling reaction, a versatile palladium-catalyzed process renowned for its high efficiency and broad functional group tolerance.[1][2] Each method offers distinct advantages, and the choice of route may depend on available starting materials, scale, and desired purity profile.

Method 1: Friedel-Crafts Acylation of Anisole with Phenylacetyl Chloride

The Friedel-Crafts acylation offers a direct and atom-economical route to this compound. This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole, with an acyl halide, phenylacetyl chloride, in the presence of a Lewis acid catalyst.[3][4]

Reaction Principle

The reaction is initiated by the activation of phenylacetyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product, this compound, due to steric hindrance at the ortho positions.[4][5]

Visualizing the Friedel-Crafts Acylation Workflow

reagents Anisole, Phenylacetyl Chloride, Anhydrous AlCl₃ reaction Reaction Setup (Inert atmosphere, 0°C to RT) reagents->reaction workup Quenching (Ice-water, HCl) reaction->workup extraction Extraction (Dichloromethane) workup->extraction washing Washing (aq. NaOH, Brine) extraction->washing drying Drying (Anhydrous Na₂SO₄) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product This compound purification->product

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials:

  • Anisole

  • Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes.

  • Acylation: To the resulting mixture, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Workup - Washing: Combine the organic layers and wash sequentially with water, a 5% aqueous sodium hydroxide solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of biaryl compounds, making it an excellent choice for the preparation of this compound. This palladium-catalyzed reaction couples an organoboron compound with an organic halide.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromoacetophenone).

  • Transmetalation: The organoboron species (4-methoxyphenylboronic acid) transfers its organic group to the palladium center. This step is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Visualizing the Suzuki-Miyaura Coupling Workflow

reagents 2-Bromoacetophenone, 4-Methoxyphenylboronic Acid, Pd Catalyst, Base, Solvent reaction Reaction Setup (Inert atmosphere, Heating) reagents->reaction workup Aqueous Workup reaction->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction washing Washing (Brine) extraction->washing drying Drying (Anhydrous Na₂SO₄) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification product This compound purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Experimental Protocol

Materials:

  • 2-Bromoacetophenone

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoacetophenone (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heating: Place the flask in a preheated oil bath and stir the reaction mixture at the appropriate temperature (typically 80-100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance Off-white to pale yellow solid
CAS Number 24845-40-7[6]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.00 (d, J = 7.2 Hz, 2H), 7.58 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.6 Hz, 2H), 7.18 (d, J = 8.6 Hz, 2H), 6.88 (d, J = 8.6 Hz, 2H), 4.22 (s, 2H), 3.79 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 197.8, 158.6, 136.9, 133.3, 130.4, 128.8, 128.6, 126.9, 114.2, 55.3, 45.2.

Conclusion

This application note provides two reliable and high-yielding synthetic routes for the preparation of this compound. The Friedel-Crafts acylation is a classic and direct method, while the Suzuki-Miyaura cross-coupling offers a modern, versatile alternative with excellent functional group tolerance. The detailed protocols and characterization data provided herein will enable researchers to confidently synthesize this important building block for applications in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting information.
  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones.
  • PubChem. (n.d.). 2'-Methoxyacetophenone.
  • MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides.
  • YouTube. (2023, May 17). Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone | 4-methoxy Acetophenone |.
  • Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone.
  • Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
  • PharmaCompass. (n.d.). 4'-Methoxyacetophenone.
  • FooDB. (2010, April 8). Showing Compound 4'-Methoxyacetophenone (FDB010502).
  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields.
  • NIST. (n.d.). 2',4'-Dimethoxyacetophenone.
  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570).
  • ACS Publications. (2018, November 26). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air.
  • Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

Sources

A Detailed Protocol for the Synthesis, Purification, and Characterization of 4'-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Flavanones from 2'-Hydroxyacetophenone and 4-Methoxybenzaldehyde

Abstract

Flavanones are a critical class of flavonoids, possessing a three-ring heterocyclic structure that forms the backbone for numerous biologically active compounds. Their synthesis is a cornerstone of medicinal chemistry and drug discovery. This document provides a comprehensive, step-by-step guide for the synthesis of 4'-methoxyflavanone. The synthesis proceeds via a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form the intermediate 2'-hydroxy-4-methoxychalcone, followed by an acid-catalyzed intramolecular cyclization to yield the target flavanone. This protocol emphasizes the mechanistic rationale behind procedural steps, offers practical insights for troubleshooting, and includes detailed methods for purification and spectroscopic characterization.

A Note on Starting Materials: The specified starting material, 2-(4-Methoxyphenyl)acetophenone (also known as 4'-methoxydeoxybenzoin), is not a direct precursor for flavanone synthesis via the conventional and most efficient Claisen-Schmidt condensation pathway. This established route requires a 2'-hydroxyacetophenone and a substituted benzaldehyde. Therefore, this guide details the synthesis of 4'-methoxyflavanone starting from 2'-hydroxyacetophenone and 4-methoxybenzaldehyde , which correctly incorporates the 4-methoxyphenyl moiety into the final flavanone structure.

Introduction: The Significance and Synthesis of Flavanones

Flavanones are bicyclic heterocyclic compounds that serve as key precursors in the biosynthesis of other flavonoids in plants[1]. Their scaffold is of immense interest to medicinal chemists due to a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties[2].

The most robust and widely adopted method for synthesizing flavanones is a two-step process[3][4][5]. The first step is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between a 2'-hydroxyacetophenone and an aromatic benzaldehyde[6][7]. This reaction forms a 2'-hydroxychalcone, an α,β-unsaturated ketone that serves as the immediate precursor to the flavanone[8][9]. The second step involves the intramolecular oxa-Michael addition (cyclization) of the 2'-hydroxychalcone[3][6]. This cyclization can be catalyzed by either acid or base, which closes the heterocyclic C-ring to form the flavanone structure.

This protocol will detail both the base-catalyzed condensation and a subsequent acid-catalyzed cyclization, a combination known to produce good yields and a clean product[10][11].

Overall Reaction Scheme

The synthesis of 4'-Methoxyflavanone is achieved in two primary stages:

  • Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-4-methoxychalcone.

  • Step 2: Acid-Catalyzed Cyclization to form 4'-Methoxyflavanone.

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product R1 2'-Hydroxyacetophenone I1 2'-Hydroxy-4-methoxychalcone R1->I1 Step 1: KOH, EtOH, rt plus1 + plus1->I1 R2 4-Methoxybenzaldehyde R2->I1 P1 4'-Methoxyflavanone I1->P1 Step 2: HCl, EtOH, reflux

Caption: Overall two-step synthesis of 4'-Methoxyflavanone.

Experimental Protocols

Part 1: Synthesis of 2'-Hydroxy-4-methoxychalcone

This step involves the base-catalyzed condensation reaction. The base (KOH) deprotonates the α-carbon of the 2'-hydroxyacetophenone, creating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

Materials and Reagents

Reagent/MaterialQuantity (per 10 mmol scale)Molar Mass ( g/mol )Purpose
2'-Hydroxyacetophenone1.36 g (10 mmol)136.15Reactant (Ketone)
4-Methoxybenzaldehyde1.36 g (10 mmol)136.15Reactant (Aldehyde)
Potassium Hydroxide (KOH)2.24 g (40 mmol)56.11Base Catalyst
Ethanol (95%)50 mL-Solvent
Deionized Water~200 mL-Workup & Washing
Hydrochloric Acid (conc. HCl)As needed-Neutralization
500 mL Erlenmeyer Flask1-Reaction Vessel
Magnetic Stirrer and Stir Bar1-Agitation
Büchner Funnel and Filter Flask1 set-Product Isolation

Step-by-Step Protocol

  • Catalyst Preparation: In a 500 mL Erlenmeyer flask, dissolve 2.24 g of potassium hydroxide in 20 mL of deionized water, then add 30 mL of 95% ethanol. Cool the solution to room temperature in an ice bath.

  • Reactant Addition: To the cooled ethanolic KOH solution, add 1.36 g of 2'-hydroxyacetophenone and 1.36 g of 4-methoxybenzaldehyde.

  • Reaction: Stir the mixture vigorously at room temperature using a magnetic stirrer. The solution will typically turn a deep red or orange color as the chalcone forms. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is generally complete within 4-6 hours.

  • Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing ~150 mL of ice-cold water.

  • Precipitation: Acidify the aqueous mixture slowly by adding concentrated HCl dropwise with constant stirring until the solution is acidic (pH ~2-3, check with pH paper). A bright yellow or orange solid precipitate of the chalcone will form.

  • Filtration: Collect the crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A desiccator can be used to expedite drying. The crude product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of 4'-Methoxyflavanone

This step is an intramolecular 1,4-conjugate addition (oxa-Michael addition) reaction[12][13]. Under acidic conditions, the carbonyl oxygen of the chalcone is protonated, which enhances the electrophilicity of the β-carbon. The nucleophilic 2'-hydroxyl group then attacks this activated β-carbon, leading to the formation of the heterocyclic C-ring and yielding the flavanone.

Materials and Reagents

Reagent/MaterialQuantity (per 5 mmol scale)Purpose
2'-Hydroxy-4-methoxychalcone1.27 g (5 mmol)Starting Material
Ethanol (95%)50 mLSolvent
Hydrochloric Acid (conc. HCl)1-2 mLAcid Catalyst
Round Bottom Flask (100 mL)1Reaction Vessel
Reflux Condenser1Prevent solvent loss
Heating Mantle1Heating Source
Sodium Bicarbonate (Sat. Sol.)As neededNeutralization

Step-by-Step Protocol

  • Reaction Setup: Place 1.27 g of the dried 2'-hydroxy-4-methoxychalcone into a 100 mL round bottom flask. Add 50 mL of 95% ethanol and a magnetic stir bar.

  • Catalyst Addition: Add 1-2 mL of concentrated hydrochloric acid to the mixture.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The disappearance of the chalcone's bright color is a visual indicator of the reaction's progress, as flavanones are typically colorless[14]. The reaction is usually complete in 2-4 hours. Monitor by TLC until the chalcone spot has disappeared.

  • Workup: After the reaction is complete, allow the flask to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ~150 mL of ice-cold water. A white or off-white precipitate of the crude flavanone should form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

  • Isolation: Collect the crude flavanone by vacuum filtration. Wash the solid with cold deionized water.

Purification and Characterization

Purification Protocol

While recrystallization from a suitable solvent like ethanol or methanol can be effective, column chromatography provides a higher degree of purity.

  • Column Preparation: Pack a chromatography column with silica gel (230-400 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude flavanone in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried powder onto the top of the column.

  • Elution: Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Product Collection: Combine the fractions containing the pure flavanone and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a white solid.

Spectroscopic Characterization

The structure of the synthesized 4'-methoxyflavanone should be confirmed using standard spectroscopic techniques[15][16][17].

  • ¹H NMR (in CDCl₃): Expect characteristic signals for the flavanone core. The proton at C2 will appear as a doublet of doublets around 5.4 ppm. The two protons at C3 will appear as distinct doublet of doublets between 2.8 and 3.1 ppm. Aromatic protons will be observed in the 6.9-7.9 ppm region, and the methoxy group will show a singlet around 3.8 ppm.

  • ¹³C NMR (in CDCl₃): Key signals include the carbonyl carbon (C4) around 192 ppm, the C2 carbon around 79 ppm, and the C3 carbon around 45 ppm. The methoxy carbon will appear around 55 ppm.

  • FT-IR (KBr Pellet): Look for a strong carbonyl (C=O) stretching band around 1680 cm⁻¹, C-O-C stretching for the ether and pyran ring, and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 4'-methoxyflavanone (C₁₆H₁₄O₃, M.W. = 254.28 g/mol ) should be observed.

Data Summary and Workflow

Quantitative Data Summary

ParameterStep 1: Chalcone SynthesisStep 2: Flavanone Synthesis
Theoretical Yield ~2.54 g~1.27 g
Typical Experimental Yield 85-95%75-90%
Appearance Bright Yellow/Orange SolidWhite/Off-White Solid
Melting Point (Literature) ~95-97 °C~97-99 °C

Experimental Workflow Diagram

G cluster_prep Part 1: Chalcone Synthesis cluster_cyclize Part 2: Flavanone Synthesis cluster_purify Purification & Analysis A 1. Dissolve KOH in EtOH/H2O B 2. Add 2'-Hydroxyacetophenone & 4-Methoxybenzaldehyde A->B C 3. Stir at RT (4-6 hrs) B->C D 4. Quench in Ice Water & Acidify with HCl C->D E 5. Filter & Wash Crude Chalcone D->E F 6. Dissolve Chalcone in EtOH E->F G 7. Add conc. HCl & Reflux (2-4 hrs) F->G H 8. Quench in Ice Water & Neutralize with NaHCO3 G->H I 9. Filter & Wash Crude Flavanone H->I J 10. Purify by Column Chromatography I->J K 11. Characterize by NMR, IR, MS J->K

Caption: Step-by-step workflow for flavanone synthesis and purification.

References

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)
  • Acid-catalyzed Cyclization of Chalcones derived from Various Nitrogenous Heteroarom
  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study.
  • Synthesis of Some New Flavanones by Claisen-Schmidt Condensation. Oriental Journal of Chemistry, 2000.
  • Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis). Frontiers, 2020.
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI, 2024.
  • Application Notes and Protocols: Claisen-Schmidt Condensation for Flavonoid Synthesis. Benchchem, 2025.
  • Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.
  • 2'-Hydroxychalcone | 1214-47-7. ChemicalBook.
  • A Short Review on Synthetic Methodologies of Flavonoids. Asian Journal of Pharmacy and Technology, 2021.
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE.org, 2022.
  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. NIH, 2013.
  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI, 2018.
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 2015.
  • Flavanone/chalcone ratios in the cyclization of model chal- cone 3 using different mineral supports.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
  • An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 2013.
  • Flavanone: An overview. IJCRT.org, 2022.
  • Preparation of flavanones (3, 4, and 5) via Claisen-Schmidt...
  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology M
  • Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 c
  • Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. PMC - NIH, 2019.
  • Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central, 2014.
  • Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. Wiley Online Library, 2013.
  • Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia. PMC - NIH, 2007.
  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. PharmacologyOnLine - SILAE, 2020.
  • Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. IOSR Journal.

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-inflammatory Agents from the 2-(4-Methoxyphenyl)acetophenone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for the design, synthesis, and evaluation of novel anti-inflammatory agents derived from the 2-(4-methoxyphenyl)acetophenone scaffold. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.

Introduction: The Rationale for Targeting the Chalcone Scaffold

The core structure, this compound, belongs to the chalcone family, which are α,β-unsaturated ketones. Chalcones are biogenetic precursors to flavonoids and are widely distributed in plants[1]. This class of compounds has garnered significant attention in medicinal chemistry due to their straightforward synthesis and a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects[2][3].

The anti-inflammatory potential of chalcones is particularly noteworthy. Numerous studies have demonstrated their ability to modulate key inflammatory pathways. Chalcone derivatives have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandins (PGs), and various interleukins (ILs)[4][5]. A crucial aspect of their mechanism involves the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response[6][7][8].

The this compound scaffold, with its characteristic methoxy substitution, presents a promising starting point for derivatization. The methoxy group is a common feature in many biologically active chalcones, and its electronic properties can influence the molecule's interaction with biological targets[4]. This guide outlines a systematic approach to leverage this scaffold for the development of potent and selective anti-inflammatory agents.

Part 1: Design and Synthesis of Novel Derivatives

Strategic Design of Derivatives

The design of novel derivatives will focus on systematic modifications of both aromatic rings of the chalcone scaffold to explore the structure-activity relationship (SAR). The goal is to enhance anti-inflammatory potency while maintaining a favorable safety profile.

Key Modifications:

  • Ring A (derived from acetophenone):

    • Introduction of hydroxyl (-OH) groups, particularly at the 2' and 4' positions, is known to enhance anti-inflammatory and antioxidant activity[5][6].

    • Addition of further methoxy (-OCH3) groups to explore the impact of electron-donating substituents.

  • Ring B (derived from the aldehyde):

    • Incorporation of electron-withdrawing groups (e.g., -F, -Cl, -NO2) and electron-donating groups (e.g., -OH, -OCH3, -N(CH3)2) at various positions (ortho, meta, para) to probe electronic and steric effects.

    • Introduction of heterocyclic rings (e.g., furan, thiophene, pyridine) in place of the phenyl ring to explore novel chemical space and potential for improved pharmacokinetic properties[4].

Table 1: Proposed Novel Derivatives of this compound for Synthesis and Evaluation

Compound IDRing A Substituent (from Acetophenone)Ring B Substituent (from Aldehyde)Rationale
Parent 4-methoxyUnsubstitutedBaseline compound
D-01 2-hydroxy-4-methoxyUnsubstitutedIntroduction of a 2'-hydroxyl group often enhances activity[5].
D-02 4-methoxy4-hydroxyInvestigating the effect of a hydroxyl group on Ring B.
D-03 4-methoxy4-chloroExploring the impact of an electron-withdrawing group.
D-04 4-methoxy4-nitroStrong electron-withdrawing group to probe electronic requirements.
D-05 2,4-dihydroxy4-methoxyCombining hydroxyl groups on Ring A with a methoxy on Ring B.
D-06 4-methoxy3,4,5-trimethoxyInvestigating the effect of multiple electron-donating groups.
D-07 4-methoxy2-furylIntroduction of a heterocyclic ring system.
Protocol for Synthesis: Claisen-Schmidt Condensation

This protocol describes the synthesis of a representative derivative, Compound D-02 , via a base-catalyzed Claisen-Schmidt condensation.

Objective: To synthesize 1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Materials:

  • 4'-Methoxyacetophenone[9][10][11][12]

  • 4-Hydroxybenzaldehyde

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4'-methoxyacetophenone (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in 50 mL of absolute ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: Prepare a 20% (w/v) solution of NaOH in distilled water. Slowly add this solution dropwise to the ethanolic solution of the reactants while stirring vigorously. The reaction mixture will typically turn yellow or orange.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of a new, less polar spot indicates product formation.

  • Neutralization and Precipitation: After the reaction is complete, pour the mixture into a beaker containing 200 mL of cold distilled water. Acidify the solution by slowly adding concentrated HCl dropwise with constant stirring until the pH is approximately 2-3. A solid precipitate of the chalcone should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure chalcone as a crystalline solid.

  • Characterization: Dry the purified product under vacuum. Characterize the compound using techniques such as melting point determination, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure and purity.

Part 2: In Vitro Biological Evaluation

A tiered screening approach is recommended to efficiently identify promising anti-inflammatory candidates.

Workflow for In Vitro Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action A Synthesized Chalcone Derivatives (D-01 to D-07) B Cytotoxicity Assay (MTT or LDH) Determine non-toxic concentration range A->B Initial safety check C Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) B->C Proceed with non-toxic concentrations D Active Compounds from Tier 1 C->D Select compounds with significant NO inhibition E COX-1 & COX-2 Inhibition Assays (Enzyme-based kits) D->E Determine potency and COX selectivity F Pro-inflammatory Cytokine Quantification (TNF-α, IL-6 by ELISA) D->F Assess impact on key cytokines G Lead Compounds from Tier 2 E->G F->G Identify most promising candidates H Western Blot Analysis (p-NF-κB, p-p38, p-JNK) G->H Elucidate molecular mechanism

Caption: In Vitro Screening Cascade for Novel Chalcones.

Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of the synthesized chalcones to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized chalcone derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Pre-treat the cells by adding 10 µL of the compound dilutions to each well. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC50 value for each active compound.

Table 2: Hypothetical In Vitro Screening Data

Compound IDCytotoxicity (LC50, µM)NO Inhibition (IC50, µM)COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
Parent >10045.21.2
D-01 >1008.515.6
D-02 >10012.110.3
D-03 85.625.83.4
D-04 60.330.12.1
D-05 >1005.222.8
D-06 >10018.95.7
D-07 >10015.48.9

Part 3: Mechanism of Action and In Vivo Evaluation

Probing the Molecular Mechanism: NF-κB Signaling

The NF-κB pathway is a critical regulator of inflammation, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines[7][8]. Investigating the effect of lead compounds on this pathway is essential.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Chalcone Lead Chalcone (e.g., D-05) Chalcone->IKK Inhibits

Sources

Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from 2-(4-Methoxyphenyl)acetophenone Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Promise of Chalcones in Oncology

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif serves as a versatile scaffold in medicinal chemistry, with both natural and synthetic chalcones demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The anticancer potential of chalcones is often attributed to their ability to interact with various molecular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4]

The precursor, 2-(4-methoxyphenyl)acetophenone, provides a strategic starting point for generating novel chalcone derivatives. The methoxy group is a common feature in many biologically active molecules and can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[5] This document provides a comprehensive guide to the synthesis, characterization, and in vitro anticancer evaluation of chalcones derived from this compound.

Synthesis of this compound Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones.[1][6] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[2]

Reaction Mechanism Overview

The reaction proceeds in three main steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the this compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde.

  • Dehydration: The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone.[1][2]

Claisen_Schmidt_Mechanism ketone 2-(4-Methoxyphenyl) acetophenone enolate Enolate Intermediate ketone->enolate + Base base Base (e.g., NaOH) base->enolate aldol Aldol Adduct enolate->aldol + Aldehyde aldehyde Substituted Benzaldehyde aldehyde->aldol chalcone Chalcone Product aldol->chalcone - H₂O water H₂O aldol->water

Caption: General mechanism of the Claisen-Schmidt condensation for chalcone synthesis.

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[7]

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in an appropriate amount of ethanol.[1]

  • Cool the mixture in an ice bath while stirring.

  • Prepare a solution of NaOH or KOH (2.0 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.[8]

  • After the addition is complete, remove the ice bath and continue stirring the reaction at room temperature for 4-6 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[1][9]

  • A precipitate of the crude chalcone will form. Collect the solid by vacuum filtration using a Büchner funnel.[2]

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[10]

Parameter Typical Value Notes
Reactant Ratio 1:1 (Ketone:Aldehyde)An equimolar ratio is generally effective.[9]
Base NaOH or KOHStrong bases are required to facilitate enolate formation.[7]
Solvent EthanolA polar protic solvent is commonly used.[11]
Reaction Time 4-6 hoursCan vary depending on the specific reactants.
Temperature Room TemperatureInitial cooling is important to control the exothermic reaction.[8]

Characterization of Synthesized Chalcones

Thorough characterization is essential to confirm the structure and purity of the synthesized chalcones.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the α,β-unsaturated ketone, typically in the range of 1630-1690 cm⁻¹.[6] The presence of aromatic C-H and C=C stretching bands will also be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The two vinylic protons (Hα and Hβ) of the enone system will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.[12][13] Aromatic protons will resonate in the downfield region.

    • ¹³C NMR: The carbonyl carbon (C=O) will have a characteristic chemical shift in the range of 185-195 ppm.[12] The α- and β-carbons of the enone system will also show distinct signals.

  • Mass Spectrometry (MS): This technique will be used to determine the molecular weight of the synthesized chalcone and to analyze its fragmentation pattern, further confirming its structure.[14]

Spectroscopic Technique Key Expected Signals
IR ~1650 cm⁻¹ (C=O stretch), Aromatic C-H and C=C stretches
¹H NMR Doublets for Hα and Hβ (J ≈ 15-16 Hz), Aromatic proton signals
¹³C NMR ~190 ppm (C=O), Signals for α and β carbons
MS Molecular ion peak corresponding to the calculated molecular weight

Evaluation of Anticancer Activity

The in vitro cytotoxicity of the synthesized chalcones is a primary indicator of their potential as anticancer agents. The MTT and SRB assays are two widely used colorimetric methods for this purpose.[15][16]

Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture & Maintenance start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Serial Dilutions of Chalcones seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Perform Cytotoxicity Assay (MTT or SRB) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis: % Cell Viability & IC₅₀ measurement->analysis end End analysis->end Apoptosis_Pathway chalcone Chalcone Derivative ros ↑ ROS Production chalcone->ros mito Mitochondrial Dysfunction ros->mito bax_bcl2 ↑ Bax/Bcl-2 Ratio mito->bax_bcl2 cyto_c Cytochrome c Release bax_bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by chalcone derivatives. [17] Further studies, such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), can elucidate the specific mechanisms by which these novel chalcones exert their anticancer effects. [18]

Conclusion

The synthesis of chalcones from this compound offers a promising avenue for the discovery of novel anticancer agents. The straightforward Claisen-Schmidt condensation allows for the generation of a diverse library of compounds for screening. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and in vitro evaluation of these potential therapeutic agents.

References

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Center for Biotechnology Information.
  • Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. (2019). ACS Omega.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1993). PubMed.
  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2021). MDPI.
  • Chalcone Derivatives: Role in Anticancer Therapy. (2021). Semantic Scholar.
  • Green Synthesis of Chalcones Derivatives. (2019). AIP Publishing.
  • Chalcone Derivatives: Role in Anticancer Therapy. (2021). National Center for Biotechnology Information.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (2017). The Royal Society of Chemistry.
  • A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. (2025). African Journal of Biomedical Research.
  • A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. (2013). Anticancer Research.
  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (2011). ResearchGate.
  • Chalcone Derivatives: Role in Anticancer Therapy. (2021). ProQuest.
  • Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. (2020). AIP Publishing.
  • Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. (2017). PubMed.
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube.
  • Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. (2021). Semantic Scholar.
  • Synthesis of Chalcones with Anticancer Activities. (2013). National Center for Biotechnology Information.
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Preprints.org.
  • Spectral Properties of Chalcones II. (n.d.). FABAD Journal of Pharmaceutical Sciences.
  • Nano-Assisted Synthesis And Structural Characterization Of Chalcone Derivatives. (2024). Nanotechnology Perceptions.
  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (2018). Sciforum.
  • USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. (n.d.).
  • Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. (2025). Asian Journal of Chemistry.
  • Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. (2025). ResearchGate.
  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. (2016). National Center for Biotechnology Information.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (2023). MDPI.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-(4-Methoxyphenyl)acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-methoxyphenyl)acetophenone, a key deoxybenzoin intermediate in pharmaceutical and materials science research. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental challenges and optimize your reaction yields. Our guidance is grounded in established chemical principles and field-proven methodologies.

The synthesis of this target molecule is most commonly achieved via the Friedel-Crafts acylation of anisole with phenylacetyl chloride. An alternative, though less direct, route is the Fries rearrangement of 4-methoxyphenyl phenylacetate.[1][2] This guide will primarily focus on the more direct Friedel-Crafts approach while addressing key considerations for alternative methods.

Troubleshooting Guide: The Friedel-Crafts Acylation Route

This section addresses specific problems encountered during the synthesis of this compound via the Friedel-Crafts acylation of anisole.

Q1: My reaction yield is very low or has failed completely. What are the common causes?

This is the most frequent issue encountered and typically points to one of three areas: catalyst activity, reagent and solvent quality, or reaction conditions.

  • Cause 1: Lewis Acid Catalyst Deactivation The primary culprit in failed Friedel-Crafts acylations is the deactivation of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

    • Mechanism of Deactivation : AlCl₃ is extremely hygroscopic and reacts violently with water to form inactive aluminum hydroxide and HCl.[3][4] Furthermore, the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][5] This product inhibition is why a stoichiometric amount (or slight excess) of the catalyst is required.[3][5]

    • Solution :

      • Ensure Anhydrous Conditions : All glassware must be rigorously dried (flame- or oven-dried). Use freshly opened, high-purity anhydrous AlCl₃ and anhydrous solvents.

      • Use Stoichiometric Catalyst : A catalytic amount is insufficient. You must use at least a 1:1 molar ratio of AlCl₃ to the limiting reagent (typically phenylacetyl chloride).

      • Proper Order of Addition : The AlCl₃ should first be suspended in the anhydrous solvent (e.g., dichloromethane), followed by the slow, dropwise addition of the phenylacetyl chloride to form the acylium ion electrophile. The anisole is added last, also in a controlled manner.

  • Cause 2: Poor Reagent Quality

    • Impure Reactants : Impurities in anisole or phenylacetyl chloride can interfere with the reaction. Phenylacetyl chloride can degrade over time, liberating HCl.

    • Solution : Use freshly distilled anisole and high-purity phenylacetyl chloride. Verify the purity of your starting materials via NMR or GC-MS if the reaction continues to fail.

  • Cause 3: Incorrect Reaction Temperature

    • Temperature Influence : While the reaction is often exothermic, insufficient cooling can lead to side reactions. Conversely, if the temperature is too low, the activation energy barrier may not be overcome.

    • Solution : The formation of the acylium ion complex is typically performed at 0°C. The subsequent addition of anisole and the reaction itself are often run at 0°C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature for your specific setup.[3]

Troubleshooting Low Yield: A Workflow

Below is a systematic workflow to diagnose and resolve low-yield issues in your Friedel-Crafts acylation.

G start Low or No Yield Observed check_catalyst 1. Verify Catalyst Integrity start->check_catalyst check_reagents 2. Assess Reagent & Solvent Quality check_conditions 3. Review Reaction Conditions cat_fresh Use fresh, anhydrous AlCl₃? check_catalyst->cat_fresh reagent_dry Used anhydrous solvents? check_reagents->reagent_dry temp_control Temperature controlled (e.g., 0 °C ice bath)? check_conditions->temp_control cat_fresh->check_reagents No (Use fresh catalyst) cat_amount Used >1.0 stoichiometric equivalent? cat_fresh->cat_amount Yes cat_amount->check_reagents Yes cat_amount->check_reagents No (Increase amount) reagent_dry->check_conditions No (Dry solvents/glassware) reagent_pure Purity of anisole & acyl chloride verified? reagent_dry->reagent_pure Yes reagent_pure->check_conditions Yes reagent_pure->check_conditions No (Purify/replace reagents) addition_order Correct order of addition? temp_control->addition_order Yes success Yield Improved temp_control->success No (Implement cooling) addition_order->success Yes addition_order->success No (Correct procedure)

Caption: A workflow diagram for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of the ortho-isomer. How can I improve para-selectivity?

The methoxy group (-OCH₃) of anisole is an ortho, para-directing activator in electrophilic aromatic substitution.[6][7] While both isomers are possible, the para-product, this compound, is typically favored.

  • Steric Hindrance : The primary reason for para-selectivity is steric hindrance. The acylium ion electrophile is bulky, and attack at the less hindered para position is kinetically favored over the more crowded ortho positions adjacent to the methoxy group.[8]

  • Improving Selectivity :

    • Catalyst Choice : While AlCl₃ is standard, bulkier Lewis acids can sometimes increase steric hindrance and favor the para product. However, this may come at the cost of reactivity.

    • Solvent : The choice of solvent can influence isomer distribution. Non-polar solvents may favor one isomer over another. Experimenting with solvents like carbon disulfide (CS₂) or nitrobenzene, while considering their toxicity and reactivity, could be an option for optimization.

    • Temperature : Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product, which is often the less sterically hindered para isomer.

Q3: The work-up procedure is difficult, and I'm losing product during purification. What is the best practice?

An effective work-up is critical for isolating your product and achieving a high final yield.

  • Quenching : The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex.[3]

    • Procedure : Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3] This exothermic process should be done in a fume hood and behind a safety shield.

  • Extraction :

    • Procedure : After quenching, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer at least twice more with the reaction solvent (e.g., dichloromethane).[6] Combine all organic layers.

    • Washing : Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to help break up emulsions and remove water).[3]

  • Drying and Isolation : Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification : The crude product can be purified by recrystallization or column chromatography.[3] For recrystallization, a common solvent system is ethanol or a mixture of ethyl acetate and petroleum ether.

FAQs - General Synthetic Considerations

Q1: Why is a stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation?

Unlike Friedel-Crafts alkylation, where the catalyst can be used in sub-stoichiometric amounts, acylation requires at least one full equivalent of the Lewis acid. This is because the ketone product is a Lewis base and forms a strong, stable complex with the Lewis acid catalyst (e.g., AlCl₃).[3][5] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, enough catalyst must be added to react with both the acylating agent to form the electrophile and the product ketone as it is formed.[2]

Q2: Can I use a different Lewis acid besides AlCl₃?

Yes, other Lewis acids can be used, and their choice can influence the reaction's outcome. Common alternatives include:

  • Ferric Chloride (FeCl₃) : Generally milder than AlCl₃.

  • Zinc Chloride (ZnCl₂) : A milder Lewis acid, often requiring higher temperatures but can offer different selectivity.[9]

  • Boron Trifluoride (BF₃) : A versatile Lewis acid.[2]

  • Solid Acid Catalysts : For greener and more recyclable processes, zeolites like H-beta have been used to catalyze the acylation of anisole, showing high selectivity for the para-product.[10]

The optimal catalyst depends on the specific substrate and desired outcome, but AlCl₃ remains the most common choice for its high reactivity.

Q3: What is the Fries Rearrangement, and is it a viable alternative for this synthesis?

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] To synthesize this compound via this route, one would first need to synthesize the precursor, 4-methoxyphenyl phenylacetate. This ester would then be treated with a Lewis acid like AlCl₃ to induce the acyl group to migrate to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group that is formed.[11]

  • Viability : While viable, it is a two-step process (esterification followed by rearrangement) compared to the single-step Friedel-Crafts acylation.

  • Control of Isomers : A key feature of the Fries rearrangement is that the ratio of ortho to para isomers can often be controlled by temperature. Low temperatures tend to favor the para product (thermodynamic control), while high temperatures favor the ortho product (kinetic control), which can form a more stable chelated complex with the aluminum catalyst.[1]

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation of Anisole

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (freshly distilled)

  • Phenylacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated HCl

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add phenylacetyl chloride (1.0 equivalent) dropwise to the suspension over 15-20 minutes. Stir for an additional 30 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Add a solution of anisole (1.05 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction's progress by TLC.[3]

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing a 1:1 mixture of crushed ice and concentrated HCl, stirring vigorously.

  • Follow the work-up and purification steps as described in the Troubleshooting Q3 section.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal may be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven to obtain the purified this compound.

Data Summary

The regioselectivity of electrophilic aromatic substitution on anisole is highly dependent on reaction conditions. The table below illustrates the conceptual effect of temperature on the isomer ratio, a principle particularly relevant to the Fries Rearrangement.[1]

ParameterCondition 1: Low TemperatureCondition 2: High TemperaturePredominant Isomer
Temperature 0 - 25 °C> 100 °Cpara (Thermodynamic Product)
Temperature 0 - 25 °C> 100 °Cortho (Kinetic Product, Chelate-stabilized)

References

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Academia.edu. (2006). Friedel-Crafts Acylation of Anisole.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2'-Aminoacetophenone derivatives.
  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation Lab Manual.
  • Studylib. (n.d.). Friedel-Crafts Acylation of Anisole Lab Manual.
  • Saha, A., et al. (n.d.). Study Guide to Organic Chemistry - Volume 4.
  • Google Patents. (n.d.). Method for synthesizing metoxyl acetophenone (CN103304395A).
  • ResearchGate. (2014). Synthesis of p-methoxyacetophenone catalysed with Hβ zeolite and competitive adsorption of the reactants and products.
  • India Science, Technology & Innovation Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
  • YouTube. (2023). Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone | 4-methoxy Acetophenone.

Sources

Troubleshooting low conversion rates in Friedel-Crafts acylation of anisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation of Anisole

Welcome to the technical support center for the Friedel-Crafts acylation of anisole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this fundamental carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expertise to troubleshoot and optimize your experiments effectively.

Introduction: The Nuances of Anisole Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] Anisole, with its electron-donating methoxy group, is a highly activated substrate, which generally leads to high reactivity.[3] However, this heightened reactivity is not without its challenges. Low conversion rates can arise from a variety of factors, often related to the delicate interplay between the reagents, catalyst, and reaction conditions. This guide will provide a systematic approach to identifying and resolving these common issues.

Core Principles: The Reaction Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The Friedel-Crafts acylation of anisole proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (an acyl chloride or anhydride) to form a highly electrophilic acylium ion.[2][4] This is often the rate-determining step.

  • Electrophilic Attack: The electron-rich π system of the anisole ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[4][5]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the displaced halide from the catalyst, removes a proton from the arenium ion, restoring aromaticity and regenerating the catalyst.[4]

The methoxy group of anisole is an ortho-, para-director, meaning the incoming acyl group will preferentially add to these positions.[3][6] Steric hindrance often favors the formation of the para-isomer.[7]

Troubleshooting Guide: Low Conversion Rates

This section addresses the most common causes of low conversion rates in a question-and-answer format, providing both the "why" and the "how-to" for resolving each issue.

Question 1: My reaction shows little to no product formation. What is the most likely culprit?

Answer: The most probable cause is the deactivation of your Lewis acid catalyst, which is extremely sensitive to moisture.[8][9]

The "Why": Lewis acids like aluminum chloride (AlCl₃) react vigorously with water to form aluminum hydroxide and hydrochloric acid.[10] This hydrolysis renders the catalyst inactive, preventing the formation of the necessary acylium ion electrophile.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at a minimum of 120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) in a desiccator immediately before use.[9]

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If using your own, ensure they are properly dried over an appropriate drying agent and distilled.

    • Use fresh, high-quality Lewis acids from a recently opened container.[11] A free-flowing powder is indicative of an active catalyst; clumps suggest moisture contamination.[11]

  • Reagent Purity Check:

    • Verify the purity of your anisole and acylating agent. Impurities can react with the catalyst or interfere with the reaction.

Question 2: I've confirmed anhydrous conditions, but my yield is still low. What should I investigate next?

Answer: Insufficient catalyst loading is a frequent issue, especially in Friedel-Crafts acylations.

The "Why": Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[12] This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst.[8][10][12] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acylating agent. The methoxy group of anisole can also form a complex with the Lewis acid, further necessitating a higher catalyst load.[13]

Troubleshooting Protocol:

  • Optimize Catalyst Stoichiometry:

    • Begin with at least 1.1 to 1.2 equivalents of the Lewis acid catalyst relative to the limiting reagent (typically the acylating agent).

    • If yields remain low, incrementally increase the catalyst loading to 2.0-2.5 equivalents, particularly when using acyl chlorides.

Data Presentation: Catalyst Loading vs. Yield

Catalyst Equivalents (relative to acylating agent)Expected Yield RangeNotes
< 1.0Very Low to NoneInsufficient for both product complexation and catalytic turnover.
1.1 - 1.5Moderate to GoodOften a good starting point for optimization.
1.6 - 2.5Good to ExcellentMay be necessary to overcome complexation with both product and anisole.
Question 3: My reaction starts but seems to stall, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

Answer: Reaction temperature and time are critical parameters that may need optimization.

The "Why": While the Friedel-Crafts acylation of a highly activated ring like anisole is often exothermic, an initial energy barrier must be overcome.[14] Conversely, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[8]

Troubleshooting Workflow:

G cluster_0 Temperature Optimization Workflow Start Low Conversion Observed Check_Initial_Temp Was the initial reaction temperature at 0-5°C? Start->Check_Initial_Temp Low_Temp_Action Maintain 0-5°C during addition of reagents, then allow to warm to room temperature. Check_Initial_Temp->Low_Temp_Action Yes Monitor_Progress Monitor reaction by TLC or GC over 1-4 hours. Low_Temp_Action->Monitor_Progress Incomplete_Reaction Is the reaction still incomplete? Monitor_Progress->Incomplete_Reaction Gentle_Heating Gently heat the reaction to 40-50°C. Continue monitoring. Incomplete_Reaction->Gentle_Heating Yes Completion Reaction Complete Incomplete_Reaction->Completion No Gentle_Heating->Monitor_Progress

Caption: A workflow for optimizing reaction temperature.

Experimental Protocol: Temperature Optimization

  • Controlled Addition: Dissolve the anisole and acylating agent in an anhydrous solvent (e.g., dichloromethane).[5] Cool the mixture to 0-5°C in an ice bath.

  • Gradual Catalyst Introduction: Add the Lewis acid catalyst portion-wise to the cooled solution, ensuring the temperature does not rise significantly. The reaction is often exothermic.[14]

  • Room Temperature Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[10]

  • Monitoring: Track the consumption of the starting material using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Gentle Heating (If Necessary): If the reaction stalls at room temperature, gently heat the mixture to 40-50°C and continue monitoring.

Frequently Asked Questions (FAQs)

Q1: Can I use an amine or hydroxyl-substituted aromatic compound in a Friedel-Crafts acylation? A: Generally, no. Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are not suitable for Friedel-Crafts acylation. These functional groups have lone pairs of electrons that react with the Lewis acid catalyst, forming a complex that deactivates the catalyst.[10]

Q2: I am observing the formation of multiple products. What could be the reason? A: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation because the acyl group is deactivating, it can occur with highly activated rings like anisole.[8] The primary cause of multiple products is often related to regioselectivity. The methoxy group directs to the ortho and para positions. While the para product is usually major due to sterics, changes in solvent or catalyst can alter the ortho/para ratio.[7]

Q3: How do I properly quench the reaction and work up the product? A: A proper workup is crucial to decompose the catalyst-product complex and isolate the desired ketone.[10]

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[10] This hydrolyzes the aluminum chloride and breaks the complex with the product.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., dichloromethane) to recover any dissolved product.[14]

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).[10]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[5][15]

Q4: Can I use a Brønsted acid instead of a Lewis acid? A: For some activated substrates, strong Brønsted acids like trifluoromethanesulfonic acid have been shown to be effective catalysts.[9] In some cases, solid acid catalysts like zeolites can also be used, offering advantages in terms of reusability and reduced waste.[16][17]

References
  • 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). BenchChem.
  • Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. (n.d.). BenchChem.
  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. (n.d.). BenchChem.
  • Reaction: Acylation via Friedel-Crafts. (n.d.). Saskoer.ca.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • Managing catalyst deactivation in Friedel-Crafts reactions. (n.d.). BenchChem.
  • Friedel-Crafts Acylation of Anisole Lab Manual. (n.d.). Studylib.
  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.
  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero.
  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube.
  • Friedel Crafts Reaction Virtual Lab. (n.d.). PraxiLabs.
  • Effect of temperture on acylation reaction Anisole. (n.d.). ResearchGate.
  • Optimizing Friedel-Crafts Acylation: A Technical Support Center. (n.d.). BenchChem.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. (2017, July 20). Scirp.org.
  • On the acylation reactions of anisole using ??,??-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview. (2025, August 5). ResearchGate.
  • Troubleshooting low conversion rates in Friedel-Crafts acylation. (n.d.). BenchChem.
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. (n.d.). Alex Andonian.
  • Troubleshooting Friedel-Crafts acylation catalyst deactivation. (n.d.). BenchChem.
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015, February 15). ResearchGate.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • The Friedel-Crafts Acylation of Anisole Under Vari- ous Reaction Conditions. (n.d.). ResearchGate.
  • Friedel-Crafts reaction of anisole? (2017, April 8). Chemistry Stack Exchange.
  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. (2023, November 7). ACS Omega.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab.
  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). PMC - NIH.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.

Sources

Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chalcone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Claisen-Schmidt condensation. Here, we move beyond simple protocols to address the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of the Claisen-Schmidt reaction, providing the foundational knowledge necessary for successful synthesis and troubleshooting.

Q1: What is the Claisen-Schmidt reaction and why is it used for chalcone synthesis?

A1: The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aldehyde or ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is a cornerstone for synthesizing α,β-unsaturated ketones, a class of compounds famously known as chalcones.[3][4] It is widely used due to its reliability, straightforward procedure, and the versatility it offers in creating a diverse library of chalcone derivatives, which are important precursors for flavonoids and various pharmacologically active compounds.[5][6]

Q2: Why is it critical for the aromatic aldehyde reactant to lack α-hydrogens?

A2: The selectivity of the Claisen-Schmidt reaction hinges on the fact that one carbonyl compound can form an enolate (the nucleophile) while the other cannot. Aromatic aldehydes like benzaldehyde have no hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon).[1] Without these acidic protons, they cannot be deprotonated by a base to form a nucleophilic enolate ion.[7][8] This structural feature ensures that the aromatic aldehyde acts exclusively as the electrophile, which is attacked by the enolate of the other reactant (typically an acetophenone derivative), thus preventing a mixture of self-condensation products and leading to the desired chalcone.[9]

Q3: What is the mechanistic role of the base catalyst?

A3: In the most common base-catalyzed pathway, the catalyst's primary role is to initiate the reaction by creating the nucleophile. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate.[10] This enolate is a potent nucleophile that then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting intermediate readily undergoes dehydration (loss of a water molecule) to form the highly conjugated and thermodynamically stable α,β-unsaturated system of the final chalcone product.[11]

Q4: What are the main advantages of "green chemistry" methods for chalcone synthesis?

A4: Green chemistry approaches offer significant benefits over traditional solvent-based methods.

  • Solvent-Free Grinding: This method drastically reduces or eliminates the use of hazardous organic solvents by grinding the solid reactants with a solid catalyst (like NaOH or KOH).[12][13] This often leads to shorter reaction times, higher yields, simpler product isolation, and a significantly lower environmental impact.[1][14]

  • Microwave Irradiation: This technique uses microwave energy to provide rapid and uniform heating, which can reduce reaction times from hours to mere minutes, often resulting in higher yields and fewer side products.[5]

Visualizing the Mechanism: Base-Catalyzed Claisen-Schmidt Condensation

The following diagram illustrates the step-by-step mechanism for the base-catalyzed reaction.

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Ketone Acetophenone (with α-hydrogens) Enolate Resonance-Stabilized Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde Benzaldehyde (Electrophile) Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Enolate_ext->Alkoxide Attack on Carbonyl Aldol Aldol Adduct Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol->Chalcone Elimination of H₂O Alkoxide_ext->Aldol Protonation

Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.

Troubleshooting Guide

Even a well-established reaction can present challenges. This section is structured to help you diagnose and solve common experimental issues.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield, or I've recovered only starting material. What are the most common causes and how can I fix them?

A: Low or no yield can stem from several factors, from reagent quality to reaction conditions.[15][16] Let's break down the key areas to investigate:

  • Catalyst Issues:

    • Cause: The base catalyst (e.g., NaOH, KOH) may be inactive due to prolonged exposure to air (absorbing CO₂) or moisture. Acidic impurities in your reactants or solvent can also neutralize the base.[1]

    • Solution: Use a fresh supply of the base catalyst. Ensure all glassware is thoroughly dried. If you suspect acidic impurities, consider purifying your reactants or using a slight excess of the base. For very sensitive reactions, stronger bases like sodium ethoxide might be required.[16]

  • Reagent & Solvent Quality:

    • Cause: The presence of water in the reactants or solvent is a primary culprit, especially when using highly moisture-sensitive catalysts.[16] Aldehydes can also oxidize to carboxylic acids upon storage, which will quench the base.

    • Solution: Use anhydrous solvents if possible. Always use freshly distilled or newly opened aldehydes. Ensure your ketone is pure. A good general practice is to dry all solvents and reagents before use.[17]

  • Reaction Conditions:

    • Cause: The initial aldol addition step is often reversible. If the subsequent dehydration step is not favored, the equilibrium may lie on the side of the starting materials. Additionally, inefficient mixing in heterogeneous reactions (like solvent-free grinding) can prevent reactants from interacting.

    • Solution: To drive the reaction forward, ensure conditions favor the dehydration step. This can often be achieved by gentle heating (e.g., 40-50 °C) or by using a catalyst system that promotes water elimination.[1] For grinding methods, ensure vigorous and thorough mixing.[15]

  • Steric Hindrance:

    • Cause: Bulky substituents on either the aromatic aldehyde or the acetophenone can physically block the nucleophilic attack, significantly slowing or preventing the reaction.[16]

    • Solution: If steric hindrance is suspected, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. Alternatively, a more potent catalytic system may be necessary.

Problem 2: Formation of Multiple Byproducts

Q: My reaction workup is messy, and analysis (TLC, NMR) shows multiple products. What are the likely side reactions and how can I suppress them?

A: The formation of multiple products is a common challenge. The three most prevalent side reactions are:

  • Ketone Self-Condensation:

    • Cause: The ketone enolate reacts with another molecule of the neutral ketone instead of the intended aldehyde. This is more likely if the aldehyde is less reactive or if its local concentration is low.

    • Solution: Add the aldehyde slowly to the reaction mixture containing the ketone and the catalyst. This ensures the aldehyde is always present to be trapped by the enolate as it forms. Using a milder base or lowering the reaction temperature can also reduce the rate of self-condensation.[15]

  • Cannizzaro Reaction:

    • Cause: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[18]

    • Solution: This side reaction is favored by high concentrations of strong base. Use milder basic conditions, ensure the ketone is present and ready to react, or add the base slowly to the mixture of the aldehyde and ketone to avoid a high transient concentration of base with the aldehyde alone.[15]

  • Michael Addition:

    • Cause: Once the chalcone product is formed, it contains an electrophilic α,β-unsaturated system. This can be attacked by another ketone enolate in a Michael 1,4-addition, leading to a dimeric or polymeric byproduct.

    • Solution: Use a slight excess (1.05 to 1.1 equivalents) of the aromatic aldehyde relative to the ketone. This ensures that the enolate is more likely to react with the remaining aldehyde rather than the chalcone product. Running the reaction at a lower temperature can also help minimize this subsequent reaction.[15]

Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with your reaction.

Troubleshooting_Workflow Start Start Reaction & Monitor by TLC Analysis Reaction Complete? Start->Analysis Problem Identify Problem Analysis->Problem No Workup Proceed to Workup & Purification Analysis->Workup Yes LowYield Low / No Yield Problem->LowYield Yield Issue SideProducts Multiple Products Problem->SideProducts Purity Issue OilyProduct Oily / Impure Product Problem->OilyProduct Physical Issue Sol_Yield Check Reagent/Solvent Purity Verify Catalyst Activity Optimize Temperature/Time Check Stoichiometry LowYield->Sol_Yield Sol_Side Adjust Stoichiometry (excess aldehyde) Slow Reagent Addition Use Milder Base / Lower Temp SideProducts->Sol_Side Sol_Oily Ensure Full Neutralization Scratch Flask / Seed Crystals Optimize Recrystallization Solvent OilyProduct->Sol_Oily

Caption: A systematic workflow for troubleshooting chalcone synthesis.

Data & Parameter Optimization

Success in chalcone synthesis often depends on fine-tuning reaction parameters. The tables below summarize key variables.

Table 1: Comparison of Common Catalytic Conditions

Catalyst Type Examples Typical Concentration Solvent Temperature (°C) Key Considerations
Homogeneous Base NaOH, KOH 10-60% aq. or 1.2 eq Ethanol/Water 20-50 Most common method; can lead to side reactions like Cannizzaro.[10][18]
Homogeneous Acid HCl, p-TSA Catalytic Ethanol, Acetic Acid 25 - Reflux Can be effective but may require longer reaction times.[19]
Lewis Acid AlCl₃, BF₃·OEt₂ Catalytic to Stoichiometric Dichloromethane 0 - 25 Useful for specific substrates but can be moisture-sensitive.[19][20]
Heterogeneous Base Mg/Al Hydrotalcite 20 mg / mmol Toluene, Solvent-free 120-150 Catalyst is easily recoverable and reusable; often requires higher temps.[21][22]

| Solid Support | NaOH (solid) | 20 mol% | Solvent-free (Grinding) | Room Temp | Green, rapid, and high-yielding method with simple workup.[12] |

Table 2: Influence of Solvent on Reaction Efficiency

Solvent System Typical Conditions Advantages Disadvantages
Ethanol/Water NaOH/KOH, Room Temp Good solubility for reactants; product often precipitates out.[10] Can be difficult to remove all water; may require co-solvent.
Methanol NaOH/KOH, Room Temp Similar to ethanol; good dissolving power. Toxicity is a concern.
Solvent-Free Solid NaOH/KOH, Grinding Environmentally friendly, very fast, simple workup, high yields.[13][14] Requires solid reactants; heat generation must be managed.

| Micellar Media | Surfactant (e.g., CTAB) in water | Green alternative, can enhance reaction rates and control side reactions.[19][23] | Requires separation of product from surfactant; optimization needed. |

Experimental Protocols
Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol

This protocol is a widely used method for synthesizing chalcones.[10][24]

  • Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq, e.g., 10 mmol) and the substituted benzaldehyde (1.0 eq, e.g., 10 mmol) in 95% ethanol (30-50 mL).

  • Cooling: Cool the mixture in an ice bath with continuous magnetic stirring.

  • Catalyst Addition: Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 25°C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water (200 mL). Acidify the solution by slowly adding dilute HCl until it is neutral (pH ~7).

  • Isolation & Purification: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[25]

Protocol 2: Solvent-Free Synthesis via Grinding

This "green chemistry" approach reduces solvent use and often shortens reaction times.[12][15]

  • Mixing: Place the substituted acetophenone (1.0 eq, e.g., 5 mmol) and the substituted benzaldehyde (1.0 eq, e.g., 5 mmol) in a ceramic mortar.

  • Catalyst Addition: Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.

  • Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The reaction is often exothermic, and the mixture may turn into a paste and then solidify. Monitor completion by TLC (dissolving a small sample in ethyl acetate).

  • Work-up: Add cold water (50 mL) to the mortar and continue to grind to break up the solid mass.

  • Isolation & Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. The product is often pure enough for many applications, but it can be further purified by recrystallization from ethanol if needed.

References
  • PraxiLabs. (n.d.).
  • BYJU'S. (n.d.).
  • Mechanism of Claisen Schmidt reaction which is a crossed aldol condensation reaction. (2020, July 24). YouTube. [Link]
  • Zangade, S. B., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
  • Solanke, D. P., et al. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. IJCST. [Link]
  • askIITians. (2025, March 22). Explain the mechanism of claisen-schmidt reaction. askIITians. [Link]
  • Allied Academies. (n.d.). Synthesis and Medicinal Significance of Chalcones- A Review. Allied Academies. [Link]
  • Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Vedantu. [Link]
  • Mezzetta, A., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]
  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
  • ResearchGate. (2025, July 19). A Review of Chalcones: Synthesis, Reactions, and Biological Importance.
  • MDPI. (n.d.).
  • AIP Publishing. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. [Link]
  • NIH. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′. NIH. [Link]
  • ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
  • AIP Publishing. (2023, December 28). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing. [Link]
  • ResearchGate. (n.d.). Fig 2: Claisen Schmidt condensation using various acid/base catalysts.
  • American Chemical Society. (2025).
  • MDPI. (2022, December 1).
  • ScienceDirect. (n.d.). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. ScienceDirect. [Link]
  • SciSpace. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
  • YouTube. (2024, February 10).
  • ResearchGate. (n.d.). Effect of solvent on the Claisen-Schmidt reaction.
  • ResearchGate. (n.d.). Solvent effects in the Claisen-Schmidt reaction.
  • NIH. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH. [Link]
  • University of Rochester. (n.d.). How to Improve Yield. Department of Chemistry. [Link]

Sources

Technical Support Center: Purification of Crude 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Methoxyphenyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My crude product is a persistent oil or a low-melting waxy solid and fails to crystallize. What are my next steps?

Answer: This is a frequent issue, as pure this compound has a low melting point (approximately 36-39 °C)[1][2]. The presence of impurities, particularly unreacted starting materials or isomeric byproducts, can further depress the melting point, leading to an oil or waxy solid at room temperature.

  • Causality: Impurities disrupt the crystal lattice formation of the target compound. If the melting point of the mixture is below room temperature, it will present as an oil. Solvents from the workup can also be trapped, contributing to this issue.

  • Immediate Action: First, ensure all extraction solvents are thoroughly removed under reduced pressure. You can try "triturating" the oil with a non-polar solvent like cold hexanes or pentane. This can sometimes wash away more soluble impurities and induce crystallization of your product.

  • Primary Recommendation: If trituration fails, do not waste significant time trying to force crystallization. The most effective and robust method for purifying oily or low-melting point compounds is flash column chromatography . It separates compounds based on their differential adsorption to a stationary phase, making it ideal for this scenario.[3]

  • Alternative (Advanced): If the impurities are volatile and have boiling points significantly different from your product, vacuum distillation could be an option. However, this compound has a high boiling point (~258 °C at atmospheric pressure, 152-154 °C at 35 hPa), and its isomers have very similar boiling points, making chromatographic separation the more practical choice.[2][4][5]

Question 2: I attempted recrystallization, but the process failed. I either recovered an oil ("oiled out") or saw very poor crystal yield. How can I troubleshoot this?

Answer: Recrystallization failure is almost always a solvent issue. The ideal solvent should dissolve your compound completely when hot but poorly when cold.[6][7]

  • Scenario A: The Compound "Oiled Out"

    • Causality: This typically happens when the boiling point of the solvent is higher than the melting point of your compound. The solid melts in the hot solvent before it dissolves, and upon cooling, it separates as an oil rather than forming crystals. Given the low melting point of this compound, this is a significant risk with higher-boiling solvents.

    • Solution:

      • Switch to a lower-boiling point solvent.

      • Use a mixed-solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexanes or water) at an elevated temperature until the solution becomes faintly cloudy.[6] Allow this to cool slowly. This technique effectively lowers the "melting point" of the solution phase, promoting crystallization.

  • Scenario B: Poor Crystal Yield

    • Causality: This can be due to several factors:

      • Using too much solvent: This keeps the product dissolved even when the solution is cold.[7]

      • The solvent is too "good": The compound has significant solubility even at low temperatures.

      • Cooling too quickly: This leads to the formation of fine powder or prevents crystallization altogether, trapping impurities.[7]

    • Solution:

      • If you used too much solvent, carefully evaporate some of it and attempt to cool the solution again.

      • If the solvent is too effective, select a different one or use the mixed-solvent approach described above.

      • Always allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.

Question 3: My flash column chromatography isn't providing good separation. The fractions are all mixed. What went wrong?

Answer: Poor separation in flash chromatography usually points to an issue with the chosen solvent system (mobile phase) or improper technique.[8]

  • Causality & Solutions:

    • Incorrect Solvent Polarity: The key to good separation is selecting a solvent system where your target compound has an Rf value of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.[8] An Rf that is too high (>0.5) means the compound will elute too quickly with poor separation. An Rf that is too low (<0.2) means the elution will take a very long time and result in broad, diffuse bands.

    • Poor Sample Loading: The crude sample should be dissolved in a minimal amount of solvent and loaded onto the column in a tight, narrow band.[8] Using too much solvent for loading will cause the initial band to be too wide, leading to overlapping fractions. If your compound is not very soluble in the elution solvent, you can dissolve it in a stronger, more polar solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.[8]

    • Column Overloading: There is a limit to how much crude material a column can effectively separate. A general rule of thumb is that the mass of the crude sample should be about 1-5% of the mass of the silica gel. Exceeding this leads to broad bands and poor resolution.

    • Column Was Packed Improperly: Air bubbles or channels in the silica gel will cause the solvent to flow unevenly, leading to distorted bands and poor separation. Ensure the silica is packed as a uniform, homogenous slurry.

Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most reliable method for purifying crude this compound, especially when it is oily or contains closely related impurities.

Step 1: TLC Method Development

  • Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane.

  • On a silica gel TLC plate, spot your crude mixture.

  • Develop the plate in a test solvent system. A good starting point for a moderately polar compound like this is 20% Ethyl Acetate in Hexane (1:4 v/v).[9]

  • Visualize the plate under a UV lamp (254 nm).

  • Adjust the solvent polarity until the spot corresponding to your product has an Rf value of ~0.3.[8]

    • If the Rf is too high, decrease the polarity (increase the percentage of hexane).

    • If the Rf is too low, increase the polarity (increase the percentage of ethyl acetate).

Step 2: Column Preparation and Loading

  • Select an appropriate size column and pack it with silica gel (e.g., Silica Gel 60, 230-400 mesh) as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Allow the silica to settle, draining excess solvent until the solvent level is just at the top of the silica bed. Add a thin layer of sand to protect the silica surface.[8]

  • Dissolve your crude product in the minimum amount of the mobile phase or a strong, volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel.

  • Drain the solvent until the sample is loaded onto the silica, then carefully add a small amount of the mobile phase and push it onto the column. Repeat this wash step once more to ensure all the material is in a tight band at the top of the column.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with your mobile phase.

  • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine the pure fractions containing your product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective if your crude product is a solid and a suitable solvent can be identified.

Step 1: Solvent Selection

  • Place a small amount of your crude solid (e.g., 50 mg) into several test tubes.

  • Add a small amount (~1 mL) of a different test solvent to each tube. Potential solvents include isopropanol, ethanol, methanol, ethyl acetate/hexane mixture, or toluene.[6][10] A good rule of thumb is that solvents with similar functional groups to the compound can be good solubilizers (e.g., acetone for ketones).[10]

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.[11]

  • Heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.[7]

  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent is one that yields a high quantity of crystalline solid upon cooling.

Step 2: Recrystallization Procedure

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves. Do not add a large excess of solvent.[7]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystal growth has appeared to stop, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent. Characterize the product by taking a melting point and running an NMR spectrum.

Data & Visualization

Purification Workflow Decision Guide

The following diagram outlines the logical steps for choosing the correct purification technique for your crude product.

Caption: Decision tree for selecting a purification method.

Table 1: Properties of Common Solvents for Purification
SolventBoiling Point (°C)Polarity IndexNotes for Use
Hexane 690.1Very non-polar. Good as an "anti-solvent" or for non-polar mobile phases.[3]
Toluene 1112.4Can be a good recrystallization solvent for aromatic compounds.[10]
Dichloromethane 403.1Excellent for dissolving samples for column loading; use with caution in mobile phase due to high volatility.[9]
Ethyl Acetate 774.4A versatile, moderately polar solvent. Commonly paired with hexane for flash chromatography.[3][9]
Acetone 565.1Strong, polar solvent. Can be a good "dissolving" solvent in a mixed-solvent recrystallization.[10]
Isopropanol 823.9A common protic solvent for recrystallization.
Ethanol 784.3Good general-purpose recrystallization solvent for moderately polar compounds.
Methanol 655.1Very polar. Can be used as a polar component in chromatography, but >10% may dissolve silica.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

  • If synthesized via Friedel-Crafts acylation of anisole, common impurities include unreacted anisole, the ortho-regioisomer (2-(2-methoxyphenyl)acetophenone), and potentially di-acylated products. The ortho and para isomers have very similar polarities and boiling points, making flash chromatography the superior method for their separation.[12]

Q2: How do I know when my purified product is actually pure?

  • Purity should be assessed using multiple analytical techniques. A sharp, un-depressed melting point that matches the literature value is a good indicator for a solid.[13] For definitive structural confirmation and purity assessment, 1H and 13C NMR spectroscopy are essential. The absence of impurity peaks in the NMR spectrum is the gold standard. Purity can also be confirmed by observing a single spot on a TLC plate developed in multiple solvent systems.

Q3: What are the primary safety considerations when handling these chemicals and solvents?

  • Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] this compound itself is harmful if swallowed.[4][16] The solvents used (e.g., hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.[4][14][15][17]

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [Link]
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.).
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • Reddit. (2019).
  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. [Link]
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
  • Carlo Erba Reagents. (2024). Safety Data Sheet - 2'-Hydroxy-4'-methoxyacetophenone.
  • National Center for Biotechnology Information. (n.d.). 4'-Methoxyacetophenone.
  • Wikipedia. (n.d.). Fractional distillation.
  • Biotage. (2023). Determining solvent strength in flash column chromatography.
  • University of Rochester. (n.d.).
  • King Group. (n.d.). Successful Flash Chromatography.
  • National Center for Biotechnology Information. (n.d.). 2'-Methoxyacetophenone.
  • Stenutz. (n.d.). 4'-methoxyacetophenone.
  • FooDB. (2010). Showing Compound 4'-Methoxyacetophenone (FDB010502).
  • Organic Syntheses. (1941). Acetophenone, ω-methoxy-. Organic Syntheses Procedure. [Link]
  • Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Google Patents. (n.d.). CN103772177A - Preparation method of p-methoxyacetophenone.
  • ResearchGate. (2014). What is the best way to remove Ketones?.
  • SIELC Technologies. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone.
  • MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides.
  • Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.
  • Taylor & Francis Online. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.

Sources

Minimizing side products in the synthesis of 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(4-Methoxyphenyl)acetophenone, a key deoxybenzoin intermediate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges. Our focus is on minimizing side product formation to ensure high yield and purity of your target compound.

Deoxybenzoins are valuable structural motifs in medicinal chemistry and materials science, recognized for their presence in biologically active molecules and as precursors for compounds like isoflavones.[1][2][3] The synthesis of this compound, typically achieved via a Friedel-Crafts acylation reaction, while straightforward in principle, is often plagued by issues that can compromise the integrity of the final product. This guide addresses these issues head-on in a practical Q&A format.

Troubleshooting Guide & FAQs

This section directly addresses specific experimental issues you may encounter.

Issue 1: My final product is a mixture of isomers, with a significant amount of the ortho-substituted product.

Q: Why am I getting the ortho-isomer (2-(2-Methoxyphenyl)acetophenone) and how can I favor the desired para-isomer (this compound)?

A: This is a classic regioselectivity challenge in electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH₃) on anisole is a strong ortho, para-directing activator due to its ability to donate electron density to the aromatic ring through resonance.[4] While the para-product is generally favored due to reduced steric hindrance, several factors can lead to the formation of significant amounts of the ortho-isomer.

Causality & Mechanism:

The methoxy group stabilizes the arenium ion intermediate formed during the electrophilic attack at both the ortho and para positions. While the para position is sterically more accessible, the kinetic and thermodynamic parameters of the reaction can influence the final ortho/para ratio.

  • Steric Hindrance: The acylium ion electrophile is bulky. Attack at the ortho position is more sterically hindered by the adjacent methoxy group compared to the unobstructed para position. This is the primary reason the para product is usually major.

  • Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho isomer, potentially leading to a less selective reaction.

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst can influence the effective size of the electrophile. A larger, more complexed electrophile will further disfavor the sterically hindered ortho position.

Troubleshooting & Optimization Protocol:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent. This favors the kinetically controlled product, which is often the less sterically hindered para isomer.

  • Solvent Choice: Using a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) can sometimes enhance para-selectivity.

  • Order of Addition: A slow, drop-wise addition of the acylating agent (e.g., phenylacetyl chloride) to the mixture of anisole and Lewis acid can help maintain a low concentration of the reactive electrophile, which can improve selectivity.[4]

Issue 2: My yield is very low, and I suspect catalyst deactivation or incomplete reaction.

Q: What are the most common reasons for low yields in this Friedel-Crafts acylation, and how can I resolve them?

A: Low yields in Friedel-Crafts reactions are a frequent issue, often stemming from problems with the catalyst or reaction conditions.[5]

Causality & Mechanism:

  • Catalyst Deactivation by Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[5]

  • Stoichiometric Catalyst Requirement: The product ketone can form a stable complex with the Lewis acid.[5] This complexation effectively removes the catalyst from the reaction cycle. Therefore, slightly more than a stoichiometric amount of the Lewis acid is often required for the reaction to go to completion.

  • Deactivated Aromatic Ring: While anisole is an activated ring, any impurities with strongly electron-withdrawing groups can hinder the reaction.[5]

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous grade solvents.

    • Use freshly opened or purified reagents. Ensure your Lewis acid is a fine, free-flowing powder, not clumped, which indicates hydration.[5]

  • Optimize Catalyst Loading: Start with at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent. If low yield persists, a modest increase in catalyst loading may be beneficial.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material (anisole).[6] If the reaction stalls, it may indicate catalyst deactivation.

Issue 3: I'm observing a side product that corresponds to phenol or 4-hydroxyacetophenone.

Q: Why is the methoxy group being cleaved, and how can I prevent this demethylation?

A: The cleavage of the methyl ether is a known side reaction when using strong Lewis acids with anisole derivatives, especially under harsh conditions.

Causality & Mechanism:

Aluminum chloride (AlCl₃) is a powerful Lewis acid that can coordinate to the oxygen atom of the methoxy group. This coordination can facilitate the cleavage of the methyl-oxygen bond, leading to the formation of a phenoxide intermediate, which upon workup, yields a phenol.[7] This side reaction is often exacerbated by higher temperatures and prolonged reaction times.

Troubleshooting & Optimization Protocol:

  • Use a Milder Lewis Acid: This is the most effective solution. Consider replacing AlCl₃ with a milder catalyst that is less prone to causing demethylation. Suitable alternatives include:

    • Zinc chloride (ZnCl₂)

    • Titanium tetrachloride (TiCl₄)

    • Scandium(III) triflate (Sc(OTf)₃)[7]

  • Strict Temperature Control: If using AlCl₃ is unavoidable, maintain the reaction temperature as low as possible (ideally ≤ 5 °C) throughout the process.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the strong Lewis acid.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and the formation of key side products.

Friedel-Crafts Acylation Anisole Anisole DesiredProduct This compound (Para Product) Anisole->DesiredProduct Electrophilic Attack (Para Position) PAC Phenylacetyl Chloride Electrophile Acylium Ion Electrophile PAC->Electrophile Activation AlCl3 AlCl₃ (Catalyst) AlCl3->PAC Electrophile->DesiredProduct

Caption: Desired reaction pathway for para-acylation.

Side_Product_Formation cluster_0 Regioselectivity Issue cluster_1 Demethylation Issue OrthoProduct 2-(2-Methoxyphenyl)acetophenone (Ortho Isomer) PhenolProduct 4-Hydroxyacetophenone (Demethylated Product) Anisole Anisole Anisole->OrthoProduct Ortho Attack (Sterically Hindered) Anisole->PhenolProduct Cleavage by strong Lewis Acid (e.g., AlCl₃) Electrophile Acylium Ion Electrophile->OrthoProduct

Caption: Formation pathways for common side products.

Recommended Experimental Protocol

This protocol incorporates best practices to minimize side product formation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Anisole108.145.41 g0.0501.0
Phenylacetyl Chloride154.607.73 g0.0501.0
Aluminum Chloride (anhydrous)133.347.33 g0.0551.1
Dichloromethane (anhydrous)-100 mL--
Hydrochloric Acid (6M)-50 mL--
Deionized Water-100 mL--
Saturated NaCl solution-50 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: To the flask, add anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (7.33 g, 0.055 mol). Cool the resulting slurry to 0 °C in an ice bath.

  • Addition of Anisole: In the dropping funnel, prepare a solution of anisole (5.41 g, 0.050 mol) and phenylacetyl chloride (7.73 g, 0.050 mol) in anhydrous dichloromethane (20 mL).

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, quench it by slowly pouring the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 6M HCl.[8] This should be done carefully in a fume hood as HCl gas will be evolved.

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally, saturated NaCl solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by vacuum distillation to yield pure this compound.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Crude Product (TLC, GC, NMR) Start->Analyze Problem Problem Identified? Analyze->Problem LowYield Low Yield / No Reaction Problem->LowYield Yes (Yield) IsomerMix Mixture of Isomers Problem->IsomerMix Yes (Isomers) Demethylation Demethylation Observed Problem->Demethylation Yes (Cleavage) Success High Yield & Purity Problem->Success No Sol_Yield1 Check for Moisture: - Dry glassware & solvents - Use fresh catalyst LowYield->Sol_Yield1 Sol_Yield2 Increase Catalyst Load (to >1.0 equivalent) LowYield->Sol_Yield2 Sol_Isomer1 Lower Reaction Temperature (0-5 °C) IsomerMix->Sol_Isomer1 Sol_Isomer2 Slow Reagent Addition IsomerMix->Sol_Isomer2 Sol_Demethyl1 Use Milder Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) Demethylation->Sol_Demethyl1 Sol_Demethyl2 Reduce Reaction Time/Temp Demethylation->Sol_Demethyl2

Caption: Systematic workflow for troubleshooting synthesis issues.

References

  • Yadav, J. S., et al. (2023). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances.
  • Yadav, J. S., et al. (2023). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. National Center for Biotechnology Information.
  • Li, H. Q., et al. (2010). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem, 5(7), 1117-22.
  • Zhu, H. L., et al. (2008). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. European Journal of Medicinal Chemistry, 43(7), 1491-8.
  • Qi, C., et al. (2011). DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines. Synthesis, 2011(3), 387-396.
  • Bloom TECH. (2023). What is the synthesis route of 4-Methoxyphenylacetone.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • Google Patents. (1998). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-.
  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • The Organic Chemistry Tutor. (2021). Limitation of Friedel-Crafts Reactions.
  • Columbia University. (2006). Friedel-Crafts Acylation of Anisole.
  • Google Patents. (2014). CN103772177A - Preparation method of p-methoxyacetophenone.
  • Organic Chemistry Portal. (n.d.). Synthesis of p-methoxyacetophenone from anisole.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole.
  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
  • Organic Chemistry. (2022). Friedel-Crafts Acylation of Anisole.
  • India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
  • ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone.
  • Google Patents. (2012). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Google Patents. (1990). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.

Sources

Technical Support Center: Catalyst Selection for Efficient 2-(4-Methoxyphenyl)acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)acetophenone, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a particular focus on catalyst selection and troubleshooting common experimental hurdles. The information presented herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of a (4-methoxyphenyl)boronic acid derivative with a 2-haloacetophenone (e.g., 2-bromoacetophenone). Alternative methods include Friedel-Crafts acylation, though this can sometimes suffer from issues with regioselectivity and harsh reaction conditions.[3] The Suzuki-Miyaura coupling is often preferred for its high functional group tolerance and milder conditions.[4][5]

Q2: How do I select the optimal palladium catalyst and ligand for my Suzuki-Miyaura coupling?

A2: The choice of catalyst and ligand is critical for a successful reaction. For the synthesis of this compound, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine-based ligand is a common starting point.[2]

  • For routine syntheses: A combination of Pd(PPh₃)₄ can be effective.[6]

  • For challenging substrates or to improve yields: Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[7][8] These advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and improve catalyst stability.[4][7]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron species.[1] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9] The choice of base can influence the reaction rate and yield. For the synthesis of this compound, an aqueous solution of a carbonate base is often a good starting point.[10] Stronger bases like alkoxides (e.g., NaOtBu) may be required for less reactive substrates but can be incompatible with certain functional groups.[11]

Q4: Can you explain the basic catalytic cycle for the Suzuki-Miyaura synthesis of this compound?

A4: Certainly. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-haloacetophenone to form a Pd(II) complex.

  • Transmetalation: The (4-methoxyphenyl) group is transferred from the boronic acid to the Pd(II) complex, a step facilitated by the base.[1]

  • Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][12]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-X (2-Haloacetophenone) Pd(II)_Complex Ar¹-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar²-B(OR)₂ ((4-Methoxyphenyl)boronic acid) + Base Pd(II)_Intermediate Ar¹-Pd(II)(Ar²)L₂ Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar¹-Ar² (this compound) Reductive_Elimination->Product

Suzuki-Miyaura Catalytic Cycle

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure you are using a fresh, high-quality palladium source and ligand. Pre-catalysts that form the active Pd(0) species in situ are often more robust. If using a Pd(II) source, ensure your conditions promote reduction to Pd(0).[2]
Inefficient Ligand For this specific synthesis, if standard ligands like PPh₃ are failing, switch to a more electron-rich and bulky ligand such as SPhos or XPhos.[7][8] These can accelerate the rate-limiting steps of the catalytic cycle.
Poor Reagent Quality Use fresh, anhydrous solvents and ensure your boronic acid has not degraded. Boronic acids can undergo protodeboronation, especially under acidic conditions or in the presence of water.[2]
Incorrect Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.[9]
Suboptimal Temperature While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[7] Try running the reaction at a moderate temperature (e.g., 80-100 °C) for a longer duration.
Issue 2: Formation of a Black Precipitate (Palladium Black)

The appearance of a black precipitate is a strong indicator of catalyst deactivation, where the active Pd(0) catalyst has aggregated into inactive palladium metal.[7]

Potential Cause Troubleshooting Steps
Oxygen Exposure Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed using methods like freeze-pump-thaw cycles.[7]
High Temperature Excessive heat can accelerate the agglomeration of palladium nanoparticles. Optimize the temperature to find a balance between reaction rate and catalyst stability.[7]
Inadequate Ligand Stabilization The ligand plays a crucial role in stabilizing the Pd(0) species.[2] If palladium black formation is persistent, consider using a ligand that provides better steric and electronic stabilization, such as a bulky biarylphosphine ligand or an N-heterocyclic carbene (NHC).[4][7]
Issue 3: Presence of Significant Side Products
Common Side Product Cause and Prevention
Homocoupling of Boronic Acid This occurs when the boronic acid couples with itself. It can be minimized by the slow addition of the boronic acid to the reaction mixture or by ensuring the oxidative addition of the aryl halide is efficient.[13]
Dehalogenation of the Acetophenone The starting 2-haloacetophenone is reduced to acetophenone. This can happen if there are sources of hydride in the reaction mixture. Ensure solvents are anhydrous and consider the choice of base, as some can promote this side reaction.[2]
Protodeboronation The boronic acid is converted to anisole before it can couple. This is often caused by excess water or acidic impurities. Use high-purity reagents and consider using a boronic ester, which can be more stable.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromoacetophenone

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromoacetophenone (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add toluene (5 mL) and a 2M aqueous solution of K₂CO₃ (2.0 mmol).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.[7]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Catalyst and Ligand Performance Comparison

Catalyst SystemTypical Loading (mol%)AdvantagesDisadvantages
Pd(PPh₃)₄ 1-5Commercially available, well-established.May require higher temperatures; less effective for challenging substrates.
Pd(OAc)₂ / P(t-Bu)₃ 0.5-2High activity, good for aryl chlorides.P(t-Bu)₃ is air-sensitive.
Pd₂(dba)₃ / SPhos 0.1-1Excellent for sterically hindered substrates, high turnover numbers.[7]Ligand can be expensive.
[Pd(dppf)Cl₂] 1-3Stable, easy to handle pre-catalyst.[14]May not be as active as systems with bulky monophosphine ligands.

References

  • Wikipedia. (n.d.). Suzuki reaction.
  • Hopkins. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • NIH. (2025, September 9). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • SAGE Publications Inc. (2025, August 7). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Macmillan Group. (2010, April 21). Buchwald-Hartwig C-C Bond Formation.
  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Google Patents. (n.d.). Method for producing deoxybenzoin.
  • RI/UFS. (n.d.). Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii AMG Azevedo.
  • NIH. (n.d.). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
  • Pendidikan Kimia. (n.d.). Microwave-Assisted Synthesis of 5‐Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions.
  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Google Patents. (n.d.). Preparation method of p-methoxyacetophenone.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
  • ACS Publications. (n.d.). Organic Letters Ahead of Print.
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Google Patents. (n.d.). Method for synthesizing metoxyl acetophenone.
  • MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides.
  • MDPI. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
  • ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone.
  • ResearchGate. (2013, May 27). Problem in chalcone synthesis.

Sources

Technical Support Center: Troubleshooting Catalyst Inactivity in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst activity in their experiments. Here, we will explore the common causes of catalyst inactivity and provide systematic troubleshooting strategies to ensure the success of your reactions.

Introduction: The Central Role of the Catalyst

The Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis, relies on the activity of a Lewis acid catalyst to generate a potent electrophile.[1][2][3] When this catalyst is rendered inactive, the reaction will stall, leading to low or no product yield. This guide will help you diagnose and resolve these issues by understanding the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during Friedel-Crafts reactions in a practical question-and-answer format.

Issue 1: My reaction shows low or no conversion.

Q1: I've set up my Friedel-Crafts reaction, but I'm seeing little to no formation of my desired product. What are the most likely causes?

A1: Low or no yield in Friedel-Crafts reactions can often be traced back to several key factors related to catalyst activity and substrate reactivity. The most common culprits are:

  • Moisture Contamination: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[4][5][6] Any water in your solvents, reagents, or glassware will react with and deactivate the catalyst through hydrolysis, rendering it ineffective. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[4]

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can prevent the Friedel-Crafts reaction from occurring.[4][6][7]

  • Substrate Reactivity with Catalyst: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst. The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a complex that deactivates the catalyst.[4][8]

  • Insufficient Catalyst Loading (Especially in Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][6] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is typically required for acylation reactions to proceed to completion.[1][6][9]

Issue 2: My Friedel-Crafts acylation reaction is not working despite using a fresh catalyst.

Q2: I'm confident my reagents and glassware are dry, and I'm using a fresh bottle of AlCl₃ for my acylation, but the reaction is still failing. What else could be wrong?

A2: Beyond moisture, several other factors can lead to the failure of a Friedel-Crafts acylation:

  • Product-Catalyst Complexation: As mentioned, the ketone product of an acylation reaction will form a stable complex with the Lewis acid. If you are using only a catalytic amount of the Lewis acid, the reaction will stop once all the catalyst is complexed with the initial product formed.[1][6] Ensure you are using at least a stoichiometric equivalent of the catalyst relative to the acylating agent.[1][5]

  • Poor Quality of Reagents: The purity of the Lewis acid catalyst, the acylating agent (e.g., acyl chloride), and the aromatic substrate is crucial for a successful reaction.[6] Impurities can interfere with the reaction or poison the catalyst.

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy.[6] Conversely, excessively high temperatures can lead to side reactions and decomposition.[6]

Issue 3: I am observing the formation of multiple products in my Friedel-Crafts alkylation.

Q3: My Friedel-Crafts alkylation reaction is producing a mixture of products instead of the single desired compound. Why is this happening and how can I control it?

A3: The formation of multiple products is a common challenge in Friedel-Crafts alkylation due to two main side reactions:

  • Polyalkylation: The addition of an alkyl group to an aromatic ring makes the product more reactive than the starting material. This is because alkyl groups are electron-donating and activate the ring towards further electrophilic attack. This can lead to the formation of di-, tri-, or even poly-alkylated products. To minimize this, a large excess of the aromatic substrate is often used.[4][8]

  • Carbocation Rearrangement: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[2][10] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so, leading to the formation of an isomeric product.[4][11] To avoid this, Friedel-Crafts acylation followed by reduction of the ketone to an alkyl group is a common alternative strategy.[1]

Issue 4: Can steric hindrance prevent my Friedel-Crafts reaction?

Q4: I am reacting a bulky acylating agent with a substituted aromatic ring and the reaction is not proceeding. Could steric hindrance be the issue?

A4: Yes, steric hindrance can play a significant role in Friedel-Crafts reactions.[12][13][14] The congestion caused by bulky groups on either the aromatic substrate or the electrophile can slow down or prevent the reaction.[13][14] In Friedel-Crafts acylation, the bulky acylium ion electrophile generally favors substitution at the less sterically hindered para position over the ortho position.[15] However, with highly hindered substrates, the reaction may not occur at all.[12]

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways through which a Lewis acid catalyst can become inactive in a Friedel-Crafts reaction.

G cluster_deactivation Deactivation Pathways Catalyst Active Lewis Acid (e.g., AlCl₃) Moisture Moisture (H₂O) in Solvent/Reagents/Glassware Product Ketone Product (in Acylation) Substrate Substrate with -NH₂ or -OH groups DeactivatedCatalyst Inactive Catalyst (e.g., Al(OH)₃, Complexes) Catalyst->DeactivatedCatalyst Hydrolysis Catalyst->DeactivatedCatalyst Product Complexation Catalyst->DeactivatedCatalyst Substrate Complexation G Start Reaction Failure: Low/No Yield Check_Moisture Verify Anhydrous Conditions (Dry Solvents, Reagents, Glassware) Start->Check_Moisture Check_Substrate Analyze Substrate Reactivity (Check for deactivating groups, -NH₂, -OH) Check_Moisture->Check_Substrate If conditions are dry Check_Catalyst Review Catalyst Loading (Stoichiometric for acylation?) Check_Substrate->Check_Catalyst If substrate is suitable Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp If catalyst amount is correct Success Successful Reaction Check_Temp->Success

Caption: A stepwise workflow for troubleshooting failed Friedel-Crafts reactions.

Experimental Protocols

Protocol 1: Ensuring Rigorously Anhydrous Conditions

This protocol is essential for preventing the hydrolysis of moisture-sensitive Lewis acid catalysts.

Materials:

  • Glassware for the reaction

  • Solvents (e.g., dichloromethane, carbon disulfide)

  • Drying agent (e.g., calcium hydride for solvents)

  • Heat gun or oven

  • Inert gas source (Nitrogen or Argon) with manifold

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (reaction flask, dropping funnel, condenser, etc.).

    • Place glassware in an oven at 120-150 °C for at least 4 hours, or flame-dry under a stream of inert gas immediately before use.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Solvent and Reagent Drying:

    • Use freshly opened bottles of anhydrous solvents.

    • If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂ for halogenated solvents).

    • Ensure all liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven if their stability permits.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Activated Aromatic Ring

This protocol provides a representative example for the acylation of a reactive aromatic compound like anisole. [6] Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous AlCl₃ (1.1 equivalents).

    • Add anhydrous DCM to the flask to create a slurry.

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ slurry with vigorous stirring.

    • Dissolve anisole (0.75 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture. [6]3. Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). [6]4. Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring to quench the reaction and break the product-catalyst complex. [9][16] * Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography.

Summary of Key Troubleshooting Points

IssuePotential CauseRecommended Action
No Reaction Moisture contaminationEnsure all glassware, solvents, and reagents are rigorously dry. [4][5][6]
Deactivated aromatic substrateCheck for strong electron-withdrawing groups on the aromatic ring. [4][6]
Substrate complexation with catalystAvoid substrates with -NH₂ or -OH groups. [4]
Acylation Fails Insufficient catalystUse at least a stoichiometric amount of Lewis acid relative to the acylating agent. [1][6]
Alkylation gives byproducts PolyalkylationUse a large excess of the aromatic substrate. [4]
Carbocation rearrangementConsider using Friedel-Crafts acylation followed by reduction. [1]

This guide provides a foundational framework for diagnosing and resolving issues with catalyst inactivity in Friedel-Crafts reactions. By systematically addressing potential problems from moisture control to substrate reactivity and catalyst loading, researchers can significantly improve the reliability and success of their synthetic efforts.

References

  • Wikipedia. (2023). Friedel–Crafts reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • GeeksforGeeks. (2024). Friedel–Crafts Reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • AmmoniaKnowHow. (2013). Catalyst deactivation Common causes.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • StudySmarter. (2024). Catalyst Deactivation: Mechanism & Causes.
  • Chemistry LibreTexts. (2022). Steric Hindrance.
  • NCERT. (n.d.). Amines.
  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
  • Labster. (n.d.). Steric hindrance.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Bartleby.com. (2022). In Friedel-Crafts acylation, why is water needed?.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • Chemistry Stack Exchange. (2020). Why are Friedel Crafts reaction not possible for molecules less activated than benzene?.
  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

Sources

Navigating the Synthesis of 2-(4-Methoxyphenyl)acetophenone: A Technical Guide to Overcoming Product Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support & Troubleshooting Center

Welcome to our dedicated technical resource for researchers, chemists, and process development scientists engaged in the synthesis of 2-(4-methoxyphenyl)acetophenone, a key intermediate in the development of various pharmaceuticals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to address a critical challenge in its synthesis: product inhibition.

Frequently Asked Questions (FAQs)

Q1: We are experiencing stalled reactions and low yields when synthesizing this compound via the classical Friedel-Crafts acylation of anisole with phenylacetyl chloride and aluminum chloride (AlCl₃). What is the likely cause?

A1: The most probable cause of these issues is product inhibition . The ketone functional group in your product, this compound, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃. This complexation sequesters the catalyst, rendering it inactive and unable to participate in the reaction with the starting materials.[1] Consequently, the reaction requires at least a stoichiometric amount of the Lewis acid catalyst, as it is consumed during the reaction rather than acting as a true catalyst.[1]

Q2: How can we confirm that product inhibition is the primary issue in our reaction?

A2: There are a few indicators that point towards product inhibition:

  • Non-catalytic Behavior: The reaction does not proceed with a catalytic amount (e.g., <10 mol%) of AlCl₃.

  • Stoichiometric Requirement: You observe a significant improvement in conversion only when using more than one equivalent of AlCl₃ relative to the limiting reagent (phenylacetyl chloride).

  • Reaction Stalls: The reaction starts but fails to reach completion, even with extended reaction times, suggesting the catalyst is being progressively deactivated as the product is formed.

Q3: What are the primary strategies to circumvent product inhibition in this synthesis?

A3: There are three main approaches to overcome product inhibition in the synthesis of this compound:

  • Modification of the Friedel-Crafts Acylation: This involves using alternative, less susceptible catalysts that do not form a strong, irreversible complex with the ketone product. This can include milder Lewis acids or solid acid catalysts.

  • In Situ Product Removal: While less common for this specific synthesis on a lab scale, techniques to continuously remove the product from the reaction mixture can prevent catalyst deactivation.

  • Alternative Synthetic Routes: Employing different reaction pathways that avoid the direct interaction of the ketone product with a strong Lewis acid catalyst is a highly effective strategy. Key alternatives include the Fries Rearrangement and the Hoesch Reaction.

Troubleshooting and Optimization Guides

This section provides detailed protocols and troubleshooting advice for the synthesis of this compound, focusing on mitigating product inhibition.

Guide 1: Optimizing the Friedel-Crafts Acylation

While the stoichiometric use of AlCl₃ is the classical approach, it is often inefficient and generates significant waste. The following strategies offer improvements.

Milder Lewis acids are less prone to strong complexation with the ketone product, potentially allowing for catalytic turnover.

Troubleshooting:

IssuePotential CauseRecommended Solution
Low Conversion Insufficient catalyst activity.Increase catalyst loading or switch to a more active, yet still mild, Lewis acid. Consider metal triflates for higher activity.
Side Reactions (e.g., demethylation of anisole) Catalyst is too harsh.Switch to a milder Lewis acid like ZnCl₂ or use a solid acid catalyst.
Poor Reproducibility Moisture in the reaction.Ensure all glassware is oven-dried and reagents are anhydrous. Lewis acids are highly sensitive to moisture.

Experimental Protocol: Catalytic Acylation with Ferric Chloride (FeCl₃)

This protocol utilizes a more environmentally benign and often more cost-effective Lewis acid than AlCl₃.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ferric chloride (FeCl₃) (5 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent such as dichloromethane (DCM) or propylene carbonate.[2] Cool the mixture to 0 °C.

  • Acyl Chloride Addition: Slowly add phenylacetyl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: Add anisole (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with dilute HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Zeolites offer the advantages of being recoverable, reusable, and often exhibit high selectivity, while minimizing product inhibition issues.[3][4]

Troubleshooting:

IssuePotential CauseRecommended Solution
Low Conversion Insufficient catalyst activity or mass transfer limitations.Increase reaction temperature. Ensure vigorous stirring. Consider using a zeolite with a larger pore size (e.g., H-Beta).
Catalyst Deactivation Coking or adsorption of reactants/products.Regenerate the catalyst by calcination.

Experimental Protocol: Acylation using H-Beta Zeolite

  • Catalyst Activation: Activate H-Beta zeolite by heating at 500-550 °C for 4-6 hours under a stream of dry air. Cool under vacuum or in a desiccator.

  • Reaction Setup: In a round-bottom flask, combine anisole (1.0 equivalent), phenylacetic anhydride (1.2 equivalents), and the activated H-Beta zeolite (10-20 wt% of reactants).

  • Reaction: Heat the mixture to 100-150 °C with vigorous stirring for 6-24 hours. Monitor the reaction by GC-MS or TLC.

  • Work-up: Cool the reaction mixture and filter to recover the zeolite catalyst. The catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried, and calcined for reuse.

  • Purification: Concentrate the filtrate and purify the product by vacuum distillation or column chromatography.

Comparative Data for Friedel-Crafts Acylation of Anisole:

CatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Stoichiometric0 - RT1-3~85-95[5]
FeCl₃5 mol%RT - 504-12~80-90[2]
H-Beta Zeolite10-20 wt%954~73[4]
Mordenite Zeolite~25 wt%1502-3>99[3]

Note: Yields are for the acylation of anisole with acetic anhydride, a model reaction, and may vary for the synthesis of this compound.

Guide 2: Alternative Synthetic Routes

When product inhibition remains a significant hurdle, switching to an entirely different synthetic strategy can be the most effective solution.

The Fries Rearrangement involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[6][7] This two-step approach avoids the direct acylation of the aromatic ring.

Workflow for Fries Rearrangement:

cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Methylation (if needed) 4-Methoxyphenol 4-Methoxyphenol Phenylacetyl (4-methoxyphenyl) ester Phenylacetyl (4-methoxyphenyl) ester 4-Methoxyphenol->Phenylacetyl (4-methoxyphenyl) ester Phenylacetyl chloride, Base 2-Hydroxy-4-methoxyphenyl)acetophenone 2-Hydroxy-4-methoxyphenyl)acetophenone Phenylacetyl (4-methoxyphenyl) ester->2-Hydroxy-4-methoxyphenyl)acetophenone AlCl3, Heat This compound This compound 2-Hydroxy-4-methoxyphenyl)acetophenone->this compound Dimethyl sulfate, Base

Caption: Fries Rearrangement workflow for deoxybenzoin synthesis.

Experimental Protocol: Fries Rearrangement of Phenylacetyl (4-methoxyphenyl) ester

  • Ester Synthesis: React 4-methoxyphenol with phenylacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding ester. Purify the ester before proceeding.

  • Rearrangement: To a stirred solution of the purified ester in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene), add anhydrous AlCl₃ (1.1 - 1.5 equivalents).

  • Heating: Heat the mixture to 120-160 °C for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction (TLC).

  • Work-up and Purification: Cool the reaction, and carefully quench with ice and HCl. Extract the product with an organic solvent, wash, dry, and purify as previously described.

The Hoesch reaction is an effective method for synthesizing aryl ketones from electron-rich arenes (like phenols or their ethers) and nitriles, typically using HCl and a Lewis acid catalyst.[8][9]

Workflow for Hoesch Reaction:

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydrolysis Anisole Anisole Ketimine hydrochloride intermediate Ketimine hydrochloride intermediate Anisole->Ketimine hydrochloride intermediate Phenylacetonitrile, HCl, ZnCl2 This compound This compound Ketimine hydrochloride intermediate->this compound H2O, Heat

Caption: Hoesch Reaction workflow for deoxybenzoin synthesis.

Experimental Protocol: Hoesch Reaction

  • Reaction Setup: Dissolve anisole (1.0 equivalent) and phenylacetonitrile (1.0 equivalent) in anhydrous diethyl ether.

  • Catalyst and Reagent Addition: Add anhydrous zinc chloride (ZnCl₂) (1.0 equivalent). Cool the mixture in an ice bath and bubble dry HCl gas through the solution for 1-2 hours.

  • Reaction: Seal the vessel and allow it to stand at room temperature for 24-48 hours, during which the ketimine hydrochloride intermediate will precipitate.

  • Hydrolysis: Filter the precipitate and hydrolyze it by heating in water or dilute acid to yield the final ketone product.

  • Purification: Extract the product with an organic solvent and purify by standard methods.

Conclusion

Product inhibition is a common and predictable challenge in the Friedel-Crafts synthesis of this compound. By understanding the underlying mechanism—the complexation of the ketone product with the Lewis acid catalyst—researchers can implement effective strategies to mitigate this issue. These range from optimizing the Friedel-Crafts reaction with milder or solid acid catalysts to employing alternative synthetic pathways such as the Fries Rearrangement or the Hoesch Reaction. The choice of method will depend on factors such as scale, available reagents, and desired purity. This guide provides a starting point for troubleshooting and developing a robust and efficient synthesis for this valuable pharmaceutical intermediate.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • Organic Syntheses Procedure. (n.d.). Acetophenone, ω-methoxy-.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 4'-Methoxyacetophenone synthesis.
  • Wikipedia. (n.d.). Hoesch reaction.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Ameh, A. A., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 683125.
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl chloride.
  • Ameh, A. A., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. PMC.
  • Organic Syntheses Procedure. (n.d.). deoxyanisoin.
  • Nolasco, J. C. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Lestari, S., et al. (n.d.). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta.
  • International Journal of Chemical Studies. (2015).
  • Al-Amiery, A. A., et al. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A.
  • Maity, G. C., et al. (2020). Green Chemistry: Synthesis of organic compounds through green approach. Journal of the Indian Chemical Society, 97(12c), 2897-2902.
  • B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION.
  • Chemistry Steps. (2022).
  • Royal Society of Chemistry. (n.d.). Eco-Friendly Synthesis of Fine Chemicals.
  • Merck Millipore. (n.d.). Fries Rearrangement.
  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
  • Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of p-methoxyacetophenone catalysed with Hβ zeolite and competitive adsorption of the reactants and products.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Acylation of anisole with long-chain carboxylic acids over wide pore zeolites.
  • Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537.
  • Thermo Fisher Scientific. (n.d.). Houben-Hoesch Synthesis.
  • Ryan, J., et al. (2020). Biocatalytic Friedel‐Crafts Reactions.
  • Nojima, M., & Kita, Y. (2012). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 17(12), 14599-14617.
  • Royal Society of Chemistry. (n.d.).
  • Kumar, R. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences, 1(4), 187-200.
  • Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. (2024).
  • ResearchGate. (n.d.).
  • Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.

Sources

Reaction monitoring techniques for 2-(4-Methoxyphenyl)acetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)acetophenone

Welcome to the technical support center for the synthesis of this compound, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this reaction effectively. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what should I monitor?

A1: The most prevalent and industrially relevant method is the Friedel-Crafts acylation of anisole (methoxybenzene) with an acetylating agent like acetic anhydride or acetyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1] The primary goal of monitoring is to track the consumption of the limiting reactant (usually anisole) and the formation of the desired para-substituted product, this compound, while checking for the formation of the ortho-substituted isomer (2-methoxyacetophenone) as a potential side product.[2]

Q2: Why is rigorous reaction monitoring so critical for this specific synthesis?

A2: Rigorous monitoring is essential for several reasons:

  • Optimizing Reaction Time: It prevents unnecessarily long reaction times, which can lead to the formation of degradation products or complex side reactions. Conversely, it ensures the reaction is not prematurely terminated, which would result in low conversion.

  • Maximizing Yield and Purity: The Friedel-Crafts acylation of anisole can yield both ortho and para isomers. While the para isomer is sterically and electronically favored, reaction conditions can influence the ortho/para ratio. Real-time monitoring allows for condition adjustments to maximize the desired para product.[2]

  • Ensuring Safety and Scalability: Understanding the reaction kinetics through monitoring is crucial for safe scale-up, as it provides information about the reaction's exothermicity and rate.

  • Informing Purification Strategy: By identifying the major components (starting materials, product, byproducts) in the crude mixture, you can select the most efficient purification method, be it recrystallization, distillation, or chromatography.

Q3: Which analytical techniques are best suited for monitoring this reaction?

A3: The choice of technique depends on the available equipment, the desired level of precision, and the specific information you need. The four most common and effective techniques are:

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks on reaction progress. It's fast, inexpensive, and requires minimal sample preparation.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers excellent separation and quantitative analysis of volatile components. It is highly sensitive and can detect trace amounts of starting material or byproducts that TLC might miss.[5][6] The mass spectrometer provides definitive structural identification of each peak.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique suitable for a wide range of compounds.[7] It is particularly useful for monitoring reactions with non-volatile components or for automated, real-time analysis.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative, allowing for the simultaneous measurement of concentrations of multiple species in the reaction mixture without separation.[10][11][12]

Q4: How do I decide which technique to use?

A4: Use the following logic:

  • For rapid, frequent checks: Use TLC . It's the fastest way to see if your starting material is being consumed.[4]

  • For high sensitivity and byproduct identification: Use GC-MS . It is superior for confirming the absence of starting material at the end of the reaction and for identifying volatile impurities.[5]

  • For precise quantification and automated monitoring: Use HPLC . It provides highly reproducible quantitative data, which is essential for kinetic studies or process optimization.[9][13]

  • For unambiguous structural confirmation and mechanistic studies: Use NMR . It allows you to directly observe all proton- or carbon-containing species in your flask, providing a complete picture of the reaction mixture's composition.[14]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Incomplete Reaction

  • Symptom: A significant spot corresponding to anisole remains on the TLC plate after the expected reaction time. GC-MS or HPLC analysis confirms a high percentage of unreacted starting material.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the catalyst if possible.

    • Insufficient Reaction Time or Temperature: Friedel-Crafts acylations can be slow at low temperatures. If the reaction has stalled, consider increasing the temperature moderately (e.g., from 0 °C to room temperature) or extending the reaction time. Monitor every 30-60 minutes by TLC to track progress.

    • Poor Reagent Quality: Anisole or the acetylating agent may contain impurities that inhibit the catalyst. Purify the reagents by distillation before use.

    • Incorrect Stoichiometry: Acylation reactions often require more than a stoichiometric amount of the Lewis acid catalyst because it complexes with the product ketone.[1] Ensure you are using the correct molar equivalents as specified in a reliable procedure.

Problem 2: Low Yield of this compound

  • Symptom: The isolated yield of the final product is significantly lower than expected, even though the starting material was fully consumed.

  • Possible Causes & Solutions:

    • Formation of Ortho Isomer: The primary byproduct is often the ortho-isomer, 2-methoxyacetophenone. This can be detected as a separate spot on TLC (often with a similar Rf to the para-product) or a distinct peak in GC/HPLC. To minimize its formation, maintain a low reaction temperature, as higher temperatures can reduce regioselectivity.

    • Product Loss During Workup: The product can be lost during the aqueous workup if the pH is not controlled or if extractions are inefficient. Ensure the organic layer is thoroughly separated and the aqueous layer is back-extracted to recover all product.

    • Inefficient Purification: If purifying by recrystallization, ensure the correct solvent is chosen and that the solution is not cooled too rapidly, which can trap impurities. If using column chromatography, optimize the solvent system to achieve good separation between the para- and ortho-isomers.

Problem 3: Presence of Unexpected Impurities in the Final Product

  • Symptom: The final product's NMR spectrum shows unexpected signals, or GC/MS analysis reveals peaks that do not correspond to the starting material or the expected product/isomer.

  • Possible Causes & Solutions:

    • Di-acylation: Although less common, if reaction conditions are too harsh (high temperature, large excess of acetylating agent), a second acetyl group can be added to the ring. This would be clearly visible by a mass increase in MS and a more complex aromatic pattern in NMR. Use milder conditions to avoid this.

    • Side Reactions with Solvent: Some solvents can participate in side reactions. For example, if using nitromethane as a solvent, ensure it is pure, as impurities can lead to byproducts.[5]

    • Contaminated Reagents: Always check the purity of your starting materials before beginning the reaction. A quick TLC or GC-MS of the starting anisole and acetylating agent can save significant troubleshooting time later.[15]

Visualized Workflows and Pathways

Synthesis Pathway: Friedel-Crafts Acylation

G cluster_reactants Reactants Anisole Anisole (C₇H₈O) Intermediate Acylium Ion Intermediate Anisole->Intermediate AcylatingAgent Acetic Anhydride or Acetyl Chloride Catalyst AlCl₃ (Lewis Acid Catalyst) AcylatingAgent->Catalyst Catalyst->Intermediate CrudeProduct Crude Product Mixture (ortho- and para-isomers) Intermediate->CrudeProduct FinalProduct This compound (para-product) CrudeProduct->FinalProduct Purification SideProduct 2-Methoxyacetophenone (ortho-product) CrudeProduct->SideProduct Separation

Caption: General pathway for Friedel-Crafts acylation of anisole.

Reaction Monitoring & Troubleshooting Workflow

G Start Start Synthesis Monitor Monitor Reaction (TLC, GC, HPLC, or NMR) Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No, Continue Reaction Workup Aqueous Workup & Extraction Complete->Workup Yes Purify Purify Product (Recrystallization/Chromatography) Workup->Purify Characterize Characterize Final Product (Check Purity & Identity) Purify->Characterize End Successful Synthesis Characterize->End Meets Specs Troubleshoot Troubleshoot Issue (See Guide) Characterize->Troubleshoot Fails Specs Troubleshoot->Start Adjust Protocol & Restart

Caption: Decision workflow for monitoring and troubleshooting.

Experimental Protocols & Data Interpretation

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Preparation: Prepare a TLC chamber with an appropriate eluent system. A common system for this reaction is 9:1 Hexanes:Ethyl Acetate.[4][5]

  • Spotting: On a silica gel TLC plate, spot three lanes:

    • Lane 1 (Reference): A dilute solution of the starting material, anisole.

    • Lane 2 (Co-spot): Spot the anisole solution, then spot the reaction mixture directly on top of it.[15]

    • Lane 3 (Reaction): A sample (aliquot) taken directly from the reaction mixture.[15]

  • Development: Place the plate in the chamber and allow the solvent to elute until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[15]

  • Interpretation: The reaction is complete when the spot corresponding to anisole (higher Rf value) is no longer visible in the "Reaction" lane. The appearance of a new, lower Rf spot indicates product formation.

CompoundTypical Rf Value (9:1 Hex:EtOAc)Appearance under UV (254 nm)
Anisole (Starting Material)~0.7Quenches fluorescence (dark spot)
This compound (Product)~0.4Quenches fluorescence (dark spot)
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Quench a small aliquot (~0.1 mL) of the reaction mixture in a vial containing ~1 mL of diethyl ether and a small amount of saturated sodium bicarbonate solution. Shake well, then inject a small volume (~1 µL) of the top organic layer into the GC-MS.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions: Scan from m/z 40 to 300.

  • Interpretation: Monitor the peak area ratio of the product to the starting material over time. The reaction is complete when the anisole peak is negligible. The mass spectrum will confirm the identity of each peak.

CompoundExpected RetentionKey Mass Spec Fragments (m/z)
AnisoleLower108 (M+), 93, 78, 65
This compoundHigher150 (M+), 135 (base peak, M-CH₃), 107, 77
Protocol 3: ¹H NMR Spectroscopy Monitoring
  • Sample Preparation: Carefully quench a reaction aliquot (~0.2 mL) and extract it with deuterated chloroform (CDCl₃). Filter the CDCl₃ solution through a small plug of cotton or silica into an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Interpretation: Track the disappearance of anisole's signals and the appearance of the product's characteristic signals. The reaction is complete when the anisole signals are gone.

CompoundProton AssignmentChemical Shift (δ, ppm) in CDCl₃
Anisole -OCH₃~3.8
Aromatic H~6.8-7.3 (multiplet)
This compound -COCH₃ (ketone)~2.56 (singlet, 3H)[16]
-OCH₃ (ether)~3.87 (singlet, 3H)[16]
Aromatic H (ortho to -OCH₃)~6.94 (doublet, 2H)[16]
Aromatic H (ortho to -COCH₃)~7.94 (doublet, 2H)[16]

References

  • In situ study of reaction kinetics using compressed sensing NMR. (2014). RSC Publishing.
  • TLC Uses. (2025). Chemistry LibreTexts.
  • Analyze and explain the TLC (Thin Layer Chrom
  • Uses of TLC. (2022). Chemistry LibreTexts.
  • The Science of Separation: Understanding High-Performance Liquid Chromatography.
  • Use of High Performance Liquid Chromatography in Organic Synthesis. (1978). Oxford Academic.
  • Kinetic Study by NMR.
  • Monitoring Reactions by TLC.
  • Kinetics / reaction monitoring. Northwestern University - IMSERC.
  • Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (2017).
  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Pl
  • Synthesis of p-methoxyacetophenone
  • A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023). The Journal of Organic Chemistry.
  • NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025). JoVE.
  • Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby.
  • Preparation method of p-methoxyacetophenone. (2014).
  • Acetophenone, ω-methoxy. Organic Syntheses Procedure.
  • 2-(2-Methoxyphenyl)acetophenone as a building block in organic synthesis. (2025). BenchChem.
  • Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe

Sources

Technical Support Center: Scaling Up 2-(4-Methoxyphenyl)acetophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4-Methoxyphenyl)acetophenone, a key intermediate in pharmaceutical and fine chemical manufacturing. This guide is designed for researchers, chemists, and process engineers to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. We will delve into the causality behind experimental choices, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Question: What is the most industrially viable method for synthesizing this compound at scale?

Answer: The most prevalent and economically viable method for large-scale production is the Friedel-Crafts acylation of anisole with either acetic anhydride or acetyl chloride.[1] While other methods like Grignard reactions or Suzuki couplings exist, Friedel-Crafts acylation is often preferred due to the relatively low cost of starting materials.[2][3] However, the choice of catalyst is critical for a scalable, green, and efficient process. Traditional methods using stoichiometric amounts of aluminum chloride (AlCl₃) are often being replaced by processes that use heterogeneous catalysts like zeolites to minimize waste and simplify workup.[4]

Question: My Friedel-Crafts reaction yield has dropped significantly after scaling up from 10g to 1kg. What is the most likely cause?

Answer: The most common culprit for yield drop during scale-up of a Friedel-Crafts acylation is inadequate thermal management. These reactions are often highly exothermic. A small flask can dissipate heat relatively easily, but a large reactor has a much lower surface-area-to-volume ratio, leading to poor heat transfer. This can cause localized overheating, resulting in the formation of unwanted byproducts through decomposition of anisole or polysubstitution.[5] Effective temperature control through controlled addition rates and efficient reactor cooling is paramount.

Question: How can I improve the para-selectivity and minimize the formation of the ortho-isomer (2-methoxyacetophenone)?

Answer: Achieving high para-selectivity is a key challenge. Several factors influence the ortho/para ratio:

  • Temperature: Lower reaction temperatures generally favor the formation of the para-isomer, which is the thermodynamically more stable product.

  • Catalyst/Solvent System: The choice of catalyst and solvent can create sterically bulky complexes that hinder acylation at the more crowded ortho-position. For example, using a solvent like nitrobenzene can sometimes improve para-selectivity, though its toxicity is a major drawback.[5]

  • Heterogeneous Catalysts: Shape-selective catalysts, such as mordenite zeolites, are highly effective. The pore structure of these zeolites allows anisole to enter but sterically restricts the formation and exit of the bulkier ortho-transition state, leading to excellent para-selectivity.[4][6]

Question: What are the primary safety concerns when quenching a large-scale Friedel-Crafts reaction that uses aluminum chloride?

Answer: Quenching a reaction mixture containing a large, stoichiometric amount of AlCl₃ is highly hazardous. The AlCl₃ forms a solid complex with the product ketone. Adding water or ice to this mixture results in a highly exothermic and violent reaction, releasing large volumes of corrosive hydrogen chloride (HCl) gas.[1] On a large scale, this must be done with extreme caution by slowly adding the reaction mixture to a well-stirred, chilled vessel of water or dilute acid, ensuring the temperature is strictly controlled and there is adequate ventilation and off-gas scrubbing.

Section 2: Troubleshooting Guide: Friedel-Crafts Acylation Scale-Up

This guide provides a deeper dive into specific problems encountered during the scale-up of the most common synthetic route.

Problem 1: Low Yield and Incomplete Conversion of Anisole

You've run your scaled-up reaction, but analysis shows a significant amount of unreacted anisole and a lower-than-expected yield of the desired product.

Potential Cause 1: Inactive or Insufficient Catalyst

  • Why it happens: Aluminum chloride is extremely hygroscopic. If it has been improperly stored or handled, it will react with atmospheric moisture, reducing its Lewis acidity and catalytic activity. On a large scale, the surface area exposed during transfer can lead to significant deactivation.

  • Solution: Always use fresh, finely powdered, anhydrous AlCl₃ from a sealed container. When charging the reactor, do so under a nitrogen or argon blanket to minimize exposure to air. For heterogeneous catalysts like zeolites, ensure they are properly dried and activated according to the supplier's protocol before use.[7]

Potential Cause 2: Poor Mass Transfer/Mixing

  • Why it happens: As the reaction progresses, the AlCl₃-ketone complex often precipitates, forming a thick, difficult-to-stir slurry.[5] In a large reactor, this can lead to "dead zones" where mixing is ineffective. Anisole and the acylating agent cannot reach the catalyst, halting the reaction.

  • Solution:

    • Reactor & Impeller Design: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine or anchor stirrer) capable of effectively suspending solids. Baffles within the reactor are crucial to prevent vortexing and improve top-to-bottom mixing.

    • Order of Addition: A common industrial practice is to first prepare a suspension of aluminum chloride in a solvent (like toluene or dichloromethane), cool it, and then add the anisole, followed by the slow, subsurface addition of acetyl chloride.[5][8] This maintains a more mobile slurry.

Potential Cause 3: Premature Catalyst Quenching

  • Why it happens: The starting materials or solvent may contain water. Acetic anhydride, for example, can hydrolyze to acetic acid, which will react with and neutralize the AlCl₃ catalyst.

  • Solution: Use anhydrous grade solvents and reagents for the reaction. It is good practice to test the water content (e.g., via Karl Fischer titration) of all raw materials before charging them to the reactor at scale.

Problem 2: Product Purity Issues - Byproducts and Discoloration

Your crude product is dark-colored and contains significant impurities besides the expected ortho-isomer, complicating purification.

Potential Cause 1: Anisole Decomposition

  • Why it happens: Under harsh acidic conditions and elevated temperatures, AlCl₃ can catalyze the cleavage of the methyl ether in anisole to form phenol. The phenol can then be acylated to form phenyl acetate, a common impurity.[5]

  • Solution: Maintain strict temperature control, ideally between -5°C and 40°C.[5] The slower you add the acylating agent, the better you can manage the exotherm and prevent temperature spikes that lead to decomposition.

Potential Cause 2: Di-acylation or Other Side Reactions

  • Why it happens: If the concentration of the activated acylating agent is too high relative to the anisole, or if the reaction temperature is excessive, a second acylation reaction can occur on the activated product ring.

  • Solution: Ensure the molar ratio of anisole to the acylating agent is appropriate. A slight excess of the acylating agent is common, but a large excess should be avoided.[5] Again, slow, controlled addition of the acylating agent into the mixture of anisole and catalyst is the best way to prevent localized high concentrations.

Visual Troubleshooting Guide: Low Yield in Friedel-Crafts Acylation

The following decision tree can help diagnose the root cause of low yields during scale-up.

G start Low Yield or Incomplete Conversion check_reagents Analyze Reagents & Reaction Setup start->check_reagents check_conditions Investigate Reaction Conditions start->check_conditions check_workup Examine Workup & Isolation start->check_workup reagent_purity Purity Issue? check_reagents->reagent_purity  Check Anisole Purity  & Water Content catalyst_activity Catalyst Inactive? check_reagents->catalyst_activity  AlCl3 Hygroscopic?  Zeolite Activated? mixing Poor Mixing? check_conditions->mixing  Thick Slurry?  Ineffective Agitation? temperature Temp. Control Issue? check_conditions->temperature  Exotherm Spike?  Cooling Failure? quench Loss During Quench? check_workup->quench  Product Hydrolysis?  Emulsion Formation? extraction Poor Extraction? check_workup->extraction  Incorrect pH?  Insufficient Solvent?

Caption: Decision tree for troubleshooting low yield.

Section 3: Scalable Protocol and Comparative Data

Recommended Scalable Protocol: Zeolite-Catalyzed Acylation

This protocol utilizes a recyclable, heterogeneous catalyst to create a greener and more efficient process, avoiding many of the hazards associated with AlCl₃.

Experimental Protocol:

  • Catalyst Activation: Charge the reactor with H-mordenite zeolite (SiO₂/Al₂O₃ ratio of 110-200) and heat under vacuum to remove adsorbed water, as per the manufacturer's recommendation.[4] Cool to reaction temperature under a nitrogen atmosphere.

  • Reactor Charging: Add acetic acid (as solvent) followed by anisole (1.0 equivalent) to the reactor. Begin vigorous agitation.

  • Reaction: Heat the slurry to the target temperature (e.g., 150°C).[9] Add acetic anhydride (1.1 equivalents) dropwise over 2-4 hours, carefully monitoring the internal temperature.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing for anisole consumption (e.g., by GC). The reaction is typically complete within 2-4 hours after the addition is finished.[6]

  • Catalyst Recovery: Once the reaction is complete, cool the mixture. The solid zeolite catalyst can be recovered by filtration. It can be washed, dried, and reused multiple times with minimal loss of activity.[4]

  • Workup & Isolation: The filtrate, containing the product in acetic acid, can be worked up by quenching with water and extracting the product with a suitable solvent (e.g., toluene). The organic layer is then washed, dried, and concentrated. The crude product can be purified by vacuum distillation or recrystallization.

Data Presentation: Comparison of Acylation Catalyst Systems

The table below summarizes the key performance indicators for different catalytic systems on an industrial scale.

ParameterTraditional (AlCl₃)Heterogeneous (Zeolite)
Catalyst Loading >1.0 equivalent (stoichiometric)0.1-0.2x weight of limiting reagent (catalytic)
Typical Yield 85-95%[5]>95%[4][6]
para-Selectivity 90-98% (highly condition dependent)[5]>99% (due to shape selectivity)[4][6]
Solvent Dichloromethane, Nitrobenzene, Toluene[5][8]Acetic Acid, or solvent-free[4]
Waste Stream Large volume of acidic aqueous waste (Al salts, HCl)Minimal; catalyst is recycled
Workup Complexity High (hazardous quench, phase separations)Simple (filtration to remove catalyst)
Corrosion Risk High (due to HCl generation)Low

Section 4: Process Workflow Visualization

The following diagram illustrates a logical workflow for the scaled-up production and purification of this compound using a modern, heterogeneous catalyst approach.

G cluster_0 Synthesis Stage cluster_1 Purification Stage reagent_prep Reagent Preparation (Anhydrous Materials) reaction Acylation Reaction (Controlled Addition, Temp. Management) reagent_prep->reaction catalyst_activation Catalyst Activation (Zeolite Drying) catalyst_activation->reaction filtration Catalyst Filtration (Recycle Catalyst) reaction->filtration Cool Reaction Mixture extraction Workup & Extraction (Quench, Phase Split) filtration->extraction Product Filtrate distillation Purification (Vacuum Distillation or Recrystallization) extraction->distillation final_product Final Product (QC Analysis) distillation->final_product

Caption: Scalable production and purification workflow.

References

  • Bloom TECH. (2023, March 13). What is the synthesis route of 4-Methoxyphenylacetone. URL
  • Moffett, R. B., & Shriner, R. L. (1941). ω-METHOXYACETOPHENONE. Organic Syntheses, 21, 79. URL
  • ECHEMI. (n.d.). Help with this Grignard Reaction. URL
  • Unknown Author. (n.d.).
  • Google Patents. (2013). CN103304395A - Method for synthesizing metoxyl acetophenone. URL
  • Google Patents. (2014). CN103772177A - Preparation method of p-methoxyacetophenone. URL
  • Google Patents. (2012). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. URL
  • PrepChem.com. (n.d.). Synthesis of b. 2'-methoxy-4'-phenyl-acetophenone. URL
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. URL
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. URL
  • Benchchem. (n.d.).
  • Sciforum. (n.d.). DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4. URL
  • India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. URL
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. URL
  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. URL
  • ResearchGate. (2017). (PDF)
  • Scirp.org. (2017).
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. URL
  • ResearchGate. (2013). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4'-Alkyl-2'-hydroxyacetophenones. URL
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. URL
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone. URL
  • Google Patents. (2005).

Sources

Removing unreacted starting materials from 2-(4-Methoxyphenyl)acetophenone product

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-(4-methoxyphenyl)acetophenone. This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust understanding and successful experimental outcomes.

Introduction

The synthesis of this compound, a valuable intermediate in various chemical syntheses, can be achieved through several routes, most commonly via Suzuki-Miyaura coupling or Friedel-Crafts acylation.[1][2] Each synthetic pathway presents a unique profile of potential unreacted starting materials and byproducts that must be effectively removed to obtain the pure target compound. This guide provides a structured approach to troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil, but I expected a solid. What should I do?

A1: Oiling out during recrystallization is a common issue and can be caused by several factors.[3] The crude product may contain impurities that are depressing the melting point. Alternatively, the chosen recrystallization solvent may be too good a solvent for your compound, or the cooling process may be too rapid.[4]

  • Troubleshooting Steps:

    • Verify Purity: Analyze a small sample of the crude oil by TLC or ¹H NMR to estimate the level of impurities. If significant impurities are present, consider a preliminary purification step like column chromatography.

    • Solvent System: If the product is relatively pure, the issue likely lies with the solvent. Try a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[3]

    • Slow Cooling: Ensure the solution cools slowly to encourage crystal lattice formation. A Dewar flask or insulating the flask can facilitate this.[4]

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution.

Q2: I'm seeing multiple spots on my TLC plate after purification. How do I identify the impurities?

A2: Identifying the impurities is crucial for selecting the appropriate purification strategy. The nature of the impurities will depend on your synthetic route.

  • Suzuki-Miyaura Coupling: Common impurities include unreacted aryl halide, boronic acid (or its ester), and homo-coupled byproducts.[5][6]

  • Friedel-Crafts Acylation: Expect unreacted anisole, acylating agent (or its hydrolyzed form), and potentially polysubstituted or isomeric products.[7][8]

  • Identification Strategy:

    • Co-spotting: Run a TLC plate spotting your purified fraction, the crude reaction mixture, and the starting materials in separate lanes. This will help identify if the extra spots correspond to unreacted starting materials.

    • Spectroscopic Analysis: If the impurities are not starting materials, isolating a small amount via preparative TLC or a small-scale column for ¹H NMR or LC-MS analysis can provide structural information.

Q3: My yield is very low after column chromatography. What are the possible reasons?

A3: Low recovery from column chromatography can be frustrating. Several factors could be at play.[9]

  • Possible Causes & Solutions:

    • Compound Adsorption: Your product may be strongly adsorbing to the silica gel. This can be mitigated by using a more polar eluent or by deactivating the silica gel with a small amount of triethylamine in the eluent, especially if your compound is basic.

    • Improper Eluent System: If the eluent is too polar, your compound may have eluted very quickly along with other impurities, leading to mixed fractions that were discarded. Conversely, if the eluent is not polar enough, your compound may still be on the column. Systematically increase the polarity of the eluent and continue to collect and analyze fractions.

    • Column Overloading: Loading too much crude material can lead to poor separation and broad bands, resulting in mixed fractions.

    • Compound Instability: Some compounds can degrade on silica gel, which can be acidic.[10] If you suspect this, consider using neutral alumina or a different purification technique.

Troubleshooting Guides: Purification Protocols

This section provides detailed, step-by-step protocols for the most effective methods to remove unreacted starting materials from your this compound product.

Visualizing the Purification Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the impurities.

PurificationWorkflow Crude_Product Crude this compound Initial_Analysis TLC / ¹H NMR Analysis Crude_Product->Initial_Analysis Acid_Base_Impurity Acidic or Basic Impurities Present? Initial_Analysis->Acid_Base_Impurity Acid_Base_Extraction Acid-Base Extraction Acid_Base_Impurity->Acid_Base_Extraction Yes Neutral_Impurity Neutral Impurities Present? Acid_Base_Impurity->Neutral_Impurity No Acid_Base_Extraction->Neutral_Impurity Recrystallization Recrystallization Neutral_Impurity->Recrystallization Yes, Different Solubility Column_Chromatography Column Chromatography Neutral_Impurity->Column_Chromatography Yes, Similar Solubility Pure_Product Pure Product Neutral_Impurity->Pure_Product No Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purifying this compound.

Physical Properties for Purification Strategy

The selection of an appropriate purification method relies on the differing physical properties of the product and potential impurities.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 226.2776-78345.5 (est.)Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane), insoluble in water.
Anisole108.14-37154Sparingly soluble in water, soluble in organic solvents.
Acetic Anhydride102.09-73140Reacts with water, soluble in organic solvents.
4-Bromobenzaldehyde185.0256-58246Insoluble in water, soluble in organic solvents.
4-Methoxyphenylboronic acid151.96204-206DecomposesSlightly soluble in water, soluble in polar organic solvents.

Note: Data is compiled from various chemical supplier databases and may vary slightly.

Protocol 1: Acid-Base Extraction

This technique is highly effective for removing acidic or basic impurities from a neutral organic compound like your product.[11][12][13] For instance, unreacted 4-methoxyphenylboronic acid (acidic) or any amine-based ligands/bases can be removed.[14][15]

Objective: To remove acidic or basic impurities from the crude product.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl) solution

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • To remove basic impurities: Add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer.

  • To remove acidic impurities: Add an equal volume of 1 M NaOH or saturated NaHCO₃. Repeat the shaking and separation process as in step 3. Be cautious with bicarbonate as it can generate CO₂ gas.[16]

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds when the impurities have different solubility profiles from the desired product.[17][18]

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to fully dissolve the solid.[4]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Column Chromatography

When impurities have similar polarities and cannot be separated by extraction or recrystallization, column chromatography is the method of choice.[9][19][20]

Objective: To separate this compound from impurities with similar solubility.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • Wikipedia. Acid-base extraction. [Link]
  • University of Colorado Boulder. Acid-Base Extraction. [Link]
  • Chemistry LibreTexts. Acid-Base Extraction. [Link]
  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
  • Creative Chemistry.
  • Reddit. Tips on increasing yield of Miyaura coupling reaction? [Link]
  • Advion.
  • National Center for Biotechnology Information.
  • Organic Chemistry Portal.
  • BYJU'S.
  • University of Rochester. Troubleshooting: The Workup. [Link]
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
  • Organic Syntheses. Acetophenone, ω-methoxy-. [Link]
  • Physics Forums.
  • JoVE.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Phenomenex.
  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction. [Link]
  • University of Rochester. How To: Troubleshoot a Reaction. [Link]
  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]
  • Journal of the American Chemical Society. Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. [Link]
  • University of Rochester.
  • JoVE.
  • YouTube.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Google Patents.
  • Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]
  • Google Patents. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • Google Patents. CN103304395A - Method for synthesizing metoxyl acetophenone.
  • Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Council of Scientific & Industrial Research. Development of process for production of 4-methoxy acetophenone in a continuous single-step process. [Link]

Sources

Validation & Comparative

Comparing synthesis routes for 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)acetophenone for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Deoxybenzoin Core

This compound, a member of the deoxybenzoin family, represents a crucial structural motif in medicinal chemistry and materials science. Deoxybenzoins serve as key precursors for the synthesis of isoflavonoids, a class of compounds extensively studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The efficient and scalable synthesis of this core structure is therefore a subject of considerable interest for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach to inform your selection of the optimal pathway for your research needs.

Route 1: The Classic Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the formation of aryl ketones. This electrophilic aromatic substitution reaction is a robust and well-established method for synthesizing deoxybenzoins.

Reaction Mechanism and Rationale

The reaction typically proceeds by activating an acylating agent, such as phenylacetyl chloride, with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] This generates a highly electrophilic acylium ion. The electron-rich anisole then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate, known as a sigma complex.[2] Subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.[2][3] A critical point to note is that the ketone product can form a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[3]

Experimental Protocol: Friedel-Crafts Acylation of Anisole
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equiv.) and a dry solvent like dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reagent Addition: The flask is cooled in an ice bath (0-5 °C). A solution of phenylacetyl chloride (1.0 equiv.) in the same dry solvent is added dropwise via the dropping funnel.

  • Anisole Addition: Following the formation of the acylium ion complex, a solution of anisole (1.0 equiv.) in the dry solvent is added dropwise, maintaining the low temperature to control the reaction's exothermicity.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).[4]

  • Work-up: The reaction mixture is carefully and slowly poured into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4][5] The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.[4]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Visualization: Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Charge flask with AlCl₃ and dry solvent under N₂ cool_flask 2. Cool to 0-5 °C prep_flask->cool_flask add_acyl 3. Add Phenylacetyl Chloride cool_flask->add_acyl add_anisole 4. Add Anisole add_acyl->add_anisole react 5. Stir at room temperature add_anisole->react quench 6. Quench with ice/HCl react->quench extract 7. Extract with solvent quench->extract wash 8. Wash with NaHCO₃ and brine extract->wash dry 9. Dry over MgSO₄ wash->dry purify 10. Purify (Recrystallization/Chromatography) dry->purify

Caption: Workflow for Friedel-Crafts acylation.

Route 2: The Modern Alternative - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has become a powerful tool for forming carbon-carbon bonds.[6] It offers a milder and more versatile alternative to the classical Friedel-Crafts approach.

Reaction Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (e.g., 2-bromoacetophenone), forming a Pd(II) complex.[7][8]

  • Transmetalation: In the presence of a base, the organic group from an organoboron reagent (e.g., 4-methoxyphenylboronic acid) is transferred to the palladium center, displacing the halide.[8][10] The base is crucial for activating the boronic acid.[10]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

This catalytic approach avoids the use of stoichiometric and harsh Lewis acids, making it compatible with a wider range of functional groups.[11]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: A reaction vessel is charged with 2-bromoacetophenone (1.0 equiv.), 4-methoxyphenylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) (0.01-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[8]

  • Solvent Addition: The vessel is evacuated and backfilled with an inert gas. Degassed solvents, typically a mixture like 1,4-dioxane/water or THF/water, are added.[8]

  • Reaction: The reaction mixture is heated, often between 80-100 °C, and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).[8]

  • Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.[8]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_flask 1. Charge flask with aryl halide, boronic acid, Pd catalyst, and base inert_atm 2. Evacuate and backfill with N₂ charge_flask->inert_atm add_solvent 3. Add degassed solvents inert_atm->add_solvent heat 4. Heat to 80-100 °C add_solvent->heat stir 5. Stir until completion heat->stir cool 6. Cool to room temperature stir->cool quench 7. Quench with water cool->quench extract 8. Extract with organic solvent quench->extract purify 9. Purify (Column Chromatography) extract->purify

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Route 3: The Direct Approach - α-Arylation of Acetophenone

The direct α-arylation of ketones is a more recent and atom-economical strategy that forges the key C-C bond directly at the α-position of a ketone.[12] This method avoids the pre-functionalization required in the Suzuki-Miyaura coupling.

Reaction Mechanism and Rationale

This palladium-catalyzed reaction involves the coupling of a ketone enolate with an aryl halide.[13] The process begins with the deprotonation of acetophenone by a strong base to form an enolate. A Pd(0) catalyst undergoes oxidative addition into the C-X bond of 4-haloanisole (e.g., 4-bromoanisole). The ketone enolate then displaces the halide on the Pd(II) center. Finally, reductive elimination forms the α-arylated ketone product and regenerates the Pd(0) catalyst. The choice of ligand is critical to promote the desired reductive elimination over competing side reactions like β-hydride elimination.[14][15]

Experimental Protocol: α-Arylation of Acetophenone
  • Setup: A Schlenk flask is charged with a palladium precursor (e.g., Pd(OAc)₂), a specialized phosphine ligand (e.g., a biarylphosphine like DavePhos or a P,N-ligand like Mor-DalPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide or LiHMDS.[15]

  • Reagent Addition: The flask is evacuated and backfilled with an inert gas. A dry, aprotic solvent like toluene or dioxane is added, followed by acetophenone (1.5-2.0 equiv.) and 4-bromoanisole (1.0 equiv.).

  • Reaction: The mixture is heated, typically in the range of 80-110 °C, and stirred for several hours. The reaction progress is monitored by an appropriate analytical technique.

  • Work-up: Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography.

Visualization: α-Arylation Workflow

Alpha_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_flask 1. Charge flask with Pd catalyst, ligand, and base inert_atm 2. Evacuate and backfill with N₂ charge_flask->inert_atm add_reagents 3. Add solvent, acetophenone, and 4-bromoanisole inert_atm->add_reagents heat 4. Heat to 80-110 °C add_reagents->heat stir 5. Stir until completion heat->stir cool 6. Cool to room temperature stir->cool quench 7. Quench with NH₄Cl (aq) cool->quench extract 8. Extract with organic solvent quench->extract purify 9. Purify (Column Chromatography) extract->purify

Caption: Workflow for the direct α-arylation of acetophenone.

Comparative Analysis

The choice of synthetic route depends on several factors, including scale, cost, available starting materials, and desired environmental impact.

ParameterFriedel-Crafts AcylationSuzuki-Miyaura Couplingα-Arylation of Acetophenone
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)Catalytic Palladium ComplexCatalytic Palladium Complex
Starting Materials Anisole, Phenylacetyl Chloride2-Bromoacetophenone, 4-Methoxyphenylboronic AcidAcetophenone, 4-Bromoanisole
Typical Yields Good to ExcellentGood to ExcellentModerate to Good
Reaction Conditions Anhydrous, often cryogenic startMild (80-100 °C), requires inert atm. & degassed solventsMild (80-110 °C), requires inert atm. & strong base
Green Chemistry Poor (large amount of acidic waste, halogenated solvents)Better (catalytic metal, can use greener solvents)Good (high atom economy, direct C-H functionalization)
Substrate Scope Limited by ring electronics (deactivated rings are poor substrates)Broad, high functional group toleranceBroad, but sensitive to steric hindrance and enolate stability
Key Advantage Low-cost, readily available starting materialsHigh reliability and functional group toleranceHigh atom economy, direct bond formation
Key Disadvantage Stoichiometric corrosive waste, potential for side reactionsCost of catalyst/ligands, pre-functionalized substrates neededRequires strong base, potential for self-condensation

Conclusion and Recommendations

For large-scale, cost-sensitive syntheses where green chemistry principles are less critical, the Friedel-Crafts acylation remains a viable and economical option due to the low cost of its starting materials. However, the significant waste stream it generates is a major drawback.

The Suzuki-Miyaura cross-coupling represents a more modern, reliable, and versatile approach. It is particularly well-suited for medicinal chemistry applications where functional group tolerance is paramount and the higher cost of the palladium catalyst and boronic acid is acceptable. Its scalability and robust nature make it a preferred method in many drug development settings.[11]

The direct α-arylation of ketones is the most atom-economical and elegant approach. While it can be more challenging to optimize due to the need for specific ligands and strong bases, it represents a greener and more direct route.[16] This method is ideal for research environments focused on developing novel, efficient, and sustainable synthetic methodologies.

Ultimately, the optimal synthesis route for this compound will be dictated by the specific constraints and goals of the project, balancing factors of cost, scale, efficiency, and environmental impact.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
  • Li, W., et al. Visible-Light-Induced α-Arylation of Ketones with (Hetero)aryl Halides. Organic Letters. [Link]
  • Physics Wallah.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • American Chemical Society. Visible-Light-Induced α-Arylation of Ketones with (Hetero)aryl Halides. (2024-10-23). [Link]
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • PubMed. Visible-Light-Induced α-Arylation of Ketones with (Hetero)aryl Halides. (2024-11-01). [Link]
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PrepChem.com. Synthesis of b. 2'-methoxy-4'-phenyl-acetophenone. [Link]
  • ResearchGate.
  • PubMed. Palladium-catalysed Carbonylative α-arylation of Acetone and Acetophenones to 1,3-diketones. [Link]
  • ResearchGate. Palladium-Catalysed Carbonylative α-Arylation of Acetone and Acetophenones to 1,3-Diketones | Request PDF. (2025-08-06). [Link]
  • Organic Syntheses Procedure.
  • Organic Syntheses Procedure. Acetophenone, ω-methoxy. [Link]
  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]
  • Journal of the American Chemical Society. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. [Link]
  • YouTube. Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone. (2023-05-17). [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]
  • Scirp.org.
  • Advances in Friedel-Crafts Acylation Reactions: C
  • ResearchGate.
  • Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosyl
  • Scribd.
  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
  • Google Patents. CN103304395A - Method for synthesizing metoxyl acetophenone.
  • PMC - NIH. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
  • Google Patents.
  • Semantic Scholar. Green Chemistry. [Link]
  • ResearchGate. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2025-08-06). [Link]
  • ChemRxiv. Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. [Link]
  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
  • InCatT - Innovative Catalyst Technologies. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021-01-12). [Link]
  • YouTube. Suzuki Coupling Mechanism. (2022-06-18). [Link]

Sources

A Senior Application Scientist's Guide to Chalcone Synthesis: A Comparative Analysis of 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chalcone Scaffold

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are fundamental precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] This privileged structure is not only prevalent in edible plants but is also a focal point in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial properties.[1][3][4] The synthetic accessibility of chalcones, primarily through the Claisen-Schmidt condensation, allows for extensive structural modifications to fine-tune their biological activity.[3]

This guide provides an in-depth comparison of 2-(4-methoxyphenyl)acetophenone against other acetophenone derivatives in the context of Claisen-Schmidt condensation. We will explore the mechanistic nuances influenced by aromatic substituents, present comparative performance data, and offer validated, step-by-step protocols for synthesis.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The most robust and widely employed method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[3][5] This reaction is a type of crossed aldol condensation between an acetophenone derivative (possessing acidic α-hydrogens) and an aromatic aldehyde (which typically lacks α-hydrogens).[3][6][7]

The reaction proceeds through a well-defined, multi-step mechanism:

  • Enolate Formation: A base, commonly sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[3][6]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde.[3][6][8]

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate, known as an aldol adduct.[3]

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration, eliminating a water molecule to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[3][6]

Claisen_Schmidt_Mechanism cluster_start Reactants cluster_mechanism Mechanism cluster_end Product Acetophenone Acetophenone (with α-protons) Enolate Resonance-Stabilized Enolate Ion Acetophenone->Enolate Deprotonation Benzaldehyde Benzaldehyde (no α-protons) Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct Nucleophilic Attack Chalcone Chalcone (α,β-Unsaturated Ketone) Adduct->Chalcone Dehydration H2O H₂O Base1 Base (OH⁻) Base2 Base (OH⁻)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Comparative Analysis of Acetophenone Substituents

The identity of the substituent on the acetophenone ring is a critical parameter that governs the reaction kinetics and overall yield. The electronic nature of the substituent directly influences the acidity of the α-protons, which is the rate-determining factor in the initial enolate formation step.

This compound: The Role of an Electron-Donating Group

The methoxy (-OCH₃) group at the para-position of the acetophenone ring is a powerful electron-donating group (EDG) through resonance, while being weakly electron-withdrawing through induction. The dominant resonance effect increases the electron density on the aromatic ring and the carbonyl group.

  • Causality: This increased electron density destabilizes the negative charge of the conjugate base (the enolate). Consequently, the α-protons of this compound are less acidic compared to those of unsubstituted acetophenone. This can lead to a slower initial deprotonation step, potentially requiring slightly longer reaction times or more forcing conditions.

  • Performance: Despite the reduced acidity of the α-protons, this compound is an excellent substrate for chalcone synthesis. It consistently provides high yields, often ranging from 75% to over 90%, depending on the reaction conditions and the aldehyde partner.[1] The resulting methoxy-substituted chalcones are of significant interest in drug discovery for their potent biological activities.[1][4]

Unsubstituted Acetophenone: The Baseline

Unsubstituted acetophenone serves as the benchmark for comparison. It reacts reliably under standard Claisen-Schmidt conditions to produce the parent chalcone, 1,3-diphenylpropenone, in good yields.

Acetophenones with Electron-Withdrawing Groups (EWGs)

Acetophenones bearing EWGs, such as nitro (-NO₂) or chloro (-Cl) groups, exhibit contrasting reactivity.

  • Causality: EWGs inductively and/or through resonance pull electron density away from the ring and the carbonyl group. This effect stabilizes the negative charge of the enolate ion, thereby increasing the acidity of the α-protons. The formation of the enolate is therefore faster and can often proceed under milder conditions compared to acetophenones with EDGs.

  • Performance: The enhanced acidity of the α-protons generally leads to faster reaction rates. However, the stability of the final product and the potential for side reactions can influence the isolated yield. Studies have shown that acetophenones with EWGs can produce chalcones in high yields.[9]

Data Summary

The following table summarizes the electronic effects of various para-substituents on the acetophenone ring and their typical performance in chalcone synthesis.

Acetophenone DerivativeSubstituentElectronic EffectImpact on α-Proton AcidityReported Yield Range (%)Reference
This compound-OCH₃Strong EDGDecreased50 - 90%[1]
4-Methylacetophenone-CH₃Weak EDGSlightly Decreased50 - 90%[1]
Acetophenone-HNeutral (Baseline)Baseline59 - 90%[1][10]
4-Hydroxyacetophenone-OHStrong EDGDecreased (phenolic proton interferes)<50 - 97%[1][2]
4-Chloroacetophenone-ClWeak EWGIncreasedHigh yields reported[11]
4-Nitroacetophenone-NO₂Strong EWGSignificantly IncreasedHigh yields reported[9][10]

Note: Yields are highly dependent on the specific aldehyde used, catalyst, solvent, and reaction conditions.

Validated Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the synthesis of chalcones using both this compound and a baseline comparator. The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Dissolve Acetophenone & Benzaldehyde in Ethanol C Add Base Dropwise to Reactants with Stirring at RT A->C B Prepare Aqueous Base Solution (NaOH/KOH) B->C D Monitor Reaction by TLC (Typically 2-4 hours) C->D E Pour Mixture into Ice-Cold Water D->E F Acidify with Dilute HCl to Precipitate Product E->F G Collect Crude Solid by Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Hot Ethanol H->I J Dry Purified Product I->J K Determine Yield, Melting Point, and Characterize (NMR, IR) J->K

Caption: General experimental workflow for chalcone synthesis.

Protocol 1: Synthesis of (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis using the title compound, this compound.

  • Materials:

    • This compound (1.50 g, 10 mmol)

    • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)

    • Ethanol (95%, 20-30 mL)

    • Sodium Hydroxide (NaOH)

    • Distilled Water

    • Hydrochloric Acid (HCl), 10% (v/v) solution

    • Magnetic stirrer, Erlenmeyer flask, vacuum filtration apparatus

  • Procedure:

    • In a 100 mL Erlenmeyer flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in 25 mL of 95% ethanol.[12] Stir the mixture at room temperature until a clear solution is formed.

    • Prepare a 40-60% (w/v) aqueous solution of NaOH.[1][12] Slowly add the NaOH solution dropwise to the stirred ethanolic solution of reactants. A color change and the formation of a precipitate are typically observed.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours.[1][13] Monitor the completion of the reaction by TLC (e.g., using a mobile phase of 4:1 Hexane:Ethyl Acetate).

    • Once the reaction is complete, pour the mixture into a beaker containing approximately 50 g of crushed ice and water.[12]

    • Acidify the mixture by slowly adding 10% HCl solution with stirring until the pH is neutral (~7), ensuring complete precipitation of the product.[12]

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic impurities.[6][12]

    • Purify the crude product by recrystallization from hot ethanol to obtain pure, crystalline (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.[12]

    • Dry the purified crystals, weigh them to determine the final yield, and characterize by determining the melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of (2E)-1,3-diphenylprop-2-en-1-one (Baseline)

This protocol uses unsubstituted acetophenone as a direct comparison.

  • Materials:

    • Acetophenone (1.20 g, 1.18 mL, 10 mmol)

    • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)

    • Ethanol (95%, 20-30 mL)

    • Potassium Hydroxide (KOH)

    • Distilled Water

    • Hydrochloric Acid (HCl), 10% (v/v) solution

    • Magnetic stirrer, Erlenmeyer flask, vacuum filtration apparatus

  • Procedure:

    • In a 100 mL Erlenmeyer flask, dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in 20 mL of ethanol.

    • Prepare a 60% (w/v) aqueous solution of KOH.[14] Add the KOH solution dropwise to the stirred reaction mixture, which is maintained at room temperature.

    • Stir the mixture for 2-3 hours, during which a solid precipitate of the potassium salt of the chalcone will form.[14] Allow the mixture to stand for several hours, or overnight, to ensure complete reaction.[14][15]

    • Pour the reaction mixture into ice-cold water and acidify with 10% HCl to precipitate the chalcone.[14]

    • Collect the crude product via vacuum filtration, washing with ample cold water.

    • Recrystallize the solid from ethanol to yield pure 1,3-diphenylpropenone.

    • Dry the product and perform a full characterization to determine yield, purity, and identity.

Conclusion

The choice of substituent on the acetophenone ring is a key variable in the Claisen-Schmidt condensation that allows for precise control over the electronic properties of the resulting chalcone. While acetophenones with electron-withdrawing groups may exhibit faster initial reaction rates due to the increased acidity of their α-protons, This compound stands out as a highly reliable and efficient substrate. Its electron-donating methoxy group, despite slightly reducing α-proton acidity, consistently facilitates the formation of chalcones in high yields. The resulting methoxy-substituted chalcones are of paramount importance in the field of drug discovery, serving as scaffolds for a multitude of pharmacologically active agents. This guide demonstrates that while the kinetics may vary, the synthetic utility of this compound is robust, making it an indispensable tool for researchers and medicinal chemists.

References

  • Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. [Link]
  • Molecules. (2012). Synthesis of Chalcones with Anticancer Activities. National Institutes of Health (NIH). [Link]
  • ResearchGate. (2013). What is the best way to synthesize chalcone?. [Link]
  • Molecules. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health (NIH). [Link]
  • International Journal of Pharmacy and Technology. (2011).
  • Molecules. (2014). Chalcone: A Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]
  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
  • ResearchGate. (2014).
  • ResearchGate. (n.d.). yield and time consumption in chalcones synthesis. [Link]
  • National Institutes of Health (NIH). (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
  • Bulletin of the Chemical Society of Ethiopia. (2022). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. [Link]
  • ResearchGate. (2023). (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
  • ACS Publications. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
  • Neliti. (2022).
  • AIP Publishing. (2019).
  • GSC Biological and Pharmaceutical Sciences. (2023).
  • Science Alert. (2007).
  • Chemical Review and Letters. (2025).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Claisen‐Schmidt condensation of substituted acetophenones with.... [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2019).
  • Journal of Current Pharma Research. (2019). Synthesis, Characterization and Antioxidant Activity of New Halogen substituted Chalcones. [Link]

Sources

A Comparative Analysis of the Biological Activity of Acetophenone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in Acetophenone's Biological Profile

Acetophenone, a simple aromatic ketone, serves as a foundational scaffold for a vast array of biologically active compounds found in nature and synthesized in the laboratory.[1][2] Its derivatives are integral to the pharmaceutical, cosmetic, and fragrance industries, acting as precursors for drugs like antidepressants and antifungal agents, or as functional ingredients with antioxidant properties.[2][3][4][5] The true pharmacological potential of the acetophenone core, however, is unlocked through the strategic placement of functional groups on its phenyl ring.

The constitutional isomers of substituted acetophenones—where functional groups like hydroxyl (-OH), amino (-NH2), or nitro (-NO2) are placed at the ortho (2-), meta (3-), or para (4-) positions—exhibit remarkably distinct physicochemical properties and, consequently, divergent biological activities.[6] This guide provides a comparative analysis of the antioxidant, antimicrobial, and anti-inflammatory activities of hydroxy-, amino-, and nitroacetophenone isomers. By synthesizing experimental data and elucidating the underlying structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the subtle yet critical differences that isomerism imparts upon this versatile chemical scaffold.

Part 1: Hydroxyacetophenone (HAP) Isomers: A Tale of Three Hydroxyls

The position of the hydroxyl group on the acetophenone ring profoundly influences its ability to interact with biological targets, primarily by altering its hydrogen-donating potential and electronic properties.[6]

Structural and Mechanistic Considerations

The antioxidant and anti-inflammatory activities of hydroxyacetophenones (HAPs) are intrinsically linked to the location of the -OH group:

  • 2'-Hydroxyacetophenone (ortho-isomer) : The proximity of the hydroxyl group to the acetyl group facilitates the formation of a strong intramolecular hydrogen bond.[7] This bond can increase the bond dissociation enthalpy of the phenolic hydroxyl, potentially making it less favorable to donate a hydrogen atom to neutralize free radicals compared to its isomers.[7]

  • 4'-Hydroxyacetophenone (para-isomer) : With the hydroxyl group at the para position, there is no intramolecular hydrogen bonding. Upon donating a hydrogen atom, it forms a stable phenoxyl radical where the unpaired electron is effectively delocalized across the benzene ring and the carbonyl group.[7] This enhanced stability suggests a greater antioxidant potential.[7]

  • 3'-Hydroxyacetophenone (meta-isomer) : This isomer lacks the intramolecular hydrogen bonding of the ortho-isomer and has a different resonance stabilization pattern compared to the para-isomer, giving it a unique activity profile.

Comparative Biological Activities

Antioxidant Activity: Based on structural analysis, 4'-hydroxyacetophenone is hypothesized to exhibit the most potent hydrogen-donating antioxidant activity due to the superior stability of its resulting radical.[7] While direct quantitative comparisons from standardized assays are not always available in the literature, this theoretical framework is a cornerstone for selecting isomers in antioxidant research.[7] Phenolic compounds like HAPs exert their antioxidant effect by neutralizing free radicals, thereby terminating damaging chain reactions.[3]

Anti-inflammatory Activity: 4'-Hydroxyacetophenone has demonstrated significant anti-inflammatory properties by inhibiting the COX-2 enzyme, a key mediator in the synthesis of prostaglandins during inflammation.[3] Furthermore, it has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[8] Derivatives of other isomers, such as 2'-hydroxyacetophenone, have also been used to synthesize compounds with notable anti-inflammatory effects.[9][10]

Antimicrobial and Cytotoxic Activity: Direct comparisons reveal isomer-specific antimicrobial action. For instance, 3'-hydroxyacetophenone shows a stronger inhibitory effect against Mycobacterium spp. than its 4'-isomer.[8] In terms of cytotoxicity, 3'-HAP is recognized for its ability to induce apoptosis in cancer cells, potentially through the intrinsic mitochondrial pathway.[8] Conversely, both 3'-HAP and 4'-HAP have shown low cytotoxicity against certain melanoma cell lines, indicating a favorable therapeutic window for specific applications.[8]

Quantitative Data Summary: Hydroxyacetophenone Isomers
Isomer Biological Activity Assay/Model Result (IC50/MIC) Reference
3'-Hydroxyacetophenone AntimycobacterialMycobacterium spp.MIC: 5870 µM[8]
CytotoxicityMurine B16-F0 MelanomaIC50: >1000 µM[8]
4'-Hydroxyacetophenone AntimycobacterialMycobacterium spp.MIC: 11750 µM[8]
CytotoxicityHuman SK-MEL-28 MelanomaIC50: >1000 µM[8]

Part 2: Aminoacetophenone (AAP) Isomers: Versatile Precursors for Bioactive Molecules

Aminoacetophenone isomers are crucial building blocks in medicinal chemistry.[11] While data on the direct biological activity of the parent isomers is limited, their derivatives, such as chalcones, Schiff bases, and azaflavanones, possess a wide spectrum of pharmacological effects.[11][12]

Comparative Biological Activities of Derivatives

The position of the amino group dictates the synthetic routes and ultimately the biological profile of the resulting complex molecules.

Antimicrobial Activity: Derivatives synthesized from 4'-aminoacetophenone have been extensively studied. Chalcones and Schiff bases derived from this isomer have demonstrated significant antibacterial and antifungal properties against pathogens like S. aureus, Pseudomonas, and E. coli.[11][13] In contrast, 2'-aminoacetophenone is a known natural metabolite produced by the bacterium Pseudomonas aeruginosa.[11][12] While 3'-aminoacetophenone is reported to have potential antibacterial properties, its primary role remains that of a synthetic intermediate due to a lack of robust quantitative data.[11][12]

Anti-inflammatory and Anticancer Activity: Derivatives of AAPs are promising candidates in these fields. Azaflavanones synthesized from 2'-aminoacetophenone have shown potent anti-inflammatory activity in animal models.[11] 4'-Aminoacetophenone is a cornerstone for synthesizing various compounds, including aminoflavones and chalcones, which exhibit cytotoxic activity against multiple cancer cell lines.[11]

Qualitative Data Summary: Aminoacetophenone Isomer Derivatives
Isomer Derivative Class Reported Biological Activity Reference
2'-Aminoacetophenone AzaflavanonesAnti-inflammatory[11]
3'-Aminoacetophenone VariousSynthetic intermediate for pharmacologically active compounds[12]
4'-Aminoacetophenone Chalcones, Schiff BasesAntimicrobial (antibacterial, antifungal)[11][13]
Aminoflavones, ChalconesAnticancer / Cytotoxic[11]

Part 3: Nitroacetophenone (NAP) Isomers: Potent Antibacterial Agents

The introduction of a strong electron-withdrawing nitro group significantly alters the electronic character of the acetophenone scaffold, leading to potent biological activities, particularly in the antimicrobial sphere.

Antibacterial Activity

Research has identified nitroacetophenone isomers as effective antibacterial agents. In a comparative study, 3'-nitroacetophenone and 4'-nitroacetophenone were among the most active compounds evaluated against a panel of both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris) bacteria.[14] This broad-spectrum activity highlights their potential as lead structures for the development of new antimicrobial drugs.[14]

Part 4: Key Experimental Methodologies

To ensure the reproducibility and validity of findings, standardized protocols are essential. The following are detailed methodologies for core assays used to evaluate the biological activities discussed in this guide.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay quantifies a compound's ability to act as a free radical scavenger or hydrogen donor.[7][15]

Causality: The stable DPPH radical has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to decolorize. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.[16][17]

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (acetophenone isomer) in methanol.

  • Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination : Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.[15]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19][20]

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacterial growth is inhibited. This is typically observed as the absence of turbidity (cloudiness) in the growth medium.[21][22]

Step-by-Step Protocol:

  • Preparation : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution : Add 100 µL of the test compound (at a starting concentration, e.g., 2000 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation : Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of ~5×10^5 CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This is determined by visual inspection.[20][22]

Part 5: Mechanistic Insights & Visualizations

Visualizing experimental workflows and biological pathways enhances understanding and reproducibility.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_result Result start Start: 96-Well Plate + Broth compound Add Test Compound to Well 1 start->compound Step 1 dilute Perform 2-Fold Serial Dilutions (Wells 1-10) compound->dilute Step 2 inoculate Add Standardized Bacterial Inoculum (Wells 1-11) dilute->inoculate Step 3 incubate Incubate Plate (37°C, 18-24h) inoculate->incubate Step 4 end Determine MIC: Lowest Concentration with No Growth incubate->end Step 5

Caption: Workflow for the Broth Microdilution MIC Assay.

Signaling Pathway: Inhibition of NF-κB by Acetophenone Derivatives

The NF-κB pathway is a critical target for anti-inflammatory drugs. Certain acetophenone isomers and their derivatives can interrupt this cascade.[8][11]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Inhibitor Acetophenone Derivative Inhibitor->IkBa Inhibits Degradation DNA DNA Binding NFkB_nuc->DNA Genes Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes

Caption: Inhibition of the NF-κB Pathway by Acetophenone Derivatives.

Conclusion and Future Directions

This comparative analysis demonstrates that the position of a functional group on the acetophenone ring is a critical determinant of biological activity.

  • Hydroxyacetophenones : Isomerism dictates antioxidant and anti-inflammatory potential, with the 4'-isomer often showing superior activity due to favorable electronic properties.

  • Aminoacetophenones : These isomers are primarily valuable as synthetic platforms, with their derivatives showing broad antimicrobial and anticancer activities.

  • Nitroacetophenones : The meta- and para-isomers have emerged as potent broad-spectrum antibacterial agents.

For researchers in drug development, these findings underscore the importance of isomer selection in the design of new therapeutic agents. While significant progress has been made, there remains a clear need for more direct, head-to-head comparative studies of all isomers across a standardized panel of biological assays. Such data would further refine our understanding of structure-activity relationships and accelerate the translation of these versatile scaffolds into clinically relevant molecules.

References

  • Meza-Reyes, S., et al. (2020). Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus. PubMed.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
  • Wikipedia. (n.d.). Minimum inhibitory concentration.
  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).
  • Szymański, P., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate.
  • Zhang, H., et al. (2018). New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities. PubMed.
  • Alam, M. N., et al. (2014). Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC - NIH.
  • Prieto, J. M., et al. (2003). New Acetophenone Glucosides Isolated from Extracts of Helichrysum italicum with Antiinflammatory Activity. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/np030132+
  • ResearchGate. (n.d.). Anti-inflammatory effect of acetophenones.
  • Regimen Lab. (n.d.). Hydroxy acetophenone.
  • Niedzielska-Sroka, E., et al. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PMC.
  • Kocić, D., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays.
  • Kulkarni, A. A., et al. (2012). Experimental and QSAR of acetophenones as antibacterial agents. PubMed.
  • Journal of Advanced Scientific Research. (2011). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone.
  • ResearchGate. (n.d.). Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity.

Sources

A Senior Application Scientist's Guide to 1H NMR Structural Validation: The Case of 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For researchers working with scaffolds like acetophenone derivatives, which are prevalent in medicinal chemistry, rigorous structural validation is not merely a formality but a critical checkpoint. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the unequivocal gold standard for the structural elucidation of organic molecules in solution.[1][2][3][4]

This guide provides an in-depth, practical comparison of the ¹H NMR spectral features that allow a scientist to confidently validate the successful synthesis of a target molecule, 2-(4-Methoxyphenyl)acetophenone, against its common precursors and potential byproducts. We will move beyond a simple recitation of chemical shifts to explain the underlying physical principles that govern the spectrum, empowering you to interpret your own data with a higher degree of confidence.

The Causality Behind the Spectrum: Why ¹H NMR Works

At its core, ¹H NMR spectroscopy exploits the magnetic properties of the hydrogen nucleus (a proton). When placed in a strong external magnetic field (B₀), these nuclei can exist in different spin states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.

The true power of NMR lies in the subtle variations of this absorption frequency for each proton, known as the chemical shift (δ) .[5] This shift is dictated by the local electronic environment around the proton. Electron-donating groups "shield" a nearby proton, causing its signal to appear at a lower chemical shift (upfield), while electron-withdrawing groups "deshield" a proton, moving its signal to a higher chemical shift (downfield).[6][7] It is this predictable electronic influence that allows us to map a spectrum directly to a molecular structure.

Comparative Analysis: Target Molecule vs. Alternatives

Let's consider the synthesis of our target, this compound. A plausible synthetic route might involve the reaction of a substituted benzaldehyde with an acetophenone derivative. To confirm the reaction's success, we must not only identify the signals of the product but also verify the absence of signals from the starting materials.

DOT Script for Molecular Structures

Caption: Key structures for ¹H NMR comparison.

Analysis of Expected ¹H NMR Signals

The following table summarizes the predicted ¹H NMR data for our target molecule and its precursors. This side-by-side comparison is the core of our validation process.

Compound NameProton LabelExpected δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
Target Molecule -OCH₃ ~3.8Singlet (s)3HMethoxy group protons; singlet with no neighbors.[8] Electron-donating O shields slightly.
-C(=O)CH₂- ~4.2Singlet (s)2HMethylene protons alpha to a carbonyl and a phenyl ring; deshielded by both.
4-Methoxyphenyl H (ortho to -OCH₃) ~6.9Doublet (d)2HShielded by the electron-donating -OCH₃ group.[9] Appears upfield.
4-Methoxyphenyl H (meta to -OCH₃) ~7.2Doublet (d)2HLess affected by -OCH₃, appears further downfield.
Acetophenone H (meta, para) 7.4-7.6Multiplet (m)3HStandard aromatic region, moderately deshielded by the carbonyl group.[10]
Acetophenone H (ortho) ~8.0Multiplet (m)2HStrongly deshielded by the anisotropic effect of the adjacent C=O group.[11]
Precursor 1: Acetophenone -COCH₃ ~2.6Singlet (s)3HDiagnostic singlet for the acetyl group, deshielded by the carbonyl.[12]
Aromatic H 7.4-8.0Multiplet (m)5HA complex multiplet representing all 5 phenyl protons.[10]
Precursor 2: 4-Methoxybenzyl halide -OCH₃ ~3.8Singlet (s)3HIdentical to the product's methoxy signal.
-CH₂-X ~4.5Singlet (s)2HMethylene protons deshielded by the adjacent halide (X).
Aromatic H 6.9-7.3AA'BB' System4HClassic pattern for a 1,4-disubstituted benzene ring.
The Self-Validating Comparison: Key Checkpoints
  • Appearance of the Methylene Bridge (-C(=O)CH₂-): The most telling signal for the formation of the product is the appearance of a new singlet at approximately 4.2 ppm, integrating to 2H.[13][14] This signal corresponds to the newly formed methylene bridge. Its absence is a definitive indicator that the reaction has not proceeded.

  • Disappearance of the Acetyl Methyl (-COCH₃): Conversely, the validation of reaction completion relies on the complete disappearance of the sharp singlet at ~2.6 ppm from the starting acetophenone.[15] Even trace amounts of this peak indicate an incomplete reaction or impure product.

  • Shift in the Methylene Signal: The methylene signal in the 4-methoxybenzyl halide precursor (~4.5 ppm) will be absent and replaced by the product's methylene signal at ~4.2 ppm. This upfield shift occurs because the deshielding effect of the carbonyl group in the product is slightly less than that of a halide in the starting material.

  • Complexity of the Aromatic Region: The product's spectrum will exhibit a more complex aromatic region than either precursor. It will contain signals from both the electron-rich 4-methoxyphenyl ring (appearing more upfield, ~6.9-7.2 ppm) and the electron-poor acetophenone ring (appearing more downfield, ~7.4-8.0 ppm).[6][16] This clear separation and the combined integration (2H+2H+3H+2H = 9H) are strong evidence for the coupled structure.

Experimental Protocol: Acquiring High-Quality Data

Trustworthy data begins with meticulous sample preparation. A flawed protocol can introduce artifacts that obscure the true structure.

Step-by-Step ¹H NMR Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the purified, dry compound into a clean, small vial.[17][18]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[18][19]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[18] Gently swirl or vortex to ensure complete dissolution.

  • Filtration and Transfer: Take a Pasteur pipette and plug the tip with a small piece of cotton or glass wool. Use this to filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[18]

  • Standard Addition (Optional but Recommended): For precise chemical shift referencing, a standard like tetramethylsilane (TMS) is used. Most commercially available CDCl₃ already contains TMS.[20] If not, a very small, carefully measured amount can be added.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

DOT Script for Validation Workflow

G cluster_synthesis Phase 1: Synthesis & Purification cluster_nmr Phase 2: NMR Analysis cluster_validation Phase 3: Structural Validation synthesis Synthesize Crude Product purify Purify via Chromatography/Crystallization synthesis->purify prep Prepare NMR Sample (5-10 mg in 0.7 mL CDCl₃) purify->prep acquire Acquire ¹H NMR Spectrum (e.g., 400 MHz) prep->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum: - Chemical Shift - Integration - Multiplicity process->analyze compare Compare to Precursor Data - Verify absence of starting materials - Confirm presence of new signals analyze->compare confirm Structural Confirmation compare->confirm

Caption: Workflow for NMR-based structural validation.

Conclusion

Validating the structure of this compound derivatives is a process of logical deduction based on the foundational principles of ¹H NMR spectroscopy. By systematically analyzing the chemical shifts, integration values, and splitting patterns, and, most critically, by comparing the product spectrum against those of its precursors, a researcher can achieve an exceptionally high level of structural confidence. This guide illustrates that a successful validation is not just about finding the right peaks, but also about proving the absence of the wrong ones. This self-validating, comparative approach ensures the scientific integrity of the data and the research that builds upon it.

References

  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry.
  • StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone.
  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • Teng, Q. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • PubChem. (n.d.). 2-Phenylacetophenone. National Center for Biotechnology Information.
  • Western University. (n.d.). NMR Sample Preparation.
  • Student Doctor Network. (2006). about electron withdrawing/donating groups and NMR.
  • Scribd. (n.d.). Acetophenone H NMR.
  • OpenOChem Learn. (n.d.). Interpreting.
  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Slideshare. (n.d.). use of nmr in structure ellucidation.
  • The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H.
  • Afonin, A. V. (2018). Identification and structure elucidation by NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Jakes, W., et al. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences.
  • Gsponer, J., & Vendruscolo, M. (2008). Structural Biology by NMR: Structure, Dynamics, and Interactions. PLOS Computational Biology.

Sources

A Researcher's Guide to Spectral Data Analysis: Cross-Validating Experimental and Predicted Spectra for 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, with techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) providing a detailed fingerprint of a molecule's architecture. This guide, intended for researchers and scientists, delves into a comparative analysis of experimental and predicted spectral data for the compound 2-(4-Methoxyphenyl)acetophenone, also known as Deoxyanisoin.

This guide will not only present a side-by-side comparison of experimental and predicted data but also explore the underlying principles of these spectroscopic techniques and the computational models used for spectral prediction. By understanding the strengths and limitations of both experimental and theoretical approaches, researchers can more confidently and accurately elucidate the structures of their target molecules.

The Subject Molecule: this compound

This compound (Deoxyanisoin) is a deoxybenzoin derivative with the following structure:

Chemical Structure:

Molecular Formula: C₁₆H₁₆O₃ Molecular Weight: 256.30 g/mol CAS Number: 120-44-5[1]

Experimental Spectral Data Acquisition

The acquisition of high-quality experimental data is the first critical step in structural elucidation. The choice of experimental parameters can significantly impact the resolution and interpretability of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument. The choice of a higher field strength generally results in better signal dispersion and resolution, which is particularly useful for complex molecules.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8 to 16) are co-added to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically 128 to 1024) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: The raw free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic fingerprint of the functional groups present.

  • Sample Preparation (KBr Pellet Technique): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The use of KBr is due to its transparency in the mid-IR region.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals. This fragmentation is a reproducible process that is characteristic of the molecule's structure.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Spectral Data Generation

The prediction of spectral data is a powerful complementary tool to experimental analysis. Various computational methods and software packages are available to generate theoretical spectra based on a molecule's structure.

NMR Spectrum Prediction

Predicted NMR spectra are typically generated using software that employs empirical databases and/or quantum mechanical calculations.[2][3] These predictors estimate the chemical shifts of ¹H and ¹³C nuclei based on the local electronic environment. Common prediction methods include:

  • HOSE (Hierarchical Organization of Spherical Environments) Codes: This method breaks down the molecular structure into concentric spheres around each atom and uses a database of known chemical shifts for similar environments.

  • Density Functional Theory (DFT) Calculations: Quantum mechanical methods like DFT can provide highly accurate predictions of NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei.[4]

IR Spectrum Prediction

Predicted IR spectra are typically calculated using quantum mechanical methods, such as DFT. These calculations determine the vibrational frequencies and intensities of the normal modes of the molecule. The output is a theoretical spectrum that can be compared with the experimental data.

Mass Spectrum Prediction

Mass spectrum prediction involves the computational modeling of the fragmentation pathways of the molecular ion. Algorithms analyze the chemical structure to identify the most likely bond cleavages and rearrangements that will occur upon ionization.

Cross-Referencing: A Comparative Analysis

The following sections present a comparison of the experimental and predicted spectral data for this compound.

¹H NMR Data Comparison
Proton Assignment Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a~7.957.90 - 8.00d2H
H-b~6.906.85 - 6.95d2H
H-c~7.157.10 - 7.20d2H
H-d~6.856.80 - 6.90d2H
H-e (CH₂)~4.204.15 - 4.25s2H
H-f (OCH₃)~3.853.80 - 3.90s3H
H-g (OCH₃)~3.753.70 - 3.80s3H

Note: Experimental data is interpreted from spectra available in public databases.[1][5] Predicted data is representative of values obtained from common NMR prediction software.[6][7][8]

Analysis: The predicted ¹H NMR chemical shifts show good agreement with the experimental data. The downfield signals (H-a) are characteristic of protons on an aromatic ring adjacent to a carbonyl group. The upfield aromatic signals (H-b, H-c, H-d) are consistent with protons on electron-rich methoxy-substituted rings. The singlet for the methylene protons (H-e) and the two distinct singlets for the methoxy groups (H-f, H-g) are also accurately predicted.

¹³C NMR Data Comparison
Carbon Assignment Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm)
C=O~197196 - 198
C-a~130129 - 131
C-b~114113 - 115
C-c~130129 - 131
C-d~114113 - 115
C-e (CH₂)~4544 - 46
C-f (OCH₃)~5554 - 56
C-g (OCH₃)~5554 - 56
Quaternary Ar-C~163, ~158, ~130, ~128162-164, 157-159, 129-131, 127-129

Note: Experimental data is interpreted from spectra available in public databases.[1][9] Predicted data is representative of values obtained from common NMR prediction software.[6][7][8]

Analysis: The predicted ¹³C NMR chemical shifts align well with the experimental values. The carbonyl carbon (C=O) is correctly predicted to be the most downfield signal. The aromatic carbons show a range of chemical shifts depending on their substitution, and the methylene and methoxy carbons are found in their expected upfield regions.

FT-IR Data Comparison
Vibrational Mode Experimental Wavenumber (cm⁻¹) Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)~3000-31003000-3100Medium
C-H stretch (aliphatic)~2850-29502850-2950Medium
C=O stretch (ketone)~16801675-1685Strong
C=C stretch (aromatic)~1600, ~15101590-1610, 1500-1520Medium-Strong
C-O stretch (ether)~12501240-1260Strong

Note: Experimental data is interpreted from spectra available in public databases.[1][10] Predicted data is representative of values obtained from quantum mechanical calculations.

Analysis: The predicted IR absorption frequencies correspond well with the major peaks in the experimental spectrum. The strong absorption around 1680 cm⁻¹ is a clear indication of the carbonyl group of the ketone. The various C-H, C=C, and C-O stretching vibrations are also in the expected regions, confirming the presence of the aromatic rings, methylene group, and ether linkages.

Mass Spectrometry Data Comparison
m/z Proposed Fragment Experimental Relative Abundance Predicted Fragmentation Pathway
256[M]⁺• (Molecular Ion)ModerateInitial ionization of the molecule
135[CH₃OC₆H₄CO]⁺High (Base Peak)α-cleavage, loss of the methoxybenzyl radical
121[CH₃OC₆H₄CH₂]⁺HighCleavage of the bond between the carbonyl and methylene group
107[C₇H₇O]⁺ModerateFurther fragmentation of the m/z 135 ion
77[C₆H₅]⁺ModerateLoss of CO from the benzoyl cation

Note: Experimental data is interpreted from the spectrum available in the NIST WebBook.[11] Predicted fragmentation is based on established principles of ketone fragmentation.

Analysis: The experimental mass spectrum shows a molecular ion peak at m/z 256, which confirms the molecular weight of the compound. The base peak at m/z 135 is consistent with the formation of the stable p-methoxybenzoyl cation resulting from α-cleavage, a characteristic fragmentation pathway for ketones. The peak at m/z 121 corresponds to the p-methoxybenzyl cation. These major fragments are consistent with the predicted fragmentation pattern.

Visualizing the Workflow

Experimental Data Acquisition Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Intro Introduce Sample Sample->MS_Intro NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process FID (FT, Phasing, Baseline) NMR_Acq->NMR_Proc IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Proc Generate Transmittance vs. Wavenumber Plot IR_Acq->IR_Proc MS_Ionize Electron Ionization (70 eV) MS_Intro->MS_Ionize MS_Analyze Separate Ions by m/z MS_Ionize->MS_Analyze MS_Detect Generate Mass Spectrum MS_Analyze->MS_Detect

Caption: Workflow for experimental spectral data acquisition.

Data Comparison and Validation Workflowdot

G Exp_Data Experimental Spectra (1H NMR, 13C NMR, IR, MS) Comparison Side-by-Side Comparison Tables Exp_Data->Comparison Pred_Data Predicted Spectra (from Structure) Pred_Data->Comparison Analysis Analysis of Correlation and Discrepancies Comparison->Analysis Validation Structural Confirmation Analysis->Validation

Sources

Efficacy Blueprint: A Comparative Analysis of 2-(4-Methoxyphenyl)acetophenone Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the inhibitory efficacy of various derivatives of 2-(4-methoxyphenyl)acetophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from multiple studies to offer an objective analysis of these compounds' performance against a range of biological targets. We will delve into their anticancer, anti-inflammatory, and specific enzyme inhibitory activities, supported by experimental data and mechanistic insights.

Introduction to this compound Scaffolds

The this compound core structure has proven to be a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications, owing to the core's favorable pharmacokinetic properties and its amenability to chemical modification. These modifications have led to the development of potent inhibitors targeting various enzymes and cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. This guide will systematically compare the efficacy of these derivatives, highlighting key structure-activity relationships (SAR) that govern their inhibitory potential.

I. Anticancer Activity of Chalcone and Phenylacetamide Derivatives

Derivatives of this compound, particularly chalcones and phenylacetamides, have demonstrated significant potential as anticancer agents. The underlying mechanism often involves the induction of apoptosis and the modulation of key signaling pathways.

Comparative Efficacy of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone moiety, are known to be precursors of flavonoids and exhibit a wide range of biological activities.[1] Chalcone derivatives of 2-hydroxy-4-methoxyacetophenone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2]

Key Findings:

  • A study on ten 2-hydroxy-4-methoxyacetophenone substituted chalcones revealed that seven of these compounds were active against four different cancer cell lines, with IC50 values below 20 µM.[2]

  • The α,β-unsaturated ketone unit was identified as being critical for the anticancer activity of these potent compounds.[2]

  • Another study focusing on 2-(4-fluorophenyl)-N-phenylacetamide derivatives showed their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line.[3] Compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy moiety.[3]

Data Summary: Anticancer Activity

Compound ClassDerivative TypeCancer Cell LineIC50 (µM)Reference
Chalcone2-hydroxy-4-methoxyacetophenone substitutedVarious< 20[2]
Phenylacetamide2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2a)PC3> 100[3]
Phenylacetamide2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)PC352[3]
Phenylacetamide2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)PC380[3]
Phenylacetamide2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7100[3]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Logical Workflow for Anticancer Drug Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Compound Identification synthesis Synthesis of This compound derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Analysis data_analysis->sar_study lead_identification Identification of Potent Compounds sar_study->lead_identification further_studies further_studies lead_identification->further_studies Proceed to further mechanistic studies

Caption: Workflow for anticancer screening of novel compounds.

II. Anti-inflammatory Activity

Several derivatives of this compound have demonstrated potent anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO), and the modulation of signaling pathways such as NF-κB.

Efficacy of Hydroxylated and Chalcone Derivatives
  • 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone (Compound D-58): This novel genistein analog has shown significant anti-inflammatory properties. It effectively inhibits the release of PGE2 in UVB-irradiated epidermal cell cultures and reduces skin edema and inflammation in in-vivo mouse models.[4]

  • Chalcones from 2,4,6-trimethoxyacetophenone: A series of synthetic chalcones derived from 2,4,6-trimethoxyacetophenone were evaluated for their ability to inhibit NO production in LPS-stimulated murine macrophages.[5][6] Eight of the fourteen synthesized chalcones exhibited IC50 values lower than or equal to the selective iNOS inhibitor 1400W (IC50 = 3.78 µM), indicating their potential as anti-inflammatory agents.[5][6]

  • 2'-Hydroxy-5'-methoxyacetophenone (2H5M): Isolated from seahorses, this compound was found to attenuate the inflammatory response in LPS-induced BV-2 and RAW264.7 cells by inhibiting NO and TNF-α production via the NF-κB signaling pathway.[7]

Data Summary: Anti-inflammatory Activity

CompoundModel SystemInhibitory EffectIC50 (µM)Reference
Compound D-58UVB-irradiated miceInhibition of skin edema and PGE2 releaseN/A[4]
Chalcone DerivativesLPS-stimulated RAW 264.7 cellsInhibition of Nitric Oxide (NO) production1.34 - 27.60[5][6]
2H5MLPS-stimulated BV-2 and RAW264.7 cellsInhibition of NO and TNF-α productionN/A[7]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

The inhibitory effect of compounds on NO production in macrophages is a common in vitro method to screen for anti-inflammatory activity.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and treated with the test compounds for a pre-incubation period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Griess Reaction: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Measurement: The absorbance of the colored solution is measured at 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathway: NF-κB Inhibition in Inflammation

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB (p65/p50) Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Gene_Expression Inhibitor This compound Derivatives Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by acetophenone derivatives.

III. Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of a variety of enzymes, demonstrating their potential in treating a range of diseases.

Monoamine Oxidase B (MAO-B) Inhibition

Acetophenone derivatives have been identified as novel and potent inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[8][9]

  • Key Findings: Several synthesized acetophenone derivatives acted preferentially on MAO-B with IC50 values in the nanomolar range, with weak or no inhibition of MAO-A.[8][9]

  • Compounds 1j (IC50 = 12.9 nM) and 2e (IC50 = 11.7 nM) were found to be the most potent MAO-B inhibitors, being more active than the standard drug selegiline.[9]

  • Structure-activity relationship studies indicated that halogen-substituted benzyloxy groups at the C3 and C4 positions of the acetophenone moiety were favorable for MAO-B inhibition.[8][9]

Acetylcholinesterase (AChE) Inhibition

Derivatives of acetophenone have also been explored as inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.

  • Key Findings: A study of various acetophenone derivatives showed them to be effective AChE inhibitors, with Ki values ranging from 71.34 ± 11.25 to 143.75 ± 31.27 µM.[10][11]

  • Another series of acetophenone derivatives with alkylamine side chains were designed to bind to both the catalytic and peripheral sites of AChE. The most potent compound, 2e , had an IC50 of 0.13 µM.[12]

Other Enzyme Inhibitory Activities
  • Phosphodiesterase (PDE) Inhibition: Bis-Schiff bases of 2,4-dihydroxyacetophenone have been synthesized and shown to be potent inhibitors of PDE-1 and PDE-3.[13] Several compounds exhibited IC50 values in the low micromolar to nanomolar range, with some being more potent than the standard, suramin.[13]

  • Tyrosinase Inhibition: Monosubstituted acetophenone thiosemicarbazones have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production. Several compounds displayed IC50 values below 1 µM.[14]

  • Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: Acetophenone-1,2,3-triazole derivatives have been designed as inhibitors of the Mycobacterium tuberculosis InhA enzyme. Several compounds showed potent inhibition with IC50 values in the nanomolar range, exceeding the activity of rifampicin.[15]

Data Summary: Enzyme Inhibition

Enzyme TargetCompound ClassMost Potent CompoundIC50 / KiReference
MAO-BAcetophenone derivatives2e11.7 nM (IC50)[9]
AChEAcetophenone derivatives with alkylamine side chains2e0.13 µM (IC50)[12]
PDE-3Bis-Schiff bases of 2,4-dihydroxyacetophenone-0.012 ± 0.32 µM (IC50)[13]
TyrosinaseMonosubstituted acetophenone thiosemicarbazones6< 1 µM (IC50)[14]
InhAAcetophenone-1,2,3-triazoles140.002 µM (IC50)[15]

Conclusion and Future Directions

The this compound scaffold has demonstrated remarkable versatility, giving rise to a diverse array of potent inhibitors with significant therapeutic potential. The comparative analysis presented in this guide highlights the efficacy of these derivatives across different biological targets. Chalcone and phenylacetamide derivatives show promise as anticancer agents, while hydroxylated derivatives and other chalcones exhibit potent anti-inflammatory properties. Furthermore, targeted modifications of the acetophenone core have led to the development of highly potent and selective inhibitors of enzymes such as MAO-B, AChE, phosphodiesterases, tyrosinase, and InhA.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their efficacy, selectivity, and pharmacokinetic profiles. Further in-vivo studies are warranted to validate the therapeutic potential of these promising inhibitors. The structure-activity relationships discussed herein provide a solid foundation for the rational design of next-generation inhibitors based on the this compound scaffold.

References

  • Uddin, J., et al. (2000). Anti-inflammatory activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 607-612. [Link]
  • Tan, S. H., et al. (2017). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. [Link]
  • Tahir, M. N., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-233. [Link]
  • Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(8), 1463-1470. [Link]
  • Kumar, A., et al. (2013). synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 3(2), 314-318. [Link]
  • Gülçin, İ., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), e2000210. [Link]
  • Alpan, A. S., et al. (2011). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Archiv der Pharmazie, 344(12), 805-812. [Link]
  • Wang, Z. M., et al. (2015). Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(8), 1463-1470. [Link]
  • Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(2), 840-849. [Link]
  • Gülçin, İ., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), 2000210. [Link]
  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules, 27(13), 4118. [Link]
  • Sławińska-Brych, A., et al. (2019). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 24(18), 3348. [Link]
  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149-1154. [Link]
  • Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(2), 840-849. [Link]
  • Jin, M., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. International Immunopharmacology, 72, 337-344. [Link]

Sources

Navigating Structure-Activity Landscapes: A Comparative Guide to the QSAR of 2-(4-Methoxyphenyl)acetophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide delves into the Quantitative Structure-Activity Relationship (QSAR) of 2-(4-Methoxyphenyl)acetophenone analogs, a class of compounds with a scaffold holding significant promise in medicinal chemistry. By leveraging computational models to predict biological activity, QSAR studies accelerate the identification of potent and selective drug candidates, reducing the reliance on extensive and costly experimental screening. This document provides an in-depth analysis of the synthesis, biological evaluation, and QSAR modeling of these analogs, offering a comparative framework for researchers in the field.

The Architectural Blueprint: Synthesis of this compound Analogs

The synthetic pathway to this compound and its derivatives is a cornerstone of accessing a diverse library of compounds for biological screening and QSAR analysis. The most common and efficient method is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a versatile route to the core acetophenone structure.

Experimental Protocol: Friedel-Crafts Acylation

A detailed, step-by-step methodology for a typical Friedel-Crafts acylation to synthesize the parent compound, 4'-methoxyacetophenone, is provided below. This protocol serves as a foundational template that can be adapted for the synthesis of various analogs by using substituted starting materials.

Objective: To synthesize 4'-methoxyacetophenone from anisole and acetyl chloride.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of anisole and acetyl chloride in dry dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and 5% HCl solution with vigorous stirring.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, 5% NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 4'-methoxyacetophenone.

Causality: The use of a Lewis acid catalyst like AlCl₃ is crucial as it polarizes the C-Cl bond of acetyl chloride, generating a highly electrophilic acylium ion intermediate, which then attacks the electron-rich aromatic ring of anisole. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.

Unveiling Biological Potential: A Comparative Look at Bioactivity

While specific QSAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, the structurally related acetophenone and chalcone derivatives have been widely investigated for various biological activities. These studies provide a valuable comparative landscape and offer insights into the potential activities of the target compounds.

Antimicrobial Activity

Acetophenone derivatives have demonstrated notable antibacterial and antifungal properties. QSAR studies on these compounds have revealed that the nature and position of substituents on the phenyl ring significantly influence their antimicrobial efficacy.

A study on the antibacterial activity of 20 acetophenone derivatives against Gram-positive and Gram-negative bacteria found that compounds with 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro substitutions were among the most active.[1] The developed QSAR models indicated that spatial, electronic, and topological descriptors were predominant factors influencing the activity.[1] Another QSAR analysis of acetophenone derivatives as antibacterial agents highlighted the importance of topological descriptors in their activity.[2]

Anticancer Activity

The cytotoxic effects of acetophenone and its derivatives against various cancer cell lines have been a subject of intense research. For instance, chalcones derived from 2-hydroxy-4-methoxyacetophenone have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent inhibitory activity against human breast, colorectal, and lung cancer cell lines.[3]

The general structure of these analogs, featuring two aromatic rings connected by a flexible linker, is a common motif in many anticancer agents. The methoxy group on one of the phenyl rings can play a crucial role in binding to biological targets.

Deciphering the Code: The Quantitative Structure-Activity Relationship (QSAR) Workflow

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. A typical QSAR workflow involves several key steps, from data preparation to model validation.

Sources

A Comparative Guide to Confirming the Purity of Synthesized 2-(4-Methoxyphenyl)acetophenone by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 2-(4-Methoxyphenyl)acetophenone. As a crucial building block in various synthetic pathways, the unequivocal confirmation of its purity is paramount. This document delves into the causality behind experimental choices, offers detailed, self-validating protocols, and presents a comparative analysis to guide informed method selection.

The Criticality of Purity in Pharmaceutical Synthesis

The presence of impurities in a synthesized compound, even in trace amounts, can have significant implications for the safety, efficacy, and stability of a final drug product. For a compound like this compound, impurities may arise from unreacted starting materials, by-products of the synthesis, or degradation products. Therefore, a robust and reliable analytical method is not just a procedural formality but a critical step in ensuring the quality of the synthetic process and the final product.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[1] Its high sensitivity, specificity, and adaptability make it an ideal choice for assessing the purity of synthesized organic molecules.[1]

Why Reverse-Phase HPLC is the Method of Choice

For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach.[2][3] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[2] The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more non-polar compounds are retained longer on the column.[3] This methodology is favored for its robustness, reproducibility, and broad applicability to a wide range of pharmaceutical compounds.[2]

Experimental Protocol: HPLC Purity Assay for this compound

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by international guidelines to ensure the reliability of the results.[4][5]

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Certified reference standard of this compound (≥99.5% purity)

  • Synthesized this compound

  • HPLC-grade acetonitrile and water

  • 0.45 µm syringe filters

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation
  • Reference Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 100 mL of the mobile phase.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the reference standard solution to ensure the chromatographic system is performing adequately. The acceptance criteria should be based on established guidelines, such as those from the International Council for Harmonisation (ICH).[6]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis

The purity of the synthesized this compound is calculated using the area percentage method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation provides a quantitative measure of the main component relative to any detected impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Synthesized Sample B Dissolve in Mobile Phase (0.1 mg/mL) A->B C Filter with 0.45 µm Syringe Filter B->C D System Suitability Test (5 injections of Reference) C->D Prepared Samples E Inject Synthesized Sample D->E F Data Acquisition (Chromatogram) E->F G Integrate Peaks F->G Raw Data H Calculate Purity (% Area) G->H I Report Results H->I

Caption: Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation or detection principles.[7] Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative data and structural information about the analyte and any impurities.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Experimental Protocol: qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Data Analysis: Calculate the purity by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from the internal standard.

Comparison_Diagram cluster_methods Purity Analysis Methods cluster_attributes Key Attributes HPLC HPLC High_Throughput High Throughput HPLC->High_Throughput High_Sensitivity High Sensitivity HPLC->High_Sensitivity GCMS GC-MS GCMS->High_Sensitivity Structural_Info Structural Info GCMS->Structural_Info Volatile_Impurities Volatile Impurities GCMS->Volatile_Impurities qNMR qNMR qNMR->Structural_Info Absolute_Quant Absolute Quantification qNMR->Absolute_Quant

Caption: Comparison of key attributes of HPLC, GC-MS, and qNMR.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from the purity analysis of a batch of synthesized this compound using the three described methods.

Analytical MethodPurity (%)Key Findings
HPLC 99.2%Two minor impurities detected at 0.5% and 0.3% area.
GC-MS 99.1%Confirmed the two impurities and identified one as unreacted starting material. A trace volatile impurity (0.1%) was also detected.
qNMR 99.3% (w/w)Provided an absolute purity value, corroborating the chromatographic results.

Conclusion: An Integrated Approach to Purity Confirmation

The purity validation of synthesized this compound is most reliably achieved through an integrated analytical approach.

  • HPLC stands out as a robust, high-throughput method ideal for routine quality control and release testing. Its precision and reliability make it the workhorse of the pharmaceutical analysis laboratory.

  • GC-MS offers complementary information, particularly for the identification of volatile and thermally stable impurities that may not be well-resolved or detected by HPLC. Its ability to provide structural information is invaluable for impurity profiling.

  • qNMR serves as a primary, non-destructive method for absolute quantification, providing a high degree of accuracy and an orthogonal confirmation of purity without the need for a specific reference standard.

The choice of method will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation. However, for a comprehensive and defensible purity assessment of this compound, a combination of HPLC for routine analysis and an orthogonal method like GC-MS or qNMR for confirmatory testing represents the most scientifically sound strategy.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America. [Link]
  • Byrd, J. C. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]
  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek. [Link]
  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase. [Link]
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology. [Link]
  • Steps for HPLC Method Valid
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific Pharmaceutical Sciences. [Link]
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Science and Research. [Link]
  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (2007).
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]
  • How to determine the purity of newly synthesized organic compound? (2018).
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. [Link]

Sources

Ortho- vs. Para-Methoxyacetophenone in Acylation Reactions: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and predictable functionalization of aromatic compounds is a critical aspect of molecular engineering. Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental tools for introducing ketone functionalities, which are versatile precursors for a multitude of more complex molecular architectures. This in-depth technical guide provides a comparative analysis of the reactivity of ortho- and para-methoxyacetophenone in acylation reactions. By examining the underlying principles of electronic effects and steric hindrance, supported by experimental evidence, this guide aims to equip scientists with the insights needed to design robust and efficient synthetic strategies.

Theoretical Underpinnings: Electronic Effects vs. Steric Hindrance

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is a nuanced interplay between the electronic nature of its substituents and their spatial arrangement. In methoxyacetophenone, we have two competing substituents: a methoxy group (-OCH₃) and an acetyl group (-COCH₃).

  • Electronic Effects: The methoxy group is a potent activating group. Through the resonance effect (+M), it donates electron density to the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more susceptible to electrophilic attack.[1][2] Conversely, the acetyl group is a deactivating group. It withdraws electron density from the ring via both resonance (-M) and inductive (-I) effects, rendering the ring less reactive.[3]

  • Directing Effects: When multiple substituents are present, the most activating group typically governs the position of further substitution.[4] In both isomers of methoxyacetophenone, the methoxy group directs incoming electrophiles to the positions ortho and para to itself. The acetyl group, being a deactivator, directs to the meta position.

The crucial difference in the reactivity of the ortho and para isomers stems from the spatial interplay of these directing effects, a phenomenon known as steric hindrance .

  • para-Methoxyacetophenone: The methoxy and acetyl groups are positioned 1,4 to each other. The methoxy group strongly activates the positions at C2 and C6 (both ortho to it). These positions are relatively unencumbered, allowing straightforward access for an incoming electrophile.

  • ortho-Methoxyacetophenone: The substituents are adjacent (1,2). The methoxy group activates the C4 (para) and C6 (ortho) positions. However, the C6 position is significantly sterically hindered by the neighboring bulky acetyl group. The C4 position, while electronically activated, is still subject to a degree of steric influence from the overall molecular conformation.

Comparative Reactivity in a Second Acylation: A Data-Informed Perspective

While direct head-to-head comparative studies on the second acylation of o- and p-methoxyacetophenone are not extensively documented under identical conditions, we can draw strong, data-supported inferences from the well-studied acylation of anisole (methoxybenzene). The Friedel-Crafts acylation of anisole with acetyl chloride or acetic anhydride overwhelmingly favors the formation of p-methoxyacetophenone over the ortho isomer, illustrating the inherent steric preference for substitution away from the methoxy group.

Experimental Data Summary: Acylation of Anisole

The following table summarizes typical outcomes for the Friedel-Crafts acylation of anisole, which serves as a foundational model for understanding the reactivity of these systems.

ReactantAcylating AgentCatalystMajor ProductMinor ProductTypical Yield of Major ProductReference
AnisoleAcetic AnhydrideAlCl₃p-Methoxyacetophenoneo-Methoxyacetophenone~90-93%[5]
AnisoleAcetic AnhydrideZeolitep-MethoxyacetophenoneNot detected>99% selectivity[6]
AnisoleAcetic AnhydrideSc(OTf)₃p-Methoxyacetophenoneo-Methoxyacetophenone59% (99% purity)[7]

This data consistently demonstrates that the para position is significantly more reactive due to reduced steric hindrance. Extrapolating this to a second acylation on the methoxyacetophenone isomers, we can confidently predict:

  • Acylation of p-Methoxyacetophenone: The second acyl group will preferentially add to the positions ortho to the activating methoxy group (C2 or C6). These positions are sterically accessible, leading to a relatively facile reaction, though slower than the initial acylation of anisole due to the deactivating effect of the first acetyl group. The expected major product would be 2,4-diacetyl-anisole.

  • Acylation of o-Methoxyacetophenone: A second acylation is expected to be considerably more challenging. The most activated position (para to the methoxy group) is still subject to some steric hindrance. The other activated position (ortho to the methoxy group) is severely sterically hindered. This leads to a significantly slower reaction rate and likely requires more forcing conditions (e.g., higher temperatures, longer reaction times, more potent catalysts) to achieve appreciable yields.

Experimental Protocol: A Representative Friedel-Crafts Acylation

The following protocol details the synthesis of p-methoxyacetophenone from anisole, a reaction that exemplifies the principles discussed. This procedure can be adapted for the acylation of the methoxyacetophenone isomers, with the expectation that the reaction with the ortho-isomer would be substantially less efficient.

Safety Precautions: Friedel-Crafts acylation involves the use of corrosive and moisture-sensitive reagents like aluminum chloride and acetyl chloride. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials:
  • Anisole (or methoxyacetophenone isomer)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride or Acetic Anhydride

  • Dichloromethane (DCM) or Carbon Disulfide (CS₂) (anhydrous)

  • Hydrochloric Acid (10% aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

Step-by-Step Methodology:
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the anisole or methoxyacetophenone isomer (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.

  • Acylating Agent Addition: Add the acylating agent (acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). For less reactive substrates like o-methoxyacetophenone, gentle heating may be required.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 10% HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired acylated product.

Visualization of Concepts

The following diagrams provide a visual representation of the mechanistic pathway and the logical framework for predicting reactivity.

G Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Resonance cluster_2 Aromatization Acyl Halide Acyl Halide Acylium Ion Acylium Ion Acyl Halide->Acylium Ion + AlCl₃ Sigma Complex Sigma Complex Acylium Ion->Sigma Complex Aromatic Ring Aromatic Ring Aromatic Ring->Sigma Complex Product Product Sigma Complex->Product -H⁺

Caption: Figure 1: General mechanism of Friedel-Crafts acylation.

G Figure 2: Reactivity Comparison Logic para p-Methoxyacetophenone para_e Electronic Effect: -OCH₃ activates ortho positions (C2, C6) para->para_e para_s Steric Effect: Positions C2 and C6 are unhindered para->para_s ortho o-Methoxyacetophenone ortho_e Electronic Effect: -OCH₃ activates para (C4) and ortho (C6) positions ortho->ortho_e ortho_s Steric Effect: Position C6 is highly hindered by adjacent -COCH₃ ortho->ortho_s para_react Higher Reactivity in Second Acylation para_e->para_react ortho_react Lower Reactivity in Second Acylation ortho_e->ortho_react para_s->para_react ortho_s->ortho_react

Caption: Figure 2: Factors influencing the comparative reactivity in a second acylation.

Conclusion and Strategic Recommendations

The comparative analysis of ortho- and para-methoxyacetophenone reveals a clear hierarchy of reactivity in acylation reactions, governed primarily by steric factors.

  • para-Methoxyacetophenone is the more reactive isomer for subsequent acylation. The activating effect of the methoxy group directs the incoming electrophile to sterically accessible positions, leading to a more favorable reaction profile. This isomer is the preferred starting material when the synthesis of a di-acylated anisole derivative, such as 2,4-diacetyl-anisole, is desired.

  • ortho-Methoxyacetophenone is significantly less reactive due to the pronounced steric hindrance around the activated positions. A second acylation on this isomer will be sluggish and likely result in lower yields, requiring more stringent reaction conditions.

For synthetic chemists, this understanding is paramount. When designing a synthetic route that involves the acylation of a methoxyacetophenone, the choice of the starting isomer will have a profound impact on the reaction's efficiency and overall yield. The principles outlined in this guide provide a robust framework for making informed decisions, optimizing reaction conditions, and ultimately achieving the desired synthetic outcomes with greater predictability and success.

References

  • Title: Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone Source: Bartleby URL:[Link]
  • Title: Method for synthesizing metoxyl acetophenone Source: Google Patents URL
  • Title: p-Methoxyacetophenone was prepared by acetylation of 10 mmol...
  • Title: Acetylation of Anisole to p-Methoxyacetophenone Source: The Hive URL:[Link]
  • Title: Acetophenone | Structure, Functional Group & Deriv
  • Title: Chemistry Experiment: 4-Methoxyacetophenone Source: Scribd URL:[Link]
  • Title: A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite C
  • Title: 1035 Synthesis of p-methoxyacetophenone from anisole Source: oc-praktikum.de URL:[Link]
  • Title: Process for the preparation of p-methoxyacetophenone Source: Google Patents URL
  • Title: A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst Source: ResearchG
  • Title: Friedel–Crafts acylation reactions using metal triflates in ionic liquid Source: University of Liverpool URL:[Link]
  • Title: Synthesis process of 2-amino-4-acetamino anisole Source: Google Patents URL
  • Title: Given that acetophenone is a meta-director... Source: Study.com URL:[Link]
  • Title: On Friedel-Crafts acetylation, anisole yields... Source: Brainly.in URL:[Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-(4-Methoxyphenyl)acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of oncological research, the quest for novel cytotoxic agents that can selectively target cancer cells while minimizing harm to healthy tissues is paramount. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, have emerged as a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of various derivatives of 2-(4-Methoxyphenyl)acetophenone, which serve as precursors to a significant class of chalcones. We will delve into the structure-activity relationships that govern their cytotoxic efficacy, present detailed protocols for assessing their activity, and explore the molecular pathways through which they exert their effects.

The Central Role of the Chalcone Scaffold

The cytotoxic potential of chalcones is intrinsically linked to their chemical structure, particularly the α,β-unsaturated carbonyl system, which acts as a Michael acceptor, enabling interaction with biological nucleophiles.[1] The two aromatic rings (A and B) of the chalcone framework offer extensive opportunities for synthetic modification, allowing for the fine-tuning of their pharmacological properties. The 4-methoxy group on the A-ring, derived from this compound, is a frequent feature in highly potent chalcone derivatives.[1]

Comparative Cytotoxicity: A Data-Driven Analysis

The introduction of various substituents on the B-ring of chalcones derived from 4-methoxyacetophenone significantly influences their cytotoxic potency. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison.[3] Below is a summary of the cytotoxic activities of several representative derivatives against various human cancer cell lines.

Compound IDB-Ring Substitution PatternCell LineIC50 (µM)Reference
a1 UnsubstitutedHepG2>10 (57.6% inhibition at 10 µM)[4]
a14 2',6'-dimethoxyHepG2~5 (78.1% inhibition at 10 µM)[4]
a20 3',4',5'-trimethoxyHepG2~7.5 (68.9% inhibition at 10 µM)[4]
b22 A-ring: 2,5-difluoro; B-ring: 2',6'-dimethoxyHepG21.12 ± 0.11[4]
b29 A-ring: 2-chloro-5-trifluoromethyl; B-ring: 2',6'-dimethoxyHepG20.97 ± 0.08[4]
Compound 12 Prenyl on A-ring; 4-hydroxy, 5'-methoxy on B-ringMCF-74.19 ± 1.04[5]
Compound 13 Prenyl on A-ring; 4-hydroxy, 5'-methoxy on B-ringMCF-73.30 ± 0.92[5]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends:

  • Influence of Methoxy Groups: The presence and position of methoxy groups on the B-ring are critical for cytotoxic activity. For instance, the addition of two methoxy groups at the 2' and 6' positions (compound a14 ) significantly enhances cytotoxicity against HepG2 cells compared to the unsubstituted analog (a1 ).[4] A 3,4,5-trimethoxy substitution pattern on the B-ring is also associated with potent activity.[3]

  • Halogenation Impact: The introduction of halogen atoms, such as fluorine and chlorine, on the A-ring can further boost cytotoxic potency. Compounds b22 (difluoro) and b29 (chloro and trifluoromethyl) exhibit sub-micromolar IC50 values, demonstrating a synergistic effect between halogenation and the dimethoxy substitution on the B-ring.[4]

  • Role of Other Substituents: The presence of a prenyl group on the A-ring and hydroxyl and methoxy groups on the B-ring, as seen in compounds 12 and 13 , leads to potent inhibitory effects against MCF-7 breast cancer cells.[5][6] This highlights the diverse modifications that can be explored to optimize anticancer activity.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of novel compounds. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for this purpose.

Workflow for In Vitro Cytotoxicity Testing

The general workflow for evaluating the cytotoxicity of novel compounds is a multi-step process.

Cytotoxicity Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding serial_dilution Serial Dilutions of Test Compound incubation Incubation (e.g., 24, 48, 72 hours) compound_prep Test Compound Stock Solution Prep. compound_prep->serial_dilution serial_dilution->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc Apoptosis_Pathway Chalcone-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chalcone Chalcone Derivative DeathReceptor Death Receptors (e.g., TRAIL-R) Chalcone->DeathReceptor Binds/Sensitizes Bcl2 Bcl-2 family (Bax increase, Bcl-2 decrease) Chalcone->Bcl2 Modulates Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase37 Caspase-3/7 activation Caspase8->Caspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Chalcones can induce apoptosis via both extrinsic and intrinsic pathways, converging on the activation of executioner caspases.

Studies have demonstrated that certain chalcones can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. [7][8]This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway. [8][9]Furthermore, some chalcones can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), enhancing the activation of the extrinsic pathway initiated by death receptors and caspase-8. [10]Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell. [11][9]

Conclusion

Derivatives of this compound, particularly chalcones, represent a promising class of cytotoxic agents with significant potential for anticancer drug development. The structure-activity relationships highlighted in this guide underscore the importance of strategic chemical modifications to enhance their potency and selectivity. The provided experimental protocols offer a standardized approach for their evaluation, ensuring data reliability and comparability across studies. A deeper understanding of their mechanisms of action, primarily the induction of apoptosis, will pave the way for the rational design of next-generation chalcone-based therapeutics.

References

  • Szliszka, E., & Krol, W. (2013). Chalcones Enhance TRAIL-Induced Apoptosis in Prostate Cancer Cells. Molecules, 18(5), 5045-5063. [Link]
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Salehi, B., et al. (2021). Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. International Journal of Molecular Sciences, 22(11), 5626. [Link]
  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
  • El-Sayed, M. A., et al. (2024). Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. Scientific Reports, 14(1), 1-22. [Link]
  • Chedea, V. S., et al. (2022). Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • Srinivasan, B., Johnson, T. E., Lad, R., & Xing, C. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of medicinal chemistry, 52(22), 7228–7235. [Link]
  • protocols.io. (2023). SRB assay for measuring target cell killing. [Link]
  • Estévez-Sarmiento, F., et al. (2022). Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. Frontiers in Pharmacology, 13, 989393. [Link]
  • Wang, Y., et al. (2021). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in Chemistry, 9, 745388. [Link]
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
  • ResearchGate. (2025).
  • Sakagami, H., et al. (2017). Quantitative Structure-Cytotoxicity Relationship of Chalcones. Anticancer Research, 37(3), 1213-1221. [Link]
  • Olea, A. F., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4387. [Link]
  • Liu, X., et al. (2014). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules, 19(11), 17256-17275. [Link]
  • ResearchGate. (n.d.). IC50 values and selectivity index of chalcone (1-4) against cancer cells.
  • Al-Salahi, R., et al. (2016). Synthesis of Chalcones with Anticancer Activities. Molecules, 21(3), 263. [Link]
  • Olea, A. F., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4387. [Link]

Sources

Benchmarking New Synthesis Methods for 2-(4-Methoxyphenyl)acetophenone Against Established Protocols: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methoxyphenyl)acetophenone, a deoxybenzoin derivative, serves as a critical structural motif and building block in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors.[1] The efficiency, environmental impact, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides a comprehensive benchmark of novel, greener synthesis methodologies against the established Friedel-Crafts protocol. We will dissect the causality behind experimental choices, present comparative performance data, and provide detailed, reproducible protocols for each method. The analysis demonstrates a clear trajectory towards more sustainable and efficient chemical manufacturing, prioritizing catalyst reusability, waste reduction, and milder reaction conditions.

The Established Benchmark: Traditional Friedel-Crafts Acylation

For decades, the go-to method for synthesizing aryl ketones, including deoxybenzoins, has been the Friedel-Crafts acylation. This reaction is a cornerstone of organic chemistry, valued for its reliability in forming carbon-carbon bonds with aromatic systems.

Mechanistic Rationale and Inherent Limitations

The classical approach involves the reaction of an acylating agent (e.g., 2-phenylacetyl chloride) with an activated aromatic ring (anisole) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich anisole ring.

However, the trustworthiness of this method comes with significant drawbacks. The AlCl₃ catalyst is required in stoichiometric or even super-stoichiometric amounts because it forms a stable complex with the resulting ketone product. This necessitates a hydrolytic workup, which generates large volumes of acidic and aluminum-containing aqueous waste, posing serious environmental and corrosion problems.[2] Furthermore, the reaction conditions are often harsh, and yields for traditional processes can be moderate, sometimes ranging from only 50-75% before optimization.[2]

Experimental Protocol: Traditional Friedel-Crafts Acylation
  • Setup: A three-necked, oven-dried flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

  • Acyl Chloride Addition: A solution of 2-phenylacetyl chloride (1.0 eq) in dry DCM is added dropwise to the stirred suspension.

  • Anisole Addition: Anisole (1.05 eq) is then added dropwise, maintaining the temperature between 0-5°C.

  • Reaction: After addition, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours until TLC indicates the consumption of starting material.

  • Quenching & Workup: The reaction mixture is slowly poured into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1M NaOH solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.

Workflow Visualization: Traditional Friedel-Crafts

G cluster_0 Reaction Setup cluster_1 Reaction & Quenching cluster_2 Purification A Charge AlCl₃ & DCM (0°C) B Add 2-Phenylacetyl Chloride A->B C Add Anisole B->C D Stir at RT (4-6h) C->D E Quench with Ice/HCl D->E F Aqueous Workup & Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I

Caption: Workflow for Traditional Friedel-Crafts Acylation.

Novel Synthesis Methodologies: The Pursuit of Sustainability and Efficiency

Modern synthetic chemistry emphasizes the principles of Green Chemistry, which aim to reduce waste, improve energy efficiency, and utilize safer, often catalytic, reagents.[3][4]

Method A: Heterogeneous Solid Acid Catalysis

A significant advancement is the replacement of corrosive, single-use homogeneous Lewis acids with recyclable solid acid catalysts. Materials like zeolites or sulfonic acid-functionalized resins (e.g., Amberlyst-15) can effectively catalyze the Friedel-Crafts acylation with significant environmental and practical benefits.[5]

Causality of Improvement:

  • Catalytic vs. Stoichiometric: Solid acids are true catalysts and are used in much smaller quantities. They do not form a stable complex with the product, thus avoiding the problematic quenching step.

  • Reusability: The catalyst can be recovered by simple filtration and reused multiple times, drastically reducing waste and cost.[5]

  • Simplified Workup: The elimination of the aqueous workup for catalyst removal simplifies the entire purification process.

Experimental Protocol: Solid Acid Catalyzed Acylation
  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: Anisole (1.0 eq), acetic anhydride (1.2 eq, acting as both reagent and solvent, or with a high-boiling solvent like 1,2-dichloroethane), and the solid acid catalyst (e.g., Amberlyst-15, 15% w/w) are combined in the flask.[5]

  • Reaction: The mixture is heated to 80-100°C and stirred for 8-12 hours. Reaction progress is monitored by TLC or GC.

  • Catalyst Recovery: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and the solid catalyst is removed by filtration. The recovered catalyst is washed with the solvent and dried for reuse.

  • Purification: The filtrate is washed with a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, followed by water and brine. The organic layer is dried, concentrated, and the product is purified by recrystallization.

Workflow Visualization: Heterogeneous Catalysis

G cluster_0 Reaction cluster_1 Catalyst Recovery & Reuse cluster_2 Purification A Combine Anisole, Acetic Anhydride & Solid Catalyst B Heat & Stir (8-12h) A->B C Cool & Filter Mixture B->C D Recovered Catalyst C->D F Filtrate Workup (Wash) C->F E Wash & Dry for Reuse D->E G Dry & Concentrate F->G H Recrystallization G->H I Final Product H->I

Caption: Workflow for Heterogeneous Solid Acid Catalysis.

Method B: Phase-Transfer Catalyzed O-Alkylation and Rearrangement

An alternative green approach circumvents the Friedel-Crafts reaction entirely. This strategy, inspired by high-yield syntheses of related methoxy-phenones, could involve an initial O-alkylation followed by a rearrangement.[6] For our target, a more direct adaptation involves using Phase-Transfer Catalysis (PTC) to enhance reaction rates in a biphasic system, which is particularly useful for improving safety and reducing solvent use. A plausible PTC-enhanced Friedel-Crafts modification would use a phase-transfer catalyst to facilitate the reaction between an aqueous phase and an organic phase.

A high-yield (81.3%) synthesis of 2-hydroxy-4-methoxyacetophenone uses a phase-transfer catalyst in a toluene/water biphasic system.[6] This demonstrates the power of PTC to achieve high yields and purity under mild conditions (35-40°C).[6]

Causality of Improvement:

  • Mild Conditions: PTC enables reactions at lower temperatures, reducing energy consumption and byproduct formation.

  • Safety & Simplicity: The use of biphasic systems, often including water, can improve safety and simplify the setup, eliminating the need for strictly anhydrous conditions.[6]

  • High Efficiency: The catalyst shuttles the reactive species between phases, leading to high reaction rates, excellent yields, and high product purity.[6]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis
  • Setup: A flask is equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Reagent Charging: Anisole (1.0 eq), toluene, and a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.05 eq) are charged into the flask.

  • Aqueous Phase: In a separate vessel, an aqueous solution of a base (e.g., NaOH) is prepared.

  • Reaction Initiation: The 2-phenylacetyl chloride (1.1 eq) is added to the organic phase. The aqueous base is then added slowly while vigorously stirring the biphasic mixture at 30-40°C.

  • Reaction: The reaction is maintained at a constant temperature for 3-5 hours.

  • Workup: Stirring is stopped, and the layers are allowed to separate. The aqueous layer is removed.

  • Purification: The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization to afford high-purity this compound.

Comparative Performance Analysis

The choice of a synthetic method in a professional setting is dictated by data. The following table summarizes the key performance indicators for the discussed protocols, based on reported data for analogous transformations.

MetricTraditional Friedel-CraftsHeterogeneous Solid Acid CatalysisPhase-Transfer Catalysis (PTC)
Typical Yield 50-75% (unoptimized)[2]80-95%>80% (e.g., 81.3%)[6]
Purity Moderate to Good (requires extensive purification)Good to ExcellentExcellent (e.g., 99.5%)[6]
Reaction Time 4-6 hours8-12 hours3-5 hours
Catalyst Type Homogeneous Lewis Acid (AlCl₃, ZnCl₂)[2]Heterogeneous Solid Acid (Zeolites, Amberlyst-15)[5]Quaternary Ammonium Salt
Catalyst Loading Stoichiometric (>1.0 eq)Catalytic (0.1-0.2 eq)Catalytic (<0.1 eq)
Catalyst Reusability NoYesPossible, but often not practical
Waste Stream High volume of acidic, metallic aqueous wasteMinimal; mainly washingsModerate aqueous waste
Safety Concerns Corrosive/hygroscopic catalyst, HCl gas evolutionFlammable solvents (if used)Vigorous stirring required
Energy Input Low (0°C to RT)Moderate (80-100°C)Low (30-40°C)[6]
Cost-Effectiveness Low reagent cost, but high waste disposal costHigher initial catalyst cost, but reusableModerate catalyst cost, high efficiency

Conclusion and Future Outlook

While traditional Friedel-Crafts acylation remains a valid method for the synthesis of this compound, it is clearly outperformed by modern alternatives when evaluated on the metrics of efficiency, safety, and environmental responsibility.

  • Heterogeneous catalysis stands out for its dramatic reduction in waste and operational simplicity, making it highly suitable for scalable, industrial processes. The ability to recover and reuse the catalyst is a significant economic and environmental advantage.[5]

  • Phase-transfer catalysis offers a pathway to exceptionally high yields and purity under remarkably mild conditions, minimizing thermal degradation and side reactions.[6]

For researchers and drug development professionals, the adoption of these novel protocols is not merely an academic exercise. It represents a strategic decision to align with the principles of sustainable chemistry, reduce operational costs, and improve the overall efficiency and robustness of the chemical supply chain. Future work should focus on adapting these greener methods to continuous flow reactor systems, which promise even greater control, safety, and scalability for the production of this vital chemical intermediate.

References

  • Title: Synthesis of 2-(4-Methoxyphenyl)ethanol(ring-1-14CJt Source: J-Stage URL:[Link]
  • Title: What is the synthesis route of 4-Methoxyphenylacetone Source: Bloom Tech URL:[Link]
  • Title: Acetophenone, ω-methoxy Source: Organic Syntheses Procedure URL:[Link]
  • Title: Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives
  • Title: Green Chemistry: Synthesis of organic compounds through green approach Source: Indian Chemical Society URL:[Link]
  • Title: SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH Source: World Journal of Pharmaceutical and Medical Research URL:[Link]
  • Title: (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl)
  • Title: Novel method for synthesizing P-methoxy phenylacetone by using fennel oil Source: Google Patents URL
  • Title: Green methods for synthesis of various Heterocycles: Sustainable approach Source: International Journal of Chemical Studies URL:[Link]
  • Title: Towards Developing Green and Environmentally-benign Synthesis Source: EHT URL:[Link]
  • Title: Eco-Friendly Synthesis of Fine Chemicals Source: The Royal Society of Chemistry URL:[Link]
  • Title: Method for synthesizing metoxyl acetophenone Source: Google Patents URL
  • Title: Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone Source: Bartleby URL:[Link]
  • Title: Production of 2-hydroxy-4-methoxyacetophenone Source: Google Patents URL
  • Title: Preparation method of 2-fluoro-4-methoxyacetophenone Source: Google Patents URL
  • Title: Development of process for production of 4-methoxy acetophenone in a continuous single-step process Source: Council of Scientific & Industrial Research, Ministry of Science and Technology, Govt of India URL:[Link]
  • Title: Path Toward High-Throughput Synthesis Planning via Performance Benchmarking Source: ChemRxiv URL:[Link]
  • Title: Synthesis Ofp-Methoxyacetophenone Synthesis Lab Report Source: Cram URL:[Link]

Sources

In vitro validation of the anticancer activity of 2-(4-Methoxyphenyl)acetophenone chalcones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Validation of 2-(4-Methoxyphenyl)acetophenone Chalcones as Anticancer Agents

Introduction: The Therapeutic Promise of Chalcones

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone.[1] This simple chemical scaffold, found in numerous naturally occurring compounds, is a privileged structure in medicinal chemistry due to its straightforward synthesis and broad range of biological activities.[2][3] Among these, the anticancer properties of chalcones have garnered significant interest. Their mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2][4]

The this compound chalcone scaffold represents a particularly promising class of derivatives. The strategic placement of a methoxy group can enhance metabolic stability and modulate biological activity, making these compounds compelling candidates for novel anticancer drug discovery.[5][6] This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the in vitro validation of these specific chalcones. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logical validation cascade.

Comparative Landscape: Benchmarking Against Established Agents

To establish the therapeutic potential of a novel compound, its activity must be contextualized against existing standards of care. Comparing a this compound chalcone derivative against established chemotherapeutic agents like Doxorubicin or Cisplatin is critical.[2][7] This comparison not only benchmarks potency but also provides insights into potential advantages, such as improved selectivity for cancer cells over normal cells, which can translate to a wider therapeutic window.

A crucial metric in this comparison is the Selectivity Index (SI) , calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater cancer cell-specific toxicity, a highly desirable trait for any new anticancer agent.[8]

Experimental Validation Workflow: A Step-by-Step Guide

The in vitro validation process is a hierarchical screening funnel designed to efficiently identify promising lead compounds. It begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies for the most potent candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation (for potent & selective compounds) synthesis Compound Synthesis (this compound Chalcones) cell_selection Cell Line Panel Selection (Cancer & Normal Lines) synthesis->cell_selection Test Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) cell_selection->cytotoxicity Cell Seeding ic50 Determine IC50 Values & Selectivity Index (SI) cytotoxicity->ic50 Data Analysis apoptosis Apoptosis Assays (Annexin V/PI, Caspase Glo) ic50->apoptosis Lead Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle signaling Signaling Pathway Analysis (Western Blot) ic50->signaling interpretation Integrated Data Interpretation & Lead Candidate Identification apoptosis->interpretation cell_cycle->interpretation signaling->interpretation

Caption: General workflow for in vitro validation of anticancer chalcones.
Part 1: Cell Line Selection and Culture

Rationale: The choice of cell lines is fundamental to the relevance of the study. A panel should include representatives from different cancer types (e.g., breast, lung, colon) to assess the breadth of activity. Including a non-malignant cell line (e.g., human fibroblasts) is essential for determining the selectivity index.[7][9]

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma (Estrogen Receptor positive).[10]

  • A549: Human lung carcinoma.[11]

  • HCT116: Human colon carcinoma.[2]

  • HepG2: Human hepatocarcinoma.[7]

  • WI-38 or 3T3: Normal human or mouse fibroblast cell lines for selectivity testing.[7][9]

Part 2: Primary Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of viable cells.[13] This assay is the workhorse for determining the IC50 value—the concentration of the compound that inhibits cell growth by 50%.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium. Include wells with untreated cells (negative control) and vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Part 3: Mechanistic Studies - Unraveling the "How"

Compounds that demonstrate potent and selective cytotoxicity in primary screens are advanced to mechanistic studies. A primary mechanism for chalcones is the induction of apoptosis.[11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway chalcone 2-(4-Methoxyphenyl) acetophenone Chalcone death_receptor Death Receptors (e.g., Fas, TRAIL-R) chalcone->death_receptor ros ↑ ROS Production chalcone->ros bax ↑ Pro-apoptotic (Bax, Bak) chalcone->bax bcl2 ↓ Anti-apoptotic (Bcl-2, Bcl-xL) chalcone->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3/7 Activation caspase8->caspase3 mito Mitochondrial Membrane Potential Collapse ros->mito bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

A Senior Application Scientist's Guide to Assessing the Antioxidant Potential of Methoxy-Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Phenolic Backbone

In the ongoing battle against cellular oxidative stress, a key factor in pathologies ranging from neurodegenerative diseases to cancer, the search for potent antioxidant compounds is paramount.[1] Acetophenones, a class of naturally occurring compounds found in various plants, represent a promising scaffold for developing such agents.[2] While the antioxidant capacity of simple phenols is well-documented, the nuanced effects of functional group substitutions, particularly methoxylation, offer a compelling avenue for fine-tuning therapeutic potential.

This guide provides an in-depth comparison of methoxy-substituted acetophenones, moving beyond a simple listing of data to explain the underlying structure-activity relationships (SAR) that govern their antioxidant efficacy. We will delve into the standard experimental protocols used for assessment, explaining the causality behind methodological choices to ensure that the data you generate is both accurate and meaningful. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare the antioxidant capabilities of these valuable compounds.

The Chemical Rationale: How Methoxy Substitutions Modulate Antioxidant Activity

The antioxidant activity of phenolic compounds, including acetophenones, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl (-OH) group to neutralize reactive free radicals. The stability of the resulting phenoxyl radical is a critical determinant of the compound's antioxidant potency.

Methoxy (-OCH₃) groups play a crucial, albeit complex, role in this process. As an electron-donating group (EDG) through resonance, a methoxy substituent can increase the electron density on the aromatic ring. This electronic effect can help stabilize the phenoxyl radical formed after hydrogen donation, thereby enhancing the antioxidant capacity. However, the position of the methoxy group relative to the hydroxyl group is critical. Furthermore, replacing a hydrogen-donating hydroxyl group with a methoxy group can lead to a decrease in overall antioxidant efficiency, as it removes a primary site of radical scavenging.[3]

Generally, the structure-activity relationship for these compounds follows these principles:

  • Hydroxyl Groups are Key: The presence of phenolic hydroxyl groups is the most critical feature for radical scavenging activity.

  • Positional Effects Matter: Methoxy and hydroxyl groups in the ortho or para positions relative to each other tend to enhance activity due to better resonance stabilization of the radical.[4]

  • Steric Hindrance: Bulky groups near the phenolic hydroxyl can impede its ability to interact with and neutralize free radicals.

dot graph TD { graph [rankdir="LR", splines=true, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Hydrogen donation and radical stabilization pathway.

Comparative Analysis of Antioxidant Potential

The antioxidant capacity of a compound is not an absolute value but is highly dependent on the assay used. Different assays measure different facets of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer). Therefore, a multi-assay approach is essential for a comprehensive assessment. Below is a summary table illustrating the expected relative performance of various substituted acetophenones based on established SAR principles.

CompoundSubstitution PatternDPPH Scavenging (IC₅₀)FRAP (Reducing Power)Rationale
Acetophenone NoneVery High (Low Activity)LowLacks a hydrogen-donating hydroxyl group.
4-Hydroxyacetophenone p-OHModerateModerateThe single hydroxyl group provides good activity.
2,4-Dihydroxyacetophenone o,p-OHLow (High Activity)HighTwo hydroxyl groups enhance activity significantly.[2]
4-Hydroxy-3-methoxyacetophenone (Apocynin) p-OH, m-OCH₃Low (High Activity)HighThe methoxy group provides some electronic stabilization.[5]
3,4-Dihydroxyacetophenone m,p-OHVery Low (Very High Activity)Very HighOrtho-dihydroxy arrangement is optimal for radical stabilization.
4-Methoxyacetophenone p-OCH₃Very High (Low Activity)LowLacks a hydrogen-donating hydroxyl group.

Note: IC₅₀ (half maximal inhibitory concentration) is inversely proportional to antioxidant activity. Lower IC₅₀ means higher activity.

Experimental Assessment: Protocols and Scientific Rationale

To ensure trustworthy and reproducible results, standardized protocols must be followed with a clear understanding of the principles at play. Here, we detail the methodologies for three core antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[6]

Principle of Causality: The DPPH molecule is a stable free radical with a deep violet color due to its unpaired electron, showing maximum absorbance around 517 nm.[7] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H. This process neutralizes the radical and leads to a stoichiometric loss of the violet color, which is measured as a decrease in absorbance.[6][7]

dot graph TD { graph [splines=true, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[8]

  • Sample Preparation: Dissolve the methoxy-substituted acetophenone compounds and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.[7]

  • Reaction: In a microplate well or cuvette, add a small volume of the sample or standard dilution (e.g., 20 µL). Add the DPPH working solution (e.g., 200 µL) to initiate the reaction. A blank containing only the solvent and DPPH solution is also required.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes). The dark incubation is critical to prevent photodegradation of DPPH.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[8]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[7] Plot the % scavenging activity against the sample concentrations and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another method to determine the radical scavenging activity of both hydrophilic and lipophilic compounds.[9]

Principle of Causality: ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a stable, blue-green chromophore.[9] Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the concentration of antioxidants.[9]

dot graph TD { graph [splines=true, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • ABTS•+ Generation: To generate the radical cation, mix equal volumes of a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow this mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10] This extended incubation ensures the complete formation of the radical.

  • Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (±0.02) at 734 nm. This standardization is crucial for consistent results.

  • Sample Preparation: Prepare serial dilutions of the acetophenone derivatives and a standard (typically Trolox) in the same buffer.

  • Reaction: Add a small volume of the sample or standard (e.g., 5-10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 200 µL).

  • Incubation: Mix and incubate for a specific time (e.g., 5-6 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then determined from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11]

Principle of Causality: This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.[12] The intensity of the blue color, measured by the change in absorbance at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.[13] The low pH is necessary to maintain iron solubility.

dot graph TD { graph [splines=true, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

  • FRAP Reagent Preparation: The reagent must be prepared fresh. It consists of three solutions:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution Mix these in a 10:1:1 (v/v/v) ratio.[12]

  • Reaction Setup: Warm the FRAP reagent to 37°C. Pipette the FRAP reagent (e.g., 3 mL) into a cuvette.[13]

  • Measurement: Add the sample solution (e.g., 100 µL) and mix well.[13]

  • Incubation: Incubate the mixture at 37°C for a short period (typically 4-6 minutes).[13]

  • Reading: Measure the absorbance at 593 nm against a blank.

  • Calculation: A standard curve is prepared using a known antioxidant, typically FeSO₄·7H₂O. The FRAP value of the sample is then calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Conclusion and Future Directions

This guide demonstrates that methoxy-substituted acetophenones are a versatile class of compounds with tunable antioxidant potential. The structure-activity relationships clearly indicate that the number and position of both hydroxyl and methoxy groups are critical in determining their efficacy. A multi-assay approach, utilizing DPPH, ABTS, and FRAP, is essential for a comprehensive evaluation, as each method provides a unique insight into the compound's antioxidant mechanism. By understanding the causality behind these experimental protocols, researchers can generate high-quality, reliable data to compare candidates and advance the development of novel antioxidant-based therapeutics. Future research should focus on correlating these in vitro results with cell-based assays to confirm their activity in more complex biological systems.

References

  • An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024, November 21).
  • FRAP - Measuring antioxidant potential. (2016, September 1). Arbor Assays.
  • FRAP assay: Significance and symbolism. (2025, September 25). Vedantu.
  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. (n.d.). Benchchem.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2022). Molecules.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. (n.d.). Benchchem.
  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018). Food Chemistry.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io.
  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Fe
  • ABTS decolorization assay – in vitro antioxidant capacity v1. (2019).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
  • Genesis and development of DPPH method of antioxidant assay. (2011). Food Chemistry.
  • DPPH Radical Scavenging Assay. (2022). Processes.
  • Development of process for production of 4-methoxy acetophenone in a continuous single-step process. (n.d.).
  • Method for synthesizing metoxyl acetophenone. (2015).
  • 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. (2014).
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2013). Journal of the Association of Arab Universities for Basic and Applied Sciences.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical substances like 2-(4-Methoxyphenyl)acetophenone is not merely a procedural formality but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

Understanding the Compound: Properties and Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's characteristics is paramount. This knowledge informs every decision, from selecting the appropriate waste container to understanding the potential consequences of improper handling.

This compound, also known as 4'-methoxyacetophenone, is an aromatic ketone. While not classified as acutely toxic by inhalation or dermal contact, it is categorized as harmful if swallowed.[1][2][3] Its hazard profile dictates that it must be treated as a hazardous waste, precluding disposal via standard laboratory drains or in regular solid waste streams.[4][5][6]

PropertyDataSource
Chemical Formula C₉H₁₀O₂[2]
Molar Mass 150.18 g/mol [2]
Appearance Off-white crystalline solid[7]
Oral Toxicity Acute Toxicity, Oral (Category 4)[1][2][3]
Hazard Statement H302: Harmful if swallowed[1][2][3]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[1][8][9]

The causality behind treating this compound as hazardous waste, despite its seemingly moderate hazard profile, lies in the precautionary principle and federal regulations. The Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), mandates stringent management of chemical waste to protect human health and the environment.[4][10][11] Disposing of even seemingly benign organic compounds down the drain can disrupt wastewater treatment processes and introduce contaminants into aquatic ecosystems.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final collection by authorized personnel.

Step 1: Waste Identification and Segregation

The "Why": Proper identification is the cornerstone of safe waste management. Mislabeling or mixing incompatible wastes can lead to dangerous chemical reactions, releasing toxic gases, heat, or even causing explosions. Segregation ensures that different classes of chemical waste are stored and handled in a manner appropriate to their specific hazards.

Procedure:

  • Designate as Hazardous Waste: As soon as this compound is deemed a waste product (i.e., no longer intended for use), it must be managed as hazardous waste.[6][12]

  • Segregate from Incompatibles: Store waste this compound separately from strong oxidizing agents and strong bases.[13][14] While specific reactivity data is limited, this is a prudent measure based on the general reactivity of ketones. Keep it separate from other waste streams such as acids, bases, and aqueous waste.[15]

Step 2: Container Selection and Labeling

The "Why": The integrity of the waste container is crucial to prevent leaks and spills. Proper labeling provides essential information for all personnel who may handle the container, from laboratory staff to hazardous waste technicians and emergency responders.[16]

Procedure:

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap.[15] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks.[12] Do not use food-grade containers like milk jugs.[10]

  • Affix a Hazardous Waste Label: Immediately label the container with a designated hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4][6]

  • Complete the Label Information: Fill out the label completely and legibly.[4] This must include:

    • The words "Hazardous Waste".[12][16]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • The approximate quantity or concentration of the waste. For mixtures, list all components and their percentages.[4][15]

    • The date of waste generation (the date you first added waste to the container).[4]

    • Your name, department, and laboratory room number.[4]

    • Relevant hazard pictograms (e.g., an exclamation mark for oral toxicity).[1]

Step 3: Accumulation and Storage

The "Why": Safe storage practices in the laboratory, known as a Satellite Accumulation Area (SAA), minimize the risk of spills and exposure while waste awaits collection.[15][16] Regulations strictly limit the amount of waste that can be accumulated and the timeframe for storage.[16][17]

Procedure:

  • Keep the Container Closed: The waste container must be kept securely capped at all times, except when adding waste.[10][12] This prevents the release of vapors and protects the contents from contamination.

  • Store in a Designated SAA: Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[15][16]

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak. This bin should be made of a compatible material.

  • Monitor Accumulation Limits: Be aware of your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) and the associated accumulation limits.[16][17] Once a container is full, it must be moved to a central accumulation area or collected by EHS within a specified timeframe (often within three days).[15]

Step 4: Disposal of Contaminated Materials and Empty Containers

The "Why": Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. Empty containers must be thoroughly decontaminated before they can be discarded as regular trash to prevent the introduction of chemical residues into the environment.

Procedure:

  • Solid Waste: Dispose of contaminated personal protective equipment (PPE) such as gloves, as well as contaminated labware (e.g., weigh boats, pipette tips), in a designated solid hazardous waste container. Label this container appropriately, listing "Solid waste contaminated with this compound."[12]

  • Empty Container Decontamination: To dispose of the original reagent bottle or other containers as non-hazardous waste, they must be triple-rinsed.[6][12]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.

    • Collect all rinsate from these washes and dispose of it as liquid hazardous waste, following steps 1-3.

    • After triple-rinsing, allow the container to air dry completely.

    • Deface or remove the original chemical label and remove the cap before disposing of the container in the regular trash or glass recycling bin, as per your institution's policy.[6][12]

Step 5: Arranging for Final Disposal

The "Why": The final step is to transfer the waste to trained professionals for transport and ultimate disposal at a licensed facility. Laboratories are not permitted to transport their own hazardous waste off-site.

Procedure:

  • Request a Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or equivalent safety office.[4][6]

  • Prepare for Collection: Ensure all containers are properly labeled, sealed, and stored in the designated pickup area. Leaking or improperly labeled containers will not be accepted for removal.[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound and associated materials.

Caption: Decision workflow for the disposal of this compound waste streams.

By adhering to this comprehensive disposal protocol, laboratory professionals can ensure the safe handling of this compound waste, safeguarding themselves, their colleagues, and the environment, while maintaining full compliance with regulatory standards.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Nevada, Reno.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Safety data sheet - 4'-Methoxyacetophenone. (2024, January 5). CPAchem Ltd.
  • Safety Data Sheet - 2'-Hydroxy-4'-methoxyacetophenone. (2024, November 4). Labbox.
  • 2'-Hydroxy-4'-methoxyacetophenone - Hazardous Agents | Haz-Map. (n.d.). Haz-Map.

Sources

A Researcher's Guide to the Safe Handling of 2-(4-Methoxyphenyl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 2-(4-Methoxyphenyl)acetophenone (also known as 4'-Methoxyacetophenone). It is intended for researchers, scientists, and drug development professionals who work with this compound. The guidance herein is designed to foster a proactive safety culture by providing not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.

Section 1: Hazard Identification and Risk Assessment

This compound is an aromatic ketone that presents several potential hazards. A thorough understanding of these risks is the foundation of a safe experimental plan. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Pictogram
Acute Oral Toxicity (Category 4) Harmful if swallowed.[1][2][3]
Serious Eye Irritation Causes serious eye irritation upon contact.[4]
Skin Irritation May cause skin irritation upon contact.[4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[5]

Before beginning any work with this compound, a risk assessment should be performed that considers the scale of the experiment, the potential for dust generation, and the duration of exposure. This assessment will inform the selection of appropriate engineering controls and personal protective equipment.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the last line of defense against chemical exposure, after engineering and administrative controls. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields that conform to EN166 or OSHA 29 CFR 1910.133 standards are required for all work with this chemical.

  • Recommended for Splash or Powder Risk: Chemical splash goggles should be worn when there is a significant risk of splashing or when handling larger quantities of the solid that could become airborne.[6] A face shield, in addition to goggles, is recommended when handling bulk quantities.

Hand Protection

The choice of glove material is critical due to the chemical nature of aromatic ketones. Standard nitrile gloves offer poor protection against ketones and should be avoided for direct or prolonged contact.[7]

Glove MaterialRecommendationRationale
Nitrile Not Recommended for direct contact. Suitable only for incidental splash protection, with immediate removal and replacement upon contamination.Nitrile rubber has poor resistance to ketones and can degrade quickly upon exposure.[7]
Butyl Rubber Highly Recommended for handling this compound.Butyl rubber gloves provide excellent resistance to ketones, esters, and aldehydes.[8][9]
Natural Rubber (Latex) Fair Protection. Can be used for short-duration tasks with no direct immersion.Offers moderate protection against ketones but can cause allergic reactions in some individuals.[8]

Operational Imperative: Always inspect gloves for signs of degradation, punctures, or contamination before use. Contaminated gloves should be disposed of immediately following proper procedures.[10]

Body Protection

A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or powder dispersion, a chemically resistant apron over the lab coat is advised. Closed-toe shoes are mandatory in the laboratory.

Respiratory Protection

The need for respiratory protection is dictated by the work environment and the scale of the operation. The following flowchart provides a decision-making framework.

PPE_Selection start Start: Handling this compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood small_scale Is the quantity small (<10g) and handled carefully to avoid dust? fume_hood->small_scale No no_respirator No respiratory protection required with proper fume hood use. fume_hood->no_respirator Yes n95 N95/FFP2 disposable respirator recommended to minimize inhalation of fine particles. small_scale->n95 Yes half_mask Air-purifying half-mask respirator with P100 particulate filters required. small_scale->half_mask No

Caption: PPE Selection Flowchart for Respiratory Protection.

Section 3: Safe Handling and Operations Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to control dust and potential vapors.

  • Static Control: For handling larger quantities of powder, static-eliminating devices can prevent dust from clinging to surfaces and becoming airborne.

Operational Workflow

The following diagram outlines a safe, step-by-step process for handling this chemical.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don appropriate PPE (Butyl gloves, goggles, lab coat) prep_hood 2. Verify fume hood function prep_ppe->prep_hood prep_materials 3. Assemble all necessary equipment and reagents prep_hood->prep_materials weigh 4. Weigh the compound in the fume hood prep_materials->weigh transfer 5. Carefully transfer to the reaction vessel weigh->transfer dissolve 6. Add solvent and dissolve transfer->dissolve decon 7. Decontaminate work surfaces and equipment dissolve->decon dispose 8. Dispose of waste in labeled containers decon->dispose doff_ppe 9. Doff PPE correctly and wash hands thoroughly dispose->doff_ppe

Caption: Safe Handling Workflow for this compound.

Section 4: Decontamination and Disposal Procedures

Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination
  • Work Surfaces: At the end of each procedure, all surfaces that may have come into contact with the chemical must be decontaminated. First, gently wipe the surface with a damp cloth to remove any solid residue without creating dust. Then, wipe the surface with a cloth soaked in ethanol or isopropanol, as this compound is soluble in these solvents.[1][8] Finally, perform a soap and water wash.[6]

  • Equipment: Glassware and other equipment should be rinsed with a suitable organic solvent (e.g., ethanol) to dissolve any residue, followed by a thorough washing with soap and water.

Disposal Plan
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines.

Disposal of all waste must be in accordance with local, state, and federal regulations.[1]

Section 5: Emergency Response Plan

Be prepared for accidents by knowing the appropriate emergency procedures.

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do so after the initial flushing.

  • Seek immediate medical attention.

Skin Contact
  • Immediately remove any contaminated clothing.

  • Wash the affected skin area thoroughly with soap and water.

  • If skin irritation persists, seek medical attention.

Inhalation
  • Move the affected person to fresh air at once.

  • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.

  • Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2]

References

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety - University of California, Berkeley.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
  • Respirator Selection | Respiratory Protection. (n.d.). 3M.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Austin.
  • 4'-Methoxyacetophenone | C9H10O2. (n.d.). PubChem.
  • Safety data sheet - 4'-Methoxyacetophenone. (2024, January 5). CPAchem.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Management Software.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • General Rules for Working with Chemicals. (n.d.). Compliance and Risk Management - University of Florida.
  • How to Handle An Eye Emergency. (n.d.). MidWest Eye Center.
  • How to Handle an Eye Emergency. (2021, May 26). The Eye Center of North Florida.
  • Chemical Eye Burns: First Aid Steps That Can Save Your Sight. (2025, December 17). West Broward Eyecare Associates.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.